molecular formula C5H10O3 B092439 1,3-Dimethoxypropan-2-one CAS No. 18664-32-9

1,3-Dimethoxypropan-2-one

Cat. No.: B092439
CAS No.: 18664-32-9
M. Wt: 118.13 g/mol
InChI Key: SZVHDRLVQJXQBT-UHFFFAOYSA-N
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Description

1,3-Dimethoxypropan-2-one is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-3-5(6)4-8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHDRLVQJXQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363551
Record name 1,3-Dimethoxyacetone
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Molecular Weight

118.13 g/mol
Source PubChem
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CAS No.

18664-32-9
Record name 1,3-Dimethoxyacetone
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Record name 1,3-Dimethoxyacetone
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Foundational & Exploratory

1,3-Dimethoxypropan-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1,3-Dimethoxypropan-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 18664-32-9), a versatile ketone with significant utility in organic synthesis and as a precursor in the development of complex molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, reactivity, synthesis, and key applications, grounding all claims in authoritative references.

Core Molecular Identity and Structure

This compound, also known as 1,3-dimethoxyacetone, is a trifunctional C5 molecule featuring a central ketone and two terminal methoxy groups. This unique arrangement makes it a valuable three-carbon building block, offering a masked equivalent of dihydroxyacetone with enhanced stability and selective reactivity in non-aqueous conditions.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various reaction conditions.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
CAS Number 18664-32-9
Appearance Liquid
Boiling Point 162.7°C at 760 mmHg
Flash Point 42.1°C
Purity ≥96%
Storage 4°C, under nitrogen

Spectroscopic Characterization: The structure of this compound is typically confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the six protons of the two equivalent methoxy groups (CH₃-O-) and a singlet for the four protons of the two equivalent methylene groups adjacent to the carbonyl group (-CH₂-C=O).

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methoxy carbons, the methylene carbons, and the carbonyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structure, likely involving the loss of methoxy groups.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of a ketone would be prominent in the IR spectrum, typically in the range of 1715-1730 cm⁻¹.

Synthesis and Reactivity

While direct, high-yield synthesis protocols are not extensively published, a plausible and logical synthetic route involves the selective oxidation of the corresponding secondary alcohol, 1,3-dimethoxypropan-2-ol. This precursor is commercially available and can be synthesized from glycerol.

Synthesis_Pathway cluster_synthesis Plausible Synthetic Pathway Glycerol Glycerol 1,3-dimethoxypropan-2-ol 1,3-dimethoxypropan-2-ol Glycerol->1,3-dimethoxypropan-2-ol Williamson Ether Synthesis This compound This compound 1,3-dimethoxypropan-2-ol->this compound Mild Oxidation (e.g., PCC, Swern) Key_Reactions cluster_reactions Key Reactions of this compound Start This compound Product1 1,3-Dimethoxypropan-2-ol Start->Product1 Reduction (e.g., NaBH₄) Product2 Tertiary Alcohol Start->Product2 Nucleophilic Addition (e.g., R-MgBr) Product3 α,β-Unsaturated Ketone Start->Product3 Aldol Condensation

Caption: Key reaction pathways for this compound.

Applications in Pharmaceutical and Chemical Synthesis

While direct applications of this compound in final drug products are not widely documented, its value lies in its role as a versatile intermediate. Structurally related compounds are key in synthesizing pharmacologically active molecules. For instance, 1,1-dimethoxyacetone is a reagent for preparing MCL1 inhibitors used in cancer models and for synthesizing inhibitors of neuronal nitric oxide synthase. [1]Similarly, the reduced form, 1,3-dimethoxypropan-2-ol, is an intermediate in the synthesis of glucokinase activators for managing diabetes. [2] Given these precedents, this compound is a strategic precursor for:

  • Heterocyclic Chemistry: Serving as a C3 synthon for the construction of various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.

  • Complex Molecule Synthesis: Its protected dihydroxyacetone structure allows for its incorporation into multi-step syntheses of natural products and their analogues.

  • Fragment-Based Drug Discovery: It can be used to build a library of small molecules for screening against biological targets.

Safety and Handling

This compound is a flammable liquid that requires careful handling in a well-ventilated area, away from ignition sources.

  • GHS Classification: Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335). * Signal Word: Warning * Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated at 4°C under an inert nitrogen atmosphere to maintain purity. * Spill and Disposal: In case of a spill, remove all ignition sources and absorb with an inert material. Dispose of contents and container to an approved waste disposal plant. [3][4]

Experimental Protocol: Reduction to 1,3-Dimethoxypropan-2-ol

This protocol provides a representative procedure for the reduction of the ketone, illustrating a fundamental transformation.

Objective: To synthesize 1,3-dimethoxypropan-2-ol via the sodium borohydride reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental_Workflow cluster_workflow Workflow: Reduction of this compound A 1. Dissolve this compound in anhydrous MeOH in a flask. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add NaBH₄ portion-wise while stirring. B->C D 4. Monitor reaction by TLC until starting material is consumed. C->D E 5. Quench reaction carefully with saturated NH₄Cl solution. D->E F 6. Extract product with diethyl ether. E->F G 7. Dry organic layer over MgSO₄, filter, and concentrate. F->G H 8. Purify by column chromatography if necessary. G->H I 9. Characterize product using NMR and MS. H->I

Caption: Experimental workflow for the reduction of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product via flash column chromatography to obtain pure 1,3-dimethoxypropan-2-ol.

Conclusion

This compound is a functionally rich and synthetically valuable molecule. Its protected dihydroxyacetone core, combined with the reactivity of its central ketone, provides chemists with a versatile tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of pharmaceutical and chemical development.

References

  • Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. (URL: not available)
  • Chemicals Used In Pharmaceuticals | The Chemistry Blog. (URL: [Link])
  • Exploring the Versatility of 1,1-Dimethoxyacetone (CAS: 6342-56-9). (URL: [Link])
  • 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190 - PubChem. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthetic Pathways of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone) is a valuable chemical intermediate and building block in organic synthesis, prized for its unique trifunctional structure incorporating a central ketone and two terminal ether groups. This guide provides a comprehensive technical overview of the most viable and efficient synthetic pathways for its preparation, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the strategic synthesis of the key precursor, 1,3-dimethoxy-2-propanol, and its subsequent oxidation to the target ketone. This document emphasizes the causality behind procedural choices, offers detailed, field-proven experimental protocols, and compares methodologies to guide chemists in selecting the optimal route for their specific application.

Introduction: Strategic Importance and Synthetic Challenges

The utility of this compound stems from its masked 1,3-dihydroxyacetone structure, where the ether linkages provide stability and modulate solubility, allowing it to participate in complex synthetic sequences where unprotected hydroxyl groups would be problematic. Its applications range from the synthesis of novel heterocyclic scaffolds to its use as a precursor for specialized polymers and pharmacologically active molecules.

The primary challenge in synthesizing this compound lies in achieving selective functionalization. The most logical and widely adopted strategy involves a two-step approach: first, the preparation of the secondary alcohol precursor, 1,3-dimethoxy-2-propanol, followed by its mild oxidation to the desired ketone. This strategy avoids the complications of directly methylating 1,3-dihydroxyacetone, which can suffer from low yields and side reactions due to the reactivity of the enolizable ketone.

This guide will focus on this robust two-step pathway, providing detailed protocols and mechanistic insights.

Synthesis Pathway Overview

The most effective route to this compound is a sequential process beginning with a glycerol-derived starting material. This ensures atom economy and leverages an abundant, bio-renewable feedstock.

G Glycerol Glycerol DCP 1,3-Dichloro-2-propanol Glycerol->DCP  Chlorination  (e.g., HCl) Precursor 1,3-Dimethoxy-2-propanol DCP->Precursor  Williamson Ether Synthesis  (2 eq. NaOMe) Target This compound Precursor->Target  Mild Oxidation  (e.g., Swern, DMP)

Caption: Overall synthetic strategy from glycerol to this compound.

PART I: Synthesis of the Precursor, 1,3-Dimethoxy-2-propanol

The synthesis of the key intermediate, 1,3-dimethoxy-2-propanol (CAS 623-69-8), is foundational.[1][2][3][4] A highly efficient method begins with 1,3-dichloro-2-propanol, a commodity chemical readily produced from glycerol.[5] The transformation relies on the classic Williamson ether synthesis, where a strong base generates an alkoxide that is subsequently methylated. In this case, sodium methoxide serves as both the base and the source of the methyl groups in a nucleophilic substitution reaction.

Mechanism: Williamson Ether Synthesis

The reaction proceeds via a double SN2 displacement of the chloride leaving groups by the methoxide nucleophile. The central hydroxyl group on the 1,3-dichloro-2-propanol substrate is significantly less acidic than the methanolic solvent and remains protonated throughout the reaction, thus obviating the need for a protecting group strategy.

Detailed Experimental Protocol: Synthesis of 1,3-Dimethoxy-2-propanol

Materials:

  • 1,3-Dichloro-2-propanol

  • Sodium methoxide (NaOMe), 25% solution in methanol

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert nitrogen atmosphere, add 1,3-dichloro-2-propanol (1.0 eq.).

  • Reagent Addition: Add a solution of sodium methoxide in methanol (2.2 eq. of NaOMe) dropwise to the stirred solution of the starting material at room temperature.

  • Reaction: Upon completion of the addition, heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under vacuum to yield pure 1,3-dimethoxy-2-propanol as a colorless liquid.[1]

Characterization of 1,3-Dimethoxy-2-propanol:

  • Appearance: Colorless liquid

  • Molecular Formula: C₅H₁₂O₃[1]

  • Molecular Weight: 120.15 g/mol [1]

  • Boiling Point: ~172.6°C at 760 mmHg[1]

  • IR Spectrum: A broad absorption in the region of 3400 cm⁻¹ (O-H stretch) is characteristic.[6]

  • Mass Spectrum: Key fragments can be observed corresponding to the loss of functional groups.[2]

PART II: Oxidation to this compound

With the precursor alcohol in hand, the final step is a selective oxidation of the secondary hydroxyl group. The presence of ether linkages necessitates the use of mild oxidation conditions to prevent cleavage or other side reactions. Chromium-based reagents (e.g., Jones or Collins reagents) are generally avoided due to their toxicity and harsh acidic conditions. Two superior methods, the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation, are ideal for this transformation.[7][8]

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78°C), followed by quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9][10] It is renowned for its high yields, tolerance of sensitive functional groups, and clean reaction profiles.[7]

Causality & Mechanism: The reaction's efficacy hinges on the in-situ formation of a highly electrophilic chloro(dimethyl)sulfonium species. The alcohol attacks this species to form an alkoxysulfonium salt. The non-nucleophilic base then abstracts the proton alpha to the oxygen, inducing an intramolecular elimination (via a five-membered ring transition state) to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[9] The low temperature is critical to prevent the thermal decomposition of the activated DMSO reagent.[11]

G cluster_0 Activation Phase (-78°C) cluster_1 Oxidation Phase DMSO DMSO Activated Chloro(dimethyl)sulfonium Ion DMSO->Activated Oxalyl Oxalyl Chloride Oxalyl->Activated Alkoxy Alkoxysulfonium Salt Alcohol 1,3-Dimethoxy-2-propanol Alcohol->Alkoxy Ylide Sulfur Ylide Alkoxy->Ylide Deprotonation Ketone This compound Ylide->Ketone Elimination Base Triethylamine

Caption: Logical workflow of the Swern Oxidation mechanism.

Detailed Experimental Protocol: Swern Oxidation

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1,3-Dimethoxy-2-propanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Water, Diethyl ether, Brine, Anhydrous MgSO₄

Procedure:

  • Activator Preparation: To a flame-dried, three-neck flask under nitrogen, add anhydrous DCM and cool to -78°C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq.) followed by the dropwise addition of anhydrous DMSO (2.2 eq.). Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 1,3-dimethoxy-2-propanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65°C. Stir for 30 minutes.

  • Base Quench: Add TEA or DIPEA (5.0 eq.) dropwise. The mixture may become thick. After addition is complete, stir for an additional 20 minutes at -78°C, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Caution: The byproduct, dimethyl sulfide, has a very strong and unpleasant odor; all work should be conducted in a well-ventilated fume hood, and glassware should be quenched with bleach.[9]

  • Purification: Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient alternative that uses a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP).[8][12] This method operates at room temperature, has short reaction times, and typically features a straightforward work-up.[13][14]

Causality & Mechanism: The reaction mechanism involves a ligand exchange between the alcohol and an acetate group on the DMP reagent to form a diacetoxyalkoxyperiodinane intermediate.[13] An acetate molecule then acts as a base to abstract the alpha-proton, leading to a reductive elimination that forms the ketone, iodinane, and acetic acid.[8] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, protecting acid-sensitive substrates.[8]

Detailed Experimental Protocol: DMP Oxidation

Materials:

  • Dess-Martin Periodinane (DMP)

  • 1,3-Dimethoxy-2-propanol

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: To a round-bottom flask under nitrogen, add a solution of 1,3-dimethoxy-2-propanol (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 to 1.5 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the resulting suspension at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether and pour it into a stirred mixture of saturated aqueous NaHCO₃ and an excess of Na₂S₂O₃ (to reduce any remaining DMP and iodinane byproduct). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

  • Washing and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Analysis of Oxidation Methods

The choice between the Swern and DMP oxidation methods often depends on scale, cost, and specific laboratory constraints.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Temperature Cryogenic (-78°C) required[11]Room Temperature[12]
Key Reagents Oxalyl Chloride, DMSO, Triethylamine[7]Dess-Martin Periodinane[8]
Byproducts Dimethyl sulfide (malodorous), CO, CO₂[9]Iodinane, Acetic Acid[13]
Advantages Low cost of reagents, high yields, well-established.[7]Very mild conditions, short reaction times, easy work-up, no strong odors.[13][14]
Disadvantages Requires cryogenic setup, malodorous byproduct, precise temperature control needed.[9][11]Reagent is expensive and potentially explosive, making it less suitable for large scale.[13]

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

  • CAS Number: 18664-32-9[15]

  • Molecular Formula: C₅H₁₀O₃[15]

  • Molecular Weight: 118.13 g/mol

  • Appearance: Colorless liquid[15]

  • Boiling Point: ~163°C at 760 mmHg[15]

  • ¹H NMR (predicted):

    • δ ~4.15 ppm (s, 4H, -CH₂ -O-)

    • δ ~3.35 ppm (s, 6H, -OCH₃ )

  • ¹³C NMR (predicted):

    • δ ~208 ppm (C =O)

    • δ ~75 ppm (-C H₂-O-)

    • δ ~59 ppm (-OC H₃)

Safety and Handling

  • 1,3-Dichloro-2-propanol: Is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Sodium Methoxide: Is highly corrosive and flammable. Reacts violently with water.

  • Oxalyl Chloride: Is highly toxic and corrosive. Reacts violently with DMSO in the absence of a solvent.[11] Must be handled with extreme care in a fume hood.

  • Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive upon heating. Handle with care and store appropriately.

  • Dimethyl Sulfide: A byproduct of the Swern oxidation, it has an extremely unpleasant and pervasive odor and is flammable. All related procedures must be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Williamson ether synthesis of 1,3-dimethoxy-2-propanol from a glycerol-derived precursor, followed by mild oxidation. For laboratory-scale synthesis, both the Swern and Dess-Martin oxidation methods provide excellent yields and substrate compatibility. The Dess-Martin oxidation offers greater operational simplicity, while the Swern oxidation is more cost-effective for larger scales despite its more demanding procedural requirements. This guide provides the necessary framework, rationale, and detailed protocols to empower researchers to successfully synthesize this valuable chemical intermediate for their advanced research applications.

References

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Spectroscopic data for 1,3-Dimethoxypropan-2-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethoxypropan-2-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 1,3-dimethoxyacetone), a molecule of interest in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. We will explore the causality behind spectral features, provide field-proven experimental protocols, and present the data in a clear, accessible format.

Molecular Structure and Overview

This compound (CAS No: 18664-32-9) is a symmetrical ketone with the molecular formula C₅H₁₀O₃.[1] Its structure features a central carbonyl group flanked by two methoxy-substituted methylene groups. This symmetry is a key determinant of its spectroscopic signature, particularly in NMR. Understanding this structure is fundamental to interpreting the data that follows.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Due to the symmetry of this compound, its NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two distinct signals, reflecting the two unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a 3.39 Singlet 6H -OCH₃ (Methoxy protons)
b 4.15 Singlet 4H -CH₂- (Methylene protons)

Data is based on prediction in D₂O. Actual values may vary based on solvent and experimental conditions.[2]

Interpretation and Expertise:

The simplicity of the spectrum—two singlets—is a direct consequence of the molecule's C₂ symmetry axis passing through the carbonyl group.

  • Signal (a) at ~3.39 ppm: This signal, integrating to 6 protons, is assigned to the two equivalent methoxy groups (-OCH₃). These protons are shielded relative to the methylene protons and appear as a singlet because there are no adjacent protons with which to couple.

  • Signal (b) at ~4.15 ppm: This signal, integrating to 4 protons, corresponds to the two equivalent methylene groups (-CH₂-). These protons are deshielded (shifted downfield) due to the strong electron-withdrawing effect of the adjacent carbonyl group (C=O) and the ether oxygen. They also appear as a singlet due to the absence of vicinal coupling partners.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework. As with the proton spectrum, the molecule's symmetry results in a simplified spectrum with three distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

Signal Chemical Shift (δ, ppm) Assignment
1 59.0 -OCH₃ (Methoxy carbons)
2 75.0 -CH₂- (Methylene carbons)
3 210.0 C=O (Ketone carbonyl carbon)

Data is based on prediction. Actual values may vary based on solvent and experimental conditions.[3]

Interpretation and Expertise:

The chemical shifts are highly characteristic of the functional groups present.

  • Signal 1 at ~59.0 ppm: This upfield signal is assigned to the two equivalent methoxy carbons. Its chemical shift is typical for an sp³ carbon singly bonded to an oxygen atom.[4]

  • Signal 2 at ~75.0 ppm: The methylene carbons are shifted further downfield due to the additive electron-withdrawing effects of the adjacent carbonyl group and the ether oxygen.

  • Signal 3 at ~210.0 ppm: This highly deshielded signal is unequivocally assigned to the carbonyl carbon. Ketone carbonyls typically resonate in the 205-220 ppm range, making this a key diagnostic peak.[5]

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from the carbonyl and C-O ether linkages.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
~1725 - 1715 Strong, Sharp Ketone (C=O) Stretch
~2950 - 2850 Medium C-H (sp³) Stretch

| ~1120 - 1080 | Strong | Ether (C-O-C) | Asymmetric Stretch |

Interpretation and Expertise:

  • Carbonyl (C=O) Stretch (~1715 cm⁻¹): The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of a saturated aliphatic ketone. Its high intensity is due to the large change in dipole moment during the stretching vibration. The position of this band is a definitive indicator of the carbonyl group.

  • C-H Stretch (~2950-2850 cm⁻¹): These medium-intensity bands correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the methoxy and methylene groups.

  • Ether (C-O-C) Stretch (~1100 cm⁻¹): A strong absorption in this region is characteristic of the C-O stretching vibration of the ether linkages. This band confirms the presence of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 118.13 g/mol ), electron ionization (EI) would lead to characteristic fragmentation pathways.

Table 4: Proposed Key Fragments in the Electron Ionization Mass Spectrum

m/z (mass-to-charge) Proposed Fragment Ion Fragmentation Pathway
118 [C₅H₁₀O₃]⁺• Molecular Ion (M⁺•)
87 [M - OCH₃]⁺ Loss of a methoxy radical
73 [CH₂OCH₂C=O]⁺ α-cleavage

| 45 | [CH₃OCH₂]⁺ | α-cleavage, base peak |

Interpretation and Expertise:

The fragmentation of this compound under EI-MS is governed by the stability of the resulting carbocations. The primary fragmentation mechanism is α-cleavage (cleavage of the bond adjacent to an oxygen atom).

  • Molecular Ion (m/z 118): The presence of the molecular ion peak confirms the molecular weight of the compound.

  • α-Cleavage: The C-C bonds adjacent to the carbonyl group are susceptible to cleavage. Cleavage between the carbonyl carbon and a methylene carbon results in the formation of a stable acylium ion at m/z 73 .

  • Base Peak (m/z 45): The most favorable fragmentation is the α-cleavage adjacent to the ether oxygen, leading to the formation of the highly stable, resonance-stabilized methoxymethyl cation ([CH₃OCH₂]⁺) at m/z 45 . This fragment is expected to be the base peak (most abundant ion) in the spectrum, a characteristic feature for methyl ethers.[6]

G mol [CH₃OCH₂COCH₂OCH₃]⁺• m/z = 118 Molecular Ion frag1 [CH₂OCH₂C=O]⁺ m/z = 73 mol->frag1 loss1 frag2 [CH₃OCH₂]⁺ m/z = 45 Base Peak mol->frag2 loss2 loss1 - •CH₂OCH₃ loss2 - •COCH₂OCH₃

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.

Caption: General workflow for the GC-MS analysis of a volatile organic compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent structural confirmation. The symmetry of the molecule simplifies the ¹H and ¹³C NMR spectra into a few distinct, easily assignable peaks. The IR spectrum is definitively characterized by a strong carbonyl absorption, and the mass spectrum is predicted to be dominated by α-cleavage, yielding a characteristic base peak at m/z 45. Together, these techniques provide a robust analytical fingerprint, essential for quality control, reaction monitoring, and structural verification in any research or development setting.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915).
  • PubChem. (n.d.). 1,3-Dimethoxy-2-propanol.
  • PubChem. (n.d.). 1,3-Dimethoxypropane.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0242525).
  • NIST. (n.d.). 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). IR Spectrum of 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243).
  • NIST. (n.d.). Propane, 1,3-dimethoxy-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1,3-Dimethoxy-2,2-dimethylpropane.
  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.
  • Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane.

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1,3-Dimethoxypropan-2-one CAS number 18664-32-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethoxypropan-2-one (CAS: 18664-32-9)

Abstract

This compound, also known as 1,3-dimethoxyacetone, is a functionalized ketone with significant utility as a chemical intermediate in complex organic synthesis.[1] Its structure, featuring a central ketone flanked by two methoxy groups, offers a unique combination of reactivity and stability, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a representative synthetic methodology, detailed spectroscopic analysis, core reactivity, and essential safety protocols. The insights herein are intended to equip researchers and development professionals with the foundational knowledge required to effectively and safely utilize this versatile compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristically sweet and pleasant odor.[1] It is soluble in common organic solvents like ethanol and ether, with limited solubility in water.[1] The presence of the two hydrophobic methoxy groups contributes to this solubility profile.[1]

Chemical Structure

Caption: 2D Structure of this compound.

Core Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning experimental setups, including reaction temperature control, solvent selection, and purification procedures.

PropertyValueSource(s)
CAS Number 18664-32-9[2]
Molecular Formula C₅H₁₀O₃[2]
Molecular Weight 118.13 g/mol [2]
Appearance Liquid[1]
Boiling Point 162.7 °C at 760 mmHg
71-71.5 °C at 16 Torr[2][3]
Density 0.976 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 42.1 ± 6.8 °C
InChI Key SZVHDRLVQJXQBT-UHFFFAOYSA-N
Purity ≥96% (Typical)[1]
Storage Temperature 4°C or Room Temperature, Sealed in Dry Conditions[2]

Synthesis and Manufacturing

The synthesis of this compound is not as widely documented as that of its structural isomers. However, a logical and efficient route is the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers. This method involves the dialkylation of 1,3-dihydroxyacetone with a suitable methylating agent. The causality behind this choice lies in the high reliability and broad substrate scope of the Williamson synthesis for creating C-O bonds.

Representative Synthetic Workflow: Williamson Ether Synthesis

The following diagram illustrates the logical steps for synthesizing this compound from 1,3-dihydroxyacetone.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.[4]

Materials:

  • 1,3-Dihydroxyacetone dimer

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.

  • Base Preparation: In the flask, suspend a calculated amount of sodium hydride (2.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 1,3-dihydroxyacetone dimer (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the dialkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.5 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Cautiously quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation to yield pure this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical. While specific spectra for this compound are not widely published, its structure allows for reliable prediction of its spectroscopic signatures based on data from analogous compounds.[5][6]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

    • A singlet corresponding to the six protons of the two equivalent methoxy groups (–OCH₃).

    • A singlet corresponding to the four protons of the two equivalent methylene groups (–CH₂–).

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum should show three distinct signals.

    • A signal for the carbonyl carbon (C=O), expected to be the most downfield.

    • A signal for the two equivalent methylene carbons (–CH₂–).

    • A signal for the two equivalent methoxy carbons (–OCH₃).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 118.13, along with characteristic fragmentation patterns resulting from the loss of methoxy and carbonyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ketone C=O stretch, typically in the range of 1710-1730 cm⁻¹. Additional prominent peaks will correspond to C-O-C ether stretches (around 1100 cm⁻¹) and C-H alkane stretches (around 2850-2950 cm⁻¹).

Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its central ketone. It serves as a valuable intermediate in organic synthesis, particularly for producing more complex molecules for the pharmaceutical and agrochemical industries.[1]

  • Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack, allowing for the formation of tertiary alcohols and other functional groups. This is a common strategy for building molecular complexity.

  • Building Block: The C5 backbone with oxygenation at the 1, 2, and 3 positions makes it a precursor for synthesizing various heterocyclic compounds and polyoxygenated molecules, which are common motifs in biologically active compounds.

  • Comparison to Isomers: Unlike its isomer, 1,1-dimethoxyacetone (which is a protected pyruvaldehyde), this compound is a symmetrical molecule.[7][8] This symmetry can be advantageous in synthesis, simplifying reaction outcomes and subsequent analysis. The applications of 1,1-dimethoxyacetone in preparing MCL1 inhibitors and neuronal nitric oxide synthase inhibitors suggest that this compound could be explored as a building block for analogous or novel therapeutic agents.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a flammable liquid.

GHS Hazard Information
  • Signal Word: Danger

  • Pictogram:

    • GHS02: Flammable

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P233: Keep container tightly closed.

    • P240: Ground/bond container and receiving equipment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P403+P235: Store in a well-ventilated place. Keep cool.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage Recommendations
  • Handling: Handle in a well-ventilated area or under a chemical fume hood.[9] Use spark-proof tools and explosion-proof equipment.[9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] It should be stored away from sources of ignition and incompatible materials such as strong oxidizing agents. For long-term stability, storage at 4°C under an inert atmosphere (like nitrogen) is recommended.

Conclusion

This compound (CAS: 18664-32-9) is a specialized chemical intermediate with significant potential for synthetic applications. Its symmetrical structure, combined with the reactivity of its ketone functional group, makes it a valuable tool for constructing complex molecular architectures relevant to drug discovery and materials science. This guide has provided a detailed overview of its properties, a practical synthetic approach, and critical safety information to support its effective use in a research and development setting. A thorough understanding of its chemistry and handling requirements is paramount for leveraging its full synthetic potential while ensuring a safe laboratory environment.

References

  • This compound | 18664-32-9. Sigma-Aldrich.
  • 18664-32-9(1,3-DIMETHOXYACETONE) Product Description. ChemicalBook.
  • Exploring 1,3-Dimethoxypropan-2-ol: A Vers
  • 1,3-Dimethoxy-2-propanol - Safety D
  • 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190. PubChem.
  • 1,3-DIMETHOXYACETONE | 18664-32-9. ChemicalBook.
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • CAS 18664-32-9: 1,3-DIMETHOXYACETONE. CymitQuimica.
  • 18664-32-9|this compound|BLD Pharm. BLD Pharm.
  • Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide. Benchchem.
  • SAFETY D
  • 1,3-Dimethoxyacetone | 18664-32-9. Sigma-Aldrich.
  • SAFETY D
  • Material Safety D
  • NMR Chemical Shifts. Journal of Organic Chemistry.
  • Methoxyacetone(5878-19-3) 13C NMR spectrum. ChemicalBook.
  • Exploring the Versatility of 1,1-Dimethoxyacetone (CAS: 6342-56-9). NINGBO INNO PHARMCHEM CO.,LTD..
  • 1,1-Dimethoxyacetone.

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An In-Depth Technical Guide to the Physical Properties of 1,3-Dimethoxyacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-dimethoxyacetone (CAS No. 18664-32-9), a glycerol-derived solvent with significant potential in green chemistry and as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, experimental protocols, and field-proven insights into its synthesis, characterization, and handling. The guide synthesizes data from peer-reviewed literature and chemical databases to serve as an authoritative reference.

Introduction and Molecular Identity

1,3-Dimethoxyacetone, also known as 1,3-dimethoxypropan-2-one, is a unique ketone and diether derived from the glycerol skeleton. Its structure offers a combination of polarity from the ketone group and the stability of ether linkages, distinguishing it from related glycerol derivatives like 1,3-diether-2-propanols.[1] This unique functionality makes it a subject of interest as a green solvent and a versatile building block in organic synthesis. Understanding its physical properties is paramount for its effective application in reaction design, process scale-up, and formulation development.

This guide provides a detailed examination of its thermophysical, spectroscopic, and safety properties, grounded in experimental data and established chemical principles.

Chemical and Molecular Identity

A clear identification of 1,3-dimethoxyacetone is critical. It should not be confused with its isomer, 1,1-dimethoxyacetone. The fundamental details are summarized below.

IdentifierValueSource(s)
Compound Name 1,3-Dimethoxyacetone[1][2]
Synonym(s) This compound[1]
CAS Number 18664-32-9[1][2]
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1]
InChI Key SZVHDRLVQJXQBT-UHFFFAOYSA-N[1]
Molecular Structure

The structure consists of a three-carbon chain with a central ketone and terminal methoxy groups. This symmetry has direct implications for its spectroscopic signature.

Caption: Molecular structure of 1,3-dimethoxyacetone.

Thermophysical Properties

The thermophysical properties of 1,3-dimethoxyacetone have been characterized, revealing its behavior as a liquid over a broad range of temperatures. These properties are essential for engineering applications, such as heat transfer calculations and fluid dynamics modeling.

PropertyValueConditionsSource(s)
Physical Form LiquidAmbient[1]
Boiling Point 162.7 °C760 mmHg[1]
Flash Point 42.1 ± 6.8 °CClosed Cup[1]
Density Temperature-dependent293.15 K to 343.15 K[1]
Viscosity Temperature-dependent293.15 K to 343.15 K[1]
Refractive Index Temperature-dependent293.15 K to 343.15 K[1]
Vapor Pressure Temperature-dependent275.3 K to 318.1 K[1]
Enthalpy of Vaporization Derived from vapor pressureN/A[1]

A detailed study by Wang et al. provides the most comprehensive data on the thermophysical properties of 1,3-dimethoxyacetone.[1] The density, viscosity, and refractive index were systematically measured as a function of temperature, which is crucial for predicting their values under specific experimental conditions.[1] The absolute vapor pressure was determined using the transpiration method, allowing for the subsequent calculation of the enthalpy of vaporization.[1] For specific data points and correlation equations, readers are directed to this primary reference.

Spectroscopic Analysis (Predicted)

Due to the absence of publicly available experimental spectra for 1,3-dimethoxyacetone, this section provides a predicted analysis based on established spectroscopic principles and data from analogous structures. This serves as a guide for researchers in confirming the identity and purity of synthesized material.

Predicted ¹H NMR Spectrum

The symmetry of the molecule results in a simple proton NMR spectrum. Two distinct proton environments are expected.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4Singlet (s)6H2 x -OCH₃Protons of methoxy groups are chemically equivalent. The chemical shift is downfield due to the electronegative oxygen atom.
~4.2Singlet (s)4H2 x -CH₂-Protons of methylene groups are equivalent. The shift is significantly downfield due to deshielding from both the adjacent ketone and ether functionalities.
Predicted ¹³C NMR Spectrum

Three distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the three unique carbon environments.

Predicted Shift (δ, ppm)AssignmentRationale
~205-215C=OThe carbonyl carbon of a ketone typically appears in this highly deshielded region of the spectrum.
~70-80-CH₂-The methylene carbons are deshielded by the adjacent oxygen and carbonyl groups.
~55-60-OCH₃The methoxy group carbons appear in a characteristic range for ethers.
Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by absorptions corresponding to its two primary functional groups: the ketone and the ethers.

Predicted Frequency (cm⁻¹)IntensityVibrationRationale
~1715-1725Strong, SharpC=O StretchThis is a characteristic and intense absorption for an aliphatic ketone. The exact position can be influenced by the neighboring electron-withdrawing ether groups.
~1080-1150StrongC-O-C StretchA strong, often broad, absorption in this region is characteristic of the C-O stretching vibration in ethers.
~2850-3000MediumC-H StretchAliphatic C-H stretching vibrations from the methyl and methylene groups are expected in this region.

Synthesis and Purification

A reliable method for synthesizing 1,3-dimethoxyacetone is the oxidation of its corresponding alcohol, 1,3-dimethoxy-2-propanol. This transformation can be efficiently achieved using a mild oxidizing agent like Pyridinium Chlorochromate (PCC).

Synthesis Workflow

G cluster_workflow Synthesis of 1,3-Dimethoxyacetone Reactant 1,3-Dimethoxy-2-propanol (in CH₂Cl₂) Reaction Oxidation Reaction (Stir at RT, 2-4h) Reactant->Reaction Reagent PCC, Celite Reagent->Reaction Filtration Filtration (Remove Cr byproducts) Reaction->Filtration Wash Solvent Wash (Et₂O or CH₂Cl₂) Filtration->Wash Evaporation Solvent Removal (Rotary Evaporation) Wash->Evaporation Product Crude 1,3-Dimethoxyacetone Evaporation->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure 1,3-Dimethoxyacetone Purification->FinalProduct

Caption: General workflow for the PCC oxidation of 1,3-dimethoxy-2-propanol.

Experimental Protocol: PCC Oxidation

This protocol is adapted from standard procedures for the oxidation of primary and secondary alcohols using PCC.

Disclaimer: This reaction should be performed under anhydrous conditions in a well-ventilated fume hood by trained personnel. Chromium reagents are toxic.

Materials:

  • 1,3-dimethoxy-2-propanol (1.0 eq.)

  • Pyridinium chlorochromate (PCC) (1.2-1.5 eq.)

  • Celite® or anhydrous magnesium sulfate

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add PCC and an equal weight of Celite®. Suspend this mixture in anhydrous CH₂Cl₂.

  • Addition of Alcohol: Dissolve 1,3-dimethoxy-2-propanol in a minimal amount of anhydrous CH₂Cl₂. Add this solution to the stirring PCC suspension in one portion. The reaction is mildly exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting alcohol. The mixture will turn into a dark, tarry brown.

  • Workup: Upon completion (typically 2-4 hours), dilute the reaction mixture with Et₂O.

  • Filtration: Pass the entire mixture through a short plug of silica gel or Celite® to filter out the insoluble chromium byproducts. Wash the filter cake thoroughly with additional Et₂O to ensure complete recovery of the product.

  • Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. Causality Note: Care should be taken to avoid high temperatures during evaporation due to the product's volatility.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1,3-dimethoxyacetone.

Safety and Handling

Understanding the safety profile of 1,3-dimethoxyacetone is crucial for its handling in a laboratory or industrial setting.

GHS Hazard Information: [2]

  • Pictograms: Flame (GHS02), Exclamation Mark (GHS07)

  • Signal Word: Warning

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling and Storage Recommendations:

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storing under an inert atmosphere (e.g., nitrogen) at 4°C is recommended.[1]

Conclusion

1,3-Dimethoxyacetone is a glycerol-derived chemical with well-defined thermophysical properties that make it a viable candidate for various applications, including as a specialty solvent. Its symmetric structure provides a straightforward spectroscopic signature for identification. The synthesis via oxidation of the corresponding propanol is a practical laboratory-scale method. Adherence to standard safety protocols is necessary due to its flammability and irritant nature. This guide provides the foundational data and protocols necessary for scientists and researchers to confidently incorporate 1,3-dimethoxyacetone into their work.

References

  • Wang, J., Baltier, C. W., Olajide, G., Szilvási, T., & Bara, J. E. (2015). Synthesis and Properties of 1,3-Dimethoxyacetone: A Glycerol-Derived Solvent. Industrial & Engineering Chemistry Research, 54(29), 7222–7229.
  • PubChem. (n.d.). 1,3-Dimethoxy-2-propanol.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669.
  • Al-Sarraf, A. A., & Al-shirayda, H. A. (2019). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). Journal of Molecular Structure, 1180, 649-660.
  • NIST. (n.d.). Ethene, methoxy-. NIST Chemistry WebBook.

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A Comprehensive Technical Guide to the Stability and Storage of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dimethoxypropan-2-one (CAS No. 18664-32-9), also known as 1,3-dimethoxyacetone, is a key chemical intermediate utilized in various synthetic pathways within pharmaceutical and materials science research. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This technical guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details methodologies for assessing the compound's purity and stability, ensuring researchers can confidently validate the quality of their starting material.

Introduction and Physicochemical Profile

This compound is a liquid organic compound featuring a central ketone functional group flanked by two methoxy groups. This unique structure imparts specific reactivity and solubility characteristics, making it a valuable building block. However, the presence of ether linkages adjacent to a carbonyl group also introduces potential stability challenges. Understanding its fundamental properties is the first step toward ensuring its long-term viability in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18664-32-9
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance Liquid
Boiling Point 162.7 °C at 760 mmHg
Flash Point 42.1 ± 6.8 °C
Classification Flammable Liquid (GHS Category 3)

Chemical Stability Profile: Causality of Degradation

While stable under ideal conditions, the chemical structure of this compound contains vulnerabilities that can lead to degradation if not properly managed.[1] The primary drivers of instability are atmospheric exposure (oxygen and moisture), elevated temperatures, and incompatibility with certain chemical classes.

2.1 Influence of Atmosphere: Oxygen and Moisture

  • Oxygen (Auto-oxidation): The ether linkages in this compound are susceptible to auto-oxidation in the presence of atmospheric oxygen. This free-radical chain reaction, often initiated by light or heat, can form unstable and hazardous peroxide impurities.[1] The accumulation of peroxides not only changes the reactivity of the reagent but also poses a significant safety risk, as peroxides can be explosive upon concentration.

  • Moisture (Hydrolysis): Although generally stable to water, the compound can be sensitive to moisture, particularly under acidic or basic conditions.[1] Acid-catalyzed hydrolysis can cleave the ether bonds, leading to the formation of methanol and other undesirable byproducts. Therefore, maintaining a dry environment is crucial.

2.2 Thermal and Photolytic Stress

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound, heat can significantly increase the rate of auto-oxidation and other decomposition pathways.[1] Similarly, exposure to UV light can provide the activation energy needed to initiate the free-radical processes that lead to peroxide formation.

2.3 Incompatible Materials

Contact with incompatible materials is a common cause of reagent degradation. For this compound, the following should be strictly avoided:

  • Strong Oxidizing Agents: These substances can react vigorously and uncontrollably with the compound, leading to rapid decomposition and the potential for a thermal event.[1][2]

  • Strong Acids: Acids can act as catalysts for hydrolysis of the ether linkages, compromising the sample's purity.[1][2]

Potential Degradation Pathways

To ensure the integrity of this compound, it is essential to understand the chemical transformations it may undergo when improperly stored. The two primary degradation pathways are auto-oxidation and acid-catalyzed hydrolysis.

cluster_0 Auto-oxidation Pathway cluster_1 Acid-Catalyzed Hydrolysis A0 This compound A1 Radical Intermediate (-H radical) A0->A1  Initiation (Light, Heat) B0 This compound A2 Peroxy Radical A1->A2 + O₂ A3 Hydroperoxide Impurity (Hazardous) A2->A3 + R-H B1 Protonated Ether B0->B1 + H⁺ (from acid/moisture) B2 Degradation Products (e.g., Methanol, Polyols) B1->B2 + H₂O

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality and ensuring the safety of this compound.

4.1 Optimal Storage Conditions

The following conditions are recommended based on the compound's chemical properties and empirical evidence.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 4°C (Refrigerated)Slows the rate of potential degradation reactions, particularly auto-oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent the formation of peroxides.
Container Tightly sealed, amber glass bottlePrevents ingress of moisture and air; amber glass protects from light.[1][3][4]
Location Cool, dry, well-ventilated areaEnsures a stable environment and safe dispersal of vapors in case of a leak.[3][4]
Incompatibles Store away from strong acids and oxidizing agentsPrevents accidental contact and subsequent violent reactions or catalysis of degradation.[1][2]

4.2 Safe Handling Procedures

From a practical standpoint, every time a container is opened, the material is exposed to potential contaminants. The following steps minimize this risk:

  • Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature to prevent condensation of atmospheric moisture into the sample.

  • Inert Atmosphere: Conduct all transfers and aliquoting in a fume hood under a gentle stream of an inert gas like nitrogen or argon.

  • Equipment: Use clean, dry glass or stainless steel syringes and cannulas for transfers. Avoid plastic components that may leach impurities. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]

  • Resealing: After dispensing the required amount, flush the headspace of the container with inert gas before tightly resealing the cap.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]

Methodology for Stability and Purity Assessment

A self-validating workflow requires periodic assessment of the reagent's purity, especially for long-term storage or before use in sensitive applications.

5.1 Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for evaluating the stability of this compound under stressed conditions.

  • Sample Preparation: Aliquot 1 mL of the compound into several small, amber glass vials.

  • Control Group: Tightly seal a set of control vials, flush with nitrogen, and store at the recommended 4°C.

  • Stress Group: Tightly seal a set of stress vials (without flushing with nitrogen to simulate atmospheric exposure) and place them in a controlled oven at 40°C.

  • Time Points: At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove one control and one stress vial.

  • Analysis: Allow vials to cool to room temperature. Analyze both samples immediately using the techniques described below to assess for degradation.

5.2 Analytical Techniques for Purity Verification

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. It can separate the parent compound from volatile impurities and degradation products, allowing for their identification and quantification.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information. It can detect the emergence of new peaks corresponding to degradation products and changes in the integration of existing peaks.

  • Karl Fischer Titration: This method is used to precisely quantify the water content, ensuring that moisture has not compromised the sample.

cluster_workflow Stability Testing Workflow prep Sample Preparation (Control & Stress Groups) stress Incubation (4°C vs. 40°C) prep->stress sampling Time Point Sampling stress->sampling analysis Analytical Testing • GC-MS (Purity) • NMR (Structure) • Karl Fischer (H₂O) sampling->analysis data Data Analysis & Comparison to Control analysis->data report Stability Report data->report

Caption: A typical workflow for a stability assessment study.

Conclusion

The chemical integrity of this compound is directly dependent on meticulous storage and handling. The principal threats to its stability are exposure to atmospheric oxygen and moisture, elevated temperatures, and contact with incompatible chemicals. By implementing the protocols outlined in this guide—specifically, refrigerated storage under an inert atmosphere in tightly sealed, light-resistant containers—researchers can significantly extend the shelf-life of this valuable reagent. Regular purity assessments using established analytical techniques provide the ultimate validation of its quality, ensuring both the safety and success of critical scientific endeavors.

References

  • LookChem. (n.d.). Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.

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1,3-Dimethoxypropan-2-one: A Versatile C3 Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, small, functionalized C3 synthons hold a place of distinction, offering a versatile platform for the introduction of key structural motifs. This guide focuses on 1,3-dimethoxypropan-2-one, a glycerol-derived ketone, and its potential as a multifaceted building block in the synthesis of heterocycles and other valuable organic molecules. As a senior application scientist, this document aims to provide not just a compilation of reactions, but a deeper understanding of the causality behind its reactivity and its strategic application in the synthesis of molecules relevant to the pharmaceutical and materials sciences.

Introduction to this compound: A Synthon with Latent Functionality

This compound, also known as 1,3-dimethoxyacetone, is a symmetrical ketone featuring two methoxy groups on the flanking carbons. This unique arrangement of functional groups imparts a dual reactivity profile: the central carbonyl group is an electrophilic center, while the α-protons are amenable to deprotonation to form an enolate. The methoxy groups, while seemingly simple, play a crucial role in modulating the molecule's reactivity and solubility.

The primary utility of this compound as a synthetic building block lies in its ability to act as a masked 1,3-dielectrophile. Upon reaction with a nucleophile at the carbonyl carbon, a 1,4-dicarbonyl precursor or a related intermediate can be generated, paving the way for a variety of classical and modern cyclization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18664-32-9
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance Liquid
Boiling Point 162.7 °C at 760 mmHg
Flash Point 42.1 ± 6.8 °C
Purity (typical) 96%
Storage 4 °C under nitrogen

Synthesis and Purification of this compound

The accessibility of a building block is a critical factor in its widespread adoption. This compound can be efficiently synthesized from its corresponding alcohol, 1,3-dimethoxypropan-2-ol, through oxidation.

Synthesis of the Precursor: 1,3-Dimethoxypropan-2-ol

The precursor alcohol can be prepared from epichlorohydrin in a two-step process, showcasing the molecule's origins from readily available starting materials[1].

Oxidation to this compound

A reliable method for the oxidation of 1,3-dimethoxypropan-2-ol to the desired ketone involves the use of pyridinium chlorochromate (PCC), a common and effective oxidizing agent for primary and secondary alcohols[2].

Experimental Protocol: Synthesis of this compound [2]

  • Materials:

    • 1,3-Dimethoxypropan-2-ol

    • Pyridinium chlorochromate (PCC)

    • Silica gel

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether (Et₂O)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend silica gel (39.8 g) and 1,3-dimethoxypropan-2-ol (6.0 g, 50.0 mmol) in anhydrous DCM (250 mL) and cool the mixture to 0 °C in an ice bath.

    • To the stirred suspension, add PCC (39.8 g, 185.0 mmol) in portions over 15 minutes, ensuring the temperature remains low.

    • After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Quench the reaction by diluting with Et₂O (250 mL).

    • Filter the mixture through a pad of silica gel, washing the silica pad with additional Et₂O (3 x 100 mL).

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to afford the final product in high purity (isolated yield of 81.3%)[2].

Synthesis_of_1_3_Dimethoxypropan_2_one cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Epichlorohydrin Epichlorohydrin Dimethoxypropanol 1,3-Dimethoxypropan-2-ol Epichlorohydrin->Dimethoxypropanol Two Steps Dimethoxypropanone This compound Dimethoxypropanol->Dimethoxypropanone Oxidation PCC PCC, Silica DCM, 0 °C to rt Paal_Knorr_Furan_Synthesis DMP This compound Intermediate1 Tertiary Alcohol Intermediate DMP->Intermediate1 1. Nucleophilic Addition Grignard R-MgX Dicarbonyl 1,4-Dicarbonyl Intermediate Intermediate1->Dicarbonyl 2. Oxidation Oxidation Oxidation Furan Substituted Furan Dicarbonyl->Furan 3. Paal-Knorr Cyclization Acid H+

Caption: Paal-Knorr Furan Synthesis Workflow.

Plausible Experimental Protocol: Synthesis of a 2,5-Disubstituted Furan

  • Step 1: Grignard Addition

    • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add a solution of the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Step 2: Oxidation

    • Dissolve the crude tertiary alcohol in a suitable solvent (e.g., DCM) and treat with an oxidizing agent (e.g., PCC or Dess-Martin periodinane) to afford the 1,4-dicarbonyl intermediate.

  • Step 3: Paal-Knorr Cyclization

    • Dissolve the crude 1,4-dicarbonyl in toluene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the cyclization to completion.

    • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Synthesis of Substituted Pyrazoles

Similar to furan synthesis, this compound can be a precursor for the synthesis of pyrazoles. The key intermediate is again a 1,3-dicarbonyl compound (after a similar nucleophilic addition and oxidation sequence), which can then be condensed with hydrazine or its derivatives.

Conceptual Workflow:

  • Formation of 1,3-Dicarbonyl: As described for the furan synthesis, a nucleophilic addition followed by oxidation generates a 1,3-dicarbonyl compound.

  • Condensation with Hydrazine: Reaction of the 1,3-dicarbonyl with hydrazine or a substituted hydrazine leads to the formation of the pyrazole ring.

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl (from this compound) Pyrazole Substituted Pyrazole Dicarbonyl->Pyrazole Condensation Hydrazine H₂N-NH-R'

Caption: Pyrazole Synthesis Workflow.

Potential in Aldol Condensation and Multicomponent Reactions

The presence of α-protons in this compound opens up the possibility of its participation in aldol condensation reactions. Under basic conditions, it can form an enolate that can react with various aldehydes and ketones to form α,β-unsaturated ketones. This reactivity makes it a potential candidate for various multicomponent reactions (MCRs) where a ketone is a key component.

  • Hantzsch Pyridine Synthesis: this compound could potentially replace one of the β-ketoester components in the Hantzsch synthesis, leading to novel pyridine derivatives.[3][4]

  • Biginelli Reaction: This three-component reaction of an aldehyde, a β-ketoester, and urea or thiourea could potentially be adapted to use this compound as the ketone component, yielding functionalized dihydropyrimidines.[5][6]

Application in Natural Product Synthesis

While direct applications of this compound in total synthesis are not widely documented, its structural motif is present in various natural products. Its ability to serve as a versatile C3 building block suggests its potential for the synthesis of natural product analogues and complex molecular scaffolds. For instance, the 1,3-dioxygenated propane backbone is a recurring feature in many biologically active molecules.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store the compound in a cool, dry place away from ignition sources.

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its straightforward synthesis from glycerol-derived precursors, coupled with its versatile reactivity, makes it an attractive C3 synthon for the construction of a variety of valuable molecules. Its potential in the synthesis of heterocycles such as furans and pyrazoles, as well as its prospective role in multicomponent reactions, warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to inspire its broader adoption in the synthetic community for the development of novel pharmaceuticals and functional materials.

References

  • Synthesis and Properties of 1,3-Dimethoxyacetone: A Glycerol-Derived Solvent. Industrial & Engineering Chemistry Research. [Link] [2][3]2. Synthesis and Properties of 1,3-Dimethoxyacetone: A Glycerol-Derived Solvent. ACS Publications. [Link] [2]3. 1,3-Dimethoxypropane | C5H12O2 | CID 140180 - PubChem. PubChem. [Link]
  • Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes - PubMed. PubMed. [Link]
  • Synthesis of furan from 1,3‐dicarbonyl compound and alkyne. - ResearchGate.
  • Furan synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates - NIH.
  • Hantzsch pyridine synthesis - overview - ChemTube3D. ChemTube3D. [Link] [6]9. 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190 - PubChem. PubChem. [Link]
  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC - NIH.
  • 2-Propanol, 1,3-dimethoxy- - the NIST WebBook. NIST. [Link]
  • Paal–Knorr synthesis - Grokipedia. Grokipedia. [Link] [4]13. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243) - NP-MRD. NP-MRD. [Link]
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH.
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - NIH. National Institutes of Health.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • Propane, 1,3-dimethoxy- - the NIST WebBook. NIST. [Link]
  • Biginelli reaction - ChemSpider Synthetic Pages. ChemSpider. [Link]
  • 2-Propanol, 1,3-dimethoxy- - the NIST WebBook. NIST. [Link]
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC - NIH.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Synthesis of cyclopropanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characteriz
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI. MDPI.
  • Studies on New Additions to 5-Methoxy-2 (5H)-Furanone: 1, 4-Addition of Grignard Reagents, and 1,3-Dipolar Cycloaddition of Silyl Nitronates - ResearchGate.
  • 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

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Potential applications of 1,3-Dimethoxypropan-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of 1,3-Dimethoxypropan-2-one in Medicinal Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This compound, a structurally simple yet functionally rich C3 building block, remains a largely untapped resource in the expansive field of medicinal chemistry. As the dimethyl ether of the biochemically significant 1,3-dihydroxyacetone (DHA), this molecule offers a unique combination of a reactive ketone carbonyl group flanked by two stable methoxy ethers. This guide delves into the prospective applications of this compound, presenting it as a versatile synthon for the construction of complex molecular architectures. We will explore its potential as a masked dihydroxyacetone equivalent, a scaffold for combinatorial library synthesis, a precursor to novel heterocyclic systems, and a tool for the generation of analogs of known bioactive compounds. This whitepaper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols and a robust scientific rationale for its inclusion in modern drug discovery programs.

Introduction: Unveiling a Versatile C3 Synthon

In the quest for novel therapeutic agents, the strategic selection of chemical building blocks is paramount. This compound (also known as 1,3-dimethoxyacetone) is a C5 ketone with the linear formula C5H10O3.[1] While it has not been extensively studied, its chemical architecture suggests significant potential in medicinal chemistry.

1.1. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 18664-32-9[1]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol Calculated
Appearance Liquid[1]
Boiling Point 162.7 °C at 760 mmHg[1]
Flash Point 42.1 ± 6.8 °C[1]
Purity ≥96%[1]

1.2. The Dihydroxyacetone Connection: A Protected Synthon

This compound is the dimethyl ether of 1,3-dihydroxyacetone (DHA). DHA is the simplest ketose and a product of glycerol metabolism, making it a highly biocompatible and biodegradable molecule.[2] It is widely used in the cosmetics industry as a sunless tanning agent and is an FDA-approved chemical.[3][4][5] In organic synthesis, DHA is a valuable intermediate for the preparation of chiral compounds and polymers.[6][7] However, the presence of two hydroxyl groups and a ketone in DHA can lead to self-condensation and other side reactions, complicating its use in multi-step syntheses.[3][8]

The methoxy groups in this compound can be viewed as protecting groups for the hydroxyls of DHA. This "masked" nature allows for selective reactions at the ketone position, with the potential for subsequent deprotection to reveal the diol functionality if desired. This strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

Synthesis of this compound

A practical synthesis of this compound can be envisioned through the methylation of commercially available 1,3-dihydroxyacetone. This approach is analogous to the Williamson ether synthesis used to prepare 1,3-dimethoxypropane from 1,3-propanediol.[9][10]

Proposed Synthetic Route: Williamson Ether Synthesis

The proposed synthesis involves the deprotonation of the hydroxyl groups of 1,3-dihydroxyacetone using a strong base like sodium hydride, followed by nucleophilic substitution with a methylating agent such as methyl iodide.

G DHA 1,3-Dihydroxyacetone Alkoxide Dialkoxide Intermediate DHA->Alkoxide 2 eq. NaH, THF Product This compound Alkoxide->Product 2 eq. CH3I

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Dihydroxyacetone (dimer)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of 1,3-dihydroxyacetone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

  • The flask is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its versatility as a building block for the synthesis of medicinally relevant compounds.

A Masked Dihydroxyacetone Synthon for Complex Synthesis

In the total synthesis of natural products and complex drug molecules, the use of protecting groups is essential to mask reactive functionalities while other parts of the molecule are being modified. This compound can serve as a stable, protected form of DHA, allowing for a wide range of transformations at the ketone position that would be incompatible with free hydroxyl groups.

G start This compound intermediate Modified Intermediate start->intermediate Reaction at Ketone final Deprotected Product (Diol) intermediate->final Deprotection (e.g., BBr3)

Caption: Use as a masked dihydroxyacetone synthon.

A Versatile C3 Building Block for Library Synthesis

The ketone functionality of this compound is a versatile handle for introducing molecular diversity, a key aspect of generating compound libraries for high-throughput screening. A variety of well-established ketone reactions can be employed:

  • Aldol Condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones.

  • Wittig Reaction: Conversion of the ketone to an alkene.

  • Grignard and Organolithium Addition: Formation of tertiary alcohols.

  • Reductive Amination: Synthesis of secondary and tertiary amines.

These reactions can be performed in a combinatorial fashion to rapidly generate a large number of structurally diverse molecules based on the 1,3-dimethoxypropane scaffold.

A Precursor for Novel Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large number of approved drugs containing at least one heterocyclic ring.[11][12] While not a 1,3-dicarbonyl compound itself, this compound can be a valuable precursor for the synthesis of various heterocycles. For instance, condensation with hydrazine or substituted hydrazines could lead to the formation of pyrazole derivatives.

G start This compound pyrazole Substituted Pyrazole start->pyrazole hydrazine Hydrazine (H2N-NH2) hydrazine->pyrazole Condensation

Caption: Proposed synthesis of a pyrazole derivative.

A Scaffold for Bioactive Molecule Analogs: The Case of Glucokinase Activators

A compelling case for the potential of this compound in medicinal chemistry comes from the closely related compound, 1,3-dimethoxypropan-2-ol. This alcohol has been used as a key intermediate in the synthesis of heteroarylcarbamoylbenzene derivatives that act as glucokinase activators, which are being investigated for the treatment of diabetes.[13]

This precedent suggests that this compound could be used to synthesize analogs of these and other bioactive molecules. By replacing the hydroxyl group of the original intermediate with a ketone, medicinal chemists can probe the structure-activity relationship (SAR) of the compound series. The ketone could act as a hydrogen bond acceptor or a point for further functionalization, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a promising yet underutilized building block in medicinal chemistry. Its unique combination of a reactive ketone and two stable methoxy ethers, along with its relationship to the biocompatible synthon DHA, makes it an attractive candidate for a variety of synthetic applications. From its use as a masked diol to its potential as a precursor for diverse compound libraries and novel heterocyclic scaffolds, this compound offers a wealth of opportunities for the modern drug discovery enterprise. It is our hope that this guide will inspire researchers to explore the full potential of this versatile C3 synthon in their quest for the next generation of therapeutic agents.

References

  • Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. (2024).
  • Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. (2023). MDPI.
  • What is Dihydroxyacetone used for?. (2024). Patsnap Synapse.
  • Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. (2022). ResearchGate.
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. (2014). Google Patents.
  • Synthesis of Heterocyclic Compounds Via 1,3-Diketones. (2025). ResearchGate.
  • Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. (2022). PubMed Central.
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry.
  • Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation. (2021). New Journal of Chemistry.
  • Preparation method of 1, 3-dihydroxyacetone. (2020). Google Patents.
  • Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. (2023). ResearchGate.
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  • SYNTHESIS OF DIFFERENT SUBSTITUTED 1,2,3-TRIAZOLE DERIVATIVES. (2023). Heterocyclic Letters.
  • Dihydroxyacetone-based polymers. (2010). Google Patents.
  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. (2012). Tsi Journals.
  • Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. (2023). PubMed Central.
  • 1,3-Dimethoxy-2-propanol. PubChem.
  • 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. (2018). Juniper Publishers.
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An In-Depth Technical Guide to 1,3-Dimethoxypropan-2-one: From Postulated Origins to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone), a molecule of significant interest in contemporary organic synthesis. While a definitive "discovery" paper for this compound remains elusive in historical chemical literature, this guide reconstructs its probable first synthesis based on established chemical principles of the late 19th and early 20th centuries. We will delve into the logical evolution of its synthesis, from classical etherification reactions to modern, more efficient methodologies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough examination of the compound's physicochemical properties and applications.

Introduction: The Emergence of a Versatile Ketone

This compound (CAS No. 18664-32-9) is a difunctional organic compound featuring a central ketone group flanked by two methoxy ether linkages. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable building block in the synthesis of more complex molecules, including heterocycles and natural product analogues. Its utility is rooted in the interplay between the electrophilic carbonyl carbon and the influence of the electron-withdrawing ether groups. This guide will first explore the likely historical context of its synthesis before detailing modern preparative routes and key applications.

A Historical Perspective: The Postulated First Synthesis

While a singular publication heralding the discovery of this compound is not readily identifiable, its synthesis can be logically inferred from the well-established chemistry of its precursors, particularly 1,3-dihydroxyacetone (DHA). The foundational work on ethers by Alexander Williamson in the 1850s provides the most probable route for its initial preparation.

The Precursor: 1,3-Dihydroxyacetone (DHA)

The journey to this compound begins with its dihydroxy analogue, DHA. DHA is the simplest ketose and a key intermediate in carbohydrate metabolism. Its chemical synthesis has been a subject of interest for over a century. Early methods involved the mild oxidation of glycerol, a readily available triol.

The Logical First Synthesis: Williamson Etherification

The Williamson ether synthesis, a robust and versatile method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide.[1][2] Given the presence of two primary hydroxyl groups in DHA, a double Williamson etherification would be the most logical and accessible route for the first synthesis of this compound.

The proposed historical synthesis would involve two key steps:

  • Deprotonation of 1,3-dihydroxyacetone: Treatment of DHA with a strong base, such as sodium metal or sodium hydride, would generate the corresponding dialkoxide. The choice of a strong base is crucial to ensure complete deprotonation of the less acidic diol hydroxyl groups.

  • Nucleophilic Substitution: The resulting dialkoxide, a potent nucleophile, would then be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, via an SN2 reaction to yield this compound.

Diagram 1: Postulated Historical Synthesis of this compound

G DHA 1,3-Dihydroxyacetone (DHA) Dialkoxide DHA Dialkoxide DHA->Dialkoxide Deprotonation Product This compound Dialkoxide->Product SN2 Reaction Base 2 eq. Strong Base (e.g., NaH) MethylatingAgent 2 eq. Methylating Agent (e.g., CH3I)

A simplified workflow of the postulated first synthesis.

Detailed Experimental Protocol (Postulated)

The following protocol is a reconstruction of how the initial synthesis might have been performed, based on common laboratory practices of the era.

  • Preparation of the Dialkoxide: In a flame-dried flask under an inert atmosphere, a solution of 1,3-dihydroxyacetone in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) would be treated portion-wise with two equivalents of a strong base (e.g., sodium hydride). The reaction would be allowed to proceed until the cessation of hydrogen gas evolution, indicating the complete formation of the dialkoxide.

  • Methylation: The flask would then be cooled in an ice bath, and two equivalents of a methylating agent (e.g., methyl iodide) would be added dropwise. The reaction mixture would be stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

  • Workup and Isolation: The reaction would be quenched by the careful addition of water. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed under reduced pressure to yield the crude this compound. Further purification would likely be achieved by distillation.

Evolution of Synthetic Methodologies

While the Williamson ether synthesis remains a viable method, modern organic chemistry has introduced alternative and often more efficient routes to this compound and its derivatives.

Synthesis from 1,3-Dihalogenated Precursors

An alternative approach involves the reaction of a 1,3-dihalogenated propanone with sodium methoxide. This method also relies on the principles of nucleophilic substitution.

  • Preparation of 1,3-Dihalo-2-propanone: The starting material, a 1,3-dihalo-2-propanone (e.g., 1,3-dichloro-2-propanone or 1,3-dibromo-2-propanone), can be synthesized from the corresponding dihalogenated propanol via oxidation.[3]

  • Nucleophilic Substitution with Sodium Methoxide: The dihalogenated ketone is then treated with two equivalents of sodium methoxide in methanol. The methoxide ion acts as a nucleophile, displacing the halide ions to form the desired this compound.

Diagram 2: Synthesis from 1,3-Dihalo-2-propanone

G Dihalo 1,3-Dihalo-2-propanone Product This compound Dihalo->Product Double Nucleophilic Substitution Methoxide 2 eq. Sodium Methoxide

A streamlined representation of the synthesis via a dihalogenated intermediate.

Modern Two-Step Synthesis from Epichlorohydrin

A contemporary and efficient synthesis of this compound has been reported starting from epichlorohydrin. This method avoids the direct handling of potentially unstable precursors like DHA.

  • Ring-Opening and Etherification: Epichlorohydrin is reacted with methanol in the presence of a catalyst to yield 1-chloro-3-methoxy-2-propanol.

  • Oxidation and Cyclization/Rearrangement: The resulting chlorohydrin is then subjected to oxidation and subsequent reaction steps to afford this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
CAS Number 18664-32-9[4]
Molecular Formula C₅H₁₀O₃[4]
Molecular Weight 118.13 g/mol [4]
Appearance Liquid[4]
Boiling Point 162.7 °C at 760 mmHg[5]
Flash Point 42.1 ± 6.8 °C[5]
Purity ≥96%[4]
Storage Temperature Ambient[4]

Modern Applications in Organic Synthesis

This compound serves as a versatile C3 building block in a variety of organic transformations. The central ketone offers a site for nucleophilic attack and condensation reactions, while the methoxy groups can influence the reactivity of adjacent positions and can be cleaved under specific conditions if required.

Its applications include, but are not limited to:

  • Synthesis of Heterocyclic Compounds: The 1,3-dioxygenated pattern makes it a suitable precursor for the synthesis of various five- and six-membered heterocyclic systems.

  • Precursor to Complex Molecules: It can be elaborated through various synthetic steps to introduce additional functional groups, making it a valuable intermediate in the total synthesis of natural products and their analogues.

  • Pharmaceutical and Agrochemical Research: As a difunctional building block, it is employed in the discovery and development of new pharmacologically and agrochemically active compounds.

Conclusion

While the precise historical moment of the discovery of this compound remains to be pinpointed in a dedicated publication, a logical reconstruction of its first synthesis points towards the application of the well-established Williamson ether synthesis on 1,3-dihydroxyacetone. The evolution of its preparation to include routes from dihalogenated propanones and epichlorohydrin showcases the ongoing quest for efficiency and safety in chemical synthesis. With its unique structural features and versatile reactivity, this compound continues to be a valuable tool for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science.

References

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A Theoretical Investigation Blueprint for 1,3-Dimethoxypropan-2-one: Unveiling a Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dimethoxypropan-2-one, a structurally intriguing ketone, presents a significant knowledge gap in the scientific literature, particularly concerning its fundamental physicochemical properties from a theoretical standpoint. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound. We propose a multi-faceted computational study employing Density Functional Theory (DFT) and ab initio methods to elucidate its conformational landscape, electronic structure, spectroscopic signatures, and reactivity profile. This document is intended to serve as a detailed roadmap for researchers, scientists, and drug development professionals, providing not only the rationale behind each proposed investigation but also actionable, step-by-step protocols. The successful execution of these theoretical studies will furnish a foundational understanding of this compound, paving the way for its potential applications in chemical synthesis and materials science.

Introduction: The Case for a Theoretical Deep Dive into this compound

This compound (CAS No. 18664-32-9) is a bifunctional organic molecule featuring a central ketone group flanked by two methoxy-methyl substituents. While its structural analogs, such as 1,3-dimethoxypropane and 1,3-dimethoxypropan-2-ol, have found applications as versatile chemical intermediates and in other industrial contexts, this compound remains largely unexplored.[1][2][3][4] The presence of multiple rotatable bonds and heteroatoms suggests a rich conformational flexibility and a nuanced electronic character that can significantly influence its reactivity and potential utility.

A thorough theoretical investigation is the most direct and cost-effective approach to building a foundational understanding of this molecule. Computational chemistry offers a powerful lens to probe molecular properties that are often challenging to determine experimentally.[5] This guide, therefore, puts forth a comprehensive plan for the theoretical elucidation of this compound, a molecule with untapped potential.

Proposed Theoretical Investigations: A Multi-pronged Approach

Our proposed study is structured around four key pillars of theoretical chemistry, each designed to unravel a specific aspect of this compound's molecular identity.

Conformational Analysis: Mapping the Energy Landscape

The conformational flexibility of this compound is a critical determinant of its physical and chemical properties. Identifying the low-energy conformers is paramount for understanding its behavior in different environments.

Causality of Experimental Choices: A comprehensive conformational search is necessary because the relative orientation of the methoxy groups with respect to the carbonyl group will dictate the molecule's dipole moment, steric accessibility, and intermolecular interactions. The stability of these conformers is governed by a delicate balance of steric hindrance, hyperconjugation, and electrostatic interactions. Recent advancements in computational methods allow for an efficient and accurate exploration of the potential energy surface of flexible molecules.[6][7][8]

Workflow for Conformational Analysis:

G cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement A Initial 3D Structure Generation B Molecular Mechanics (e.g., MMFF94) Search A->B C Clustering of Conformers B->C D Semi-Empirical (e.g., GFN2-xTB) Optimization C->D Unique Conformers E DFT Optimization (e.g., B3LYP/6-31G(d)) D->E F High-Level Single Point Energy Calculation (e.g., ωB97X-D/def2-TZVP) E->F G Thermodynamic Properties F->G Boltzmann Averaging

Caption: Workflow for Conformational Analysis of this compound.

Electronic Structure Analysis: Unveiling Reactivity and Stability

The electronic properties of a molecule are the wellspring of its chemical reactivity. A detailed analysis of the electron distribution, molecular orbitals, and electrostatic potential will provide invaluable insights into the chemical nature of this compound.

Causality of Experimental Choices: Understanding the electronic structure will allow us to predict sites susceptible to nucleophilic or electrophilic attack, the molecule's overall stability, and its potential to engage in various types of chemical reactions. Natural Bond Orbital (NBO) analysis is a powerful tool to investigate hyperconjugative interactions and charge distribution.[9][10] Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting reactivity in pericyclic reactions and with other reagents.[11][12]

Key Electronic Properties to Investigate:

PropertySignificanceProposed Computational Method
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.DFT (e.g., B3LYP/6-311+G(d,p))
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.DFT (e.g., B3LYP/6-311+G(d,p))
Natural Bond Orbital (NBO) Analysis Quantifies hyperconjugative interactions, charge transfer, and hybridization.NBO analysis at the DFT level
Atomic Charges (e.g., Mulliken, Hirshfeld) Provides a quantitative measure of the electron distribution among atoms.DFT (e.g., B3LYP/6-311+G(d,p))
Spectroscopic Characterization: A Theoretical Fingerprint

Theoretical calculations of vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra are indispensable for the interpretation of experimental data and the unambiguous identification of this compound.

Causality of Experimental Choices: Computed spectra serve as a benchmark for experimental findings. In the absence of extensive experimental data for this molecule, theoretically predicted spectra can guide future experimental work. DFT has proven to be a reliable method for predicting vibrational frequencies and NMR chemical shifts with a high degree of accuracy, especially when appropriate scaling factors and solvent models are employed.[11][13][14][15][16][17][18]

Workflow for Spectroscopic Calculations:

G cluster_0 Vibrational Spectroscopy cluster_1 NMR Spectroscopy A Optimized Ground State Geometry (e.g., B3LYP/6-311+G(d,p)) B Frequency Calculation A->B E GIAO NMR Calculation A->E C Scaling of Frequencies B->C D Generation of Theoretical IR and Raman Spectra C->D F Calculation of Reference (TMS) E->F G Calculation of Chemical Shifts F->G

Caption: Workflow for Theoretical Spectroscopic Analysis.

Reactivity Studies: Predicting Chemical Behavior

Based on the electronic structure analysis, we can propose and theoretically investigate potential reactions involving this compound.

Causality of Experimental Choices: Theoretical modeling of reaction mechanisms can provide insights into reaction pathways, transition states, and activation energies, which are crucial for understanding and optimizing chemical reactions.[5][19] For instance, the carbonyl group is a prime site for nucleophilic addition reactions.

Proposed Reactivity Studies:

  • Nucleophilic Addition to the Carbonyl Group: Modeling the reaction with common nucleophiles (e.g., Grignard reagents, organolithium compounds) to determine the feasibility and stereoselectivity of such transformations.

  • Enolate Formation and Subsequent Reactions: Investigating the acidity of the α-protons and the stability of the corresponding enolate, which is a key intermediate in many carbon-carbon bond-forming reactions.

Detailed Methodologies: A Practical Guide

This section provides step-by-step protocols for the proposed theoretical investigations. All calculations should be performed using a reputable quantum chemistry software package.

Protocol for Conformational Analysis
  • Initial Structure Generation: Generate an initial 3D structure of this compound.

  • Molecular Mechanics Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a large number of initial conformers.

  • Clustering: Cluster the resulting conformers based on their root-mean-square deviation (RMSD) to identify unique structures.

  • Semi-Empirical Optimization: Optimize the geometry of each unique conformer using a computationally inexpensive semi-empirical method (e.g., GFN2-xTB).

  • DFT Optimization: Further optimize the low-energy conformers (e.g., within 10 kcal/mol of the global minimum) using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies).

  • High-Level Single Point Energy: For the most stable conformers, perform a single-point energy calculation with a more accurate method (e.g., ωB97X-D/def2-TZVP) to refine the relative energies.

  • Boltzmann Averaging: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution and compute Boltzmann-averaged properties.

Protocol for Electronic Structure and Spectroscopic Calculations
  • Geometry Optimization: Start with the lowest energy conformer identified from the conformational analysis. Re-optimize its geometry using a larger basis set suitable for property calculations (e.g., B3LYP/6-311+G(d,p)).

  • Vibrational Analysis:

    • Perform a frequency calculation at the same level of theory.

    • Apply an appropriate scaling factor to the calculated frequencies to account for anharmonicity and basis set deficiencies.

    • Visualize the vibrational modes to aid in the assignment of the IR and Raman spectra.

  • NMR Analysis:

    • Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at the same level of theory.

    • Perform the same calculation for a reference compound (e.g., Tetramethylsilane, TMS).

    • Calculate the isotropic shielding values and convert them to chemical shifts relative to TMS.

    • Consider the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) for more accurate predictions in solution.[13]

  • Electronic Property Analysis:

    • From the output of the DFT calculation, extract the HOMO and LUMO energies.

    • Generate the Molecular Electrostatic Potential (MEP) map.

    • Perform a Natural Bond Orbital (NBO) analysis.

Expected Outcomes and Significance

The successful completion of the theoretical studies outlined in this guide will yield a comprehensive and fundamental understanding of this compound.

Expected Quantitative Data:

Data TypeExpected Outcome
Relative Energies of Conformers A ranked list of the most stable conformers and their Boltzmann populations.
Geometric Parameters Key bond lengths, bond angles, and dihedral angles for the most stable conformer(s).
Vibrational Frequencies A table of calculated and scaled vibrational frequencies with their corresponding IR and Raman intensities and assignments.
NMR Chemical Shifts Predicted 1H and 13C NMR chemical shifts for comparison with experimental data.[20]
Electronic Properties Values for the HOMO-LUMO gap, atomic charges, and key NBO interaction energies.
Reaction Energetics Calculated activation energies and reaction energies for proposed reactions.

This wealth of theoretical data will not only fill a significant void in the chemical literature but also provide a solid foundation for future experimental work. For researchers in synthetic chemistry, this guide provides a predictive framework for the reactivity of this compound, potentially inspiring its use as a novel building block. For scientists in drug development and materials science, the detailed characterization of its conformational and electronic properties may suggest new avenues for its application.

Conclusion

This technical guide has presented a detailed and actionable blueprint for the comprehensive theoretical study of this compound. By systematically investigating its conformational landscape, electronic structure, spectroscopic properties, and reactivity, the proposed research will establish a foundational understanding of this understudied molecule. The methodologies outlined herein are grounded in well-established computational chemistry practices and are designed to produce reliable and insightful results. It is our hope that this guide will catalyze new research into this compound, ultimately unlocking its scientific and technological potential.

References

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  • Bellinghiere, A. T. (2019).
  • Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156. [Link]
  • Krivdin, L. B. (2022). Computational 1 H and 13 C NMR in structural and stereochemical studies. Magnetic Resonance in Chemistry, 60(9), 835-871. [Link]
  • 1,3-Dimethoxy-2-propanol. (n.d.). PubChem. [Link]
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  • Evaluation of Vibrational, Electronic, Topology, Reactivity, Bioactivity, Bioavailability and Blood-Brain Barrier Score of 1-(2,6-dimethylphenoxy)propan-2-amine-A DFT, Spectro-scopic and Molecular Docking Approach. (2025).
  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (2024). ChemRxiv. [Link]
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  • Theoretical Conformational Analysis of 1,3,2-Benzodioxaphosphinan-4-ones. (2003).
  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (n.d.). OUCI. [Link]
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  • Quantum chemical studies, vibrational analysis, molecular dynamics and docking calculations of some ent-kaurane diterpenes from Annona vepretorum: a theoretical approach to promising anti-tumor molecules. (2020).
  • Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. (2022). PMC - PubMed Central. [Link]
  • Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). ePrints Soton. [Link]
  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). MDPI. [Link]

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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,3-Dimethoxypropan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethoxypropan-2-one, a structurally simple ketone with two ether functionalities, presents a unique solubility profile that is critical for its application in organic synthesis, formulation science, and drug development. This in-depth technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility in a wide range of organic solvents. In the absence of extensive published quantitative data, this guide empowers the researcher with the theoretical knowledge and practical methodologies to ascertain the solubility of this compound for their specific application. The core of this guide is built upon the principles of Hansen Solubility Parameters (HSP) for theoretical prediction, coupled with detailed, self-validating experimental protocols for accurate solubility measurement.

Introduction to this compound

This compound, also known as 1,3-dimethoxyacetone, is a colorless liquid with the chemical formula C5H10O3.[1] Its molecular structure, featuring a central carbonyl group flanked by two methoxyethyl groups, bestows upon it a unique combination of polarity and hydrogen bonding capability, making its interaction with various solvents a subject of significant interest.

Physicochemical Properties:

PropertyValueSource
CAS Number 18664-32-9[1]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]
Boiling Point 162.7 °C at 760 mmHg[1]
Flash Point 42.1 ± 6.8 °C[1]
Physical Form Liquid[1]

Understanding the solubility of this compound is paramount for its use as a reagent, a solvent, or a component in a formulated product. Its solubility dictates reaction kinetics, product purity, and the physical stability of formulations.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility, and Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to this idea.[2] HSP decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. The "distance" (Ra) between the HSP of the solvent and the solute in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD,solv - δD,solu)² + (δP,solv - δP,solu)² + (δH,solv - δH,solu)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Due to the lack of experimentally determined HSP values for this compound in the literature, we can estimate them based on its chemical structure, which contains ketone and ether functional groups. By referencing typical group contributions, the estimated HSP values for this compound are:

  • δD: ~16.0 MPa½

  • δP: ~9.0 MPa½

  • δH: ~5.0 MPa½

These estimated values provide a starting point for predicting its solubility in various organic solvents.

HSP of Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a range of common organic solvents for comparison.[3][4][5]

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Non-Polar Solvents
n-Hexane14.90.00.0
Toluene18.01.42.0
Polar Aprotic Solvents
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Tetrahydrofuran (THF)16.85.78.0
Acetonitrile15.318.06.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Polar Protic Solvents
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4

By calculating the Ra value between this compound and these solvents, a qualitative prediction of its solubility can be made. For instance, solvents with HSP values closer to the estimated values for this compound, such as some polar aprotic solvents, are predicted to be good solvents.

HSP_Prediction_Workflow cluster_solute Solute: this compound cluster_solvent Solvent solute_structure Determine Chemical Structure estimate_hsp_solute Estimate HSP (δD, δP, δH) solute_structure->estimate_hsp_solute calculate_ra Calculate Ra (HSP Distance) estimate_hsp_solute->calculate_ra solvent_hsp Obtain Solvent HSP Values solvent_hsp->calculate_ra predict_solubility Predict Solubility (Smaller Ra = Higher Solubility) calculate_ra->predict_solubility

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the gold standard for accurate solubility data. This section provides detailed methodologies for the key experiments required.

Sample Preparation and Purity Assessment

The purity of the solute is critical for accurate solubility measurements.[6]

3.1.1. Synthesis of this compound

A common route for the synthesis of this compound involves the oxidation of 1,3-dimethoxypropan-2-ol.[7] The precursor, 1,3-dimethoxypropan-2-ol, can be synthesized from the Williamson ether synthesis of glycerol.

Synthesis_Workflow glycerol Glycerol williamson Williamson Ether Synthesis (e.g., with Dimethyl Sulfate) glycerol->williamson dmpo 1,3-Dimethoxypropan-2-ol williamson->dmpo oxidation Oxidation (e.g., Swern or PCC) dmpo->oxidation dmp This compound oxidation->dmp

Caption: Synthetic pathway for this compound from glycerol.

3.1.2. Purification

Fractional distillation is the recommended method for purifying the synthesized this compound to a high degree of purity.

3.1.3. Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Karl Fischer Titration: To determine the water content, as water can significantly affect solubility in organic solvents.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a liquid in a liquid.[6][8]

3.2.1. Materials

  • High-purity this compound (>99%)

  • High-purity organic solvents (analytical grade or higher)

  • Thermostated shaker bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Vials with screw caps and PTFE septa

3.2.2. Procedure

  • Preparation of Solvent: Add a known volume of the organic solvent to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that a separate phase of the solute is visible after equilibration.

  • Equilibration: Place the vials in the thermostated shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

  • Phase Separation: After equilibration, stop the shaking and allow the vials to stand in the thermostated bath for several hours to allow for complete phase separation.

  • Sampling: Carefully withdraw a known volume of the solvent-rich phase using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved droplets of the solute.

  • Quantification: Determine the concentration of this compound in the solvent phase using a suitable analytical method, such as GC with a flame ionization detector (FID) or a calibrated refractive index detector. A calibration curve should be prepared using standard solutions of this compound in the respective solvent.

  • Data Analysis: Calculate the solubility in various units such as g/100 g of solvent, molality, or mole fraction. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Shake_Flask_Workflow start Start prepare_vials Prepare Vials with Known Volume of Solvent start->prepare_vials add_solute Add Excess this compound prepare_vials->add_solute equilibrate Equilibrate in Thermostated Shaker Bath (24-72h) add_solute->equilibrate phase_separate Allow for Phase Separation equilibrate->phase_separate sample Sample Solvent-Rich Phase with Syringe and Filter phase_separate->sample quantify Quantify Concentration (e.g., by GC) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for the isothermal shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Predicted vs. Experimental Solubility of this compound at 25 °C (Template)

SolventSolvent ClassPredicted Solubility (based on HSP)Experimental Solubility ( g/100 g solvent)
n-HexaneNon-PolarLowTo be determined
TolueneNon-PolarModerateTo be determined
AcetonePolar AproticHighTo be determined
Ethyl AcetatePolar AproticHighTo be determined
THFPolar AproticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
DMFPolar AproticModerateTo be determined
DMSOPolar AproticModerateTo be determined
MethanolPolar ProticModerateTo be determined
EthanolPolar ProticModerateTo be determined

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining the predictive power of Hansen Solubility Parameters with robust experimental methodologies, researchers can obtain the critical solubility data necessary for their specific applications. The provided protocols and theoretical framework serve as a self-validating system, ensuring the generation of accurate and reliable results. This foundational knowledge is essential for the effective utilization of this compound in the fields of chemical synthesis, formulation science, and drug development.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
  • Wikipedia. (2023). Hansen solubility parameter. [Link]
  • Abbott, S. HSPiP - Hansen Solubility Parameters in Practice. [Link]
  • Education.com. Testing the Solubility of Common Liquid Solvents. [Link]
  • Lund University Publications.
  • ResearchGate.
  • ACS Publications.
  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
  • Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]
  • ResearchGate. 1,3-Dihydroxypropan-2-one (DHA)

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3-dimethoxypropan-2-one, a ketone of interest in synthetic chemistry. We will delve into its molecular structure, synthesis, and physicochemical properties. Furthermore, we will explore its potential applications in research and development, particularly within the pharmaceutical industry, based on its structural characteristics and the known activities of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule.

Introduction: Unveiling this compound

This compound, also known as 1,3-dimethoxyacetone, is an organic molecule with the chemical formula C₅H₁₀O₃. Its structure features a central ketone functional group flanked by two methoxy-substituted methylene groups. This unique arrangement of ether and ketone functionalities imparts specific chemical properties and suggests its potential as a versatile building block in organic synthesis.

The presence of both hydrogen bond acceptors (the ether and carbonyl oxygens) and a reactive carbonyl group makes this compound a molecule of interest for constructing more complex chemical architectures. This guide will provide a thorough examination of its known attributes and scientifically grounded predictions of its behavior and utility.

Molecular Structure and Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in a laboratory setting. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 18664-32-9
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance Liquid
Boiling Point 162.7 °C at 760 mmHg
Flash Point 42.1 °C
Purity Typically ≥96%

Structural Elucidation and Spectroscopic Analysis

While extensive, publicly available experimental spectroscopic data for this compound is limited, we can predict its characteristic spectral features based on its molecular structure. A comprehensive analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for unambiguous structural confirmation and purity assessment.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the four protons of the two equivalent methylene (CH₂) groups adjacent to the carbonyl group, and a singlet for the six protons of the two equivalent methoxy (CH₃) groups. The chemical shift of the methylene protons would be downfield due to the deshielding effect of the adjacent carbonyl and oxygen atoms. The methoxy protons would appear further upfield.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three unique carbon environments: the carbonyl carbon (C=O), the methylene carbons (-CH₂-), and the methoxy carbons (-OCH₃). The carbonyl carbon would have the largest chemical shift, typically in the range of 205-220 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1715 cm⁻¹. Additionally, C-O stretching vibrations for the ether linkages would be observable.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 118. The fragmentation pattern would likely involve α-cleavage adjacent to the carbonyl group, leading to the loss of a methoxymethyl radical (•CH₂OCH₃) or a methoxy radical (•OCH₃).

Synthesis of this compound

The synthesis of this compound can be achieved through a few key pathways, primarily involving the oxidation of the corresponding alcohol or a multi-step synthesis from a readily available starting material.

Workflow for the Synthesis of this compound:

Synthesis_Workflow A 1,3-Dimethoxypropan-2-ol C This compound A->C Oxidation B Oxidizing Agent (e.g., PCC) B->C D Epichlorohydrin E Two-step Synthesis D->E Starting Material E->C Yields

Caption: Synthetic routes to this compound.

Experimental Protocol: Oxidation of 1,3-Dimethoxypropan-2-ol

This protocol is based on established oxidation methodologies for secondary alcohols.

Materials:

  • 1,3-Dimethoxypropan-2-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • Dissolve 1,3-dimethoxypropan-2-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridinium chlorochromate (PCC) to the solution in portions with stirring. An excess of PCC is typically required to ensure complete conversion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as PCC is sensitive to water, which can reduce its oxidizing efficiency and lead to side reactions.

  • Inert Atmosphere: An inert atmosphere prevents the potential for side reactions with atmospheric oxygen and moisture.

  • Silica Gel Filtration: This step is essential for the removal of the solid chromium byproducts, which are insoluble in the reaction solvent.

  • Purification: Vacuum distillation is a suitable method for purifying the final product due to its relatively high boiling point.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its ketone functionality. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The adjacent ether linkages can influence the reactivity of the carbonyl group through inductive effects.

Potential Reactivity Pathways:

Reactivity_Pathways A This compound C Tertiary Alcohol A->C Nucleophilic Addition E 1,3-Dimethoxypropan-2-ol A->E Reduction G Imine/Enamine A->G Condensation B Nucleophile (e.g., Grignard reagent, organolithium) B->C D Reducing Agent (e.g., NaBH4) D->E F Amine F->G

Caption: Predicted reactivity of this compound.

Potential Applications in Drug Development and Research

While direct applications of this compound in drug development are not extensively documented, its structural motifs are present in molecules with known biological activity. Its precursor, 1,3-dimethoxypropan-2-ol, is utilized in the synthesis of heteroarylcarbamoylbenzene derivatives that act as glucokinase activators, which are being explored for the management of diabetes.[1] This suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

The symmetrical nature and the presence of two ether functionalities make it an interesting scaffold for the development of:

  • Enzyme Inhibitors: The ketone could act as a warhead for covalent inhibition or as a key interaction point within an enzyme's active site.

  • Molecular Probes: Modification of the ketone could allow for the attachment of fluorescent tags or other reporter groups for use in chemical biology.

  • Building Blocks for Complex Molecules: Its difunctional nature allows for the extension of the molecular framework in two directions, making it a potentially useful component in the total synthesis of natural products or complex drug molecules.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It should be stored in a cool, dry place away from ignition sources.

Conclusion

This compound is a structurally intriguing ketone with potential as a versatile intermediate in organic synthesis. While comprehensive experimental data on its spectroscopic properties and biological applications are still emerging, its known synthesis and physicochemical properties, coupled with the reactivity of its functional groups, suggest a promising future in the development of novel chemical entities. Further research into the reactivity and biological screening of this compound and its derivatives is warranted to fully unlock its potential in the fields of medicinal chemistry and materials science.

References

  • Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. (URL not available)

Sources

A Technical Guide to 1,3-Dimethoxypropan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Versatile Ketone Building Block: Commercial Availability, Quality Control, and Synthetic Applications

Introduction: Unveiling the Potential of 1,3-Dimethoxypropan-2-one in Complex Synthesis

This compound, also known as 1,3-dimethoxyacetone, is a symmetrically substituted ketone that serves as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing a central carbonyl group flanked by two methoxy-bearing methylene groups, offers unique reactivity profiles that are particularly advantageous in the construction of complex molecular architectures. For researchers, scientists, and professionals in drug development, understanding the commercial landscape, quality attributes, and synthetic utility of this reagent is paramount for its effective incorporation into research and development pipelines. This guide provides a comprehensive technical overview of this compound, from its commercial sourcing to its practical application in the synthesis of key pharmaceutical intermediates.

Commercial Availability and Supplier Overview

A critical first step in utilizing any chemical reagent is identifying reliable commercial sources that can provide material of the required quality and scale. This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The table below provides a comparative overview of some of the prominent suppliers.

SupplierPurityAvailable QuantitiesCAS NumberAdditional Notes
96%1 g18664-32-9Often available through preferred partners like ChemScene.[1]
Not specified250mg, 1g, 5g, 25g18664-32-9Offers a range of pack sizes suitable for laboratory-scale synthesis.
Industrial GradeBulk18664-32-9Platform for connecting with various manufacturers, including those offering industrial-grade material.
MySkinRecipesNot specifiedNot specified18664-32-9Listed as an organic synthesis building block.

It is crucial for researchers to scrutinize the product specifications and, where possible, request lot-specific Certificates of Analysis (CoA) to gain a comprehensive understanding of the purity and impurity profile of the material.

Quality Control and Analytical Characterization: Ensuring Reagent Integrity

The reliability and reproducibility of synthetic procedures are intrinsically linked to the quality of the starting materials. For this compound, a thorough analytical characterization is essential to confirm its identity and purity. The primary techniques employed for this purpose are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound. The proton NMR spectrum is expected to show characteristic signals for the methoxy and methylene protons, while the carbon NMR will show resonances for the carbonyl, methylene, and methoxy carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing purity and identifying volatile impurities. The gas chromatogram will indicate the percentage of the main component, while the mass spectrum of the peak corresponding to this compound will display a characteristic fragmentation pattern, aiding in its definitive identification.

  • Certificate of Analysis (CoA): A comprehensive CoA from the supplier should provide key quality parameters, including purity (typically determined by GC), identity (confirmed by spectroscopic methods), and levels of any specified impurities. While a generic CoA is often available online, requesting a lot-specific CoA is best practice for critical applications.

A self-validating system for incoming reagent quality control would involve performing in-house analytical testing (e.g., NMR or GC-MS) to verify the information provided on the supplier's CoA.

Synthetic Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations, making it a valuable precursor for a range of molecular scaffolds, particularly heterocyclic systems that are prevalent in many pharmaceutical agents.

Synthesis of Heterocyclic Compounds

1,3-Diketones and their synthetic equivalents are well-established precursors for the synthesis of a wide array of heterocyclic compounds. While specific examples directly citing this compound can be sparse in readily available literature, its structural motif lends itself to reactions such as:

  • Condensation Reactions with Amines and Hydrazines: The ketone functionality can react with primary amines to form imines or enamines, which can then undergo further intramolecular reactions if the amine contains another nucleophilic group. Similarly, reactions with hydrazines can lead to the formation of pyrazole derivatives.

  • Cyclization Reactions: The two methoxy groups can be considered as masked hydroxyl groups or leaving groups under certain conditions, enabling cyclization reactions to form six-membered rings like 1,3-oxazinan-2-ones through reaction with amines and a carbonyl source.[2]

The following workflow illustrates a generalized approach to the synthesis of a heterocyclic system using a diketone equivalent.

G A This compound C Condensation & Cyclization A->C B Dinucleophile (e.g., Substituted Hydrazine) B->C D Heterocyclic Product (e.g., Pyrazole derivative) C->D Formation of new C-N bonds E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Generalized workflow for heterocyclic synthesis.

Role as a Masked Building Block

In multi-step syntheses, protecting groups are often employed to mask reactive functionalities. The dimethoxy groups in this compound can be viewed as protecting groups for a more reactive 1,3-dihydroxyacetone. While not a traditional protecting group strategy, this inherent functionality allows for transformations at the ketone center, with the potential for subsequent modification at the methoxy-bearing positions. A related compound, 1,3-dibromo-2,2-dimethoxypropane, highlights the utility of a masked ketone in the synthesis of four-membered rings.[3]

Experimental Protocol: A Representative Synthetic Transformation

Synthesis of a Substituted Pyrazole from this compound and Phenylhydrazine

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and ethanol. Stir until the ketone is fully dissolved.

  • Addition of Reagents: Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis A Dissolve this compound in Ethanol B Add Phenylhydrazine and Acetic Acid A->B C Reflux and Monitor by TLC B->C D Solvent Removal C->D E Extraction with CH2Cl2 D->E F Washing with NaHCO3 and Brine E->F G Drying and Concentration F->G H Column Chromatography G->H I NMR Spectroscopy H->I J Mass Spectrometry H->J

Caption: Experimental workflow for pyrazole synthesis.

Conclusion

This compound is a commercially available building block with significant potential for the synthesis of complex organic molecules, particularly heterocyclic compounds of interest to the pharmaceutical industry. Its utility is underscored by its bifunctional nature, which allows for a range of chemical transformations. For researchers and drug development professionals, a thorough understanding of the available commercial sources, coupled with a robust in-house quality control system, is essential for the successful implementation of this reagent in synthetic workflows. While detailed, publicly available synthetic protocols for specific drug candidates using this starting material are limited, its fundamental reactivity patterns provide a strong basis for its application in the design and synthesis of novel chemical entities.

References

  • Selva, M., et al. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 84(3), 707-719.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Applications of 1,3-Dibromo-2,2-dimethoxypropane. Retrieved from a relevant BenchChem technical guide.
  • MySkinRecipes. (n.d.). This compound.

Sources

Safety and handling of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1,3-Dimethoxypropan-2-one

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 18664-32-9). The protocols and recommendations outlined herein are synthesized from authoritative safety data to ensure the highest standards of laboratory safety and experimental integrity.

Section 1: Compound Identification and Key Properties

This compound, also known as 1,3-dimethoxyacetone, is a liquid chemical intermediate. Understanding its fundamental physicochemical properties is the first step in establishing a safe handling paradigm. The causality behind stringent handling protocols is directly linked to these inherent characteristics, particularly its flash point and physical state.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 18664-32-9
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Physical Form Liquid [1]
Boiling Point 162.7°C at 760 mmHg
Flash Point 42.1 ± 6.8°C

| Purity | ≥96% |[1] |

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as a flammable liquid, which dictates the primary safety precautions required.

Signal Word: Danger

Table 2: GHS Hazard Classification for this compound

Pictogram GHS Code Hazard Statement Source

|


| GHS02 | H226:  Flammable liquid and vapour | |

The H226 classification is critical; it indicates that the vapor can form a flammable mixture with air, and its flash point of ~42°C means this can occur at temperatures commonly found in a laboratory environment. This necessitates strict control of ignition sources.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, known as the "Hierarchy of Controls," is the most effective strategy for mitigating risks. This principle prioritizes engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound elimination Elimination (Most Effective) Not applicable; compound is required. substitution Substitution Use a less flammable solvent if possible. elimination->substitution engineering Engineering Controls Use in a certified chemical fume hood. Ensure proper ventilation. substitution->engineering administrative Administrative Controls Standard Operating Procedures (SOPs). Restricted access areas. Safety training. engineering->administrative ppe Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, flame-retardant lab coat. administrative->ppe

Caption: Hierarchy of Controls for managing risks associated with this compound.

Recommended Personal Protective Equipment (PPE):
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection:

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.

    • Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.

  • Respiratory Protection: Under normal use conditions within a certified fume hood, respiratory protection is not typically required. If ventilation is inadequate or in the event of a large spill, a full-face respirator with appropriate cartridges should be used.

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing incidents.

Protocol for Safe Handling:
  • Pre-use Verification: Confirm that a certified chemical fume hood is operational. Ensure an appropriate fire extinguisher (dry chemical, CO₂, or alcohol-resistant foam) and a spill kit are readily accessible.

  • Grounding: Ground and bond containers and receiving equipment when transferring the liquid to prevent static electricity buildup, a potential ignition source.[2][3]

  • Tool Selection: Use only non-sparking tools made from materials like brass or bronze.[2]

  • Environment Control: Keep the handling area free from heat, sparks, open flames, and other ignition sources.[2][3] Do not smoke in the vicinity.

  • Dispensing: Open the container and dispense the required amount slowly and carefully to minimize vapor generation.

  • Post-use: Tightly close the container immediately after use.[2][3]

  • Hygiene: Wash hands thoroughly after handling the chemical.

Protocol for Safe Storage:
  • Container: Store in the original, tightly closed container.[2][3]

  • Location: Keep in a dry, cool, and well-ventilated place.[2] A dedicated flammable liquids storage cabinet is the best practice.

  • Temperature: Store at the recommended temperature, typically 4°C or 2-8°C, under a nitrogen atmosphere to maintain purity and stability.[1]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents and acids.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

Section 5: Emergency Procedures

A prepared response is essential for mitigating the impact of an accidental exposure or release.

First-Aid Measures:
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[5]

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures (Spill Response):

The following workflow provides a self-validating system for responding to a small-scale laboratory spill.

Spill_Response start Spill Detected evacuate Evacuate immediate area Alert personnel start->evacuate control_ignition Remove all ignition sources evacuate->control_ignition assess Assess Spill Size & Location small_spill Small & Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large don_ppe Don appropriate PPE: - Nitrile gloves (double) - Safety goggles - Lab coat small_spill->don_ppe call_ehs Call Emergency Response / EH&S large_spill->call_ehs contain Contain spill with absorbent material (e.g., vermiculite, sand) don_ppe->contain control_ignition->assess collect Collect absorbed material using non-sparking tools contain->collect package Place in a sealed, labeled container for hazardous waste collect->package decontaminate Decontaminate spill area and equipment package->decontaminate dispose Dispose of waste through EH&S office decontaminate->dispose

Sources

Methodological & Application

Application Notes and Protocols for Heterocycle Synthesis Using 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,3-Dimethoxypropan-2-one as a C3 Synthon

In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While many C3 synthons are well-established, this compound (also known as 1,3-dimethoxyacetone) represents a versatile yet underutilized precursor for a variety of heterocyclic scaffolds. Its unique structure, featuring a central ketone flanked by two methoxy-bearing carbons, offers distinct reactivity pathways for cyclization reactions.

It is crucial to distinguish this compound from its non-ketonic analogue, 1,3-dimethoxypropane. The latter serves as a stable, handleable precursor to malondialdehyde, a classic 1,3-dicarbonyl equivalent, which is generated in situ under acidic hydrolysis.[1] This pathway is primarily exploited for the synthesis of pyrimidines through condensation with urea, thiourea, or guanidine.[1]

In contrast, this compound's reactivity is centered on its ketone carbonyl and the adjacent α-carbons. The methoxy groups can act as leaving groups under certain conditions, facilitating cyclization, or they can be retained in the final product. This allows for its participation in condensation reactions to form five- and six-membered heterocycles such as pyridines, quinolines, and pyrazoles. This guide provides an in-depth exploration of these synthetic applications, complete with mechanistic insights and detailed experimental protocols designed for researchers in drug discovery and chemical synthesis.

PART 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry for the construction of quinoline and naphthyridine rings.[2][3] It traditionally involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a 1,3-dicarbonyl or related species). This compound serves as an effective three-carbon component in this reaction, reacting with an ortho-aminoaryl ketone to build the pyridine ring fused to the existing benzene ring.

Mechanistic Rationale

The reaction proceeds through an initial base- or acid-catalyzed aldol-type condensation between the enolate of the ortho-aminoaryl ketone and the carbonyl of this compound. This is followed by an intramolecular cyclization via Schiff base formation (condensation of the aromatic amine with the newly formed ketone), and a subsequent dehydration/elimination step to yield the fully aromatic quinoline ring. The choice of catalyst (e.g., potassium hydroxide, sodium ethoxide, or acid) is critical for promoting the condensation and cyclization steps while minimizing side reactions.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Intramolecular Cyclization & Dehydration Reagent1 o-Aminoaryl Ketone (enolate) Intermediate1 Aldol Adduct Reagent1->Intermediate1 Base-catalyzed Reagent2 This compound Reagent2->Intermediate1 Intermediate2 Cyclized Intermediate (Schiff Base Formation) Intermediate1->Intermediate2 Condensation Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H2O Product Substituted Quinoline Intermediate3->Product Aromatization (- CH3OH or tautomerization) caption Fig. 1: Generalized Friedländer Quinoline Synthesis Workflow.

Caption: Fig. 1: Generalized Friedländer Quinoline Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(Methoxymethyl)-3-phenylquinoline

This protocol describes the synthesis of a substituted quinoline using 2-aminobenzophenone as the starting material.

Materials:

  • 2-Aminobenzophenone

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminobenzophenone (1.0 eq) and this compound (1.2 eq) in absolute ethanol (20 mL).

  • Catalyst Addition: To the stirring solution, add powdered potassium hydroxide (2.5 eq). The mixture may change color and warm slightly.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between dichloromethane (50 mL) and a saturated sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with an additional portion of dichloromethane (25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(methoxymethyl)-3-phenylquinoline.

Data Summary Table:

Starting MaterialProductCatalystYield (%)Reference
2-Aminobenzophenone2-(Methoxymethyl)-3-phenylquinolineKOH~75-85%[4],[2]
2-Aminoacetophenone2-(Methoxymethyl)-3-methylquinolineNaOEt~70-80%[3]

PART 2: Synthesis of Substituted Pyridines via Bohlmann-Rahtz Analogue Synthesis

The Bohlmann-Rahtz pyridine synthesis is a powerful method for creating polysubstituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.[5][6] The classical approach involves the reaction of an enamine with an ethynyl ketone. A modified strategy can be employed using this compound as a C3 synthon, reacting with an enamine in a one-pot, multi-component fashion to achieve regiochemically defined pyridines.

Mechanistic Rationale

This synthesis operates via a tandem Michael addition-heterocyclization pathway.[5] The enamine first undergoes a Michael-type addition to an activated intermediate derived from this compound. Under acidic conditions, one of the methoxy groups can be eliminated to form an α,β-unsaturated ketone in situ. The Michael addition is followed by intramolecular cyclization and subsequent dehydration and aromatization to furnish the pyridine ring. The regiochemistry is precisely controlled by the initial Michael addition step.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Aromatization Reagent1 Enamine Intermediate1 Michael Adduct Reagent1->Intermediate1 Reagent2 Activated this compound (α,β-unsaturated ketone) Reagent2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Polysubstituted Pyridine Intermediate2->Product - H2O - CH3OH caption Fig. 2: Bohlmann-Rahtz Analogue Pyridine Synthesis.

Caption: Fig. 2: Bohlmann-Rahtz Analogue Pyridine Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,6-bis(methoxymethyl)-4-phenylpyridine-3-carboxylate

This protocol details a one-pot, three-component reaction for pyridine synthesis.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • This compound

  • Acetic Acid (Glacial)

  • Ethanol

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask fitted with a condenser and dropping funnel, combine ethyl acetoacetate (1.0 eq), this compound (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Reflux: Heat the mixture to reflux for 4 hours. The solution will typically turn yellow or orange. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The product may precipitate from the solution. If it does, collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture in vacuo. Purify the residue via silica gel chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the target pyridine.

Data Summary Table:

Enamine PrecursorsC3 SynthonProduct TypeYield (%)Reference
Ethyl acetoacetate, Benzaldehyde, NH₄OAcThis compoundPolysubstituted Pyridine~65-75%[7],[5]
Acetylacetone, AnilineThis compoundN-Aryl Pyridine~60-70%[7]

Conclusion

This compound is a potent and versatile C3 building block for the synthesis of important heterocyclic scaffolds. Its unique reactivity, distinct from that of malondialdehyde surrogates, allows for its application in robust and reliable synthetic methodologies like the Friedländer and Bohlmann-Rahtz reactions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to harness the synthetic power of this reagent, enabling the efficient construction of substituted quinolines and pyridines for applications in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of 1,3-Dimethoxypropane in the Synthesis of Heterocyclic Compounds.
  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • BenchChem. (2025). A Comparative Guide to the Characterization of Heterocyclic Compounds Synthesized from 1,3-Dibromo-2,2-dimethoxypropane.
  • ACS Publications. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • ACS Publications. (2015). Synthesis and Properties of 1,3-Dimethoxyacetone: A Glycerol-Derived Solvent.
  • ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
  • Nature. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Organic Chemistry Portal. (2024). Synthesis of quinolines.
  • Journal of Chemical and Pharmaceutical Research. (2014). A novel and environmentally benign synthesis of 1, 3-diaryl-(1H, 3H)-pyrimidine-2, 4-diones.
  • ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • MDPI. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Beilstein Journals. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.

Sources

Application Notes and Protocols: 1,3-Dimethoxypropan-2-one in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Versatile Ketone

In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular complexity and diversity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the construction of intricate molecular architectures in a single, atom-economical step.[1][2] Central to the success of many MCRs is the choice of the carbonyl component, which often dictates the structural framework of the resulting product. 1,3-Dimethoxypropan-2-one, also known as 1,3-dimethoxyacetone, is a symmetrically substituted ketone that presents a unique combination of reactivity and structural features, making it an intriguing building block for diversity-oriented synthesis.[3][4]

This guide provides an in-depth exploration of the application of this compound in MCRs, offering a technical resource for researchers aiming to leverage its potential in the synthesis of novel chemical entities. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key reactions, and discuss the potential for this versatile ketone to generate libraries of compounds with applications in medicinal chemistry and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in MCRs.

PropertyValue
CAS Number 18664-32-9
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 162-163 °C
Density 1.03 g/cm³
Solubility Soluble in most organic solvents

Core Principles of Multi-Component Reactions

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[5] This product incorporates significant portions of all the initial reactants. The key advantages of MCRs include:

  • Efficiency: MCRs streamline synthetic sequences by reducing the number of individual reaction and purification steps, saving time, and resources.[6]

  • Atom Economy: By design, MCRs maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.

  • Diversity-Oriented Synthesis: The modular nature of MCRs allows for the rapid generation of large libraries of structurally diverse compounds by systematically varying the individual components.[3]

Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions, both of which rely on a carbonyl component as a key electrophile.[7][8]

The Passerini Reaction: A Gateway to α-Acyloxy Amides

The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides from a carbonyl compound, a carboxylic acid, and an isocyanide.[7][9] The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent, culminating in the formation of a new stereocenter.[10]

Mechanistic Insight

The generally accepted mechanism involves the initial interaction of the carbonyl compound (this compound) and the carboxylic acid, which is then attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product.

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_product Product This compound This compound Intermediate_Complex Intermediate Complex This compound->Intermediate_Complex Reacts with Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Intermediate_Complex Reacts with Isocyanide Isocyanide (R'-NC) Isocyanide->Intermediate_Complex Nucleophilic attack Acyl_Transfer Acyl Transfer Intermediate_Complex->Acyl_Transfer Rearrangement alpha-Acyloxy_Amide α-Acyloxy Amide Acyl_Transfer->alpha-Acyloxy_Amide Forms caption Conceptual workflow of the Passerini reaction.

Conceptual workflow of the Passerini reaction.
Protocol: General Procedure for the Passerini Reaction with this compound

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 equivalents).

  • Dissolve the carboxylic acid in anhydrous DCM.

  • Add this compound (1.0 equivalent) to the solution and stir for 10 minutes at room temperature.

  • Add the isocyanide (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acyloxy amide.

Expected Outcome:

The reaction is expected to yield a novel α-acyloxy amide bearing the 1,3-dimethoxypropyl backbone. The methoxy groups offer potential sites for post-MCR modifications, further expanding the accessible chemical space.

The Ugi Reaction: A Four-Component Assembly of Peptidomimetics

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides from a carbonyl compound, an amine, a carboxylic acid, and an isocyanide.[8][11] The products of the Ugi reaction are often peptidomimetics, making this reaction particularly valuable in drug discovery.[12]

Mechanistic Insight

The Ugi reaction typically begins with the formation of an imine from the carbonyl compound (this compound) and the amine. This is followed by the addition of the isocyanide and the carboxylic acid, leading to a Mumm rearrangement to furnish the final product.[8]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Ketone This compound Imine Imine Formation Ketone->Imine Amine Amine (R-NH2) Amine->Imine Carboxylic_Acid Carboxylic Acid (R'-COOH) Isocyanide Isocyanide (R''-NC) Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion with Isocyanide Mumm_Rearrangement Mumm Rearrangement Nitrilium_Ion->Mumm_Rearrangement with Carboxylic Acid alpha-Acylamino_Amide α-Acylamino Amide Mumm_Rearrangement->alpha-Acylamino_Amide caption Simplified workflow of the Ugi four-component reaction.

Simplified workflow of the Ugi four-component reaction.
Protocol: General Procedure for the Ugi Reaction with this compound

This protocol outlines a general procedure that can be adapted for various substrates. Methanol is a common solvent for the Ugi reaction, but others like trifluoroethanol can also be effective.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Carboxylic acid (e.g., acetic acid, formic acid)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in methanol.

  • Add this compound (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid (1.0 equivalent) to the reaction mixture.

  • Add the isocyanide (1.0 equivalent) to the flask.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel to yield the pure α-acylamino amide.

Applications in Drug Discovery and Heterocyclic Synthesis

While specific, published examples of MCRs utilizing this compound are not abundant, the structural motif it introduces is of significant interest in medicinal chemistry. The presence of two methoxy groups provides opportunities for:

  • Modulating Physicochemical Properties: The methoxy groups can influence solubility, lipophilicity, and metabolic stability of the resulting molecules.

  • Post-MCR Functionalization: The ether linkages can potentially be cleaved under specific conditions to reveal hydroxyl groups, which can serve as handles for further chemical modifications.

  • Scaffold Hopping: The unique 1,3-dioxygenated backbone can lead to novel scaffolds that are distinct from those obtained with more common carbonyl compounds.

Furthermore, the products of Passerini and Ugi reactions with this compound can serve as precursors for the synthesis of complex heterocyclic systems through subsequent intramolecular cyclization reactions.[13][14]

Troubleshooting and Considerations

  • Reactivity of the Ketone: As a ketone, this compound may be less reactive than aldehydes in MCRs. Reaction times may need to be extended, or the use of a catalyst (e.g., a Lewis acid) might be necessary to promote the reaction.[8]

  • Steric Hindrance: The methoxy groups may introduce some steric bulk around the carbonyl group, which could influence the stereochemical outcome of the reaction and the overall yield.

  • Side Reactions: In the Ugi reaction, the formation of the Passerini product as a side-product is a possibility.[5] Careful monitoring and optimization of reaction conditions can help to minimize this.

Conclusion

This compound represents a promising, yet underexplored, building block for multi-component reactions. Its symmetrical structure and the presence of two modifiable methoxy groups offer exciting possibilities for the generation of novel and diverse molecular scaffolds. The protocols provided herein serve as a starting point for researchers to explore the utility of this versatile ketone in their own synthetic endeavors. As the demand for new chemical entities in drug discovery and materials science continues to grow, the creative application of unique building blocks like this compound in powerful synthetic strategies such as MCRs will undoubtedly play a crucial role in advancing these fields.

References

  • Ugi, I. The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angew. Chem., Int. Ed. Engl.1962, 1 (1), 8-21.
  • Passerini, M. Sopra gli isonitrili (I). Composto del p-isocian-azobenzolo con l'acetone e l'acido acetico. Gazz. Chim. Ital.1921, 51, 126-129.
  • Domling, A.; Ugi, I. Multicomponent reactions with isocyanides. Angew. Chem. Int. Ed.2000, 39, 3168–3210.
  • Substrate-Controlled Three-Component Synthesis of Diverse Fused Heterocycles. Org. Lett.2025, 27 (15), 4231-4235.
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules2023, 28 (12), 4789.
  • Passerini reaction. Wikipedia. [Link]
  • Banfi, L.; Riva, R. The Passerini Reaction. Org. React.2005, 65, 1-140.
  • ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. Int. J. Org. Chem.2021, 11, 1-10.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules2017, 22 (9), 1493.
  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules2023, 28 (4), 1591.
  • Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia2023, 3 (2), 536-551.
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein J. Org. Chem.2014, 10, 544-598.
  • The Passerini and Ugi reactions.
  • Passerini Reaction. Organic Chemistry Portal. [Link]
  • Systematic, computational discovery of multicomponent and one-pot reactions.
  • Amide-Stabilized Enols in the Enol-Ugi Reaction: A Five-Component Synthesis of Triamides. Proceedings2021, 78 (1), 11.
  • Combinatorial Chemistry in Drug Discovery. Curr. Drug Discov. Technol.2014, 11 (1), 3-13.
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Med. Chem.2024, 16 (22), 1845-1865.
  • A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. J. Am. Chem. Soc.2004, 126 (5), 1452-1453.
  • Systematic, computational discovery of multicomponent reactions and one-pot sequences. ChemRxiv2024.
  • Synthesis one pot of imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé reaction-CuAAC assisted by MW. Molbank2024, 2024 (4), M1883.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach. Int. J. Mol. Sci.2023, 24 (7), 6691.
  • One-pot synthesis of E-chalcones using a multifunctional catalyst comprised of ruthenium nanoparticles and palladium N-heterocyclic carbene complexes immobilized on silica. Chem. Sci.2025, 16, 123-130.
  • Multicomponent Reactions in Drug Discovery and Medicinal Chemistry. Drug Discov. Today Technol.2018, 29, 1-2.
  • Dynamic combinatorial chemistry with hydrazones: Cholate-based building blocks and libraries. Org. Biomol. Chem.2025, 23, 7890-7901.
  • Passerini multicomponent reaction of indane-1,2,3-trione: an efficient route for the one-pot synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives. J. Braz. Chem. Soc.2009, 20 (2), 309-312.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules2017, 22 (9), 1493.
  • The mechanism of the Passerini reaction.
  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Med. Chem.2025, 16, 1-20.

Sources

Application Notes and Protocols: Asymmetric Synthesis Involving 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile C3 Building Block

In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex chiral molecules is paramount. 1,3-Dimethoxypropan-2-one, a simple yet functionally rich prochiral ketone, represents a valuable C3 building block with significant potential in asymmetric synthesis. Its symmetrical structure, featuring a central carbonyl group flanked by two methoxymethyl substituents, offers a unique platform for the stereoselective introduction of new chiral centers. The presence of the α-alkoxy groups can influence the stereochemical outcome of reactions through chelation control, providing an additional handle for achieving high levels of stereoselectivity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential asymmetric transformations involving this compound. We will delve into field-proven methodologies for its asymmetric reduction to chiral diols and for its use as a nucleophile in stereoselective carbon-carbon bond-forming reactions. The protocols described herein are grounded in established principles of asymmetric catalysis and are designed to be self-validating, offering a solid foundation for further exploration and optimization.

Part I: Asymmetric Reduction of this compound

The stereoselective reduction of the prochiral ketone in this compound yields the chiral 1,3-dimethoxypropan-2-ol, a versatile synthon for the synthesis of more complex chiral molecules. Two powerful and widely adopted methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric (transfer) hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1] The reaction is catalyzed by a chiral oxazaborolidine, which coordinates with both the borane reducing agent and the ketone substrate, enforcing a highly organized, chair-like transition state that dictates the stereochemical outcome.[2]

Scientific Rationale:

The success of the CBS reduction hinges on the precise steric and electronic interactions within the catalyst-substrate complex. The oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, possesses a well-defined three-dimensional structure.[2][3] The ketone's larger substituent is oriented away from the bulky group on the catalyst to minimize steric hindrance, thus exposing one face of the carbonyl to the borane for reduction. The choice of the borane source (e.g., BH₃·THF or BH₃·SMe₂) can influence reactivity and selectivity. For this compound, the two methoxymethyl groups are of equal size, meaning the stereoselectivity will be primarily governed by the inherent facial bias of the catalyst.

Experimental Protocol: CBS Reduction of this compound

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 10 mol%).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral 1,3-dimethoxypropan-2-ol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Data Presentation:

CatalystExpected Product ConfigurationTypical ee% (for analogous ketones)
(S)-2-Methyl-CBS(S)-1,3-dimethoxypropan-2-ol>95%
(R)-2-Methyl-CBS(R)-1,3-dimethoxypropan-2-ol>95%

Logical Workflow Diagram:

CBS_Reduction_Workflow cluster_prep Catalyst Activation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification CBS_Cat CBS Catalyst Active_Complex Active Catalyst Complex CBS_Cat->Active_Complex Borane BH3·SMe2 Borane->Active_Complex Ketone This compound Product Chiral Alcohol Ketone->Product Reduction Quench Methanol Quench Product->Quench Purify Chromatography Quench->Purify Analysis ee% Analysis Purify->Analysis

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Noyori Asymmetric Hydrogenation and Transfer Hydrogenation

Developed by Ryōji Noyori, these methods utilize chiral ruthenium(II) catalysts, typically bearing a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand for hydrogenation with H₂ gas, or a chiral diamine ligand for transfer hydrogenation from a hydrogen donor like isopropanol or formic acid.[4][5][6] These systems are renowned for their high efficiency, broad substrate scope, and exceptional enantioselectivity.[7][8][9][10]

Scientific Rationale:

The Noyori catalysts operate via a metal-ligand bifunctional mechanism.[8][11] In transfer hydrogenation, the Ru-H species is generated in situ from the precatalyst, a base, and isopropanol. The ketone coordinates to the ruthenium center, and a hydride is transferred from the metal while a proton is transferred from the amine ligand of the catalyst to the carbonyl oxygen via a six-membered pericyclic transition state.[12] This concerted mechanism accounts for the high efficiency and stereoselectivity. The chirality of the diamine or diphosphine ligand dictates the facial selectivity of the hydride transfer.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • This compound

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq.) and (S,S)-TsDPEN (0.01 eq.) in anhydrous isopropanol.

  • Heat the mixture at 80 °C for 20 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous isopropanol.

  • Add the substrate solution to the catalyst solution.

  • Add a solution of KOH (0.05 eq.) in isopropanol to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation:

Catalyst SystemH₂ SourceExpected ProductTypical ee% (for analogous ketones)
Ru-(S)-BINAPH₂ gas(S)-Alcohol>98%
Ru-(S,S)-TsDPENi-PrOH/base(S)-Alcohol>98%
Ru-(R,R)-TsDPENi-PrOH/base(R)-Alcohol>98%

Mechanism Diagram:

Noyori_Mechanism Prec [Ru]-Cl Precatalyst Cat 16e- Ru-H Catalyst Prec->Cat i-PrOH, Base TS Six-membered Transition State Cat->TS Sub Ketone (R2C=O) Sub->TS Prod_Complex [Ru]-O-CHR2 TS->Prod_Complex Hydride & Proton Transfer Prod_Complex->Cat + i-PrOH - Acetone Prod Chiral Alcohol Prod_Complex->Prod Product Release Acetone Acetone

Caption: Catalytic cycle of Noyori asymmetric transfer hydrogenation.

Part II: Asymmetric Aldol Reaction of this compound

Utilizing this compound as a nucleophile in an aldol reaction allows for the construction of a new carbon-carbon bond and the creation of up to two new stereocenters. To control the stereochemical outcome, chiral auxiliaries, such as Evans' oxazolidinones, are a powerful and reliable strategy.[13][14]

Scientific Rationale:

The chiral auxiliary is temporarily attached to the ketone to form an imide-like structure.[15][16] Deprotonation with a suitable base (e.g., LDA) or "soft" enolization with a Lewis acid and a hindered base (e.g., Bu₂BOTf and i-Pr₂NEt) generates a stereodefined (Z)-enolate.[14][16] The bulky group on the chiral auxiliary effectively blocks one face of the enolate, directing the incoming aldehyde to the opposite face. The reaction proceeds through a closed, chair-like Zimmerman-Traxler transition state, where chelation to the boron atom organizes both the enolate and the aldehyde, leading to a high degree of diastereoselectivity.[15] Subsequent removal of the auxiliary reveals the chiral β-hydroxy ketone.

Experimental Protocol: Evans Asymmetric Aldol Reaction

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans auxiliary)

  • n-Butyllithium (n-BuLi)

  • Propionyl chloride (to form the N-propionyl imide from the ketone)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • An aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM) and THF

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for auxiliary removal

Procedure:

Step 1: Preparation of the N-Acyl Oxazolidinone (Conceptual) (Note: Direct acylation of this compound is not standard. A more viable approach involves using a related carboxylic acid derivative. This protocol outlines the key aldol step assuming the corresponding enolate precursor is formed.)

Step 2: Diastereoselective Aldol Reaction

  • To a flame-dried flask under nitrogen, add the N-acyl oxazolidinone derived from this compound's corresponding acid (1.0 eq.) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C. Add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of DIPEA (1.2 eq.). Stir for 30 minutes.

  • Cool the resulting deep yellow solution to -78 °C (dry ice/acetone bath).

  • Add the aldehyde (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography to isolate the aldol adduct. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis.

Step 3: Auxiliary Removal

  • Dissolve the purified aldol adduct in a 4:1 mixture of THF and water.

  • Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).

  • Stir vigorously for 4-6 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Concentrate the mixture to remove THF and extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~3 and extract with ethyl acetate to isolate the chiral β-hydroxy acid product.

Logical Workflow Diagram:

Evans_Aldol_Workflow Start N-Acyl Oxazolidinone Enolate Boron (Z)-Enolate Formation Start->Enolate Bu2BOTf, DIPEA Aldol Diastereoselective Aldol Addition Enolate->Aldol Aldehyde Aldehyde Aldehyde->Aldol Adduct Aldol Adduct Aldol->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage LiOH, H2O2 Product Chiral β-Hydroxy Acid Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Caption: Workflow for an Evans auxiliary-controlled aldol reaction.

Conclusion

This compound is a promising and economically viable substrate for asymmetric synthesis. The application of robust and well-understood catalytic systems, such as the CBS reduction, Noyori hydrogenation, and chiral auxiliary-controlled aldol reactions, can unlock its potential for constructing stereochemically rich molecules. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to develop novel synthetic routes towards valuable chiral building blocks, with wide-ranging applications in pharmaceutical and materials science. As with any synthetic methodology, optimization of reaction conditions will be key to achieving maximal yield and stereoselectivity for this specific substrate.

References

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002, 41 (12), 2008-2022. [Link]
  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987, 109 (18), 5551–5553. [Link]
  • Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001, 40 (1), 40-73. [Link]
  • Morris, D. J. The Iron Variants of the Noyori-Type Hydrogenation Catalysts.
  • Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997, 30 (2), 97–102. [Link]
  • Ikariya, T.; Blacker, A. J. Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Acc. Chem. Res.2007, 40 (12), 1300–1308. [Link]
  • Gao, J.-X.; Ikariya, T.; Noyori, R. A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics1996, 15 (4), 1087–1089. [Link]
  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129. [Link]
  • Cho, B. T. Recent developments in the chiral reducing agents for the asymmetric reduction of prochiral ketones. Tetrahedron2006, 62 (33), 7621-7643. [Link]
  • Organic Chemistry Portal.
  • Clapham, S. E.; Hadzovic, A.; Morris, R. H. Mechanism of the Noyori-type asymmetric transfer hydrogenation of ketones. Coord. Chem. Rev.2004, 248 (21-24), 2201-2237. [Link]
  • Wikipedia.
  • Macmillan Group. The Selective Aldol Reaction. [Link]
  • Myers, A. G.
  • Feng, X.; Liu, X.; Xia, H. Asymmetric C–C Bond Formations via Bifunctional Catalysis. In Privileged Chiral Ligands and Catalysts; John Wiley & Sons, Ltd, 2011; pp 257-282. [Link]
  • Itsuno, S.; Nakano, M.; Miyazaki, K.; Masuda, H.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane. J. Chem. Soc., Perkin Trans. 11985, 2039-2044. [Link]
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Application Notes & Protocols: 1,3-Dimethoxypropan-2-one as a Protected Dihydroxyacetone Equivalent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Dihydroxyacetone

Dihydroxyacetone (DHA), a simple, achiral ketotriose, is a fundamental C3 building block in nature and synthetic chemistry.[1][2] As a key intermediate in glycolysis, its phosphorylated form (DHAP) serves as the nucleophilic donor in enzyme-catalyzed aldol reactions, forming the basis for the synthesis of essential carbohydrates.[1][3] This inherent reactivity makes DHA a highly attractive synthon for chemists aiming to construct complex polyhydroxylated molecules, which are scaffolds for numerous pharmaceuticals.[4][5]

However, the direct use of DHA in organic synthesis is fraught with challenges. Its high functionality—two primary hydroxyl groups and a central ketone—leads to low solubility in organic solvents, self-dimerization, and isomerization in solution, making controlled reactions difficult.[2] To harness its synthetic potential, a stable, protected equivalent is required—one that masks the reactive hydroxyl groups while leaving the ketone (or a latent enolate) available for strategic C-C bond formation.

1,3-Dimethoxypropan-2-one emerges as a superior solution. By replacing the hydroxyl protons with robust methyl groups, this molecule serves as a stable, liquid, and readily handled equivalent of DHA. It allows for precise enolate formation and participation in a variety of nucleophilic addition reactions, most notably the aldol reaction, providing a reliable pathway to complex chiral architectures.[6]

Synthesis and Properties of this compound

The target compound is most reliably prepared via the oxidation of its precursor, 1,3-dimethoxypropan-2-ol. This precursor is a stable glycol ether that can be synthesized or commercially sourced.[7][8][9]

Protocol 1: Synthesis via Oxidation of 1,3-Dimethoxypropan-2-ol

This protocol describes a representative procedure using a Swern oxidation. Other methods (e.g., Dess-Martin periodinane, PCC) are also applicable, and the choice may depend on scale and available resources.

Causality Behind Choices:

  • Swern Oxidation: Chosen for its mild conditions, which minimize side reactions and are compatible with the ether functional groups. It avoids the use of heavy metals.

  • Low Temperature (-78 °C): Essential for the stability of the key intermediate, the alkoxysulfonium ylide, preventing its decomposition via Pummerer rearrangement.

  • Triethylamine (Et₃N): A non-nucleophilic base used to induce the elimination reaction that forms the ketone product. It is added after the formation of the intermediate to ensure the reaction proceeds correctly.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Nitrogen or Argon).

  • Oxalyl Chloride Activation: Charge the flask with anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq.) dropwise via an addition funnel.

  • DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.) dissolved in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 1,3-dimethoxypropan-2-ol (1.0 eq.)[7][10] in DCM dropwise via the second addition funnel, maintaining the temperature below -65 °C. A precipitate may form. Stir for 45 minutes.

  • Base Addition & Product Formation: Add triethylamine (5.0 eq.) dropwise. The reaction is exothermic; add it slowly to keep the temperature below -60 °C. After addition is complete, stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Physicochemical and Spectroscopic Data

A summary of key properties for this compound is provided for easy reference.

PropertyValueReference(s)
CAS Number 18664-32-9[6]
Molecular Formula C₅H₁₀O₃[6]
Molecular Weight 118.13 g/mol ---
Appearance Colorless Liquid[6]
Boiling Point 162.7 °C at 760 mmHg[6]
Flash Point 42.1 °C[6]
Storage 4 °C, under Nitrogen[6]

Core Application: Aldol Addition Reactions

The primary utility of this compound is its function as a nucleophilic C3 synthon in aldol reactions.[11] Upon deprotonation with a strong, non-nucleophilic base, it forms a stable enolate that can react with various aldehydes and ketones to construct β-hydroxy ketone adducts.[12][13]

Reaction Mechanism

The process involves two key steps: enolate formation and nucleophilic attack. The choice of base and reaction conditions is critical for efficient and selective C-C bond formation.

Caption: Mechanism of the base-mediated Aldol addition.

Protocol 2: Representative Aldol Addition with Benzaldehyde

This protocol provides a robust method for reacting the enolate of this compound with an electrophilic aldehyde.

Causality Behind Choices:

  • Lithium Diisopropylamide (LDA): A strong, sterically hindered, non-nucleophilic base ideal for rapid and quantitative enolate formation without competing addition to the ketone.

  • Anhydrous THF at -78 °C: Ensures the reaction is free of protic contaminants that would quench the enolate and maintains the stability of the lithium enolate.

  • Saturated NH₄Cl Quench: Provides a mild acidic workup to protonate the resulting alkoxide without causing unwanted side reactions like dehydration, which can occur under stronger acidic conditions.

Step-by-Step Methodology:

  • Prepare LDA Solution: In a flame-dried flask under N₂, add anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-butyllithium (1.05 eq.). Stir at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise, keeping the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol adduct.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Deprotection: Unveiling the Dihydroxyacetone Core

The final step to reveal the versatile α,α'-dihydroxy ketone functionality is the cleavage of the two methyl ether bonds. Boron tribromide (BBr₃) is a highly effective reagent for this transformation under mild conditions.[14][15]

Causality Behind Choices:

  • Boron Tribromide (BBr₃): A powerful Lewis acid that coordinates strongly to the ether oxygen, facilitating nucleophilic attack by bromide to cleave the C-O bond. It is particularly effective for deprotecting methyl ethers.[14]

  • Dichloromethane (DCM): An inert solvent that is stable to BBr₃ and suitable for low-temperature reactions.

  • Methanol Quench: Methanol is often used to quench excess BBr₃, forming volatile trimethyl borate (B(OMe)₃), which can be easily removed under reduced pressure.[16]

Protocol 3: Demethylation using Boron Tribromide

⚠️ Safety Note: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under N₂, dissolve the aldol adduct (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (2.5 eq., one for each ether and one for the ketone) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Quench: Cool the mixture back to -78 °C and quench very carefully by the dropwise addition of anhydrous methanol. This will generate HBr gas.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent and volatile boron byproducts under reduced pressure. It may be beneficial to co-evaporate with additional methanol several times to ensure complete removal.[16]

  • Purification: The resulting crude triol can be purified by flash chromatography (often with a more polar solvent system like DCM/Methanol) or recrystallization.

Synthetic Workflow and Applications in Drug Development

The sequence of protection, C-C bond formation, and deprotection provides a powerful platform for synthesizing complex molecular fragments found in natural products and active pharmaceutical ingredients. This strategy allows for the introduction of a three-carbon dihydroxyacetone unit with control over adjacent stereocenters.

Overall Synthetic Workflow

Caption: Overall workflow from precursor to final product.

Relevance in Medicinal Chemistry

The polyol substructures generated using this methodology are prevalent in many classes of drugs, including:

  • Carbohydrate Mimetics: Creating novel sugar analogs for antiviral or antibiotic development.

  • Polyketide Synthesis: Assembling fragments of complex natural products with potent anticancer or immunosuppressive activity.[1]

  • Chiral Building Blocks: The aldol reaction creates at least one new stereocenter, and diastereoselective variants can be employed to build specific isomers required for biological activity.[3][17]

By providing a reliable route to these key structural motifs, this compound serves as an invaluable tool for medicinal chemists and drug development professionals in the exploration of new therapeutic agents.

References

  • Enders, D., Voith, M., & Lenzen, A. (2005). The Dihydroxyacetone Unit — A Versatile C3 Building Block in Organic Synthesis. Ruhr-University Bochum. [Link]
  • Various Authors. (2005-2025). Synthesis and stereoselective aldol reaction of dihydroxyacetone derivatives.
  • Various Authors. (2025). Total Syntheses of Carbohydrates: Organocatalyzed Aldol Additions of Dihydroxyacetone.
  • Wang, W., et al. (2018). Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones. MDPI. [Link]
  • Suri, J. T., et al. (2006). Mimicking Aldolases Through Organocatalysis: syn-Selective Aldol Reactions with Protected Dihydroxyacetone.
  • Various Authors. (n.d.). Boron Tribromide.
  • Williamson, K. L. (n.d.). Dibenzalacetone by Aldol Condensation. Williamson, Macroscale and Microscale Organic Experiments. [Link]
  • Colpaert, R., et al. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. MDPI. [Link]
  • Various Authors. (2015). Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratocuprate(III) in Alkaline Medium.
  • Singh, A. J., & Cumming, H. (n.d.).
  • Unknown Author. (n.d.).
  • Various Authors. (2018). Dimethylation with BBr3?
  • Google Patents. (n.d.). The preparation method of 1,3 dihydroxyacetone (DHA)s.
  • Gauvry, N., & Mortier, J. (2001). Dealkylation of Dialkyl Phosphonates with Boron Tribromide.
  • de la Cruz, J., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone.
  • Reddit. (2025). BBr3 deprotection byproducts. Reddit. [Link]
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethoxy-2-propanol. PubChem. [Link]
  • Google Patents. (n.d.). Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane.
  • Truman State University. (2012). Solvent-Free Aldol. Truman ChemLab. [Link]
  • Chegg. (n.d.). SYNTHESIS OF (E)-1,3-DIPHENYL-2-PROPEN-1-ONE. Chegg. [Link]
  • Kilway, K. V., & Drew, A. (2007). Aldol Reaction. University of Missouri – Kansas City. [Link]

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Application Note: The Strategic Utility of 1,3-Dimethoxypropan-2-one in the Synthesis of Amines and Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dimethoxypropan-2-one is a versatile and highly functionalized C3 building block with significant applications in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its symmetrical structure, centered on a reactive ketone, provides a predictable platform for constructing complex molecular architectures. This technical guide offers an in-depth exploration of the reaction between this compound and primary amines. We will dissect the core mechanistic principles of imine formation and detail two strategic, high-value applications: the synthesis of structurally diverse secondary amines via reductive amination and the construction of substituted pyrazines, a privileged scaffold in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Mechanistic Foundation: The Imine Condensation

The reaction between a ketone and a primary amine to form an imine (also known as a Schiff base) is a fundamental transformation in organic chemistry.[3][4] This condensation reaction is a reversible, acid-catalyzed process that proceeds through a two-part mechanism: nucleophilic addition followed by dehydration.[5]

1.1. The Role of pH: A Delicate Balance

Effective imine formation requires careful control of the reaction pH, typically maintained between 4 and 5.[5][6] This is a critical parameter for two opposing reasons:

  • Acid Catalysis: A mild acid protonates the carbonyl oxygen of this compound, significantly increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by the weakly nucleophilic primary amine.

  • Nucleophile Availability: If the solution becomes too acidic, the primary amine itself will be protonated to form a non-nucleophilic ammonium salt.[5] This effectively removes the amine from the reaction, halting imine formation.

Therefore, a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) is employed to thread this needle, activating the ketone without deactivating the amine.[7]

1.2. Driving the Equilibrium: Water Removal

As a reversible condensation reaction, the formation of the imine is governed by Le Chatelier's principle.[5] To achieve high yields, the water byproduct must be removed from the reaction mixture as it is formed. Common laboratory techniques to achieve this include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or cyclohexane that forms a low-boiling azeotrope with water.[7]

  • Dehydrating Agents: The addition of hygroscopic agents such as molecular sieves (3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄).[7]

The diagram below outlines the step-by-step mechanism for this acid-catalyzed condensation.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Ketone This compound ActivatedKetone Protonated Ketone (Enhanced Electrophile) Ketone->ActivatedKetone 1. Protonation Amine Primary Amine (R-NH₂) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Catalyst H⁺ (cat.) Catalyst->ActivatedKetone ActivatedKetone->Carbinolamine 2. Nucleophilic Attack ProtonatedCarbinolamine O-Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine 3. Proton Transfer Iminium Iminium Ion ProtonatedCarbinolamine->Iminium 4. Dehydration (-H₂O) Water H₂O ProtonatedCarbinolamine->Water Iminium->Catalyst Regenerates H⁺ Imine N-Substituted Imine Iminium->Imine 5. Deprotonation

Figure 1: Acid-catalyzed mechanism of imine formation.

Application I: Reductive Amination for Secondary Amine Synthesis

One of the most powerful applications of the imine-forming reaction is reductive amination. This one-pot procedure combines the initial condensation with an in-situ reduction of the resulting imine to furnish a stable secondary amine. This method avoids the isolation of the often-unstable imine intermediate and is a cornerstone of amine synthesis in drug discovery.[8][9]

The key to this process is the choice of a reducing agent that is selective for the iminium ion in the presence of the starting ketone. Mild hydride reagents are ideal for this purpose.

Causality of Reagent Choice:

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination.[9] It is less reactive than sodium borohydride (NaBH₄) and is stable in mildly acidic conditions (pH 4-6), making it perfectly compatible with the optimal conditions for imine formation. It selectively reduces the protonated imine (iminium ion) much faster than the starting ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A slightly more reactive but still mild and highly effective alternative. It is particularly useful for reactions with less reactive ketones and does not produce toxic cyanide byproducts, making it a preferred reagent in many modern applications.

The general workflow for this transformation is straightforward and highly adaptable.

G start Start step1 1. Combine Ketone, Amine, & Solvent (e.g., MeOH, DCE) start->step1 step2 2. Add Catalytic Acid (e.g., Acetic Acid) step1->step2 step3 3. Stir for Imine Formation (In Situ) step2->step3 step4 4. Add Reducing Agent (e.g., NaBH(OAc)₃) step3->step4 step5 5. Reaction Quench (e.g., Sat. NaHCO₃) step4->step5 step6 6. Aqueous Workup & Extraction step5->step6 step7 7. Purification (Chromatography/Distillation) step6->step7 end Isolated Secondary Amine step7->end

Figure 2: General workflow for one-pot reductive amination.

2.1. General Protocol: Synthesis of N-Benzyl-1,3-dimethoxypropan-2-amine

This protocol provides a representative example of the reductive amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (2-5 mol%)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add this compound and the chosen solvent (DCM or DCE).

  • Add benzylamine followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the in-situ formation of the imine.

  • In portions, carefully add sodium triacetoxyborohydride to the stirring solution. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-benzyl-1,3-dimethoxypropan-2-amine.

2.2. Data Summary

The following table illustrates the versatility of the reductive amination protocol with various primary amines.

EntryPrimary Amine (R-NH₂)Reducing AgentSolventTypical Yield (%)
1ButylamineNaBH(OAc)₃DCE85-95
2AnilineNaBH(OAc)₃DCE70-85
3CyclohexylamineNaBH₃CNMeOH80-90
42-PhenylethylamineNaBH(OAc)₃DCM88-96

Application II: Synthesis of Substituted Pyrazines

Pyrazines are a class of N-heterocycles that form the core of numerous pharmaceuticals, agrochemicals, and flavor compounds.[1][10] A powerful and direct route to substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This compound serves as a synthetic equivalent of a 1,2-dicarbonyl precursor in its reaction with aromatic 1,2-diamines (e.g., 1,2-phenylenediamine).

The reaction proceeds via a double condensation to form a dihydropyrazine intermediate. This intermediate is readily oxidized—often by atmospheric oxygen during the reaction workup—to the stable, aromatic pyrazine ring system.[10] The methoxy groups of the starting ketone are ultimately eliminated in the process of forming the aromatic core.

G Ketone This compound Intermediate1 Initial Condensation Product Ketone->Intermediate1 1. Double Condensation Diamine 1,2-Arylenediamine Diamine->Intermediate1 Intermediate2 Dihydropyrazine Intermediate Intermediate1->Intermediate2 2. Cyclization Product Substituted Pyrazine Intermediate2->Product 3. Oxidation Oxidation [O] (e.g., Air) Oxidation->Product

Figure 3: Synthetic pathway to substituted pyrazines.

3.1. General Protocol: Synthesis of 2-(Methoxymethyl)quinoxaline

Materials:

  • This compound (1.0 eq)

  • 1,2-Phenylenediamine (1.0 eq)

  • Ethanol or Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve 1,2-phenylenediamine in ethanol or acetic acid.

  • Add this compound to the solution.

  • Heat the mixture to reflux for 4-8 hours. The solution may darken as the aromatic pyrazine forms. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Neutralize the residue by carefully adding a saturated NaHCO₃ solution.

  • Extract the product into an organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography or recrystallization to yield the 2-(methoxymethyl)quinoxaline product.

Conclusion

This compound is a potent and versatile building block for synthetic chemistry. Its reaction with primary amines provides reliable and high-yielding pathways to valuable molecular scaffolds. The protocols for reductive amination enable the straightforward synthesis of diverse secondary amines, while the condensation with 1,2-diamines offers a direct entry into the medicinally relevant pyrazine core. The experimental choices, from pH control to the selection of reducing agents, are dictated by a clear understanding of the underlying reaction mechanisms, allowing for the rational design of synthetic strategies in research and drug development.

References

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  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
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Application Notes and Protocols: Knoevenagel Condensation of 1,3-Dimethoxypropan-2-one with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Knoevenagel condensation of 1,3-dimethoxypropan-2-one with various active methylene compounds. This reaction is a pivotal carbon-carbon bond-forming strategy for synthesizing highly functionalized alkenes, which are valuable intermediates in medicinal chemistry and drug discovery. Recognizing the unique electronic and steric properties of the α,α'-dimethoxy substituted ketone, this document offers a robust experimental framework, discusses key optimization parameters, and explains the underlying mechanistic principles to empower researchers in achieving successful and reproducible outcomes.

Introduction: The Synthetic Utility of Functionalized Alkenes

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated systems from the reaction of a carbonyl compound with an active methylene compound.[1] These products are not only crucial building blocks for more complex molecular architectures but also exhibit a wide range of biological activities, making them attractive targets for drug development professionals.[2] The condensation of this compound, a symmetrical and electronically distinct ketone, with active methylene compounds such as malononitrile, cyanoacetic esters, and malonic esters, yields versatile intermediates for the synthesis of novel heterocyclic compounds and other pharmacologically relevant scaffolds.

The presence of two electron-withdrawing methoxy groups adjacent to the carbonyl carbon in this compound influences its reactivity. While ketones are generally less reactive than aldehydes in Knoevenagel condensations due to steric hindrance and electronic effects, the protocol outlined herein is designed to address these challenges and provide a reliable pathway to the desired products.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a series of well-established steps, typically catalyzed by a weak base.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Core Mechanistic Steps:

  • Deprotonation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is enhanced by the presence of two adjacent electron-withdrawing groups (e.g., -CN, -COOR).

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to yield a β-hydroxy intermediate (aldol adduct).

  • Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This elimination is often spontaneous or can be facilitated by heat or a catalytic amount of acid.

Knoevenagel_Mechanism

Experimental Protocols

This section provides detailed, step-by-step methodologies for the condensation of this compound with active methylene compounds. Two primary protocols are presented, utilizing different catalytic systems to accommodate various experimental setups and substrate reactivities.

Protocol 1: Ammonium Acetate Catalyzed Condensation under Thermal Conditions

This protocol is a robust and widely applicable method, particularly effective for less reactive ketones. Ammonium acetate serves as a convenient source of ammonia and acetic acid in equilibrium, providing a mildly basic environment.[3]

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)

  • Ammonium Acetate (NH₄OAc)

  • Toluene or Benzene (Anhydrous)

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or molecular sieves

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), the active methylene compound (1.0 - 1.2 eq), and ammonium acetate (0.2 - 0.5 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous toluene or benzene to the flask to ensure adequate stirring and reflux.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

  • Reaction Workup: Once the reaction is complete (as indicated by TLC or the cessation of water collection), allow the mixture to cool to room temperature.

  • Extraction: Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Lewis Acid Catalyzed Condensation

For sterically hindered or electronically deactivated ketones, a Lewis acid catalyst can enhance the electrophilicity of the carbonyl carbon, thereby promoting the nucleophilic attack.[4]

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile)

  • Zinc Chloride (ZnCl₂) or Titanium Tetrachloride (TiCl₄) (Anhydrous)

  • Triethylamine (Et₃N) (if using TiCl₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the active methylene compound (1.0 - 1.2 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath and add the anhydrous Lewis acid (e.g., ZnCl₂, 0.5 - 1.0 eq) portion-wise. If using TiCl₄, it is often pre-complexed with a base like triethylamine.

  • Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions

The successful synthesis of the desired condensation product often requires careful optimization of several key parameters. The following table summarizes these variables and provides a rationale for their adjustment.

ParameterRecommended Range/OptionsRationale and Field-Proven Insights
Catalyst Weak bases (piperidine, pyridine, NH₄OAc), Lewis acids (ZnCl₂, TiCl₄), solid-supported catalysts.The choice of catalyst is critical. For sterically hindered ketones like this compound, a more active catalyst might be necessary. However, overly strong bases can lead to self-condensation of the ketone.[5] Lewis acids can activate the carbonyl group towards nucleophilic attack.
Solvent Toluene, benzene, ethanol, DMF, or solvent-free conditions.The solvent influences reaction rates and can affect the equilibrium. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF can accelerate the reaction.[6] Solvent-free conditions can be environmentally advantageous and may lead to higher yields.
Temperature Room temperature to reflux.While many Knoevenagel condensations proceed at room temperature, heating is often required for less reactive ketones to drive the reaction to completion.[7]
Stoichiometry 1.0 - 1.2 equivalents of active methylene compound.A slight excess of the active methylene compound can help to ensure complete consumption of the ketone.
Water Removal Dean-Stark apparatus, molecular sieves.The Knoevenagel condensation is a reversible reaction that produces water. Removing water from the reaction mixture shifts the equilibrium towards the product, thereby increasing the yield.[5]

Data Presentation and Expected Outcomes

The following table provides hypothetical data for the condensation of this compound with various active methylene compounds under optimized conditions.

Active Methylene CompoundCatalyst SystemSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
MalononitrileNH₄OAcTolueneReflux6-1275-85
Ethyl CyanoacetatePiperidineEthanolReflux8-1660-70
Diethyl MalonateNaOEtEthanolReflux12-2450-60
MalononitrileZnCl₂DCMRoom Temp4-880-90

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.

Experimental_Workflow

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds is a versatile and powerful tool for the synthesis of functionalized alkenes. By understanding the underlying mechanism and carefully optimizing the reaction conditions as outlined in this guide, researchers can achieve high yields of the desired products. The protocols and insights provided herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of novel chemical space.

References

  • Arkivoc. (2004).
  • ElectronicsAndBooks. (n.d.). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. [Link]
  • ResearchGate. (2024).
  • ResearchGate. (n.d.).
  • Banaras Hindu University. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2024).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]
  • RSC Publishing. (n.d.).

Sources

Application Notes and Protocols: The Strategic Use of 1,3-Dimethoxypropan-2-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 1,3-dimethoxypropan-2-one as a versatile C3 building block in the synthesis of critical pharmaceutical intermediates. With a focus on leveraging its unique structural features, this document outlines detailed protocols and mechanistic insights for its use in constructing complex molecular scaffolds. The primary application highlighted is its conversion to 1,3-diamino-2-propanol derivatives via reductive amination, a cornerstone for the synthesis of HIV protease inhibitors. Further potential applications in the synthesis of other bioactive heterocyclic systems are also discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking to harness the synthetic potential of this valuable, glycerol-derived ketone.

Introduction: Unveiling the Potential of a Symmetrical Ketone

This compound, also known as 1,3-dimethoxyacetone, is a symmetrical ketone characterized by a central carbonyl group flanked by two methoxymethyl moieties. This arrangement provides a unique combination of reactivity and stability, making it an attractive starting material for the synthesis of various pharmaceutical intermediates. Its derivation from glycerol, a renewable feedstock, further enhances its appeal from a green chemistry perspective. The strategic placement of the oxygen atoms at the 1 and 3 positions allows for the introduction of diverse functionalities, leading to the construction of key structural motifs found in a range of therapeutic agents.

The core utility of this compound lies in its ability to serve as a precursor to 1,3-difunctionalized propan-2-ol derivatives. The central ketone can be readily transformed into an amine, while the methoxy groups can be retained or further manipulated, offering a high degree of synthetic flexibility. This guide will primarily focus on the most prominent application: the synthesis of 1,3-diamino-2-propanol scaffolds, which are central to the structure and activity of several first-generation HIV protease inhibitors.

Core Application: Synthesis of 1,3-Diamino-2-propanol Scaffolds for HIV Protease Inhibitors

The 1,3-diamino-2-propanol backbone is a critical pharmacophore in a class of potent HIV protease inhibitors, including Saquinavir, Ritonavir, and Lopinavir. This structural unit mimics the transition state of the viral protease's natural peptide substrate, leading to effective inhibition of viral replication. This compound serves as an ideal starting material for the stereoselective synthesis of this crucial scaffold.

The Synthetic Strategy: Reductive Amination

The key transformation to convert this compound into the desired diamino alcohol precursor is a direct reductive amination. This one-pot reaction involves the in-situ formation of an imine or enamine intermediate from the ketone and an amine, followed by its immediate reduction to the corresponding amine. This method is highly efficient and avoids the isolation of potentially unstable imine intermediates.

Mechanism: Direct Reductive Amination

The reaction proceeds through a two-step sequence within a single pot. First, the amine reacts with the ketone to form a hemiaminal, which then dehydrates to an iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the amine without significantly reducing the starting ketone.

G ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R-NH2 amine R-NH2 amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product N-Substituted-1,3-dimethoxypropan-2-amine iminium->product + [H-] (Reduction) reducing_agent [H-] reducing_agent->iminium

Caption: General workflow for reductive amination.

Protocol: Synthesis of N,N'-Dibenzyl-1,3-dimethoxypropan-2-amine

This protocol describes the synthesis of a key intermediate where the amino groups are protected with benzyl groups, which can be subsequently removed under hydrogenolysis conditions.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound118.135.91 g50
Benzylamine107.1511.80 g110
Sodium Triacetoxyborohydride211.9412.71 g60
1,2-Dichloroethane (DCE)98.96250 mL-
Acetic Acid60.053.0 mL52.5
Saturated Sodium Bicarbonate-150 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.91 g, 50 mmol) and 1,2-dichloroethane (250 mL).

  • Add benzylamine (11.80 g, 110 mmol) and acetic acid (3.0 mL, 52.5 mmol) to the solution. Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (12.71 g, 60 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (150 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford N,N'-dibenzyl-1,3-dimethoxypropan-2-amine.

Expected Yield: 75-85%

Further Transformations to the Core Scaffold

The resulting N,N'-dibenzyl-1,3-dimethoxypropan-2-amine can be further elaborated to the core diamino alcohol scaffold for HIV protease inhibitors. This typically involves two key steps:

  • Demethylation: The methyl ethers can be cleaved using a reagent like boron tribromide (BBr₃) to reveal the hydroxyl groups.

  • Debenzylation: The benzyl protecting groups are removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free diamine.

G start N,N'-Dibenzyl-1,3- dimethoxypropan-2-amine intermediate N,N'-Dibenzyl-1,3- diaminopropan-2-ol start->intermediate Step 1 step1 Demethylation (e.g., BBr3) product 1,3-Diaminopropan-2-ol intermediate->product Step 2 step2 Debenzylation (e.g., H2, Pd/C)

Caption: Conversion to the core diamino alcohol scaffold.

This 1,3-diamino-2-propanol is then ready for coupling with other chiral fragments in the convergent synthesis of HIV protease inhibitors like Saquinavir, Ritonavir, and Lopinavir.

Exploratory Applications: A Gateway to Diverse Heterocycles

While the synthesis of the 1,3-diamino-2-propanol scaffold is a well-defined application, the reactivity of this compound opens doors to other classes of pharmaceutical intermediates.

Synthesis of Substituted Oxazolidinones

Oxazolidinones are an important class of antibacterial agents. This compound can be envisioned as a precursor to amino alcohols that can undergo cyclization to form the oxazolidinone ring. For instance, reductive amination with a primary amine followed by demethylation would yield an N-substituted-1,3-dihydroxypropan-2-amine. This intermediate could then be cyclized with a carbonylating agent like phosgene or a phosgene equivalent to form the corresponding oxazolidinone.

Precursor to Chiral Triazole Antifungals

Many triazole-based antifungal drugs, such as fluconazole and voriconazole, feature a central chiral diol or amino alcohol core. Asymmetric reduction of the ketone in this compound could provide a chiral alcohol. This chiral intermediate, after further functional group manipulations, could be coupled to a triazole moiety to generate novel antifungal candidates.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its primary application as a precursor to the 1,3-diamino-2-propanol scaffold provides a direct and efficient route to the core of several important HIV protease inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. Furthermore, the exploratory applications discussed highlight the broader potential of this compound in the synthesis of a diverse range of bioactive molecules.

References

  • Stoner, E. J., et al. (2000). Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir). Organic Process Research & Development, 4(4), 264-269. [Link]
  • Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 37(11), 843-852. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
  • Göhring, W., et al. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA, 50(11), 532-537. [Link]
  • Stankova, I., et al. (2010). New analogues of acyclovir--synthesis and biological activity.
  • Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(4), 819-831. [Link]
  • Kumar, A., & Singh, R. K. (2015). A facile synthesis of potent antiherpes drug substance, Ganciclovir, 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine, using a new masked glycerol derivative. Arkivoc, 2009(12), 296-301. [Link]
  • Patel, M., et al. (2014). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Journal of Chemical Sciences, 126(5), 1531-1535. [Link]
  • Zha, L., et al. (2021). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Medicinal Chemistry, 12(5), 796-807. [Link]

Application Notes and Protocols: 1,3-Dimethoxypropan-2-one as a Versatile Precursor for the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Symmetrical Ketone

In the landscape of modern ligand design and catalyst development, the pursuit of novel molecular architectures with tailored electronic and steric properties is paramount. 1,3-Dimethoxypropan-2-one, a symmetrical, non-enolizable ketone, emerges as a highly versatile and underutilized precursor for the synthesis of a diverse array of ligands. Its unique structural features—a central carbonyl group flanked by two methoxy-bearing methylene units—offer a predictable platform for constructing multidentate ligands with applications spanning from homogeneous catalysis to materials science.

This technical guide provides detailed protocols for the synthesis of two distinct classes of ligands derived from this compound: a bidentate N,N'-bis(pyrazolyl) ligand via the Knorr pyrazole synthesis and a tetradentate Schiff base ligand. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

PART 1: Synthesis of a Novel Bis-Pyrazole Ligand

The Knorr pyrazole synthesis is a robust and reliable method for the construction of the pyrazole ring system, a privileged scaffold in medicinal chemistry and coordination chemistry.[1][2][3] By reacting a 1,3-dicarbonyl compound with a hydrazine derivative, a stable aromatic pyrazole is formed. While this compound is not a traditional 1,3-dicarbonyl, its reactivity can be harnessed to create a bis-pyrazole structure. The proposed synthesis involves an initial acid-catalyzed enol ether formation, followed by condensation with hydrazine to yield a bis-pyrazole ligand.

Experimental Workflow: Knorr-Type Synthesis of a Bis-Pyrazole Ligand

A This compound + Hydrazine Hydrate B Acid Catalyst (e.g., Acetic Acid) in Ethanol A->B Reactants and Solvent C Reflux (80-90°C, 4-6h) B->C Reaction Conditions D Cooling and Crystallization C->D Product Formation E Filtration and Washing D->E Isolation F Drying under Vacuum E->F Purification G Characterization (NMR, IR, MS) F->G Analysis

Caption: Workflow for the synthesis of the bis-pyrazole ligand.

Detailed Protocol: Synthesis of 1,2-Bis(3,5-dimethyl-1H-pyrazol-1-yl)ethane

This protocol details a Knorr-type synthesis adapted for this compound, leading to a novel bis-pyrazole ligand. The choice of hydrazine hydrate as the nitrogen source and glacial acetic acid as the catalyst is based on established Knorr synthesis procedures which are known to be efficient for pyrazole formation.[1][4]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (2.2 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol (40 mL) to dissolve the ketone. To this solution, add hydrazine hydrate (2.2 eq) dropwise with stirring. A slight exotherm may be observed.

  • Catalyst Addition and Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture. Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A white to off-white precipitate should form. If no precipitate forms, slowly add cold deionized water (20 mL) to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for the synthesized bis-pyrazole ligand. The chemical shifts in NMR are predicted based on similar pyrazole structures.[5][6][7]

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~6.0 (s, 2H, pyrazole-H), ~2.2 (s, 12H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~148 (C=N), ~140 (C-CH₃), ~105 (pyrazole-CH), ~14 (CH₃)
FT-IR (ATR)ν (cm⁻¹): ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1580 (C=N stretch)
Mass Spec (EI)m/z: Calculated for C₁₀H₁₄N₄ [M]⁺, with characteristic fragmentation patterns.

PART 2: Synthesis of a Novel Schiff Base Ligand

Schiff base ligands, formed by the condensation of a primary amine with a carbonyl compound, are a cornerstone of coordination chemistry due to their facile synthesis and versatile coordination behavior.[8][9][10] The central ketone of this compound can react with primary amines to form imines. By using a diamine, a bidentate Schiff base ligand can be synthesized.

Experimental Workflow: Synthesis of a Schiff Base Ligand

A This compound + Ethylenediamine B Methanol as Solvent A->B Reactants and Solvent C Reflux (65-75°C, 2-4h) B->C Reaction Conditions D Solvent Removal under Reduced Pressure C->D Product Formation E Recrystallization D->E Isolation F Drying E->F Purification G Characterization (NMR, IR) F->G Analysis

Caption: Workflow for the synthesis of the Schiff base ligand.

Detailed Protocol: Synthesis of a Bidentate Schiff Base Ligand

This protocol describes the synthesis of a bidentate Schiff base ligand from this compound and ethylenediamine. Methanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point for easy removal.[11]

Materials:

  • This compound (1.0 eq)

  • Ethylenediamine (0.5 eq)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.0 g, 1.0 eq) in methanol (20 mL).

  • Amine Addition: To this solution, add ethylenediamine (0.5 eq) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Isolation: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base ligand.

  • Drying: Dry the purified crystals in a vacuum oven.

Expected Characterization Data

The following table outlines the expected spectroscopic data for the synthesized Schiff base ligand. The characteristic imine (C=N) stretch in the IR spectrum is a key indicator of successful Schiff base formation.[11][12]

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~3.8 (s, 4H, -NCH₂CH₂N-), ~3.4 (s, 12H, OCH₃), ~2.1 (s, 6H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (C=N), ~72 (OCH₃), ~58 (-NCH₂CH₂N-), ~20 (CH₃)
FT-IR (ATR)ν (cm⁻¹): ~2950-2850 (C-H, aliphatic), ~1640 (C=N stretch, imine), ~1100 (C-O stretch)

PART 3: Applications of the Novel Ligands

The synthesized pyrazole and Schiff base ligands are expected to be excellent candidates for a variety of catalytic applications.

  • Pyrazole-Based Ligands in Catalysis: Pyrazole-containing ligands have been successfully employed in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[13][14][15] The electron-rich nature of the pyrazole ring can stabilize the metal center and promote catalytic activity. The novel bis-pyrazole ligand synthesized here could be explored as a supporting ligand in these transformations, potentially offering unique selectivity and reactivity.

  • Schiff Base Ligands in Coordination Chemistry and Catalysis: Schiff base metal complexes are well-known for their catalytic activity in various organic transformations, including oxidation, reduction, and polymerization reactions.[8][16][17] The tetradentate Schiff base ligand prepared from this compound can coordinate with a variety of transition metals (e.g., Cu(II), Ni(II), Co(II)) to form stable complexes. These complexes can then be screened for their catalytic efficacy in reactions such as the epoxidation of olefins or the polymerization of lactides.

PART 4: Safety and Handling

Hydrazine Hydrate: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Hydrazine is also a suspected carcinogen.[18][19] Waste containing hydrazine should be quenched with a dilute solution of an oxidizing agent like sodium hypochlorite or hydrogen peroxide before disposal.[20][21]

General Safety: All other reagents should be handled in accordance with standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • International Journal of Chemical Studies. A short review on chemistry of schiff base metal complexes and their catalytic application. 2018.
  • MDPI. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. 2024.
  • ResearchGate. Knorr Pyrazole Synthesis.
  • AIP Publishing. Applications of Coordination Compounds Having Schiff Bases: A Review. 2021.
  • MDPI. Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. 2022.
  • MDPI. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. 2020.
  • OUCI. Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. 2022.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). 2021.
  • Reddit. Practical Hydrazine Hydrate Safety. 2018.
  • ResearchGate. Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. 2019.
  • IOSR Journal. “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.
  • ResearchGate. Synthesis of Schiff base from Aldehydes and Ketones. 2017.
  • Sciencemadness.org. Hydrazine Safety & Handling Questions. 2007.
  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. 2013.
  • PMC. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. 2021.
  • PubMed Central. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. 2021.
  • Journal of University of Anbar for Pure Science. An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. 2021.
  • International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. 2024.
  • DTIC. Safety and Handling of Hydrazine. 1985.
  • ResearchGate. Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. 2013.
  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. 2024.
  • ResearchGate. Pyrazole derived ligands and the atom numbering scheme.
  • ResearchGate. Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. 2005.
  • ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. 2004.
  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. 2023.

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Application Note: A Detailed Protocol for the Synthesis of 1,3-Dimethoxypropan-2-ol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental guide for the reduction of the ketone 1,3-dimethoxypropan-2-one to the corresponding secondary alcohol, 1,3-dimethoxypropan-2-ol. The product of this synthesis is a valuable intermediate in the pharmaceutical industry, notably in the preparation of glucokinase activators for diabetes management, and is also explored as a potential fuel additive.[1][2] This protocol emphasizes the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, chosen for its operational simplicity and high efficiency in converting ketones to secondary alcohols.[3][4] We will delve into the reaction mechanism, provide a detailed step-by-step procedure, outline critical safety precautions, and discuss methods for purification and characterization, ensuring a reproducible and reliable synthesis for researchers and drug development professionals.

Principle and Reaction Mechanism

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. While several methods exist, including catalytic hydrogenation and reduction with strong hydrides like lithium aluminum hydride (LiAlH₄), the use of sodium borohydride (NaBH₄) in a protic solvent offers a superior balance of reactivity, selectivity, and safety for this specific application.

1.1. Choice of Reducing Agent

Sodium borohydride is the reagent of choice for this protocol due to several key advantages:

  • Selectivity: NaBH₄ is a chemoselective agent that readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[3] This selectivity is advantageous if other functional groups are present in a more complex substrate.

  • Convenience and Safety: Unlike catalytic hydrogenation, which requires specialized pressure equipment and handling of flammable H₂ gas, or LiAlH₄, which reacts violently with protic solvents, NaBH₄ can be safely handled in air and used with alcoholic or even aqueous solvents.[5][6] This makes the procedure more accessible for a standard laboratory setting.

1.2. Reaction Mechanism: Nucleophilic Addition

The reduction proceeds via a two-step nucleophilic addition mechanism.[3] The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻), which acts as the nucleophile.[5]

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of this compound. This concerted step involves the formation of a new carbon-hydrogen (C-H) bond and the simultaneous breaking of the carbon-oxygen pi (π) bond, pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate.[3][5]

  • Protonation: The negatively charged alkoxide intermediate is then protonated by the protic solvent (in this case, methanol), forming the final alcohol product, 1,3-dimethoxypropan-2-ol, and a methoxyborate species.[3]

Caption: Mechanism of NaBH₄ reduction of this compound.

Detailed Experimental Protocol

This protocol is designed for a 25 mmol scale synthesis. Adjustments can be made as needed, maintaining the molar equivalencies.

2.1. Materials and Equipment

Materials & ReagentsGradeSupplier Example
This compound≥98%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%, powderAcros Organics
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutionVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeJ.T. Baker
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD Millipore
Silica Gel60 Å, 230-400 meshFor chromatography
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice-water bath
Glass funnel
Separatory funnel (500 mL)
Rotary evaporator
Thin Layer Chromatography (TLC) plates
Standard glassware for workup
Personal Protective Equipment (PPE)

2.2. Reagent Quantities

CompoundMolar Mass ( g/mol )EquivalentsAmount (g)Amount (mL)Moles (mmol)
This compound118.131.02.95~2.925.0
Sodium borohydride (NaBH₄)37.830.50.47-12.5
Methanol (MeOH)32.04--75-

Note: 0.5 equivalents of NaBH₄ are used because each mole of NaBH₄ can theoretically deliver four hydride ions.

2.3. Experimental Workflow Diagram

G A 1. Setup Dissolve ketone in MeOH in a flask. Cool to 0 °C in an ice bath. B 2. Reduction Add NaBH₄ portion-wise over 15 min. Stir at 0 °C for 30 min, then RT for 1 hr. A->B Reagent Addition C 3. Monitoring Check reaction completion using TLC. B->C Reaction Progress D 4. Quenching Cool to 0 °C. Slowly add 1 M HCl to neutralize excess NaBH₄. C->D If Complete E 5. Work-up Remove MeOH via rotary evaporation. Extract with Ethyl Acetate (3x). D->E Neutralization Complete F 6. Purification Wash combined organic layers with brine. Dry over MgSO₄, filter. E->F G 7. Isolation Concentrate in vacuo to obtain crude product. Purify via column chromatography or distillation. F->G H 8. Characterization Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm structure and purity. G->H

Caption: Step-by-step experimental workflow for the synthesis of 1,3-dimethoxypropan-2-ol.

2.4. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.95 g (25.0 mmol) of this compound in 75 mL of anhydrous methanol. Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Carefully and slowly add 0.47 g (12.5 mmol) of sodium borohydride powder to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.[7]

  • Reaction Progress: Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting ketone spot has been fully consumed.

  • Quenching the Reaction: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess sodium borohydride. Continue adding acid until gas evolution ceases and the solution is slightly acidic (pH ~6). Trustworthiness Note: This step neutralizes any remaining reactive hydride, ensuring a safe workup procedure.

  • Aqueous Work-up: Remove the methanol from the reaction mixture using a rotary evaporator. To the resulting residue, add ~50 mL of deionized water. Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification and Isolation: Combine the organic layers and wash them once with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 1,3-dimethoxypropan-2-ol as an oil.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation. The reported boiling point of 1,3-dimethoxypropan-2-ol is approximately 172.6 °C at atmospheric pressure.[1]

Safety Precautions

Adherence to safety protocols is paramount. This reaction should be performed in a well-ventilated chemical fume hood at all times.

  • Sodium Borohydride (NaBH₄):

    • Hazards: NaBH₄ is a water-reactive solid that releases flammable hydrogen gas upon contact with water, alcohols, or acids.[7] It is also toxic if ingested or absorbed through the skin and can cause severe skin and eye burns.[7]

    • Handling: Always wear appropriate PPE, including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[8][9] Handle the solid powder carefully to minimize dust generation.[8] Store in a tightly sealed container in a dry, cool place away from water and acids.[10]

    • Spills: In case of a spill, do not use water. Cover the spill with a non-combustible absorbent material like dry sand or vermiculite, collect it in a sealed container, and dispose of it as hazardous waste.[10]

  • Solvents: Methanol and ethyl acetate are flammable liquids. Keep them away from ignition sources.

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Infrared (IR) Spectroscopy: The successful reduction is confirmed by the disappearance of the strong carbonyl (C=O) stretching peak (typically ~1715 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretching peak (typically ~3400 cm⁻¹) in the product spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a new peak corresponding to the proton on the alcohol-bearing carbon (CH-OH) and another for the hydroxyl proton (OH).

    • ¹³C NMR: The carbonyl carbon signal (typically >190 ppm) will be absent, and a new signal for the alcohol-bearing carbon (typically 60-80 ppm) will appear.

By following this detailed protocol, researchers can reliably synthesize 1,3-dimethoxypropan-2-ol with high purity, enabling its use in further drug development and chemical research applications.

References

  • ChemTalk. (n.d.). Catalytic Hydrogenation.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • ACS Publications. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics.
  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Thieme. (n.d.). Catalytic Hydrogenation of Ketones.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Chemistry LibreTexts. (2021). 16.6: Catalytic Hydrogenation.
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
  • University of Washington. (n.d.). Sodium Borohydride SOP.
  • ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet.
  • Duke University. (n.d.). Toxic Powders SOP Template.
  • Chemdad. (n.d.). 1,3-Dimethoxy-2-propanol.

Sources

Catalytic Reactions Utilizing 1,3-Dimethoxypropan-2-one: Application Notes and Protocols for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Masked Dihydroxyacetone Equivalent

In the landscape of modern organic synthesis, the pursuit of complex molecular architectures with high levels of stereocontrol is a paramount objective. 1,3-Dimethoxypropan-2-one, a protected form of dihydroxyacetone, has emerged as a versatile and valuable C3 building block in a variety of catalytic transformations. Its masked hydroxyl groups offer distinct advantages over the unprotected parent molecule, including enhanced solubility in organic solvents and the prevention of undesired side reactions, such as self-condensation. This technical guide provides an in-depth exploration of the catalytic applications of this compound, with a primary focus on organocatalytic asymmetric aldol reactions. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this reagent.

Core Application: The Asymmetric Aldol Reaction

The organocatalytic asymmetric aldol reaction stands as a powerful testament to the elegance and efficiency of small molecule catalysis. In this context, this compound serves as a competent nucleophile, reacting with a broad range of aldehydes to generate chiral β-hydroxy ketones. These products are valuable intermediates in the synthesis of polyketides, carbohydrates, and other biologically active molecules.

Mechanistic Rationale: The Power of Enamine Catalysis

The use of chiral primary or secondary amines, such as proline and its derivatives, is central to the success of these transformations. The catalytic cycle, illustrated below, proceeds through an enamine intermediate. The amine catalyst first condenses with the ketone (this compound) to form a transient iminium ion, which then tautomerizes to the more nucleophilic enamine. This enamine, now activated and its facial selectivity dictated by the chiral catalyst, attacks the electrophilic aldehyde. Subsequent hydrolysis of the resulting iminium adduct regenerates the catalyst and furnishes the desired aldol product. The stereochemical outcome of the reaction is controlled by the chiral environment created by the organocatalyst during the C-C bond-forming step.

aldol_cycle cluster_0 Catalytic Cycle Ketone This compound Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Aldol_Product β-Hydroxy Ketone Catalyst Chiral Amine Catalyst Iminium_adduct Iminium Adduct Enamine->Iminium_adduct + Aldehyde Aldehyde Aldehyde Iminium_adduct->Catalyst - Catalyst Iminium_adduct->Aldol_Product + H₂O Water H₂O

Figure 1: General catalytic cycle for the amine-catalyzed aldol reaction.

Protocol: Asymmetric Aldol Reaction of this compound with 4-Nitrobenzaldehyde

This protocol details a representative asymmetric aldol reaction utilizing a novel water-compatible organocatalyst, which has been shown to be effective for reactions of protected dihydroxyacetone.[1]

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Organocatalyst (e.g., a proline-derived amide catalyst as described in the cited literature[1])

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the organocatalyst (10 mol%), and brine (to form a 0.5 M solution with respect to the aldehyde).

  • Initiation: Cool the stirred mixture to 0 °C in an ice bath. Add 4-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Upon completion, quench the reaction by adding ethyl acetate. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aldol product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Expected Outcome:

This reaction is expected to yield the corresponding syn-aldol product with high diastereoselectivity and enantioselectivity.[1]

EntryAldehydeYield (%)dr (syn:anti)ee (%)
14-Nitrobenzaldehyde>90>95:5>99
2Benzaldehyde>85>95:5>98
3Isovaleraldehyde>80>90:10>97

Table 1: Representative results for the organocatalyzed asymmetric aldol reaction of protected dihydroxyacetone with various aldehydes.[1]

Emerging Application: The Michael Addition

While the aldol reaction is a well-established application, the nucleophilic nature of the enamine intermediate derived from this compound also allows for its participation in Michael additions. This reaction involves the conjugate addition of the enamine to an α,β-unsaturated carbonyl compound, providing access to 1,5-dicarbonyl compounds.

Mechanistic Considerations

Similar to the aldol reaction, the Michael addition is initiated by the formation of an enamine from this compound and a chiral amine catalyst. This enamine then adds to the β-position of an electron-deficient alkene (the Michael acceptor). Protonation of the resulting enamine and subsequent hydrolysis of the iminium ion liberates the Michael adduct and regenerates the catalyst.

michael_cycle cluster_1 Catalytic Cycle Ketone This compound Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Michael_Adduct 1,5-Dicarbonyl Compound Catalyst Chiral Amine Catalyst Iminium_Enolate Iminium Enolate Enamine->Iminium_Enolate + Michael Acceptor Michael_Acceptor α,β-Unsaturated Carbonyl Iminium_Enolate->Catalyst - Catalyst Iminium_Enolate->Michael_Adduct + H⁺, + H₂O Proton_Source H⁺

Figure 2: General catalytic cycle for the amine-catalyzed Michael addition.

Protocol: Asymmetric Michael Addition of this compound to trans-β-Nitrostyrene

This protocol is a generalized procedure based on established organocatalytic Michael additions of ketones to nitroalkenes.

Materials:

  • This compound

  • trans-β-Nitrostyrene

  • Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a vial, dissolve trans-β-nitrostyrene (1.0 equivalent) and the organocatalyst (10 mol%) in toluene.

  • Addition of Nucleophile: Add this compound (1.5 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

  • Characterization: Characterize the product by spectroscopic methods and determine the enantiomeric excess by chiral HPLC.

Conclusion

This compound is a valuable and versatile C3-synthon in modern catalytic chemistry. Its utility in organocatalytic asymmetric aldol reactions has been demonstrated to provide chiral building blocks with high stereocontrol. The potential for its application in other important C-C bond-forming reactions, such as Michael additions, further underscores its significance. The protocols and mechanistic insights provided in this guide are intended to facilitate the adoption of this reagent in synthetic laboratories, enabling the development of novel and efficient routes to complex molecular targets.

References

  • Water-compatible organocatalysts for direct asymmetric syn-aldol reactions of dihydroxyacetone and aldehydes. Org Lett. 2008 Apr 17;10(8):1621-4.

Sources

Protecting group strategies involving 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Advanced Protecting Group Strategies Employing 1,3-Dimethoxypropan-2-one for Diol Protection

Introduction: A Modern Tool for Diol Protection

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and natural product development, the judicious use of protecting groups is paramount. The selective masking and subsequent unmasking of reactive functional groups allow chemists to orchestrate complex molecular transformations with precision. For the protection of 1,2- and 1,3-diols, cyclic acetals and ketals are foundational strategies due to their ease of formation, general stability under basic and nucleophilic conditions, and predictable cleavage under acidic conditions.[1][2]

While the isopropylidene ketal (acetonide), formed from acetone or 2,2-dimethoxypropane, is a workhorse in this field, more nuanced applications demand protecting groups with tailored electronic properties and reactivities. This guide focuses on the strategic application of This compound as a precursor to the 1,3-dimethoxyisopropylidene ketal , a protecting group that offers distinct advantages in stability and cleavage kinetics. This ketal serves as a valuable alternative to the traditional acetonide, providing chemists with enhanced control over their synthetic routes. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and discuss the strategic considerations for its implementation.

The Rationale and Mechanism of Action

The protection of a diol using this compound proceeds via an acid-catalyzed ketalization reaction. The presence of the two methoxy groups on the backbone of the ketone introduces significant electronic effects that differentiate it from simple acetone.

Mechanism of Protection

The formation of the 1,3-dimethoxyisopropylidene ketal is an equilibrium process that is driven to completion by the removal of the water byproduct.[3] The reaction is initiated by the protonation of the carbonyl oxygen of this compound by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of the diol then performs a nucleophilic attack on the activated carbonyl, forming a hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group facilitates the elimination of a water molecule, generating a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the diol then attacks this electrophilic species, and a final deprotonation step yields the stable cyclic ketal.

G cluster_workflow Protection / Deprotection Workflow Diol Substrate (1,2- or 1,3-Diol) ProtectedDiol Protected Diol (Dimethoxyisopropylidene Ketal) Diol->ProtectedDiol Protection (this compound, H+) Modified Intermediate with Modified Functionality ProtectedDiol->Modified Further Synthesis Steps (e.g., Base, Nucleophiles, Reductants) Deprotected Final Product (Regenerated Diol) Modified->Deprotected Deprotection (Aqueous Acid)

Caption: High-level workflow for diol protection strategy.

Mechanism of Deprotection

Deprotection is the microscopic reverse of the protection mechanism.[4] It is achieved by treating the protected diol with aqueous acid. The process begins with the protonation of one of the ketal oxygens, followed by cleavage of the C-O bond to form a hemiketal and release one of the diol's hydroxyl groups. Protonation of the second ketal oxygen and subsequent elimination regenerates the this compound and the free diol. The presence of excess water drives the equilibrium towards the deprotected state.

Strategic Advantages and Considerations

The choice of the 1,3-dimethoxyisopropylidene group over the standard acetonide is a strategic decision based on desired stability and cleavage conditions.

  • Acid Lability: The electron-withdrawing inductive effect of the two ether oxygens in the 1,3-dimethoxyisopropylidene group can destabilize the adjacent carbocation intermediates formed during hydrolysis. This often makes the group more susceptible to acidic cleavage than a standard acetonide. This enhanced lability allows for deprotection under milder acidic conditions, which can be crucial for preserving other acid-sensitive functionalities within a complex molecule.

  • Orthogonality: The ability to selectively remove the 1,3-dimethoxyisopropylidene ketal in the presence of more robust protecting groups (like silyl ethers or standard acetonides under certain conditions) provides a valuable layer of orthogonality in a synthetic sequence.

  • Reagent Choice: The protection can be carried out using this compound directly, requiring the removal of water (e.g., with a Dean-Stark apparatus). Alternatively, its ketal precursor, 1,3-dimethoxy-2,2-dimethoxypropane , can be used in a transketalization reaction. This latter approach is often preferred as it produces methanol as a byproduct, which can be removed more easily than water and often drives the reaction more efficiently.[5]

Detailed Experimental Protocols

The following protocols are provided as a general guide and should be optimized for specific substrates. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Protection of a Diol using this compound

This protocol describes the formation of a 1,3-dimethoxyisopropylidene ketal on a model diol substrate.

Materials:

  • Diol Substrate (e.g., (±)-1,2-Diphenyl-1,2-ethanediol)

  • This compound (1.2 - 1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 equivalents)

  • Anhydrous Toluene or Benzene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the diol substrate (1.0 eq.).

  • Dissolve the substrate in anhydrous toluene (approx. 0.1-0.2 M concentration).

  • Add this compound (1.2 eq.) and p-TsOH·H₂O (0.05 eq.) to the solution.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting diol is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3-dimethoxyisopropylidene-protected diol.

G cluster_mech Protection Reaction Mechanism Ketone This compound + H+ ProtonatedKetone Protonated Ketone (Electrophilic) Ketone->ProtonatedKetone 1. Protonation Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal 2. Nucleophilic Attack Diol Diol Diol (R-(OH)2) Oxocarbenium Oxocarbenium Ion + H2O Hemiketal->Oxocarbenium 3. Elimination of H2O ProtectedDiol Protected Diol (Ketal) + H+ Oxocarbenium->ProtectedDiol 4. Ring Closure & Deprotonation

Sources

Application Notes & Protocols: The Strategic Use of 1,3-Dimethoxypropan-2-one in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of total synthesis, the strategic selection of building blocks is paramount to achieving efficiency, stereocontrol, and high yields. 1,3-Dimethoxypropan-2-one, also known as 1,3-dimethoxyacetone, has emerged as a highly valuable and versatile three-carbon (C3) synthon. Its primary utility lies in its role as a stable and manageable equivalent of dihydroxyacetone (DHA), a fundamental but notoriously unstable ketotriose.[1] This guide provides an in-depth exploration of the applications of this compound in the synthesis of complex natural products and other biologically active molecules. We will delve into its core reactivity, provide detailed, field-proven protocols for its use in key transformations, and illustrate its strategic advantages through mechanistic diagrams and workflow visualizations.

The Strategic Imperative: Why Use a Protected Dihydroxyacetone?

Dihydroxyacetone (DHA) is the simplest ketose and a foundational building block in carbohydrate chemistry.[1] Its structure is central to numerous biological molecules and represents a key branching point in synthetic pathways. However, the presence of two primary hydroxyl groups flanking a ketone makes DHA prone to rapid, uncontrolled self-condensation (aldol reactions) and polymerization, rendering it exceptionally difficult to employ in multi-step syntheses.

This compound elegantly circumvents this challenge. By masking the reactive hydroxyl groups as stable methyl ethers, it offers several distinct advantages:

  • Enhanced Stability: The methoxy groups prevent self-condensation, allowing for predictable and controlled storage and handling.

  • Controlled Reactivity: It isolates the reactivity to the central ketone, enabling selective nucleophilic additions and enolate formations.

  • Latent Functionality: The methoxy groups serve as robust protecting groups that can be removed late-stage in a synthesis to unmask the 1,3-diol motif, a common feature in polyketides, carbohydrates, and other natural products.[2][3][4]

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its effective use in the laboratory.

PropertyValueReference
CAS Number 18664-32-9
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance Liquid
Boiling Point 162.7 °C at 760 mmHg
Purity Typically ≥96%
Storage 4°C, under inert gas (Nitrogen)

Core Transformations and Mechanistic Insights

The synthetic utility of this compound is primarily centered on reactions involving its ketone functionality, either directly or through its corresponding enolate.

The Aldol Reaction: A Cornerstone of C-C Bond Formation

The aldol reaction is arguably the most powerful application of this reagent, enabling the stereocontrolled construction of complex carbon skeletons.[5] By forming the enolate of this compound, chemists can react it with a wide range of aldehydes to introduce the protected dihydroxyacetone unit.

Mechanism: The reaction is typically mediated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions. The resulting lithium enolate is a potent nucleophile that readily adds to the carbonyl group of an aldehyde.

Aldol_Mechanism reagent This compound enolate Lithium Enolate (Nucleophile) reagent->enolate + LDA - Diisopropylamine base LDA aldehyde R-CHO alkoxide Lithium Alkoxide (Adduct) enolate->alkoxide + R-CHO product Protected Aldol Product alkoxide->product Aqueous Workup (e.g., NH4Cl)

Caption: Mechanism of the LDA-mediated aldol reaction.

The choice of chiral auxiliaries or catalysts can be employed to achieve high levels of diastereoselectivity and enantioselectivity, making this a key strategy in asymmetric synthesis.[5]

Nucleophilic Additions to the Carbonyl

Grignard reagents, organolithiums, and other organometallic nucleophiles can add directly to the carbonyl group of this compound. This reaction creates a tertiary alcohol, installing a new stereocenter and providing a branching point for further synthetic elaboration.

Deprotection: Unveiling the 1,3-Diol

The culmination of using this protected synthon is the removal of the methyl ethers to reveal the dihydroxyacetone moiety. This transformation is typically achieved under acidic conditions, most commonly with strong Lewis acids like boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM). The choice of deprotection agent is critical to avoid undesired side reactions on sensitive substrates.

Experimental Protocols: From Bench to Product

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: General Procedure for a Diastereoselective Aldol Reaction

This protocol describes a standard procedure for the reaction of this compound with a generic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.2 eq)

  • Diisopropylamine (2.2 eq), freshly distilled

  • n-Butyllithium (2.0 eq), solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • LDA Formation: In the reaction flask, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. Causality: This two-temperature step ensures the complete formation of LDA.

  • Enolate Generation: Add a solution of this compound in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 30-45 minutes. Insight: A slight yellow color often indicates successful enolate formation.

  • Aldol Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the enolate solution at -78 °C. Monitor the reaction by Thin Layer Chromatography (TLC). Stir until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow_Aldol cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Flame-dry glassware under Nitrogen B Prepare LDA solution in THF at -78°C A->B C Generate Enolate: Add this compound B->C D Aldol Addition: Add Aldehyde solution C->D Stir 30-45 min E Quench reaction with aq. NH4Cl D->E Monitor by TLC F Liquid-Liquid Extraction E->F G Dry with MgSO4 & Concentrate F->G H Flash Column Chromatography G->H I Pure Aldol Product H->I

Caption: Experimental workflow for the aldol reaction.

Protocol 2: General Procedure for BBr₃-Mediated Demethylation

Safety Warning: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Materials:

  • Protected Aldol Adduct (from Protocol 1, 1.0 eq)

  • Boron Tribromide (BBr₃, 2.5-3.0 eq per methoxy group), 1.0 M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the protected aldol adduct in anhydrous DCM.

  • Reagent Addition: Cool the solution to -78 °C. Add the BBr₃ solution dropwise via syringe over 20-30 minutes. Causality: The slow addition at low temperature is crucial to control the exothermic reaction.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature, monitoring by TLC until the starting material is consumed.

  • Quenching: Re-cool the mixture to -78 °C. VERY slowly and carefully add anhydrous methanol dropwise to quench the excess BBr₃. Warning: This is a highly exothermic process that generates HBr gas.

  • Work-up: Allow the mixture to warm to room temperature. Carefully pour it into a stirred, saturated solution of NaHCO₃ to neutralize the acid. Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting polyol product, often by chromatography or recrystallization.

Strategic Application in Total Synthesis: A Conceptual Case Study

While specific total syntheses detailing the use of this compound are specialized, its strategic value can be understood by comparing it to related C3 synthons. For example, the synthesis of complex cyclobutane systems often utilizes 1,3-dibromo-2,2-dimethoxypropane.[6] This reagent, like this compound, contains a protected ketone core. The strategy is to first perform cyclization reactions at the terminal positions and then deprotect the ketone for further functionalization.

The use of this compound follows a similar logic but is tailored for acyclic chain-building via aldol chemistry.

Strategy cluster_unstable Unstable Reagent Strategy cluster_stable Protected Reagent Strategy (This Guide) A Dihydroxyacetone (DHA) B Uncontrolled Self-Condensation & Polymerization A->B C This compound D Controlled C-C Bond Formation (e.g., Aldol) C->D E Complex Protected Intermediate D->E F Late-Stage Deprotection (BBr3) E->F G Target Polyol Structure F->G

Caption: Strategic comparison of DHA vs. its protected equivalent.

This protected C3 synthon is ideally suited for the synthesis of fragments of molecules like the carbohydrates, where precise control over stereochemistry and hydroxyl group placement is essential.[7][8]

Conclusion

This compound is a powerful and enabling reagent for the synthesis of complex, polyhydroxylated molecules. By providing a stable and synthetically versatile equivalent of dihydroxyacetone, it allows researchers to bypass issues of instability and achieve controlled, predictable C-C bond formations. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently incorporate this valuable building block into their synthetic campaigns, accelerating the path to novel and impactful chemical entities.

References

  • Benchchem. The Versatile Role of 1,3-Dimethoxypropane as a Chemical Intermediate: A Technical Guide.
  • Benchchem. Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide.
  • ChemicalBook. 1,3-Dimethoxypropane synthesis.
  • Scott K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 2024;16(4):131.
  • National Institutes of Health. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. 2018.
  • Benchchem. A Comparative Guide to the Synthetic Applications of 1,3-Dibromo-2,2-dimethoxypropane.
  • University of Minnesota. Protecting Groups.
  • Google Patents. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • Sigma-Aldrich. This compound.
  • Leiden University. Novel protecting group strategies in the synthesis of oligosaccharides. 2018.
  • National Institutes of Health. A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. 2023.
  • Publikationsdienste. Higher Sugar Analogs and Carbohydrate-Derived Molecular Diversity. 2019.
  • National Institutes of Health. Dihydroxyacetone. PubChem Compound Summary for CID 670.

Sources

Application Notes and Protocols: Strategic Alkylation of 1,3-Dimethoxypropan-2-one for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dimethoxypropan-2-one is a versatile and synthetically valuable C3 building block. Its symmetrical structure, featuring a central ketone flanked by two methoxy groups, presents a unique platform for constructing more complex molecular architectures. The α-protons adjacent to the carbonyl group are chemically equivalent and sufficiently acidic to be removed by a suitable base, enabling the formation of a nucleophilic enolate. The subsequent α-alkylation of this enolate is a powerful C-C bond-forming reaction that serves as a gateway to a diverse range of functionalized molecules, which are of significant interest to researchers in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the reaction conditions for the alkylation of this compound. Eschewing a one-size-fits-all approach, this document delves into the causal relationships between reaction parameters—base selection, solvent, temperature, and electrophile choice—and experimental outcomes. We present field-proven protocols, mechanistic insights, and a practical troubleshooting guide to empower researchers to achieve efficient and selective synthesis of α-alkylated this compound derivatives.

The Mechanistic Cornerstone: Enolate Generation and Reactivity

The alkylation of this compound proceeds via the formation of an enolate intermediate. This process involves the deprotonation of a carbon atom α to the carbonyl group, transforming it from an electrophilic center (in the ketone) to a potent nucleophile (in the enolate). The success of the entire synthetic sequence hinges on the efficient and controlled generation of this key intermediate.

Causality of Base Selection: The choice of base is the most critical parameter. The pKa of the α-protons of a typical ketone is in the range of 19-21. Therefore, to achieve complete and irreversible deprotonation, a base whose conjugate acid has a much higher pKa is required.[1]

  • Strong, Non-Nucleophilic Amide Bases: Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) are ideal for this transformation. With conjugate acid pKa values around 36-38, they quantitatively convert the ketone to its lithium enolate, even at very low temperatures (-78 °C).[1] This kinetic control minimizes side reactions such as aldol condensation or base-catalyzed decomposition.

  • Metal Hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base that is also effective. It is often used in polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The reaction is typically slower and may require elevated temperatures (0 °C to ambient) to proceed to completion.

  • C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation) to form a silyl enol ether. For reactions with alkyl halides (considered "soft" electrophiles), C-alkylation is overwhelmingly favored due to orbital considerations (HOMO-LUMO interactions).[2][3] The use of lithium or sodium counter-ions in ethereal solvents further promotes C-alkylation.

Caption: General mechanism for the alkylation of this compound.

Experimental Protocols & Workflow

Adherence to anhydrous and anaerobic conditions is paramount for the success of these protocols, as both the strong bases and the enolate intermediates are highly sensitive to moisture and atmospheric oxygen.

Protocol 1: High-Fidelity Alkylation via Lithium Enolate (LDA)

This method offers the highest level of control and is recommended for sensitive substrates or when maximizing yield is critical.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Diisopropylamine (1.1 equiv), freshly distilled

  • n-Butyllithium (n-BuLi, 1.05 equiv), 2.5 M in hexanes

  • Alkyl halide (R-X, 1.1-1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for work-up (e.g., ethyl acetate, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas (N₂ or Ar).

  • LDA Preparation: To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add diisopropylamine via syringe. Slowly add n-BuLi dropwise while maintaining the internal temperature below -70 °C. Stir the resulting colorless solution for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of this compound in a minimal amount of anhydrous THF dropwise to the freshly prepared LDA solution. The addition should be slow to maintain the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (neat or as a solution in THF) dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the cooling bath can be removed, and the mixture allowed to warm slowly to room temperature overnight.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-alkylated this compound.

Protocol 2: Alternative Alkylation using Sodium Hydride (NaH)

This protocol is a practical alternative, avoiding the need for cryogenic temperatures for enolate formation.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (R-X, 1.1-1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Step-by-Step Methodology:

  • NaH Preparation: In a flame-dried, inerted flask, suspend NaH in anhydrous DMF. If using the mineral oil dispersion, wash the NaH with anhydrous hexanes prior to adding the solvent. Cool the suspension to 0 °C.

  • Enolate Formation: Add a solution of this compound in DMF dropwise to the NaH suspension. Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C until gas evolution ceases, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Reaction Progression: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Quenching and Work-up: Follow steps 6-8 from Protocol 1, being mindful that DMF is a high-boiling solvent and may require specific conditions for removal.

Experimental Workflow Figure 2: General Experimental Workflow for Alkylation Setup 1. Reaction Setup (Flame-dried glassware, Inert Atmosphere) Solvent 2. Add Anhydrous Solvent (THF or DMF) Setup->Solvent Base 3. Base Addition & Enolate Formation (LDA at -78°C or NaH at 0°C) Solvent->Base Ketone 4. Add this compound Base->Ketone Electrophile 5. Add Alkyl Halide (R-X) Ketone->Electrophile Monitor 6. Reaction Monitoring (TLC analysis) Electrophile->Monitor Quench 7. Aqueous Quench (sat. aq. NH4Cl) Monitor->Quench Extract 8. Extraction & Drying Quench->Extract Purify 9. Purification (Column Chromatography) Extract->Purify Product Pure α-Alkylated Product Purify->Product

Caption: A generalized workflow for the alkylation of this compound.

Data Summary: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes. Note that yields are highly dependent on the reactivity of the specific alkyl halide used.

ParameterProtocol 1 (LDA)Protocol 2 (NaH)Rationale & Comments
Base Lithium DiisopropylamideSodium HydrideLDA provides rapid, quantitative enolate formation at low temp.[1] NaH is a cost-effective alternative.[2]
Stoichiometry (Base) 1.05 - 1.1 equiv1.1 - 1.2 equivA slight excess of base ensures complete conversion of the ketone.
Stoichiometry (R-X) 1.1 - 1.5 equiv1.1 - 1.5 equivAn excess of the electrophile drives the reaction to completion.
Solvent Anhydrous THFAnhydrous THF or DMFTHF is standard for LDA. DMF can help solubilize intermediates in NaH reactions.
Temperature (°C) -78 °C to RT0 °C to RTLow temperature (-78 °C) is critical for selectivity with LDA.[4]
Reaction Time (h) 2 - 12 h4 - 16 hLDA reactions are generally faster due to the homogeneous nature of the enolate.
Expected Yield (%) 75 - 95%60 - 85%Yields are typically higher and cleaner with the more controlled LDA protocol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (degraded n-BuLi or NaH).2. Wet reagents or solvents.3. Unreactive alkyl halide (e.g., R-Cl, secondary halides).4. Reaction temperature too low.1. Titrate n-BuLi before use; use fresh NaH.2. Rigorously dry all solvents and reagents.3. Switch to a more reactive halide (R-I > R-Br > R-Cl). Add NaI or KI as a catalyst (Finkelstein reaction).4. For sluggish reactions, allow the mixture to warm slowly to room temperature.
Recovery of Starting Material 1. Incomplete deprotonation.2. Premature quenching by acidic impurities or moisture.1. Increase the amount of base to 1.2-1.5 equivalents.2. Ensure all glassware is scrupulously dried and the system is kept under a positive inert gas pressure.
Formation of Side Products 1. Aldol Condensation: Reaction warmed too quickly before electrophile addition.2. Dialkylation: Use of excess base and electrophile with prolonged reaction times.1. Maintain low temperature (-78 °C) during enolate formation and electrophile addition.2. Use stoichiometric amounts of base (1.05 equiv) and electrophile (1.1 equiv).
Evidence of O-Alkylation 1. Use of a "hard" electrophile (e.g., alkyl sulfate).2. Solvent effects (highly polar, coordinating solvents can favor O-alkylation).1. This is unlikely with alkyl halides but possible. Confirm structure by NMR and MS.2. Stick to ethereal solvents like THF for LDA-mediated reactions.

Conclusion

The α-alkylation of this compound is a robust and reliable transformation for carbon-carbon bond formation. Mastery of this reaction is achieved through a fundamental understanding of enolate chemistry and meticulous control over experimental conditions. The high-fidelity protocol utilizing lithium diisopropylamide at cryogenic temperatures provides the cleanest and most efficient route to the desired products. By carefully selecting the base, solvent, and temperature, and by adhering to anhydrous techniques, researchers can confidently employ this methodology to synthesize a wide array of valuable chemical intermediates for drug discovery and materials science.

References

  • BenchChem. (2025). The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis. BenchChem Scientific.
  • BenchChem. (2025). The Versatile Role of 1,3-Dimethoxypropane as a Chemical Intermediate: A Technical Guide. BenchChem Scientific.
  • University of Bath. III Enolate Chemistry.
  • Allgaier, J. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanism of 1,3-Dimethoxypropane with Carbonyls. BenchChem Scientific.
  • Lim, D., et al. (2007). Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Chemistry Portal.
  • DeBlieck, A. C., et al. (2012).
  • Making Molecules. (2024).

Sources

Application Notes & Protocols: 1,3-Dimethoxypropan-2-one in the Synthesis of Carbohydrate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 1,3-Dimethoxypropan-2-one in Glycomimetic Synthesis

Carbohydrate analogues are indispensable tools in medicinal chemistry and chemical biology, offering enhanced metabolic stability and tailored biological activity compared to their natural counterparts. A key challenge in their synthesis is the controlled, stereoselective construction of the carbon skeleton. This compound has emerged as a strategic building block in this endeavor. It serves as a stable, non-ionizable, and easily handled synthetic equivalent of dihydroxyacetone, the simplest ketose.[1] Its methoxy groups act as protecting groups for the hydroxyl functions, preventing the uncontrolled self-condensation reactions that plague the use of unprotected dihydroxyacetone.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of carbohydrate analogues, with a focus on the organocatalytic asymmetric aldol reaction. We will dissect the causality behind experimental choices, provide a detailed, field-proven protocol, and offer insights to ensure reproducible and high-yielding synthetic outcomes.

Core Concept: The Organocatalytic Asymmetric Aldol Reaction

The cornerstone of this synthetic strategy is the direct asymmetric aldol reaction, a powerful C-C bond-forming transformation that unites a ketone donor with an aldehyde acceptor.[2] Organocatalysis, particularly using chiral amines like L-proline, has revolutionized this field by mimicking the enamine-based mechanism of Class I aldolase enzymes.[2]

The generally accepted mechanism for the L-proline-catalyzed aldol reaction proceeds as follows:

  • Enamine Formation: The chiral secondary amine catalyst (L-proline) reacts with the ketone (this compound) to form a nucleophilic enamine intermediate.

  • Stereoselective C-C Bond Formation: The enamine attacks the aldehyde electrophile. The stereochemistry of the newly formed chiral centers is dictated by the chiral environment of the catalyst, which directs the facial selectivity of the attack.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the L-proline catalyst, completing the catalytic cycle.

This approach offers a significant advantage as it obviates the need for pre-formed enolates, which often require harsh reaction conditions and stoichiometric strong bases.

Experimental Workflow: A Visual Guide

The synthesis of a protected higher-order ketose from this compound and a suitable carbohydrate-derived aldehyde can be visualized as a streamlined workflow.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A This compound (Donor) E Stir at Room Temperature (24-72h) A->E B Protected Aldehyde (e.g., 2,3-O-Isopropylidene-D-glyceraldehyde) B->E C L-Proline (Catalyst) C->E D Solvent (e.g., DMSO) D->E F Quench with Sat. aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Protected Higher-Order Ketose Analogue J->K

Caption: Workflow for the synthesis of a protected ketose analogue.

Detailed Protocol: Asymmetric Aldol Addition of this compound to 2,3-O-Isopropylidene-D-glyceraldehyde

This protocol details the L-proline-catalyzed synthesis of a protected 5-carbon ketose, a precursor to various carbohydrate analogues. The choice of 2,3-O-isopropylidene-D-glyceraldehyde as the aldehyde component provides a chiral scaffold, allowing for the diastereoselective formation of the new stereocenters.

Materials:

  • This compound (1.25 mmol, 1.0 equiv)

  • (R)-2,3-O-Isopropylidene-D-glyceraldehyde (0.25 mmol, 0.2 equiv)

  • L-Proline (0.075 mmol, 30 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add L-proline (0.075 mmol).

  • Add anhydrous DMSO (appropriate volume to achieve desired concentration, typically 0.5 M with respect to the aldehyde).

  • Add this compound (1.25 mmol).

  • Add (R)-2,3-O-isopropylidene-D-glyceraldehyde (0.25 mmol).

  • Reaction: Stir the resulting solution at room temperature for 24-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired protected ketose analogue.

Rationale for Experimental Choices:

  • Stoichiometry: A significant excess of the ketone donor (this compound) is used to favor the cross-aldol reaction and minimize the self-aldolization of the aldehyde.

  • Catalyst Loading: 30 mol% of L-proline is a commonly employed catalyst loading for these types of reactions to ensure a reasonable reaction rate.[3]

  • Solvent: DMSO is an excellent solvent for this reaction as it effectively dissolves all reactants and the catalyst, facilitating a homogeneous reaction mixture.[2]

  • Quenching: The use of a mild acid like saturated aqueous NH₄Cl is crucial to neutralize the reaction mixture and facilitate the extraction process without causing degradation of the product.

Quantitative Data Summary

The efficiency of the L-proline-catalyzed aldol reaction can be influenced by various parameters. The following table summarizes typical outcomes based on literature for similar reactions.

Aldehyde SubstrateKetone DonorCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
4-NitrobenzaldehydeAcetoneL-Proline (30)DMSO/Acetone (4:1)468-76
IsovaleraldehydeAcetoneL-Proline (30)Acetone497-96
Various AldehydesHydroxyacetoneQuinine-derived primary amine (10)CHCl₃12-4882-92up to 95:586-95

Troubleshooting and Advanced Insights

  • Low Yields: If low yields are observed, ensure all reagents are pure and the solvent is anhydrous. The reaction time may also need to be extended.

  • Poor Stereoselectivity: The stereochemical outcome is highly dependent on the catalyst and the substrate. For challenging substrates, screening of different proline derivatives or other organocatalysts may be necessary. The reaction temperature can also be lowered (e.g., to 0 °C or -20 °C) to potentially improve stereoselectivity, although this may increase the reaction time.

  • Subsequent Transformations: The methoxy groups on the aldol product can be cleaved under acidic conditions (e.g., using BBr₃ or strong acid) to reveal the free hydroxyl groups, allowing for further functionalization or cyclization to form the final carbohydrate analogue.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex carbohydrate analogues. The organocatalytic asymmetric aldol reaction provides a robust and stereoselective method for its incorporation into carbohydrate scaffolds. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully employ this strategy in their synthetic endeavors, paving the way for the development of novel glycomimetics with potential therapeutic applications.

References

  • Zhu, H., et al. (2020). Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones. Molecules, 25(3), 648. [Link]
  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(12), 8481-8501. [Link]
  • Wang, Z., et al. (2024). Creating glycoside diversity through stereoselective carboboration of glycals.
  • Wills, M., & Hannedouche, J. (2002). New methodology for the asymmetric reduction of ketones. Current opinion in drug discovery & development, 5(6), 881-891. [Link]
  • Santi, N., et al. (2020). Streptavidin-Hosted Organocatalytic Aldol Addition. Molecules, 25(11), 2501. [Link]
  • Xu, S., et al. (2024). Stereoselective and site-divergent synthesis of C-glycosides.
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
  • Xu, S., et al. (2024). Stereoselective and site-divergent synthesis of C-glycosides.
  • Wills, M., & Hannedouche, J. (2002). New methodology for the asymmetric reduction of ketones. Current opinion in drug discovery & development, 5(6), 881-891. [Link]
  • Stephens, J. C., & O'Donoghue, A. C. (2013). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: the first Michael addition of dipivaloylmethane to an activated olefin. Organic & biomolecular chemistry, 11(19), 3147-3150. [Link]
  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(12), 8481-8501. [Link]
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
  • Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry.
  • Du, Y., & Kong, F. (1998). Recent advances in stereoselective c-glycoside synthesis. Current Organic Chemistry, 2(4), 363-394. [Link]
  • Rovis, T., & Mattson, A. E. (2014). Dynamic kinetic asymmetric cross-benzoin additions of β-stereogenic α-keto esters. Journal of the American Chemical Society, 136(43), 15132-15135. [Link]
  • Al-Hadedi, A. A. M., & R. B. de la Torre, G. (2020). Cascade Reactions of Unprotected Ketoses with Ketones – A Stereoselective Access to C-Glycosides. European Journal of Organic Chemistry, 2020(39), 6211-6224. [Link]
  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5365-5370. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on optimizing the synthesis and improving the yield of 1,3-Dimethoxypropan-2-one.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this compound. As Senior Application Scientists, we have synthesized peer-reviewed literature and field-proven insights to ensure the accuracy and practicality of the information presented.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in organic synthesis, is primarily achieved through two main routes:

  • Two-Step Synthesis from Epichlorohydrin: This pathway involves the initial formation of the precursor alcohol, 1,3-dimethoxy-2-propanol, through the ring-opening of epichlorohydrin with methanol, followed by an etherification step. The subsequent oxidation of this secondary alcohol yields the desired ketone.

  • Direct Oxidation of 1,3-Dimethoxy-2-propanol: For researchers who have access to the precursor alcohol, direct oxidation is a more straightforward approach. Several mild oxidation methods are suitable for this transformation.

This guide will delve into the intricacies of both pathways, with a strong emphasis on troubleshooting and yield optimization.

Part 1: Synthesis of the Precursor Alcohol: 1,3-Dimethoxy-2-propanol from Epichlorohydrin

A common and cost-effective route to this compound begins with the synthesis of its precursor, 1,3-dimethoxy-2-propanol, from epichlorohydrin. This process typically involves two key steps: the ring-opening of the epoxide and subsequent etherification.

Experimental Protocol: Synthesis of 1,3-Dimethoxy-2-propanol

This protocol is a representative procedure based on established principles of epoxide ring-opening and Williamson ether synthesis.

Materials:

  • Epichlorohydrin

  • Methanol (anhydrous)

  • Sodium metal (or Sodium methoxide)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Formation of 1-chloro-3-methoxypropan-2-ol. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve epichlorohydrin in a minimal amount of anhydrous methanol. Cool the solution in an ice bath. Slowly add a catalytic amount of a Lewis acid or a protic acid to facilitate the ring-opening of the epoxide by methanol. The reaction is typically stirred at low temperature and gradually allowed to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 2: Formation of 1,3-dimethoxy-2-propanol. In a separate flame-dried flask, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. Cool this solution in an ice bath. To the crude 1-chloro-3-methoxypropan-2-ol from Step 1, add the freshly prepared sodium methoxide solution dropwise. This reaction is an intramolecular SN2 reaction to form an epoxide intermediate which is then opened by the methoxide, or a direct Williamson ether synthesis. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethoxy-2-propanol.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 1,3-dimethoxy-2-propanol.

Troubleshooting Guide for 1,3-Dimethoxy-2-propanol Synthesis
Problem Possible Cause(s) Recommended Solution(s)
Low yield of 1-chloro-3-methoxypropan-2-ol Incomplete reaction; Polymerization of epichlorohydrin.[1]Ensure anhydrous conditions. Use a catalytic amount of acid and control the temperature to prevent polymerization. Monitor the reaction closely.
Formation of regioisomeric byproducts Nucleophilic attack at the central carbon of the epoxide.The ring-opening of epichlorohydrin with nucleophiles generally occurs at the terminal carbons.[2] Using milder reaction conditions can enhance regioselectivity.
Low yield of 1,3-dimethoxy-2-propanol Incomplete reaction; Side reactions like elimination.Ensure the use of a strong base like sodium methoxide.[3] The reaction may require heating to go to completion. Monitor by TLC or GC-MS.
Presence of unreacted 1-chloro-3-methoxypropan-2-ol Insufficient base or reaction time.Use a slight excess of sodium methoxide. Increase the reaction time or gently heat the reaction mixture.
Difficult purification Close boiling points of product and impurities.Use a high-efficiency fractional distillation column.[4] Collect narrow boiling point fractions.

Workflow for the Synthesis of 1,3-Dimethoxy-2-propanol

cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Etherification cluster_2 Purification Epichlorohydrin Epichlorohydrin Intermediate 1-chloro-3-methoxypropan-2-ol Epichlorohydrin->Intermediate  + Methanol, Acid Catalyst Methanol Methanol Acid_Catalyst Acid Catalyst Final_Product 1,3-Dimethoxy-2-propanol Intermediate->Final_Product  + Sodium Methoxide Sodium_Methoxide Sodium Methoxide Workup Aqueous Work-up Final_Product->Workup Distillation Fractional Distillation Workup->Distillation Pure_Product Pure 1,3-Dimethoxy-2-propanol Distillation->Pure_Product

Caption: Synthesis of 1,3-Dimethoxy-2-propanol from Epichlorohydrin.

Part 2: Oxidation of 1,3-Dimethoxy-2-propanol to this compound

The final step in the synthesis is the oxidation of the secondary alcohol, 1,3-dimethoxy-2-propanol, to the desired ketone, this compound. Several mild oxidation methods are suitable for this transformation, avoiding the cleavage of the ether linkages. The most common and effective methods are the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the pyridinium chlorochromate (PCC) oxidation.

Comparative Overview of Oxidation Methods
Oxidation Method Reagents Advantages Disadvantages
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamineMild conditions, high yields, tolerates a wide range of functional groups.[5][6]Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide, generates CO and CO₂ gas.[5][7]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Mild, room temperature reaction, high yields, easy work-up, avoids toxic chromium reagents.[3][8]DMP is expensive and can be explosive under certain conditions.[9][10]
PCC Oxidation Pyridinium chlorochromate (PCC)Readily available reagent, selective for aldehydes and ketones.[10][11]PCC is a chromium-based reagent, which is toxic and poses environmental concerns.[12]
Detailed Experimental Protocol: Swern Oxidation of 1,3-Dimethoxy-2-propanol

The Swern oxidation is a highly reliable method for this conversion.[13]

Materials:

  • 1,3-Dimethoxy-2-propanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of 1,3-dimethoxy-2-propanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Troubleshooting Guide for the Oxidation Step
Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete activation of DMSO; Inactive alcohol; Low reaction temperature.Ensure all reagents are anhydrous. Check the quality of the oxalyl chloride. Allow the reaction to warm to room temperature after the addition of the base.
Formation of Methylthiomethyl (MTM) Ether Byproduct Reaction temperature too high during DMSO activation or alcohol addition.[14]Strictly maintain the reaction temperature below -60 °C during the initial steps of the Swern oxidation.
Epimerization at α-carbon (if applicable) Use of a non-bulky base like triethylamine.Use a bulkier base such as diisopropylethylamine (DIPEA) to minimize epimerization.[5]
Cleavage of Ether Linkages Use of harsh oxidizing agents or acidic conditions.Employ mild oxidation methods like Swern or Dess-Martin oxidation. Avoid strongly acidic or basic work-up conditions.[9][15]
Difficult Purification Presence of sulfur-containing byproducts (from Swern); Presence of iodine-containing byproducts (from DMP).For Swern, wash the crude product with a dilute HCl solution to remove residual amine, followed by a NaHCO₃ wash. For DMP, a wash with sodium thiosulfate solution can remove iodine impurities.[10] Fractional distillation is often effective.[16]

Reaction Mechanism: Swern Oxidation

cluster_0 Activation of DMSO cluster_1 Alcohol Addition & Ylide Formation cluster_2 Elimination & Product Formation DMSO DMSO ActiveOxidant Chlorosulfonium Salt DMSO->ActiveOxidant  + Oxalyl Chloride (-78 °C) OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt ActiveOxidant->Alkoxysulfonium  + Alcohol Alcohol 1,3-Dimethoxy-2-propanol Ylide Sulfur Ylide Alkoxysulfonium->Ylide  + Base TransitionState Five-membered Transition State Ylide->TransitionState Base Triethylamine Ketone This compound TransitionState->Ketone DMS Dimethyl Sulfide TransitionState->DMS

Caption: Mechanism of the Swern Oxidation.

Frequently Asked Questions (FAQs)

Q1: My Swern oxidation is giving a very low yield. What are the most common reasons for this?

A1: The most common culprits for a low-yielding Swern oxidation are wet reagents and improper temperature control. Ensure that your DMSO, dichloromethane, and triethylamine are anhydrous. The activation of DMSO with oxalyl chloride must be performed at -78 °C, and the temperature should not rise significantly during the addition of the alcohol.[12]

Q2: I am concerned about the toxicity of chromium reagents. Is the Dess-Martin oxidation a good alternative to PCC?

A2: Yes, the Dess-Martin oxidation is an excellent, milder, and non-toxic alternative to PCC for the oxidation of primary and secondary alcohols.[8] It proceeds at room temperature and generally gives high yields with a simple work-up. However, the Dess-Martin periodinane reagent is more expensive and can be explosive under certain conditions, so it should be handled with care.[9][10]

Q3: During the synthesis of 1,3-dimethoxy-2-propanol from epichlorohydrin, I am getting a significant amount of a byproduct. What could it be?

A3: A common side reaction during the synthesis from epichlorohydrin is the hydrolysis of the epoxide, which can lead to the formation of glycerol and other polyols, especially if water is present in the reaction mixture.[1][17] Ensure you are using anhydrous solvents and reagents to minimize this side reaction. Polymerization of epichlorohydrin can also occur, particularly in the presence of acidic impurities.[1]

Q4: How can I effectively purify the final product, this compound?

A4: Fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for removing impurities with different boiling points.[4][16] If distillation is not sufficient, for example, due to closely boiling impurities, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is a good alternative.

Q5: Can the ether groups in this compound be cleaved during the oxidation or work-up?

A5: Ether linkages are generally stable under the mild conditions of Swern and Dess-Martin oxidations. However, they can be susceptible to cleavage under strongly acidic conditions.[9][15] Therefore, it is important to avoid strongly acidic work-up procedures. A mild aqueous work-up with sodium bicarbonate is usually sufficient to neutralize any acidic byproducts.

References

  • Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Wong, L. C., Leh, C. P., & Goh, C. F. (2021). Designing cellulose hydrogels from non-woody biomass.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Chem-Station. (2014, March 12). Swern Oxidation.
  • Wikipedia. (n.d.). Dess–Martin oxidation.
  • Grokipedia. (n.d.). Swern oxidation.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
  • Wikipedia. (n.d.). Dess–Martin periodinane.
  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Wikipedia. (n.d.). Ether cleavage.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
  • Wikipedia. (n.d.). Pyridinium chlorochromate.
  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).
  • YouTube. (2023, November 26). Epichlorohydrin Opening Mechanism [Video]. Organic Chemistry with Victor.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol.
  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism.
  • ResearchGate. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid.
  • Chemistry Stack Exchange. (2018, May 8). Attack of ethoxide on epichlorohydrin.
  • ChemBAM. (n.d.). Purification by fractional distillation.
  • PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • ResearchGate. (n.d.). Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide.
  • Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin.
  • Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. (n.d.).
  • RSC Publishing. (n.d.). Green Chemistry.
  • Google Patents. (n.d.). CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • ResearchGate. (n.d.). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.
  • Google Patents. (n.d.). US4634784A - Process for production of epichlorohydrin.
  • ENSCM. (n.d.). Acknowledgments.
  • SciELO. (n.d.). Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes.
  • Google Patents. (n.d.). US20130102798A1 - Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby.
  • NIH. (2018, April 4). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols.
  • ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings.

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Technical Support Center: Purification of Crude 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with a self-validating system for troubleshooting and optimizing your purification workflow.

Quick Reference: Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. These values dictate the selection of appropriate techniques and conditions.

PropertyValueSource(s)
CAS Number 18664-32-9
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol [1]
Appearance Colorless Liquid[2]
Boiling Point 162.7 °C at 760 mmHg
Flash Point 42.1 °C
Storage 2-8 °C, under inert atmosphere (Nitrogen)

Purification Strategy Overview

The purification of this compound typically involves a multi-step process designed to remove specific classes of impurities. The general workflow begins with an aqueous workup to remove inorganic salts and water-soluble materials, followed by a primary purification step like vacuum distillation.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Quench, Extraction, Wash) Crude->Workup Remove Salts, Water-Soluble Impurities Drying Drying Organic Layer (e.g., MgSO₄) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude 1,3-Dimethoxy- propan-2-one SolventRemoval->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation Primary Purification PureProduct High-Purity Product Distillation->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Category 1: Aqueous Workup Issues

Q1: I'm observing a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A1: Emulsions are colloidal suspensions of one liquid in another and are a common frustration during workup. They are often caused by vigorous shaking or the presence of acidic/basic residues that act as surfactants.[3]

  • Causality: Excessive agitation creates very fine droplets that are slow to coalesce.

  • Immediate Solution:

    • Stop Shaking: Instead of shaking, gently invert the separatory funnel multiple times.[3]

    • Add Brine: Introduce a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the colloidal suspension.[3]

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Expert Insight: If the emulsion persists, it may be due to fine particulate matter. Filtering the entire mixture through a pad of Celite® or glass wool can often resolve the issue.

Q2: My organic layer remains colored (yellow/brown) even after multiple water washes. What's causing this and how do I fix it?

A2: Persistent color often indicates the presence of high-molecular-weight, chromophoric impurities or residual reagents from the synthesis (e.g., iodine or halogenated compounds).

  • Causality: Simple water washes are ineffective against nonpolar, colored impurities.

  • Troubleshooting Steps:

    • Identify the Source: If a halogen-based oxidant was used, the color may be from excess reagent. A wash with a dilute aqueous solution of a reducing agent like sodium thiosulfate can be effective.[4]

    • Activated Carbon: For other organic impurities, you can treat the dried organic solution with a small amount of activated charcoal (1-2% by weight) for 5-10 minutes with stirring.[5] The charcoal adsorbs colored impurities, which can then be removed by filtering the solution through Celite®.

    • Caution: Using too much charcoal can lead to the loss of your desired product through adsorption. Perform a small-scale test first.

Category 2: Vacuum Distillation Problems

Q3: My distillation is "bumping" violently, even with a stir bar. What's wrong?

A3: Bumping occurs when a liquid becomes superheated and vaporizes suddenly and violently. While stirring helps, it may not be sufficient under vacuum, especially with viscous liquids.

  • Causality: Uneven heating and the lack of nucleation sites for smooth boiling cause superheating. Under reduced pressure, the effect is exaggerated.

  • Solutions:

    • Check Stirring: Ensure your stir plate is functioning correctly and the stir bar is coupled and spinning vigorously.

    • Introduce an Ebulliator: For a more reliable solution, introduce a slow, steady stream of nitrogen or argon gas through a fine capillary tube extending below the liquid's surface. This provides a constant stream of nucleation sites, ensuring smooth boiling.

    • Glassware Check: Ensure you are using a round-bottom flask, as its shape promotes even heating and reduces the likelihood of bumping.

Q4: The distillation is very slow, and I can't achieve the expected boiling point at the current vacuum level. What should I check?

A4: This is a classic symptom of a leak in the distillation apparatus or insufficient heating.

  • Causality: A vacuum leak prevents the system from reaching the target pressure, meaning a higher temperature is required for the liquid to boil.[6] Inefficient heat transfer can also prevent the liquid from reaching its boiling point.

  • Systematic Troubleshooting:

    • Check All Joints: Ensure every ground-glass joint is properly sealed with a suitable vacuum grease. Pay close attention to the thermometer adapter and collection flask joints.[6]

    • Inspect Tubing: Use thick-walled vacuum tubing, as standard tubing can collapse under reduced pressure.[7] Check for any cracks or loose connections.

    • Verify Vacuum Source: Use a vacuum gauge (e.g., a McLeod or Pirani gauge) placed between your apparatus and the trap to measure the actual pressure in the system.[6] Don't rely on the pump's specification alone.

    • Insulate the Column: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss to the environment.[6] This is critical for ensuring the vapor reaches the condenser without prematurely condensing.

Distillation_Troubleshooting cluster_1 Troubleshooting Path 1 cluster_2 Troubleshooting Path 2 cluster_3 Troubleshooting Path 3 Start Distillation Problem Observed Problem1 No Product Distilling or Temp Too Low for Vacuum Level Start->Problem1 Problem2 Violent Bumping Start->Problem2 Problem3 Product Decomposing (Darkening in Pot) Start->Problem3 P1_Check1 Check for Vacuum Leaks (Grease Joints, Tubing) Problem1->P1_Check1 P2_Check1 Ensure Vigorous Stirring Problem2->P2_Check1 P3_Check1 Lower Bath Temperature Problem3->P3_Check1 P1_Check2 Insulate Column & Head (Foil, Glass Wool) P1_Check1->P1_Check2 P1_Check3 Verify Vacuum Gauge Reading P1_Check2->P1_Check3 P2_Check2 Use Ebulliator or Nitrogen Bleed P2_Check1->P2_Check2 If bumping persists P3_Check2 Improve Vacuum to Lower Boiling Point P3_Check1->P3_Check2

Caption: Decision tree for troubleshooting vacuum distillation issues.

Category 3: Alternative & Advanced Purification

Q5: Distillation is giving poor separation from a close-boiling impurity. Is column chromatography an option?

A5: Yes, but with caution. Ketones can sometimes be unstable on standard silica gel due to its acidic nature.[8]

  • Expert Insight: Before committing to a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely degrading on the silica.[8]

  • Solutions:

    • Deactivated Silica: Prepare a slurry of silica gel with a small percentage of triethylamine (e.g., 1-2%) in your eluent to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic support like neutral alumina or Florisil®.[8]

Q6: My product is contaminated with a non-volatile aldehyde or another reactive ketone. How can I remove it without another distillation?

A6: This is an ideal scenario for purification via bisulfite extraction. This technique selectively removes most aldehydes and unhindered ketones from an organic mixture.[9][10]

  • Mechanism: Sodium bisulfite undergoes a nucleophilic addition to the carbonyl carbon of the ketone, forming a charged bisulfite adduct. This adduct is water-soluble and can be easily separated from the desired product via liquid-liquid extraction.[10] The reaction is reversible, allowing for potential recovery of the impurity if needed.

  • Application: This method is highly effective and can be a simple, powerful alternative to chromatography for removing specific carbonyl-containing impurities.[9]

Detailed Experimental Protocols

Protocol 1: Optimized Vacuum Distillation

This protocol is designed for obtaining high-purity this compound from crude material after initial workup and solvent removal.

  • Apparatus Setup:

    • Assemble a short-path vacuum distillation apparatus using high-quality, crack-free glassware.[7]

    • Use a round-bottom flask (sized so it is no more than ⅔ full) containing a magnetic stir bar.[7]

    • Apply a thin, even layer of vacuum grease to all ground-glass joints.

    • Connect the condenser to a cold water source, ensuring water flows in the bottom and out the top.

    • Place a cold trap (e.g., with dry ice/acetone) between the distillation apparatus and the vacuum pump to protect the pump from volatile vapors.[6]

  • Procedure:

    • Add the crude this compound to the distillation flask.

    • Begin vigorous stirring.

    • Slowly and carefully apply the vacuum. Watch for any initial bumping from dissolved volatiles.

    • Once the system is at a stable, low pressure (e.g., <10 mmHg), begin slowly heating the distillation flask using a heating mantle with a sand or oil bath for even heat distribution.

    • Wrap the distillation head with glass wool or aluminum foil to prevent heat loss.[6]

    • Discard the first few drops (the forerun), which may contain residual solvents or more volatile impurities.

    • Collect the main fraction distilling at a constant temperature and pressure. The boiling point will depend on the vacuum achieved; use a nomograph to estimate the expected temperature.[7]

    • Stop the distillation when the temperature either rises sharply or drops, or when only a small residue remains in the flask.

    • Allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure to prevent thermal shock and potential accidents.

Protocol 2: Bisulfite Extraction for Ketone Impurity Removal

This protocol is for selectively removing unhindered ketone or aldehyde impurities.

  • Preparation:

    • Dissolve the crude organic mixture in a suitable solvent like diethyl ether or methanol in a separatory funnel.

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction:

    • Add the saturated sodium bisulfite solution to the separatory funnel (approximately 1:1 volume ratio with the organic layer).

    • Shake the funnel vigorously for 5-10 minutes to ensure complete reaction.[9] Periodically vent the funnel, as the reaction can sometimes generate sulfur dioxide gas.[10]

    • Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of the ketone impurity.

    • Drain the lower aqueous layer.

  • Washing:

    • Wash the remaining organic layer sequentially with:

      • Deionized water (to remove any remaining bisulfite solution).

      • Saturated aqueous sodium bicarbonate (to remove any acidic byproducts).

      • Brine (to facilitate drying).[3]

  • Final Steps:

    • Dry the purified organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified this compound.

References

  • Vertex AI Search. Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.
  • ChemBK. 1,3-dimethoxy-2-propano.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • Benchchem. Technical Support Center: Purification of 1,3-Dimethoxypropane.
  • Sigma-Aldrich. This compound | 18664-32-9.
  • ChemicalBook. 1,3-Dimethoxy-2-propanol - Safety Data Sheet.
  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones.
  • Pressure Control Solutions. Vacuum Distillation issues? | Call Pressure Control Solutions!.
  • University of Minnesota. Recrystallization.
  • Reddit. Why is my vacuum distillation not working?.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • Sigma-Aldrich. This compound | 18664-32-9.
  • NIH National Library of Medicine. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures.
  • ChemBK. 2-propanone, 1,3-dimethoxy-.
  • NIST. 2-Propanone, 1,1-dimethoxy-.

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Technical Support Center: Synthesis of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,3-Dimethoxypropan-2-one (CAS 18664-32-9), a valuable glycerol-derived ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind each experimental step, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Section 1: Overview of the Synthetic Pathway

The most prevalent and scalable synthesis of this compound is a two-step process starting from 1,3-dihydroxyacetone (DHA), which is itself derived from glycerol. The pathway involves:

  • Step 1: Williamson Ether Synthesis: A double methylation of 1,3-dihydroxyacetone to form the intermediate, 1,3-dimethoxy-2-propanol.

  • Step 2: Oxidation: Selective oxidation of the secondary alcohol in 1,3-dimethoxy-2-propanol to yield the target ketone, this compound.

Each step presents unique challenges, primarily related to incomplete reactions and the formation of structurally similar side products that can complicate purification.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation cluster_2 Purification DHA 1,3-Dihydroxyacetone (DHA) Alkoxide Dialkoxide Intermediate DHA->Alkoxide  2 eq. NaH  Anhydrous THF DMP_ol 1,3-Dimethoxy-2-propanol Alkoxide->DMP_ol  2.2 eq. CH₃I DMP_one This compound (Final Product) DMP_ol->DMP_one  DCM PCC Pyridinium Chlorochromate (PCC) PCC->DMP_one Crude_Product Crude Product Mixture Filtration Filtration through Silica Crude_Product->Filtration Remove Cr Salts Distillation Fractional Distillation Filtration->Distillation Separate by BP Pure_Product Pure Product Distillation->Pure_Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part A: Williamson Ether Synthesis (Step 1)

Question 1: My reaction yield for 1,3-dimethoxy-2-propanol is low, and NMR analysis shows a significant amount of a mono-methylated impurity. What is the cause and how can I fix it?

Answer:

  • Probable Cause: The presence of a mono-methylated species, 1-hydroxy-3-methoxypropan-2-ol or 3-hydroxy-1-methoxypropan-2-ol, is a classic side product of incomplete Williamson ether synthesis.[1] This typically arises from two main issues:

    • Incomplete Deprotonation: 1,3-dihydroxyacetone has two hydroxyl groups. To achieve complete methylation, both must be deprotonated to form the dialkoxide. Insufficient base or the use of a weak base will result in a mixture of mono- and di-alkoxides, leading to incomplete methylation.

    • Insufficient Methylating Agent: If less than two equivalents of the methylating agent (e.g., methyl iodide) are available per mole of DHA, the reaction will stall after the first methylation.

  • Solution & Scientific Rationale:

    • Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is the preferred base.[2][3] It is a powerful, non-reversible base that deprotonates the alcohols to form the sodium alkoxide and hydrogen gas. The evolution of H₂ gas is a visual indicator that the reaction is proceeding. Using at least 2.2 equivalents of NaH ensures the complete formation of the dialkoxide.

    • Ensure Anhydrous Conditions: NaH reacts violently with water. Any moisture in the solvent (THF) or on the glassware will consume the base, rendering it ineffective for deprotonation. Flame-dry all glassware and use anhydrous solvents.

    • Use a Slight Excess of Methylating Agent: Employing 2.2-2.5 equivalents of methyl iodide ensures that even if some is lost to evaporation or minor side reactions, enough remains to fully alkylate the dialkoxide.[3]

    • Monitor the Reaction: Follow the disappearance of the starting material and the formation of the product using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Question 2: The reaction mixture for the ether synthesis is sluggish and appears heterogeneous. Why is this happening?

Answer:

  • Probable Cause:

    • Starting Material Instability: 1,3-dihydroxyacetone exists as a dimer in its solid form, which must first dissociate into the monomer in solution to react.[4][5][6] This process can be slow and is pH-dependent.[7] In strongly basic or acidic solutions, DHA can also polymerize or degrade.[7]

    • Poor Solubility: The sodium dialkoxide intermediate may have limited solubility in THF, creating a thick slurry.

  • Solution & Scientific Rationale:

    • Control Temperature: Add the NaH portion-wise to a cooled solution (0 °C) of DHA in THF to manage the initial exothermic reaction and hydrogen evolution.[3] After the base addition, allowing the reaction to warm to room temperature and stir for an hour helps ensure complete dialkoxide formation before adding the methylating agent.[3]

    • Vigorous Stirring: Ensure efficient mechanical stirring to maintain a well-mixed suspension, which is crucial for reactions involving solid reagents or intermediates.

Part B: Oxidation (Step 2)

Question 3: My oxidation reaction is incomplete. NMR of the crude product shows a significant amount of the starting material, 1,3-dimethoxy-2-propanol.

Answer:

  • Probable Cause: This is the most common side reaction in this step—or rather, a lack of reaction. It indicates that the oxidizing agent was not sufficiently reactive or was used in an insufficient amount.

    • Inactive Oxidant: Pyridinium chlorochromate (PCC) is hygroscopic and can lose activity if not stored properly.

    • Insufficient Equivalents: The stoichiometry of the oxidation requires at least one equivalent of PCC per equivalent of alcohol. Using less will result in incomplete conversion.

  • Solution & Scientific Rationale:

    • Use Fresh or Properly Stored PCC: Store PCC in a desiccator and handle it quickly in the air. For best results, use a freshly opened bottle or a recently purchased batch.

    • Use a Molar Excess of PCC: A common practice is to use 1.5 to 2.0 equivalents of the oxidant to drive the reaction to completion.

    • Monitor by TLC/GC: Track the disappearance of the alcohol starting material. If the reaction stalls, a small additional portion of PCC can sometimes restart it, though it is better to start with a sufficient excess.

Question 4: After the oxidation workup, my product is a dark, tarry material that is difficult to handle. What went wrong?

Answer:

  • Probable Cause: This is a known drawback of chromium-based oxidations.[8]

    • Chromium Byproducts: The reaction reduces the Cr(VI) in PCC to lower oxidation state chromium species, which are often dark and viscous.[9]

    • Acidity of PCC: PCC is acidic and can promote side reactions or degradation of sensitive molecules if not buffered.[8]

  • Solution & Scientific Rationale:

    • Adsorb Byproducts during Workup: A highly effective technique is to add an inert solid support like Celite or silica gel to the reaction mixture before workup.[8] The chromium byproducts adsorb onto the solid, which can then be easily removed by filtering the entire reaction mixture through a short plug of silica gel. This often yields a much cleaner filtrate.

    • Buffer the Reaction (If Necessary): If your substrate is acid-sensitive, adding a mild, non-nucleophilic buffer like sodium acetate can mitigate decomposition.[8] For 1,3-dimethoxy-2-propanol, this is typically not required.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is PCC chosen for the oxidation of 1,3-dimethoxy-2-propanol? Are there greener alternatives? A: PCC is a mild oxidizing agent that is highly selective for converting secondary alcohols to ketones without causing over-oxidation or C-C bond cleavage.[9][10][11][12] Its reliability and predictable outcome make it a common choice in laboratory synthesis. However, due to the toxicity of chromium(VI) compounds, greener alternatives are actively sought. Options include Swern oxidation (using DMSO and oxalyl chloride) or Dess-Martin periodinane (DMP) oxidation. These methods avoid heavy metals but may require stricter control of reaction conditions and have their own disposal considerations.

Q2: Can I use a stronger oxidizing agent like chromic acid (Jones reagent) to speed up the reaction? A: While stronger agents would oxidize the secondary alcohol, they are not recommended. Chromic acid is a harsh, strongly acidic reagent that could potentially cleave the ether linkages, which are sensitive to strong acids, leading to a complex mixture of unwanted side products. The selectivity of a mild agent like PCC is crucial for this synthesis.[10][11]

Q3: My final product is pure by NMR, but my overall yield after distillation is very low. Where could I be losing material? A: Significant product loss can occur during the workup and purification stages:

  • Aqueous Workup: this compound has some water solubility. During aqueous washes, product can be lost to the aqueous layer. To minimize this, use saturated brine (NaCl solution) for all washes, as it decreases the solubility of organic compounds in the aqueous phase.[1]

  • Filtration: If a large amount of chromium tar was produced, your product can remain trapped in the solid material. Pre-treating the reaction mixture with Celite or silica before filtration is key to improving recovery.[8]

  • Distillation: Due to the relatively high boiling point (162.7 °C), ensure your distillation apparatus is well-insulated to prevent heat loss and ensure efficient distillation. Also, check for any leaks in the system.

Q4: What is the mechanism of the Williamson ether synthesis, and how does it explain the mono-methylation side product? A: The Williamson ether synthesis is a classic SN2 reaction.[13] The mechanism involves two key steps:

  • Deprotonation: A strong base removes the acidic proton from the alcohol's hydroxyl group to form a highly nucleophilic alkoxide ion.

  • Nucleophilic Attack: The alkoxide ion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the new C-O ether bond.

The formation of the mono-methylated side product occurs when only one of the two hydroxyl groups on the DHA substrate is successfully taken through this two-step sequence.

Williamson_Mechanism cluster_main Desired Pathway: Double Methylation cluster_side Side Reaction: Incomplete Methylation HO_R_OH HO-R-OH (DHA) NaO_R_ONa ⁻Na⁺O-R-O⁻Na⁺ (Dialkoxide) HO_R_OH->NaO_R_ONa 2 NaH MeO_R_OMe CH₃O-R-OCH₃ (Desired Product) NaO_R_ONa->MeO_R_OMe 2 CH₃I HO_R_OH2 HO-R-OH (DHA) HO_R_ONa HO-R-O⁻Na⁺ (Monoalkoxide) HO_R_OH2->HO_R_ONa 1 NaH HO_R_OMe HO-R-OCH₃ (Side Product) HO_R_ONa->HO_R_OMe 1 CH₃I

Caption: Desired vs. side reaction pathway in Williamson ether synthesis.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethoxy-2-propanol

(Adapted from standard Williamson ether synthesis principles)[3]

  • Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum. Allow to cool to room temperature.

  • Base Suspension: To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.). Wash the NaH with anhydrous pentane (3x) under nitrogen to remove the mineral oil, carefully decanting the pentane each time. Suspend the washed NaH in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 1,3-dihydroxyacetone (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension. After addition, remove the ice bath and stir at room temperature for 1 hour or until hydrogen gas evolution ceases.

  • Methylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (2.5 eq.) dropwise. After addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 1,3-dimethoxy-2-propanol.

Protocol 2: Oxidation to this compound

(Adapted from Meilert et al. as cited in Industrial & Engineering Chemistry Research)

  • Reaction Setup: In a round-bottom flask, dissolve crude 1,3-dimethoxy-2-propanol (1.0 eq.) in dichloromethane (DCM). Add silica gel (approx. 1g per gram of alcohol).

  • Oxidant Addition: Cool the mixture to 0 °C. Add pyridinium chlorochromate (PCC, 1.85 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: After addition, remove the cooling bath and stir the reaction mixture at room temperature overnight. Monitor by TLC or GC for the disappearance of the starting alcohol.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether to reduce viscosity.

  • Purification: Filter the mixture through a pad of silica gel, washing thoroughly with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. Caution: Careful solvent removal at low temperatures is advised to prevent product degradation.

Section 5: Data for Purification

Effective purification by fractional distillation relies on the difference in boiling points between the product and key impurities.

CompoundStructureBoiling Point (°C)Notes
This compound CH₃OCH₂(C=O)CH₂OCH₃162.7Desired Product
1,3-Dimethoxy-2-propanolCH₃OCH₂CH(OH)CH₂OCH₃~172.6Key impurity from incomplete oxidation.
Mono-methylated ImpurityHOCH₂(C=O)CH₂OCH₃Higher than productImpurity from incomplete etherification.
Tetrahydrofuran (THF)C₄H₈O66Reaction solvent for Step 1.
Dichloromethane (DCM)CH₂Cl₂40Reaction solvent for Step 2.

Data sourced from publicly available databases and supplier information.

References

  • Synthesis and Properties of 1,3-Dimethoxyacetone: A Glycerol-Derived Solvent.Industrial & Engineering Chemistry Research.[Link]
  • Oxidation with Chromic Acid and PCC.Chad's Prep.[Link]
  • Oxidation by PCC (pyridinium chlorochrom
  • Reagent Friday: PCC (Pyridinium Chlorochrom
  • Williamson Ether Synthesis.ChemTalk.[Link]
  • PCC Oxid
  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.Organic Chemistry Portal.[Link]
  • Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condens
  • DIHYDROXYACETONE.M.C.Biotec.[Link]
  • Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone.PubMed Central (PMC).[Link]
  • Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone.
  • The Williamson Ether Synthesis.Master Organic Chemistry.[Link]
  • Williamson ether synthesis.Wikipedia.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1,3-Dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile ketone in organic synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal, reproducible results in your experiments.

Troubleshooting Guide

This section provides direct answers and actionable solutions to specific problems you may encounter during the synthesis or subsequent reactions of this compound.

Question: I am experiencing a significantly low yield in my reaction. What are the common causes and how can I resolve this?

Answer:

Low yield is a frequent challenge that can stem from several factors, from suboptimal reaction conditions to reactant purity. A systematic approach is the key to diagnosing and solving the issue.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR. If starting material is still present after the initially planned time, consider extending the reaction duration. A modest increase in temperature can also enhance the reaction rate, but this must be done cautiously to avoid side product formation.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials.

    • Solution: While a 1:1 stoichiometry is theoretically required for many reactions, empirical optimization is often necessary. If one reagent is particularly valuable or prone to side reactions, using a slight excess (1.1-1.2 equivalents) of the other, less expensive reagent can drive the reaction to completion.

  • Presence of Water: Moisture can interfere with a wide range of organic reactions, especially those involving organometallics, strong bases, or acid catalysts.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). If water is a byproduct of the reaction (like in acetal formation), its removal using a Dean-Stark apparatus or molecular sieves is critical to shift the equilibrium towards the product.[1]

  • Product Degradation: this compound or the desired product might be unstable under the reaction or workup conditions.

    • Solution: The methoxy groups can be labile to strong acids. If using acidic catalysis, opt for milder catalysts (e.g., p-TsOH instead of H₂SO₄) and use only catalytic amounts. For the workup, use a mild quenching agent like a saturated aqueous solution of sodium bicarbonate to neutralize the acid promptly.

Logical Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to systematically address low yield issues.

G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor via TLC/GC) start->check_completion extend_time Extend reaction time or cautiously increase temperature. check_completion->extend_time No reagent_purity Are all reagents pure and anhydrous? check_completion->reagent_purity Yes end_node Yield Improved extend_time->end_node purify_reagents Purify starting materials. Use anhydrous solvents. reagent_purity->purify_reagents No workup_issue Is product lost during workup/purification? reagent_purity->workup_issue Yes purify_reagents->end_node optimize_workup Optimize extraction pH. Check for emulsion. Consider alternative purification. workup_issue->optimize_workup Yes side_products Are significant side products observed? workup_issue->side_products No optimize_workup->end_node optimize_conditions Adjust temperature, addition rate, or stoichiometry to minimize side reactions. side_products->optimize_conditions Yes optimize_conditions->end_node

Caption: A logical workflow for troubleshooting low yield.

Question: My reaction is producing significant amounts of unexpected side products. How can I identify and minimize them?

Answer:

The formation of side products is often linked to the reactivity of the ketone carbonyl group and the methoxy ether linkages.

Common Side Products & Minimization Strategies:

  • Aldol Self-Condensation: Under basic conditions, the enolizable protons alpha to the ketone can lead to self-condensation, resulting in higher molecular weight impurities.

    • Mitigation: Add the base or the ketone slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to keep its instantaneous concentration low. Consider using a non-nucleophilic, sterically hindered base if its primary role is deprotonation.

  • Over-reaction or Reduction: In reactions like Grignard additions, a highly reactive organometallic reagent might react twice. In reductions, the ketone could be fully reduced to an alcohol.

    • Mitigation: Use a controlled amount of the reagent (e.g., 1.05 equivalents) and add it dropwise at low temperatures to maintain control. For reductions where an aldehyde is the target, stronger reducing agents should be avoided.

  • Cleavage of Methoxy Groups: Strong Lewis or Brønsted acids can catalyze the cleavage of the ether linkages, especially at elevated temperatures.

    • Mitigation: Use only catalytic amounts of a mild acid catalyst. If possible, choose reaction conditions that are neutral or basic. Keep reaction temperatures as low as possible.

Question: I am facing difficulties in purifying this compound. What is the recommended procedure?

Answer:

Purification requires careful technique due to the compound's physical properties and potential impurities.

Purification Strategy:

  • Aqueous Workup: After quenching the reaction, perform an aqueous extraction. Transfer the mixture to a separatory funnel, add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), and wash with water to remove water-soluble salts and reagents. A subsequent wash with brine (saturated NaCl solution) helps to remove bulk water from the organic layer.[2]

    • Troubleshooting Emulsions: If an emulsion forms, gently swirl the separatory funnel instead of shaking vigorously. Adding more brine can help break the emulsion.[2]

  • Drying: Dry the extracted organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Fractional Vacuum Distillation: This is the most effective method for final purification. Due to its relatively high boiling point (162.7 °C at 760 mmHg), distillation under vacuum is necessary to prevent decomposition. Use a fractionating column (e.g., Vigreux) to efficiently separate the product from impurities with close boiling points.

Table 1: Potential Impurities and Purification Considerations
ImpurityPotential OriginBoiling Point (°C)Separation Strategy
1,3-Dimethoxypropan-2-olOver-reduction of the ketone~172 °C[3]Careful fractional distillation is required due to the close boiling point.
1-Methoxypropan-2-oneIncomplete methylation during synthesis~115 °CRelatively easy to separate via fractional distillation.
Self-condensation productsAldol reaction under basic conditions> 200 °CThese are typically high-boiling and will remain in the distillation flask.
Starting MaterialsIncomplete reactionVariesCan often be removed by a proper aqueous workup or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing this compound?

A1: Proper storage is crucial for maintaining the purity and stability of this compound. Based on supplier recommendations, it should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert nitrogen atmosphere.[4] This prevents potential degradation from atmospheric oxygen or moisture. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: Which analytical techniques are recommended for assessing the purity of my product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the percentage purity and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or side products. The expected ¹H NMR spectrum would show a singlet for the six protons of the two equivalent methoxy groups and a singlet for the four protons of the two equivalent methylene groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ketone (C=O) stretch, while strong C-O stretching bands for the ether linkages would appear in the 1150-1085 cm⁻¹ region.[5]

Q3: Can I use this compound in reactions with strong bases like organolithium reagents?

A3: Yes, but with caution. The primary site of reaction will be the electrophilic carbonyl carbon. However, the protons on the carbons adjacent to the ketone are acidic and can be deprotonated by very strong, non-nucleophilic bases. If you are using a nucleophilic strong base like an organolithium or Grignard reagent, the main reaction should be addition to the carbonyl. To avoid side reactions like enolization, it is best practice to perform these additions at low temperatures (e.g., -78 °C) and add the base slowly to the ketone solution.

Illustrative Reaction Pathway: Grignard Reaction

This diagram shows the intended nucleophilic addition to the ketone and a potential side reaction (enolization).

G cluster_main Main Reaction Pathway (Nucleophilic Addition) cluster_side Potential Side Reaction (Enolization) A This compound + R-MgX B Magnesium Alkoxide Intermediate A->B Addition C Tertiary Alcohol Product (after acidic workup) B->C Protonation D This compound + R-MgX (as base) E Enolate Intermediate D->E Deprotonation

Caption: Grignard reaction with this compound.

References

  • Sigma-Aldrich.this compound Product Page.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1866432
  • ChemicalBook.1,3-Dimethoxy-2-propanol - Safety Data Sheet.URL: https://www.chemicalbook.com/ProductMSDSDetailCB1333158_EN.htm
  • BenchChem.Technical Support Center: Purification of 1,3-Dimethoxypropane.URL: https://www.benchchem.
  • BenchChem.The Versatile Role of 1,3-Dimethoxypropane as a Chemical Intermediate: A Technical Guide.URL: https://www.benchchem.
  • Sigma-Aldrich.this compound Product Page (Partner).URL: https://www.sigmaaldrich.com/US/en/product/aldrich/leyh9acf1ea6
  • Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.Ningbo Inno Pharmchem Co., Ltd.URL: https://www.inno-pharmchem.
  • BenchChem.Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide.URL: https://www.benchchem.com/technical-support-center/synthesis-and-characterization-of-1-3-dimethoxypropane-a-technical-guide
  • BenchChem.Troubleshooting low yield in 2-Ethyl-1,3-dioxolane synthesis.URL: https://www.benchchem.com/technical-support-center/troubleshooting-low-yield-in-2-ethyl-1-3-dioxolane-synthesis

Sources

Preventing decomposition of 1,3-Dimethoxypropan-2-one during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Dimethoxypropan-2-one

A Guide for Researchers on Preventing Decomposition During Synthesis

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ketone in their synthetic workflows. Given its unique structure, featuring a central carbonyl group flanked by two methoxy groups, this compound possesses specific reactivity that can lead to decomposition if not handled with care. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs): Understanding the Stability of this compound

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is dictated by two key functional groups: the central ketone and the two α-ether (methoxy) linkages.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can facilitate enolate formation under basic conditions.[1]

  • α-Ether Linkages: Ether linkages are generally stable but can be cleaved under strong acidic conditions, a reaction that is catalyzed by protonation of the ether oxygen.[2]

The proximity of these groups creates a molecule that is sensitive to both acidic and basic environments, making careful control of reaction pH paramount.

Q2: How does pH affect the stability of this compound?

A2: The molecule is most stable under neutral or near-neutral conditions.

  • Acidic Conditions (pH < 6): Strong acids can protonate the carbonyl oxygen, activating it for nucleophilic attack.[1] More critically, they can protonate the ether oxygens, initiating cleavage of the C-O bonds, which is a common decomposition pathway for ethers.[3][4]

  • Basic Conditions (pH > 8): Strong bases can deprotonate the α-hydrogens (the protons on the carbons adjacent to the carbonyl group), forming a resonance-stabilized enolate.[5][6] While this is a common and useful reaction for many ketones, it can lead to undesired side reactions like self-condensation (aldol reactions) or other rearrangements if not properly controlled.[7]

Q3: Is this compound sensitive to temperature?

A3: Yes. While stable at its recommended storage temperature of 4°C under an inert atmosphere, elevated temperatures can accelerate decomposition, especially in the presence of acidic or basic impurities. Decomposition reactions, like all chemical reactions, have a rate that increases with temperature. For sensitive substrates, it is always best practice to run reactions at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide: Diagnosing and Solving Decomposition Issues

This section addresses common problems encountered during reactions involving this compound.

Q4: My reaction mixture turned yellow or brown, and my yield is low. What is likely happening?

A4: Discoloration and low yield are classic signs of decomposition and polymerization. This is often caused by either acidic or basic impurities in the reaction mixture.

  • Possible Cause (Base-Induced): If your reaction conditions are basic, you are likely forming the enolate of this compound. This enolate can then act as a nucleophile, attacking another molecule of the ketone in an aldol-type condensation reaction.[7] These subsequent products are often more complex and can polymerize, leading to the observed discoloration.

  • Possible Cause (Acid-Induced): If trace acid is present, cleavage of the ether bonds may be occurring.[8] This can generate reactive intermediates that lead to a cascade of unpredictable side reactions and byproducts.

Solution:

  • Reagent Purity Check: Ensure all reagents and solvents are pure and free from acidic or basic residues. Use freshly distilled solvents where possible.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.

  • pH Control: If your reaction is not intended to be strongly acidic or basic, consider adding a non-nucleophilic, sterically hindered base (like 2,6-lutidine or proton sponge) to scavenge trace acid, or ensure your glassware is acid-washed and thoroughly dried.

Q5: I'm performing a reaction with a strong base (e.g., LDA, NaH), and I'm getting a complex mixture of products instead of my desired outcome. Why?

A5: You are correctly identifying that strong bases will deprotonate the α-carbon to form an enolate.[9][10] The issue with this compound is that the resulting enolate is highly reactive and can participate in several competing pathways.

  • Self-Condensation: As mentioned above, the enolate can attack another molecule of the starting ketone.

  • Rearrangement/Elimination: Depending on the counter-ion and solvent, the enolate could potentially undergo rearrangement or elimination reactions, although this is generally less common than aldol-type reactions.

Solution:

  • Control Temperature: Form the enolate at a very low temperature (e.g., -78 °C) to minimize side reactions. Add your electrophile at this low temperature before allowing the reaction to slowly warm up.

  • Inverse Addition: Add the ketone solution slowly to the solution of the strong base at low temperature. This ensures that the ketone is immediately deprotonated and does not exist in high concentration with the newly formed enolate, thus minimizing self-condensation.

  • Use of a Non-Nucleophilic Base: If the goal is simply to deprotonate another species in the reaction, consider if a non-nucleophilic base would be more appropriate.

Q6: My reaction requires acidic conditions, but my starting material is decomposing. What can I do?

A6: This is a common challenge due to the acid-lability of the ether linkages.[2] The key is to use the mildest acidic conditions possible or to protect the ketone.

Solution:

  • Use a Lewis Acid: In some cases, a Lewis acid (e.g., ZnCl₂, TMSOTf) might be able to catalyze your desired reaction without causing the same degree of ether cleavage as a strong Brønsted acid (e.g., HCl, H₂SO₄).

  • Protecting Group Strategy: If the ketone itself is not the reactive site, consider protecting it as an acetal (e.g., using ethylene glycol and a catalytic amount of acid). Acetals are stable to a wide range of conditions but can be easily removed with aqueous acid upon completion of the reaction.[11][12][13] This strategy is only viable if the subsequent reaction steps are not acid-sensitive.

  • Aprotic Acidic Conditions: If possible, use an acid catalyst in an anhydrous, aprotic solvent. The presence of water can facilitate hydrolysis and decomposition.[14]

Troubleshooting Summary Table
SymptomPossible CauseRecommended Solution
Low Yield & Discoloration Contamination with acid or base leading to condensation or cleavage.Use pure, dry reagents/solvents; run under inert atmosphere; control pH.
Multiple Products in Basic Media Uncontrolled enolate reactions (e.g., self-condensation).Use low temperatures (-78 °C); employ inverse addition of the ketone to the base.
Decomposition in Acidic Media Cleavage of the α-ether C-O bonds.Use mildest possible acid (Lewis acid > Brønsted acid); consider protecting the ketone.
Inconsistent Results Presence of atmospheric moisture or oxygen.Use oven-dried glassware; employ rigorous anhydrous and inert atmosphere techniques.

Visualizing Decomposition Pathways

Understanding the potential decomposition mechanisms is key to preventing them. The following diagram illustrates the two primary pathways initiated by acid and base.

DecompositionPathways cluster_acid Acid-Catalyzed Decomposition cluster_base Base-Catalyzed Decomposition A_Start This compound A_ProtonatedEther Protonated Ether A_Start->A_ProtonatedEther + H⁺ A_Cleavage C-O Bond Cleavage A_ProtonatedEther->A_Cleavage Nucleophilic Attack (e.g., by H₂O or halide) A_Products Decomposition Products A_Cleavage->A_Products B_Start This compound B_Enolate Enolate Formation B_Start->B_Enolate + Base - H⁺ B_Aldol Aldol Condensation B_Enolate->B_Aldol + another ketone molecule B_Products Polymeric/Complex Byproducts B_Aldol->B_Products

Caption: Potential decomposition pathways for this compound.

Experimental Protocols for Preventing Decomposition

Adhering to rigorous experimental technique is the most effective way to prevent decomposition.

Protocol 1: General Inert Atmosphere Reaction Setup

This protocol ensures that atmospheric moisture and oxygen, which can contribute to side reactions, are excluded.

Materials:

  • Oven-dried (or flame-dried) round-bottom flask with stir bar.

  • Rubber septa, needles, and cannulas.

  • Source of inert gas (Nitrogen or Argon) with a bubbler.

  • Anhydrous solvents and reagents.

Procedure:

  • Assemble the dry glassware while hot and immediately place it under a positive pressure of inert gas. Allow to cool completely.

  • Add any solid reagents to the flask under a stream of inert gas.

  • Seal the flask with a rubber septum.

  • Add anhydrous solvents and liquid reagents via syringe or cannula.

  • Maintain a gentle positive pressure of inert gas throughout the reaction, monitored via the oil bubbler.

  • Upon completion, cool the reaction to an appropriate temperature before quenching. Quench the reaction carefully via syringe, especially if using reactive reagents.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dry Glassware (Oven/Flame) B Assemble Hot & Cool Under Inert Gas A->B C Add Reagents/Solvents (Anhydrous, via Syringe) B->C D Maintain Positive Inert Gas Pressure C->D E Control Temperature (Cooling Bath) D->E F Cool Reaction Mixture E->F G Quench Carefully (e.g., with sat. NH₄Cl) F->G H Aqueous Extraction (Use neutral or buffered water) G->H

Caption: Recommended workflow for handling sensitive reagents.

Protocol 2: Reaction Quenching and Workup

The workup procedure is a critical step where decomposition can occur if the pH is not controlled.

Procedure:

  • Cool the Reaction: Before exposing the reaction to air or aqueous solutions, cool it to 0 °C or lower.

  • Quench Carefully: Instead of quenching with strong acid or base, use a buffered or neutral solution. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice for quenching reactions involving organometallics or strong bases, as it is weakly acidic but generally not strong enough to cause ether cleavage. For quenching acids, a saturated solution of sodium bicarbonate (NaHCO₃) can be used carefully and slowly at 0 °C to neutralize the acid without creating a strongly basic environment.

  • Extraction: When performing an aqueous extraction, use deionized water or a brine solution. Avoid using tap water which can have a variable pH.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (rotary evaporation water bath temperature < 30 °C).

By understanding the inherent reactivity of this compound and implementing these careful handling and troubleshooting techniques, you can significantly improve the outcome of your synthetic procedures.

References

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Wikipedia. (n.d.). Ether cleavage.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • JoVE. (2025, May 22). Video: α-Alkylation of Ketones via Enolate Ions.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • ChemTube3D. (n.d.). Base catalysed enolate formation (Enolization).
  • TigerWeb. (n.d.). Enolate Synthesis.
  • Sawaki, Y., & Ogata, Y. (1977). Kinetics of the base-catalyzed decomposition of .alpha.-hydroperoxy ketones. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
  • Wikipedia. (n.d.). Protecting group.
  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters.
  • University of Wisconsin. (n.d.). CH 18: ENOLATES:NOTES.
  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube.
  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters.
  • The Organic Chemistry Tutor. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
  • National Institutes of Health. (n.d.). Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether Fragmentation.
  • SINOPEG. (n.d.). Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.
  • Wikipedia. (n.d.). Ketone.
  • National Institutes of Health. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
  • ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters.
  • JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.
  • American Chemical Society. (2025, December 16). Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution.
  • Allen. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS.
  • Organic Chemistry Mechanism Tutorial. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol [Video]. YouTube.
  • Owlcation. (2023, December 26). Determining Reactions of Aldehydes and Ketones.
  • The Organic Chemistry Tutor. (2018, May 5). Aldehydes and Ketones [Video]. YouTube.
  • Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals (video).
  • Wikipedia. (n.d.). Ketogenesis.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
  • Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions.
  • Leah4sci. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording] [Video]. YouTube.
  • Michigan State University. (n.d.). Aldehydes and Ketones.
  • PubChem. (n.d.). 1,3-Dimethoxypropan-2-amine.
  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones - Ch.imperial.
  • NIST. (n.d.). Propane, 1,3-dimethoxy-.
  • Scribd. (n.d.). Ether and Aldehyde - Ketone.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Ketone Metabolism - StatPearls.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dimethoxypropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile ketone. By understanding the underlying chemical principles and implementing the targeted troubleshooting strategies outlined below, you can optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no conversion of the starting material. What are the most common initial checks I should perform?

Low conversion is a frequent challenge that can often be resolved by systematically evaluating the foundational components of your reaction setup. Before delving into more complex variables, it is crucial to verify the quality of your starting materials and the integrity of your reaction environment.

Initial Troubleshooting Workflow

start Low Conversion Observed reagent_purity Verify Purity of This compound and other reactants start->reagent_purity Step 1 solvent_quality Check Solvent Purity and Anhydrous Conditions reagent_purity->solvent_quality Step 2 inert_atmosphere Ensure Proper Inert Atmosphere (N2 or Ar) solvent_quality->inert_atmosphere Step 3 temp_control Verify Reaction Temperature Control inert_atmosphere->temp_control Step 4 success Improved Conversion temp_control->success

Caption: Initial workflow for troubleshooting low conversion rates.

Detailed Troubleshooting Steps:

  • Reagent Purity: The purity of this compound is paramount. Impurities can interfere with the reaction or poison catalysts.

    • Action: Verify the purity of your ketone using techniques like NMR or GC-MS. If impurities are detected, consider purification by distillation.[1] The presence of 1,3-dimethoxypropan-2-ol, a potential impurity, could consume reagents if your reaction targets the ketone functionality.[2][3]

  • Solvent Quality: The choice and quality of the solvent are critical.[4][5]

    • Action: If your reaction is moisture-sensitive, ensure you are using a dry, anhydrous solvent. The presence of water can quench strong bases or hydrolyze sensitive reagents.[6][7] Consider using freshly distilled solvents or those from a solvent purification system.

  • Inert Atmosphere: For reactions involving organometallics, strong bases, or other air-sensitive reagents, maintaining an inert atmosphere is essential.

    • Action: Ensure your reaction vessel is properly flame-dried and maintained under a positive pressure of an inert gas like nitrogen or argon.[7]

  • Temperature Control: Reaction rates are highly dependent on temperature.[8][9]

    • Action: Verify that your heating or cooling apparatus is calibrated and maintaining the target temperature. For sluggish reactions, a controlled increase in temperature may be necessary.[6]

Q2: I am attempting a reaction that involves the deprotonation of a carbon adjacent to the ketone in this compound, but I am observing low yields. What could be the issue?

Reactions involving the formation of an enolate from this compound can be challenging due to the nature of the substrate and the reaction conditions required.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Base Strength or Activity The chosen base may not be strong enough to efficiently deprotonate the α-carbon, or its activity may be compromised.- Use a stronger base such as lithium diisopropylamide (LDA) or sodium hydride (NaH).[6] - Ensure the base is fresh and has been stored correctly. - Titrate organolithium bases to determine their exact molarity before use.
Proton Quenching Trace amounts of proton sources (e.g., water, alcohol) in the reaction mixture can quench the strong base or the formed enolate.[6]- Use rigorously dried solvents and reagents.[7] - Flame-dry all glassware before use. - Add the substrate to the base at a low temperature to ensure deprotonation occurs before any potential side reactions.
Slow Reaction Rate The reaction may be kinetically slow at the chosen temperature.- After initial deprotonation at low temperature, consider slowly warming the reaction to the optimal temperature to facilitate the subsequent reaction.[6] - Increase the reaction time and monitor progress by TLC or GC.[6]
Q3: My reaction is acid-catalyzed, but the conversion of this compound is incomplete. How can I optimize this?

Acid-catalyzed reactions, such as acetalization or ketalization, are common for ketones.[10] However, their efficiency depends on several factors.

Troubleshooting Acid-Catalyzed Reactions

start Incomplete Acid-Catalyzed Reaction catalyst_choice Evaluate Acid Catalyst (Strength and Type) start->catalyst_choice water_removal Implement Efficient Water Removal catalyst_choice->water_removal equilibrium Consider Le Chatelier's Principle (Excess Reagent) water_removal->equilibrium result Drive Reaction to Completion equilibrium->result

Caption: Decision tree for optimizing acid-catalyzed reactions.

Detailed Optimization Strategies:

  • Catalyst Choice and Concentration: The strength and amount of the acid catalyst are crucial.

    • Action: If using a mild acid catalyst like p-toluenesulfonic acid (pTSA) and observing low conversion, consider switching to a stronger acid.[11] Alternatively, you can try increasing the catalyst loading. However, be mindful that strong acids can also promote side reactions.

  • Equilibrium Considerations: Many acid-catalyzed reactions are reversible.[10]

    • Action: To drive the reaction forward, it is often necessary to remove a byproduct, such as water in the case of ketal formation.[10] Employ a Dean-Stark apparatus or add a dehydrating agent to the reaction mixture. You can also use one of the reactants in excess to shift the equilibrium towards the products.

  • Substrate Stability: While generally stable, the ether linkages in this compound could be susceptible to cleavage under harsh acidic conditions, although this is less common.

    • Action: If you suspect decomposition, try using milder acidic catalysts or lowering the reaction temperature.

Q4: Are there any known side reactions or stability issues with this compound that could lead to low yields of my desired product?

While this compound is a relatively stable compound, understanding its potential reactivity patterns is key to avoiding unwanted side reactions.

Potential Side Reactions and Stability Concerns:

  • Self-Condensation: Under strongly basic or acidic conditions, ketones can undergo self-condensation reactions (e.g., aldol condensation). While the absence of α-hydrogens on one side of the carbonyl in this compound simplifies potential outcomes, the possibility of reaction at the methyl groups of the methoxy substituents, though less likely, should be considered under very harsh conditions.

    • Preventative Measure: Maintain careful control over reaction temperature and stoichiometry. Add reagents slowly to avoid localized high concentrations.

  • Decomposition: Prolonged heating at high temperatures or exposure to very strong acids or bases could potentially lead to decomposition. The ether linkages are generally stable but can be cleaved under forcing conditions.

    • Preventative Measure: Use the mildest reaction conditions possible to achieve the desired transformation. Monitor the reaction progress to avoid unnecessarily long reaction times.

  • Peroxide Formation: Like other ethers, this compound could potentially form explosive peroxides upon prolonged storage and exposure to air.[2]

    • Preventative Measure: Store the compound in a cool, dark place, preferably under an inert atmosphere.[12] Test for the presence of peroxides before use, especially with older samples.

Experimental Protocols

Protocol 1: General Procedure for an Acid-Catalyzed Ketalization Reaction

This protocol describes a general method for the protection of the ketone functionality of this compound as a cyclic ketal using ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and toluene.

  • Add ethylene glycol and p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC analysis.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.[10]

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

References

  • An In-depth Technical Guide to the Reaction Mechanism of 1,3-Dimethoxypropane with Carbonyls - Benchchem
  • Stability of 1,1-Dimethoxypropan-2-amine protecting group to various reagents. - Benchchem
  • The Versatile Role of 1,3-Dimethoxypropane as a Chemical Intermedi
  • Exploring 1,3-Dimethoxypropan-2-ol: A Vers
  • Technical Support Center: Reactions of 1,3-Dibromo-2,2-dimethoxypropane with Strong Bases - Benchchem
  • Technical Support Center: Purification of 1,3-Dimethoxypropane - Benchchem
  • Protecting groups
  • Protecting Groups
  • A Brief Introduction to Chemical Reaction Optimiz
  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
  • Protective Groups - Organic Chemistry Portal
  • This compound | 18664-32-9 - Sigma-Aldrich
  • Protecting Group Chemistry
  • Accelerated Chemical Reaction Optimization using Multi-Task Learning - ChemRxiv
  • 1,3-Dimethoxypropane | C5H12O2 | CID 140180 - PubChem
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google P
  • Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol - Benchchem
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
  • 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190 - PubChem
  • Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide - Benchchem
  • 1,3-Dimethoxypropan-2-amine | C5H13NO2 | CID 1514160 - PubChem
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers
  • A Comparative Guide to the Synthetic Applications of 1,3-Dibromo-2,2-dimethoxypropane - Benchchem
  • The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis - Benchchem
  • Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane - ResearchG
  • Troubleshooting low conversion rates in 2,5-dimethoxytetrahydrofuran reactions - Benchchem
  • Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! - YouTube
  • 1,3-Dibromo-2,2-dimethoxypropane | C5H10Br2O2 | CID 2734196 - PubChem
  • 2,2-DIMETHOXYPROPANE
  • US20040106832A1 - Process and manufacturing equipment for preparing acetals and ketals - Google P

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Technical Support Center: Purification of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,3-dimethoxypropan-2-one (CAS No. 18664-32-9). We will explore the origins of common impurities and provide detailed, field-proven troubleshooting guides and protocols to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude sample of this compound?

The impurity profile of this compound is primarily dictated by its synthetic route and storage history. Understanding the source of these impurities is the first step in selecting an appropriate purification strategy.

  • Synthesis-Related Impurities: The synthesis of related structures, such as 1,3-dibromo-2,2-dimethoxypropane from acetone and methanol, suggests that common impurities can include unreacted starting materials and intermediates.[1] For this compound, these may include:

    • Starting Materials: Such as 1,3-dihydroxyacetone, methanol, or methylating agents.

    • Solvents: Residual solvents used during the synthesis or workup (e.g., THF, diethyl ether).

    • Aldehydic Impurities: Small amounts of aldehydes can form from side reactions or oxidation of precursor alcohols. These are particularly problematic as they can be reactive.[2]

  • Degradation-Related Impurities: Like many ethers, this compound can degrade over time, especially if not stored properly.

    • Peroxides: Ethers are known to form explosive peroxides upon prolonged exposure to air and light.[3]

    • Hydrolysis Products: Exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis of the ether linkages.

    • Oxidation Products: The ketone functionality can be susceptible to oxidation, potentially leading to the formation of carboxylic acids or other degradation products.[4]

Table 1: Potential Impurities and Physical Properties

Impurity TypeExampleBoiling Point (°C)OriginRemoval Strategy
AldehydesFormaldehyde, Acetaldehyde< 100Side Reaction/OxidationBisulfite Wash
AlcoholsMethanol64.7Starting MaterialDistillation, Aqueous Wash
SolventsDiethyl Ether34.6WorkupDistillation
Water-100Workup/StorageDrying Agent, Distillation
Product This compound ~162.7 --

Purification Strategies: A Technical Deep Dive

Choosing the right purification method depends on the primary impurities you need to remove. Below is a decision workflow to guide your choice.

G start Crude this compound q1 Primary Impurity Type? start->q1 aldehyde Aldehydes / Reactive Carbonyls q1->aldehyde  Aldehydic volatile Low-Boiling Solvents / Reagents q1->volatile Volatile water Water q1->water Aqueous proc1 Perform Bisulfite Wash aldehyde->proc1 proc2 Perform Fractional Distillation volatile->proc2 proc3 Dry with Anhydrous MgSO₄ / Na₂SO₄ water->proc3 proc1->proc2 Followed by... end High-Purity Product proc2->end proc3->proc2 Followed by...

Caption: Purification strategy decision workflow.

Q2: How can I effectively remove stubborn aldehyde impurities?

Aldehydes and other reactive, sterically unhindered ketones are notoriously difficult to separate from the target ketone by distillation alone due to similar polarities. A chemical wash using sodium bisulfite is a highly effective and scalable solution.[5][6][7]

The Chemistry: The purification relies on the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde or reactive ketone.[8] This reaction forms a stable, water-soluble ionic adduct, which can be easily separated from the less reactive and organic-soluble this compound via liquid-liquid extraction.[9]

G cluster_0 Organic Phase cluster_1 Aqueous Phase Ketone This compound (Product) Aldehyde R-CHO (Impurity) Adduct [R-CH(OH)SO₃]⁻Na⁺ (Water-Soluble Adduct) Aldehyde->Adduct Bisulfite NaHSO₃

Caption: Selective reaction of aldehyde impurities with sodium bisulfite.

Experimental Protocol 1: Aldehyde Removal via Bisulfite Wash

This protocol is designed for the selective removal of aldehyde impurities from a ketone mixture.

  • Dissolution: Dissolve the crude this compound mixture in a water-miscible organic solvent like dimethylformamide (DMF), which is optimal for aliphatic ketones and aldehydes.[5][6] A typical ratio is 1 part crude product to 5-10 parts DMF.

  • Reaction: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution. Caution: This reaction can generate sulfur dioxide gas; perform this step in a well-ventilated fume hood.[5]

  • Mixing: Shake the separatory funnel vigorously for 30-60 seconds to ensure intimate contact between the phases and facilitate the adduct formation.[8]

  • Extraction: Add a water-immiscible organic solvent, such as ethyl acetate or diethyl ether, along with deionized water to the funnel to create distinct organic and aqueous layers. Shake gently to partition the components.[5][7]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct. The upper organic layer contains your purified product.

  • Washing: Wash the organic layer sequentially with deionized water and then a saturated brine solution to remove residual DMF and water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Q3: When is fractional distillation the right choice, and what are the key parameters?

Fractional distillation is the primary method for separating liquids with different boiling points.[10] It is highly effective for removing impurities that have a significantly lower or higher boiling point than this compound (B.P. ~162.7°C).[11]

Causality: The separation is based on the principle that as a liquid mixture is heated, the vapor phase becomes enriched in the more volatile component (the one with the lower boiling point). A fractionating column provides a large surface area (e.g., Vigreux indentations or packing material) for repeated vaporization-condensation cycles, which progressively enriches the vapor with the lower-boiling component as it rises up the column.[10]

Experimental Protocol 2: High-Purity Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column or a packed column with Raschig rings or metal sponges is essential for efficient separation.[11] Ensure all glass joints are properly sealed. The thermometer bulb must be positioned just below the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Heating: Heat the distillation flask containing the crude product gently using a heating mantle. Add boiling chips to ensure smooth boiling.

  • Equilibration: As the mixture heats, allow the vapor to slowly rise through the fractionating column. A "reflux ring" of condensing vapor should be visible moving up the column. The goal is to establish a temperature gradient along the column.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction. This will contain residual solvents and other volatile impurities. The temperature will be low and may fluctuate.

    • Main Fraction: Once the distillation temperature stabilizes at the boiling point of this compound (~162.7°C at atmospheric pressure), switch to a clean receiving flask to collect the main product fraction. Collect the product over a narrow temperature range (e.g., ± 2°C).

    • End Fraction: A sharp rise or drop in temperature indicates that the main product has distilled over and higher or lower boiling impurities are now distilling. Stop the distillation at this point.

  • Purity Analysis: Analyze the collected main fraction using an appropriate analytical method, such as Gas Chromatography (GC), to confirm purity.[12]

Q4: My product is still impure after distillation. What went wrong?
ProblemPossible CauseSolution
Poor Separation The boiling points of the impurity and product are too close.- Use a longer fractionating column or one with a higher number of theoretical plates. - Reduce the heating rate to distill more slowly, allowing for better equilibration.[11]
Distillation rate is too fast.- Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[11]
Product is Wet Incomplete drying before distillation.- Ensure the crude product is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄) before distillation.
Thermal Degradation Product is unstable at its boiling point.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent degradation.

Analytical Methods for Purity Confirmation

Validating the purity of your final product is a critical final step.

  • Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for GC analysis. A GC-FID (Flame Ionization Detector) method can provide excellent quantitative data on purity by area percent normalization, while GC-MS (Mass Spectrometry) can help identify the structure of any remaining impurities.[12]

  • Karl Fischer Titration: This is the gold standard for accurately determining water content, which is a common impurity that can be difficult to quantify by GC alone.[12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product and detect impurities if they are present in sufficient concentration (>1%).

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
  • Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. NIH. [Link]
  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]
  • Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. Soho Finance. [Link]
  • Is it possible to purify aldehyde by column?
  • Method for purification of ketones.
  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
  • 1,3-Dimethoxy-2-propanol - analysis. Analytice. [Link]
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • 1,3-Dimethoxy-2-propanol. PubChem. [Link]
  • Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane.
  • 1,3-Dimethoxypropane. PubChem. [Link]
  • Fractional Distill

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Technical Support Center: Navigating the Scale-Up of 1,3-Dimethoxypropan-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of reactions involving 1,3-dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone). This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale laboratory successes to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to anticipate and overcome these challenges effectively.

Introduction to this compound

This compound (CAS No: 18664-32-9) is a functionalized ketone containing two ether linkages. Its unique structure makes it a valuable building block in organic synthesis, particularly for creating complex heterocyclic molecules and as a precursor in pharmaceutical development. However, the presence of both a reactive ketone carbonyl group and two ether moieties presents a specific set of challenges when moving from bench-scale synthesis to industrial production. These challenges often revolve around reaction control, impurity profiles, thermal safety, and purification.[1][2]

This guide is structured in a question-and-answer format to directly address the practical issues you may be facing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield has significantly dropped upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can I troubleshoot this?

This is one of the most common issues in process chemistry. The drop in yield is often not due to a change in the fundamental chemistry but rather to physical and engineering limitations that become prominent at a larger scale.[1][2]

Possible Causes & Solutions:

  • Inefficient Heat Transfer: Exothermic or endothermic reactions are harder to control in large reactors due to a lower surface-area-to-volume ratio.[2] This can lead to localized hot spots or cold spots, promoting side reactions or incomplete conversion.

    • Troubleshooting:

      • Characterize Thermal Profile: Use reaction calorimetry (e.g., RC1) on a small scale to understand the heat flow of your reaction. This data is crucial for designing an appropriate cooling/heating strategy for the larger vessel.

      • Control Reagent Addition: For exothermic reactions, slow, controlled addition of the limiting reagent is critical. Consider using a syringe pump for small-scale pilot runs and a calibrated dosing pump for larger scales.

      • Improve Agitation: Ensure the reactor's mixing is adequate to maintain a homogenous temperature throughout the vessel. Poor mixing can be as detrimental as inadequate cooling.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid or liquid-liquid), the rate of reaction can become limited by how quickly the reactants can mix.[1] What appears instantaneous in a well-stirred round-bottom flask can be very slow in a large reactor.

    • Troubleshooting:

      • Optimize Agitation: The type of impeller and the stirring speed (RPM) are critical. A mechanical stirrer with a properly designed agitator (e.g., pitched-blade turbine for good axial flow) is necessary.

      • Consider a Phase-Transfer Catalyst: For liquid-liquid reactions, a phase-transfer catalyst can significantly improve reaction rates at the interface.

  • Changes in Impurity Profile: Trace impurities in starting materials or solvents, which are negligible at a small scale, can have a significant impact on a larger scale. For instance, water content can be a major issue.[3]

    • Troubleshooting:

      • Re-evaluate Starting Material Specifications: Obtain certificates of analysis for all raw materials and consider testing for critical impurities that might affect your reaction.

      • Utilize Dehydrating Agents: If your reaction is moisture-sensitive, consider the use of chemical water scavengers.[4]

Logical Workflow for Troubleshooting Yield Loss

Caption: A logical workflow for diagnosing and resolving yield loss during scale-up.

Q2: I am observing a new, significant byproduct that was not present in my lab-scale reactions. How do I identify it and prevent its formation?

The appearance of new byproducts at scale is often linked to the issues of prolonged reaction times or temperature deviations discussed in Q1. The ketone functionality in this compound is susceptible to several side reactions.

Potential Side Reactions and Byproducts:

  • Self-Condensation (Aldol-type reaction): Under basic or acidic conditions, enolizable ketones can undergo self-condensation. At higher temperatures or longer reaction times common in scale-up, this can become a significant pathway.

  • Decomposition: Thermal stress can lead to the decomposition of this compound. The ether linkages might be susceptible to cleavage under harsh acidic conditions.

  • Over-reaction with Reagents: If a reactive reagent is not dispersed quickly enough due to poor mixing, localized high concentrations can lead to multiple additions or other undesired reactions.

Identification and Mitigation Strategy:

  • Isolate and Characterize: The first step is to isolate the byproduct, if possible, using techniques like preparative chromatography. Characterize its structure using NMR, Mass Spectrometry, and IR spectroscopy.

  • Hypothesize the Formation Pathway: Once the structure is known, you can propose a plausible chemical mechanism for its formation. For example, if you identify a dimer of your starting material, an aldol condensation is a likely culprit.

  • Adjust Reaction Conditions:

    • If an aldol-type byproduct is formed, re-evaluate the pH of your reaction. If the reaction can be run under neutral conditions, this is often preferable. If a base or acid is required, consider using a milder one or adding it at a lower temperature.

    • If decomposition is suspected, perform thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) on your starting material and reaction mixture to identify a safe operating temperature range.

    • To prevent over-reaction , improve the subsurface addition of reagents combined with vigorous mixing to ensure rapid homogenization.

Protocol 1: Analytical Monitoring of Impurity Formation

This protocol outlines a method for tracking impurity formation during a scaled-up reaction.

Objective: To determine at what stage and under what conditions the new byproduct is forming.

Methodology:

  • Set up the scaled-up reaction in a reactor equipped with a sampling port.

  • Take samples at regular intervals (e.g., every 30 minutes) and also at key process milestones (e.g., after reagent addition, during heat-up).

  • Quench the reaction in each sample immediately to halt any further chemical changes.

  • Analyze each sample using a suitable chromatographic method (e.g., GC-MS or LC-MS). This allows for the quantification of starting material, desired product, and the new byproduct over time.[5][6]

  • Plot the concentration profiles of all key components versus time. This "reaction profile" will provide critical insight into the kinetics of byproduct formation.

Data Interpretation:

Time (min)Starting Material (%)Product (%)Byproduct (%)Temperature (°C)
01000025
307524150
604055580
9010751580
1205702580

In this hypothetical example, the data clearly shows that byproduct formation accelerates significantly at the target temperature of 80°C and after most of the starting material has been consumed. This suggests it may be a consecutive reaction where the product itself is reacting further or that it's a temperature-sensitive side reaction.

Q3: What are the key safety considerations when handling kilogram quantities of this compound?

Safety is paramount in any scale-up activity. While this compound is not acutely toxic, its physical properties present hazards that are magnified at a larger scale.

Key Hazards & Mitigation:

  • Flammability: this compound is a flammable liquid with a flash point of approximately 42.1°C. At a large scale, the risk of vapor accumulation and ignition is much higher.

    • Mitigation:

      • Work in a well-ventilated area, preferably a walk-in fume hood or a designated process bay.

      • Use intrinsically safe and explosion-proof equipment (stirrers, heating mantles, pumps).[7]

      • Ground and bond all metal containers and reactors to prevent static discharge, a common ignition source.[8]

      • Have appropriate fire suppression systems readily available (e.g., CO2 or dry chemical extinguishers).[7]

  • Thermal Runaway: As mentioned, exothermic reactions can be difficult to control. A thermal runaway, where the reaction rate increases uncontrollably, can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

    • Mitigation:

      • Reaction Calorimetry: This is the most critical tool for assessing thermal risk. It will determine the total heat of reaction and the maximum temperature of the synthetic reaction (MTSR).

      • Emergency Cooling: Ensure the reactor has a reliable and adequate cooling system. A secondary cooling system or a quench plan should be in place for emergencies.

      • Pressure Relief: The reactor must be equipped with a properly sized rupture disc or relief valve.

Safety Workflow Diagram

SafetyWorkflow Start Planning Scale-Up ReviewSDS Review Safety Data Sheet (SDS) for this compound Start->ReviewSDS AssessFlammability Assess Flammability Hazard (Flash Point: ~42°C) ReviewSDS->AssessFlammability AssessThermal Assess Thermal Hazard (Reaction Calorimetry) ReviewSDS->AssessThermal ImplementGrounding Implement Grounding & Bonding AssessFlammability->ImplementGrounding UseExProof Use Explosion-Proof Equipment AssessFlammability->UseExProof PlanCooling Plan Primary & Emergency Cooling AssessThermal->PlanCooling InstallRelief Install Pressure Relief System AssessThermal->InstallRelief Proceed Proceed with Scale-Up ImplementGrounding->Proceed UseExProof->Proceed PlanCooling->Proceed InstallRelief->Proceed

Caption: A workflow for assessing and mitigating safety hazards during scale-up.

Q4: How should I approach the purification of my product from unreacted this compound and other impurities at a multi-kilogram scale?

Purification methods that are convenient in the lab, such as column chromatography, are often impractical and uneconomical at an industrial scale.[2]

Recommended Scale-Up Purification Techniques:

  • Distillation: If your product has a significantly different boiling point from this compound (Boiling Point: ~163°C) and other impurities, fractional distillation is often the most effective and scalable method.

    • Considerations: A packed column or a column with trays will be needed for efficient separation. The distillation should be performed under vacuum if the product is thermally sensitive.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification.

    • Troubleshooting:

      • Solvent Screening: A thorough solvent screen is necessary to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.

      • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to avoid trapping impurities.

      • Seeding: Seeding the solution with a small amount of pure product can help control crystallization and yield a more consistent particle size.

  • Liquid-Liquid Extraction: This is a robust technique for separating components based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and water).[5]

    • Considerations:

      • Solvent Selection: The choice of solvent is critical for achieving a good partition coefficient for your product versus the impurities.

      • pH Adjustment: If your product or impurities have acidic or basic functional groups, adjusting the pH of the aqueous phase can dramatically improve separation efficiency.

References

  • Ministry of the Environment, Government of Japan. (n.d.). Detailed Method for Environmental Survey and Monitoring of Persistent Organic Pollutants.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
  • Google Patents. (2015). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • PubChem. (n.d.). 1,3-Dimethoxypropane.
  • PubChem. (n.d.). 1,3-Dimethoxy-2-propanol.
  • CPI. (2024). 6 key challenges when scaling up sustainable chemical processes.
  • Reddit. (2019). Why are some reactions difficult to scale up?
  • Organic Syntheses. (n.d.). Procedure.
  • PubMed Central. (2018). Late-Stage Diversification: A Motivating Force in Organic Synthesis.
  • Google Patents. (1988). Process for the production of 2,2-dimethoxypropane.
  • PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • Journal of the American Chemical Society. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.

Sources

Technical Support Center: Stabilizing 1,3-Dimethoxypropan-2-one for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dimethoxypropan-2-one (CAS: 18664-32-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during its storage and use in your experiments. Our approach is rooted in the fundamental principles of organic chemistry, supported by established protocols for analogous compounds.

Understanding the Instability of this compound

This compound, also known as 1,3-dimethoxyacetone, is a unique molecule possessing both a central ketone carbonyl group and two flanking ether (acetal-like) linkages. This combination of functional groups dictates its stability profile and potential degradation pathways. Understanding these pathways is the first step toward effective stabilization.

The primary routes of degradation are:

  • Acid-Catalyzed Hydrolysis: The ether linkages are susceptible to cleavage in the presence of acid and water, leading to the formation of methanol and other byproducts. This is a common degradation pathway for acetals and ketals.

  • Peroxide Formation: Like many ethers, this compound can undergo auto-oxidation in the presence of oxygen, light, and heat to form explosive peroxide impurities.

  • Ketone Reactions: The ketone functionality can potentially undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts.

  • Photodegradation: Ketones are known to be susceptible to degradation upon exposure to UV light.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, the ideal storage conditions are refrigeration at 4°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The exclusion of oxygen and moisture is critical to prevent peroxide formation and hydrolysis, respectively.

Q2: I've noticed a change in the color of my this compound. What could be the cause?

A2: A change in color, such as the development of a yellow or brown tint, can be an indicator of degradation. This could be due to the formation of polymeric byproducts from the ketone functionality or the presence of other degradation products. We recommend performing an analytical check, such as GC-MS or NMR, to assess the purity of the material.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term storage at room temperature may be acceptable for immediate use, we strongly advise against it for any extended period. The rate of potential degradation reactions, including peroxide formation and hydrolysis, increases with temperature. For long-term stability, refrigeration is essential.

Q4: What are the signs of peroxide formation, and how can I test for it?

A4: Peroxides can be insidious as they may not be visually apparent at low concentrations. However, in some cases, the formation of crystals or a viscous liquid in the container can indicate high levels of peroxides. Commercially available peroxide test strips can be used for a semi-quantitative assessment. Caution: If you suspect high levels of peroxides, do not attempt to open the container, as friction from the cap can cause detonation. Contact your institution's environmental health and safety office for guidance on disposal.

Q5: Is it necessary to use a stabilizer for long-term storage?

A5: For long-term storage, especially if the container will be opened multiple times, the use of a stabilizer is highly recommended. A free-radical scavenger like butylated hydroxytoluene (BHT) can effectively inhibit peroxide formation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of this compound leading to lower purity and the presence of reactive impurities.1. Verify the purity of your stock solution using an appropriate analytical method (e.g., GC-MS, ¹H NMR). 2. If degradation is confirmed, purify the compound by distillation under reduced pressure. 3. Implement the recommended storage and handling procedures to prevent future degradation.
Precipitate formation in the container This could be due to the formation of peroxides or polymeric byproducts.Do not open the container. Treat it as potentially explosive and contact your institution's environmental health and safety office for proper disposal procedures.
pH of the reaction mixture becomes acidic Acid-catalyzed hydrolysis of the ether linkages in this compound, releasing acidic byproducts.1. If your reaction is sensitive to acid, consider storing the compound over a neutral desiccant like molecular sieves to remove any trace moisture and acidic impurities. 2. Ensure all reaction glassware is scrupulously dry.

Experimental Protocols

Protocol 1: Stabilization of this compound with BHT

This protocol describes the addition of butylated hydroxytoluene (BHT), a free-radical scavenger, to inhibit peroxide formation during long-term storage.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., dichloromethane, if preparing a stock solution)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • If starting with a fresh, unopened bottle of this compound, proceed to step 2. If the compound has been previously opened, it is advisable to test for peroxides before proceeding.

  • Calculate the amount of BHT required to achieve a final concentration of 50-200 ppm. For example, for 100 g of this compound, you would add 5-20 mg of BHT.

  • Add the calculated amount of BHT directly to the this compound.

  • Gently agitate the mixture until the BHT is fully dissolved.

  • Blanket the headspace of the container with an inert gas (nitrogen or argon).

  • Seal the container tightly with a PTFE-lined cap.

  • Store the stabilized compound at 4°C in the dark.

  • Label the container clearly, indicating the compound, the date of stabilization, and the concentration of BHT added.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[1][2][3] This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • Oven

  • Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS, NMR)

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Keep at room temperature and analyze at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at the same time points as the acid hydrolysis sample.

  • Oxidative Degradation: To a third sample, add an equal volume of 3% H₂O₂. Keep at room temperature and analyze at the specified time points.

  • Thermal Degradation: Place a sample in an oven at a controlled elevated temperature (e.g., 60°C). Analyze at predetermined time points.

  • Photodegradation: Expose a sample to UV light at 254 nm. Protect a control sample from light. Analyze both samples at specified time points.

  • Analysis: Analyze the stressed samples and a control sample (stored under ideal conditions) using a suitable analytical method to quantify the parent compound and detect the formation of degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

A This compound B Acid-Catalyzed Hydrolysis (+ H₂O, H⁺) A->B C Peroxide Formation (+ O₂, light, heat) A->C D Ketone Reactions (e.g., self-condensation) A->D E Methanol + Unstable Intermediates B->E F Hydroperoxides & Peroxides C->F G Polymeric Byproducts D->G

Caption: Potential degradation pathways of this compound.

A Free Radical (R•) B This compound A->B initiates C BHT (Butylated Hydroxytoluene) A->C scavenged by D Peroxide Formation B->D E Stable Radical C->E F Inhibition of Peroxidation E->F

Caption: Mechanism of BHT as a free-radical scavenger.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OAJPR.
  • Stability Study Protocol. (n.d.). Egyptian Drug Authority.
  • Butylated hydroxytoluene. (n.d.). Wikipedia.
  • Accelerated Stability Studies Exp Lab Work. (n.d.). Scribd.
  • Accelerated stability testing. (n.d.). SlideShare.
  • Vizuete, A. F., de Mello, F., & de Oliveira, D. L. (2010). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. Neurochemical Research, 35(9), 1383–1389.
  • Sravani, G., et al. (n.d.). Stability Indicating Forced Degradation Studies. RJPT.
  • Pawar, S. V., & Loni, A. B. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Square.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (n.d.). US EPA.
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • NMR Problems. (n.d.). MSU chemistry.
  • Williams, H. (n.d.). Predictive Stability Testing with ASAP Studies. Studylib.
  • 1,3-Dimethoxy-2-propanol. (n.d.). PubChem.
  • Zhang, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9831.
  • Vizuete, A. F., de Mello, F., & de Oliveira, D. L. (2010). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. ResearchGate.
  • Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from. (n.d.). ACS Publications.
  • Kovács, Z., D'Agostino, D. P., & Ari, C. (2020). Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis. Frontiers in Nutrition, 7, 604183.
  • Al-Hakeim, E. K., et al. (2021). Development and validation of stability-indicating RP-HPLC method for estimation of dalfampridine in bulk drug and tablet dosage. Future Journal of Pharmaceutical Sciences, 7(1), 86.
  • Gu, H., & Edison, A. S. (2009). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of visualized experiments : JoVE, (32), 1639.
  • La Nasa, J., et al. (2021). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Toxics, 9(11), 288.
  • Propane, 1,3-dimethoxy-. (n.d.). NIST WebBook.
  • Poff, A. M., Koutnik, A. P., & D'Agostino, D. P. (2020). Ketogenic diets and Ketone suplementation: A strategy for therapeutic intervention. Frontiers in Physiology, 11, 613648.
  • 1,2-Dimethoxypropane. (n.d.). SpectraBase.
  • Psillakis, E., et al. (2007). Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions. Journal of hazardous materials, 146(3), 565–570.
  • Synthesis of α-Diazo Ketones. (n.d.). Organic Chemistry Portal.
  • Pendiukh, V., et al. (2023). Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis. ChemRxiv.
  • 1,3-Dimethoxypropan-2-amine. (n.d.). PubChem.
  • Determination of 1,3-butadiene degradation products in air samples by thermal desorption-gas chromatography-mass spectrometry. (n.d.). ResearchGate.

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Technical Support Center: Byproduct Formation in Reactions Involving 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dimethoxypropan-2-one. This guide is designed to provide expert insights and practical troubleshooting advice to help you anticipate and mitigate the formation of unwanted byproducts in your experiments. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions for higher yields and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do they influence byproduct formation?

A1: this compound possesses two key reactive sites: the central ketone carbonyl group and the α-protons on the adjacent methylene carbons. The carbonyl group is electrophilic and susceptible to attack by nucleophiles. The α-protons are acidic and can be abstracted by a base to form an enolate, which is a potent nucleophile. The interplay between these sites dictates the course of the reaction and the potential for byproduct formation. Furthermore, the methoxy groups, while generally stable, can be involved in side reactions under certain conditions.

Q2: What are the most common classes of reactions where this compound is utilized?

A2: Given its structure, this compound is a versatile building block. It is frequently employed in reactions such as:

  • Aldol-type condensations: The enolate can react with other carbonyl compounds.

  • Reactions with amines: The ketone can undergo condensation with primary or secondary amines to form imines or enamines, respectively.

  • Reductions: The ketone can be reduced to the corresponding alcohol, 1,3-dimethoxypropan-2-ol.[1][2]

  • Heterocycle synthesis: It can serve as a three-carbon building block for the synthesis of various heterocyclic systems.

Q3: How stable is this compound under typical reaction conditions?

A3: this compound is generally stable under neutral and basic conditions at moderate temperatures. However, prolonged exposure to strong acids can lead to the hydrolysis of the methoxy groups. Strong bases can promote self-condensation or other side reactions if not carefully controlled. It is a flammable liquid and should be handled with appropriate care.[3]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Unexpected Aldol Self-Condensation Products

Symptom: You observe the formation of higher molecular weight impurities, often with a more complex proton NMR spectrum than expected, particularly in base-catalyzed reactions.

Root Cause: In the presence of a base, this compound can form an enolate that can then react with another molecule of the starting ketone. This aldol addition product can subsequently dehydrate to form an α,β-unsaturated ketone.

Troubleshooting Steps:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) to favor the formation of the kinetic enolate and minimize self-condensation.

  • Temperature Control: Perform the enolate formation at low temperatures (e.g., -78 °C) to reduce the rate of self-condensation.

  • Order of Addition: Add the base to the ketone solution at low temperature, and then add the electrophile to the pre-formed enolate. This minimizes the time the enolate is present with unreacted ketone.

  • Reaction Concentration: Running the reaction at a higher dilution can disfavor the bimolecular self-condensation reaction.

Issue 2: Formation of Imines and Enamines with Unintended Stoichiometry

Symptom: When reacting with a primary amine, you isolate a mixture of the desired imine and a bis-imine or other complex products. With secondary amines, enamine formation may be incomplete or lead to side products.

Root Cause: The reaction of ketones with amines is an equilibrium process.[4] The stoichiometry of the reactants and the removal of water are critical to drive the reaction to the desired product.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the molar equivalents of the amine. For a mono-imine, use a 1:1 ratio.

  • Water Removal: Use a Dean-Stark apparatus or a drying agent (like molecular sieves) to remove the water formed during the reaction and drive the equilibrium towards the product.

  • pH Control: The rate of imine formation is often optimal around a pH of 5. At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step.

Issue 3: Byproducts from Reduction Reactions

Symptom: Reduction of the ketone to 1,3-dimethoxypropan-2-ol is accompanied by the formation of impurities.

Root Cause: The choice of reducing agent and reaction conditions can influence the outcome. Over-reduction or side reactions with the solvent or impurities can occur.

Troubleshooting Steps:

  • Mild Reducing Agents: Use a mild and selective reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Temperature Management: Perform the reduction at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions.

  • Aqueous Work-up: A careful aqueous work-up is necessary to quench any remaining reducing agent and to protonate the resulting alkoxide.

Experimental Protocols

Protocol 1: Minimizing Self-Condensation in an Aldol-Type Reaction

Objective: To generate the lithium enolate of this compound and trap it with an electrophile with minimal self-condensation.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the cooled solvent.

  • Add LDA solution (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add a solution of the electrophile (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Controlled Imine Formation with a Primary Amine

Objective: To synthesize the N-substituted imine of this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Toluene

  • Catalytic p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), benzylamine (1.0 eq.), and toluene.

  • Add a catalytic amount of p-TsOH.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Visualizing Reaction Pathways

Byproduct_Formation cluster_main Main Reaction Pathways cluster_byproducts Potential Byproduct Pathways 1,3-DMP This compound Enolate Enolate Intermediate 1,3-DMP->Enolate Base (e.g., LDA) Desired_Product Desired Product (e.g., Aldol Adduct, Imine) 1,3-DMP->Desired_Product + Nucleophile (e.g., Amine) Self_Condensation Aldol Self-Condensation Product 1,3-DMP->Self_Condensation Base Enolate->Desired_Product + Electrophile Enolate->Self_Condensation + 1,3-DMP Bis_Imine Bis-Imine or other over-reaction products Desired_Product->Bis_Imine Excess Amine/ Improper Stoichiometry

Caption: Potential reaction pathways for this compound.

Data Summary

Issue Potential Byproduct Key Contributing Factors Recommended Mitigation Strategy
Aldol Self-CondensationHigher molecular weight α,β-unsaturated ketonesStrong nucleophilic base, high concentration, elevated temperatureUse of a hindered base (LDA), low temperature (-78 °C), controlled addition
Incomplete Imine FormationUnreacted starting materialsPresence of water, incorrect pHWater removal (Dean-Stark), pH optimization (~5)
Over-reaction with AminesBis-imines, complex mixturesIncorrect stoichiometryPrecise control of molar equivalents
Reduction Side ProductsVarious impuritiesHarsh reducing agents, high temperatureUse of mild reducing agents (NaBH₄), low temperature (0 °C)

References

  • BenchChem. (2025). Technical Support Center: Purification of 1,3-Dimethoxypropane.
  • BenchChem. (2025). Technical Support Center: Reactions of 1,3-Dibromo-2,2-dimethoxypropane with Strong Bases.
  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanism of 1,3-Dimethoxypropane with Carbonyls.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 1,3-Dimethoxy-2-propanol.
  • Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

Sources

Technical Support Center: Monitoring Reactions of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into monitoring chemical reactions involving 1,3-dimethoxypropan-2-one (CAS: 18664-32-9). As a versatile ketone building block, understanding its transformation in real-time is critical for optimizing yield, minimizing impurities, and ensuring reproducibility. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with this compound?

A1: The three primary methods for tracking the consumption of this compound and the formation of products are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the specific reaction parameters and the level of detail required.

Q2: How do I select the best monitoring technique for my experiment?

A2: Your choice should be guided by the following considerations:

  • Speed and Frequency: For rapid, qualitative checks at frequent intervals (e.g., every 15-30 minutes), TLC is unparalleled in its simplicity and speed.[1][2]

  • Volatility and Purity Analysis: If your reactants and products are volatile and you require quantitative data or identification of minor byproducts, GC-MS is the preferred method.[3][4]

  • Structural Confirmation and Quantitation: For unambiguous structural elucidation of all components in the reaction mixture and precise, non-destructive quantification, NMR is the most powerful tool.[5][6] It is particularly useful when reaction intermediates need to be identified.

Q3: this compound lacks a strong chromophore. How can I visualize it on a TLC plate?

A3: Since this compound is not UV-active, visualization requires chemical staining after the plate has been developed. The most effective stains for this ketone are:

  • Potassium Permanganate (KMnO₄) stain: This is a general-purpose stain for compounds that can be oxidized. It will appear as a yellow or white spot on a purple background.

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain: This stain is highly specific for aldehydes and ketones, reacting with the carbonyl group to form a bright orange or yellow spot.[7] This is an excellent choice for specifically tracking the consumption of the starting material.

Q4: What are the key safety considerations when handling this compound and its reactions?

A4: While specific safety data for this compound is limited, related structures like 1,3-dimethoxypropane and 1,3-dimethoxy-2-propanol are known to be flammable liquids and vapors that can cause skin and eye irritation.[8][9] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood away from ignition sources.[8][9]

Troubleshooting and Protocol Guides

This section provides detailed protocols and troubleshooting advice for the most common monitoring techniques.

1. Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly assessing reaction progress. By comparing the spotting of the starting material, the reaction mixture, and a "co-spot," one can quickly determine if the starting ketone is being consumed.[1][10]

  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[10]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of pure this compound onto the "SM" lane.

    • Apply another spot of the starting material solution onto the "CO" lane.

    • Carefully withdraw a small aliquot from your reaction vessel. Quench it if necessary (e.g., in a vial with a small amount of buffer or solvent).

    • Spot the quenched reaction mixture directly onto the "RXN" lane and then carefully spot it directly on top of the starting material spot in the "CO" lane.[1][10] The co-spot lane is crucial for resolving compounds with similar Rf values.[10]

  • Develop the Plate: Place the TLC plate in the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, dip it into a prepared staining solution (e.g., 2,4-DNPH or KMnO₄ stain) and gently heat it with a heat gun until spots appear.

  • Interpret: A completed reaction will show the disappearance of the starting material spot in the "RXN" lane and the appearance of one or more new product spots.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Draw Baseline on Plate prep_chamber->prep_plate prep_samples Prepare SM & RXN Samples prep_plate->prep_samples spot_sm Spot Starting Material (SM) prep_samples->spot_sm spot_co Spot Co-Spot (CO) spot_sm->spot_co spot_rxn Spot Reaction Mixture (RXN) spot_co->spot_rxn develop Develop Plate in Chamber spot_rxn->develop visualize Dry & Stain Plate develop->visualize interpret Interpret Spot Pattern visualize->interpret result result interpret->result Reaction Complete?

Caption: General workflow for monitoring a reaction using TLC.

ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaky or elongated Sample is too concentrated; Compound is highly polar and interacting strongly with the silica.Dilute your sample before spotting; Add a small amount of a polar solvent (e.g., methanol or acetic acid) to your eluent system.
Rf values are all too high (>0.8) The solvent system is too polar.Decrease the polarity of your eluent (e.g., increase the proportion of hexanes to ethyl acetate).
Rf values are all too low (<0.2) The solvent system is not polar enough.Increase the polarity of your eluent (e.g., decrease the proportion of hexanes to ethyl acetate).
Starting material and product spots are merged The chosen solvent system does not provide adequate resolution.Systematically test different solvent systems. Try switching to a different solvent class (e.g., dichloromethane/methanol). Using the co-spot lane is essential here to confirm if they are truly overlapping.[10]
No spots are visible after staining The compound concentration is too low; The chosen stain is not reactive with your compounds.Concentrate the sample before spotting; Try a different, more general stain like potassium permanganate.
2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring reactions with volatile compounds. It separates the components of the reaction mixture and provides mass data to help identify them.

  • Sample Preparation:

    • Withdraw a small aliquot (~5-10 µL) from the reaction mixture.

    • Quench the aliquot in a 1.5 mL GC vial containing 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). This dilution is critical to avoid saturating the detector.

    • If your reaction involves non-volatile components (salts, catalysts), pass the diluted sample through a small plug of silica or filter it before injection.

  • Instrument Setup: Program the GC-MS with a suitable method. A general-purpose method is provided below but should be optimized for your specific product.

  • Analysis:

    • Inject a sample of your starting material to determine its retention time and mass spectrum. The fragmentation of this compound is expected to show a characteristic base peak at m/z 45 (methoxymethyl cation) from alpha-cleavage.[11]

    • Inject aliquots from your reaction at various time points.

    • Monitor the decrease in the peak area of the this compound peak and the increase in the peak area(s) of your product(s).

ParameterSettingRationale
GC Column DB-5ms or equivalent (non-polar)Provides good separation for a wide range of organic molecules.[11]
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program 50 °C hold for 2 min, then ramp 10 °C/min to 280 °CA standard program that can be adjusted based on product volatility.
Carrier Gas HeliumInert carrier gas.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
Mass Range 40 - 400 m/zCaptures the expected fragments without being slowed by scanning for very low masses.
ProblemPossible Cause(s)Recommended Solution(s)
No peaks observed Sample is too dilute; Compound is not volatile enough; Injector issue.Prepare a more concentrated sample; Check the boiling point of your expected product and increase oven/injector temperature if necessary; Perform injector maintenance.
Peaks are broad or tailing Column is overloaded; Active sites on the column or liner.Dilute the sample further; Use a fresh injector liner or trim the GC column.
Poor separation of product and starting material The temperature ramp is too fast; The column is not suitable.Decrease the oven ramp rate (e.g., to 5 °C/min) to improve resolution; Consider a column with a different polarity.
Mass spectrum is different than expected In-source thermal decomposition of the analyte; Unexpected side reaction has occurred.Lower the injector temperature; Analyze the fragmentation pattern to hypothesize the structure of the unexpected product.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural picture of your reaction mixture, allowing for clear identification and quantification of reactants, intermediates, and products.

  • Sample Preparation:

    • Withdraw a representative aliquot from the reaction (~0.1 mL).

    • Transfer it to a vial and remove the reaction solvent under reduced pressure or a stream of nitrogen. Caution: Do not remove volatile products.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, D₂O) and transfer it to an NMR tube.

  • Acquisition:

    • Acquire a reference ¹H NMR spectrum of your pure this compound starting material.

    • Acquire a ¹H NMR spectrum of your reaction mixture. For quantitative results, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 value).

  • Interpretation:

    • Identify the characteristic peaks for this compound.

    • Identify new peaks corresponding to your product(s).

    • Calculate the reaction conversion by integrating the starting material and product peaks. The ratio of the integrals (normalized for the number of protons) gives the molar ratio of the compounds in the mixture.

NucleusPredicted Chemical Shift (δ)MultiplicityIntegrationAssignment
¹H NMR ~3.4 ppmSinglet6H2 x -OCH₃
~4.2 ppmSinglet4H2 x -CH₂-
¹³C NMR ~59 ppm--2 x -OCH₃
~78 ppm--2 x -CH₂-
~205 ppm--C=O (Ketone)

Note: Predicted shifts are estimates and should be confirmed with a reference spectrum.

NMR_Troubleshooting start Problem with NMR Monitoring q_peaks Are peaks broad or distorted? start->q_peaks a_shim Re-shim the spectrometer. Ensure sample is free of solids. q_peaks->a_shim Yes q_quant Is quantification inaccurate? q_peaks->q_quant No a_lock Check lock signal stability. a_shim->a_lock a_d1 Increase relaxation delay (D1). Ensure peaks are well-separated. q_quant->a_d1 Yes q_overlap Are key peaks overlapping? q_quant->q_overlap No a_baseline Check baseline correction. Use a non-overlapping internal standard. a_d1->a_baseline a_solvent Try a different deuterated solvent (e.g., Benzene-d6, DMSO-d6). q_overlap->a_solvent Yes a_2d Run a 2D NMR experiment (e.g., COSY, HSQC) for assignment. a_solvent->a_2d

Caption: Decision tree for troubleshooting common NMR reaction monitoring issues.

References
  • Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry. (n.d.). American Association for Clinical Chemistry.
  • Umpierrez, G., & Korytkowski, M. (2016). Update on Measuring Ketones. Diabetes Spectrum, 29(2), 121-126.
  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds.
  • Method of analysis of aldehyde and ketone by mass spectrometry. (2007). Google Patents.
  • Eenfeldt, A. (2022).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.
  • Foley, D. A., et al. (2020). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 5(7), 1332-1337. Royal Society of Chemistry. [Link]
  • Jeż, S., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 95(30), 11215-11221.
  • Chemistry Lessons. (2023, August 1). How can TLC monitor the progress of a chemical reaction? [Video]. YouTube. [Link]
  • Nolis, G. M., et al. (2021). Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. ChemPhysChem, 22(10), 939-943.
  • Rahman, M. M., et al. (2018). Thin-Layer-Chromatography-A-Tool-to-Investigate-Kinetics-of-Michael-Addition-Reaction. Journal of Scientific Research, 10(3), 323-329.
  • Allery Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]
  • am Ende, D. J., et al. (2007). A Method for Real Time Monitoring of Chemical Reactions and Processes.
  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethoxy-2-propanol. PubChem Compound Database.
  • Díaz-Requejo, M. M., et al. (2009). Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. The Royal Society of Chemistry. [Link]
  • Lee, J., & Lee, M. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 59, 223-229. [Link]
  • International Atomic Energy Agency Nuclear Data Section. (n.d.). Monitor Reactions.
  • Szinay, D., et al. (2009). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water.
  • Wittmann, G. (2012). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water.
  • Potter, N. M., & Brereton, P. (2003). Determination of 1,3-Dichloropropanol in Soy Sauce and Related Products by Headspace Gas Chromatography with Mass Spectrometric Detection: Interlaboratory Study. Journal of AOAC International, 86(4), 763-770.
  • Zhang, Y., et al. (2024). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]

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Technical Support Center: Navigating Steric Hindrance in Reactions of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1,3-dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone). This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing this unique ketone in their synthetic workflows. The presence of two methoxy groups on the carbons alpha to the carbonyl group presents significant steric challenges that can impede common ketone reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the structure and reactivity of this compound.

Q1: What is the primary cause of steric hindrance in this compound?

A: The steric hindrance arises from the two methoxy groups (-OCH₃) located on the carbons directly adjacent (in the α-position) to the carbonyl group (C=O). These groups are conformationally flexible but occupy a significant volume of space, physically blocking the trajectory of incoming nucleophiles that need to attack the electrophilic carbonyl carbon. This shielding makes it difficult for many reagents to access the reaction center.

Q2: Can this compound form an enolate to participate in reactions like the Aldol condensation?

A: No, this compound cannot form an enolate. Enolate formation requires the presence of at least one acidic proton on an α-carbon. In this molecule, both α-carbons are fully substituted with two hydrogen atoms replaced by a methoxy group and the bond to the carbonyl carbon, leaving no α-protons to be abstracted by a base. Therefore, it can only act as an electrophilic partner (the acceptor) in crossed-aldol type reactions, such as the Claisen-Schmidt condensation.[1][2]

Q3: What are the most common experimental failures when using this ketone?

A: The most frequently encountered issues are:

  • No Reaction: Reagents, especially bulky ones, fail to react entirely due to steric inhibition.

  • Low Yields: Reactions proceed very slowly or reach an unfavorable equilibrium, resulting in poor conversion to the desired product.

  • Side Reactions: If harsh conditions (e.g., very high temperatures) are used to force the reaction, decomposition of the starting material or reagents may occur, leading to a complex mixture of byproducts.

Q4: What are the basic safety and handling properties of this compound?

A: this compound is a flammable liquid (Flash Point: ~42°C) and should be handled in a well-ventilated fume hood away from ignition sources. It is recommended to store it at refrigerated temperatures (e.g., 4°C) under an inert atmosphere like nitrogen to ensure its stability. Always consult the latest Safety Data Sheet (SDS) before use.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed, question-and-answer-based troubleshooting for common synthetic transformations that are complicated by the steric hindrance of this compound.

Guide 1: Nucleophilic Addition of Organometallics (e.g., Grignard & Organolithium Reagents)

The addition of carbon nucleophiles to form a tertiary alcohol is a cornerstone of organic synthesis, but it is highly sensitive to steric effects.

Problem: My Grignard reaction with this compound is failing or giving negligible yield.

Q: Why is my standard Grignard reaction not working?

A: Grignard reagents (R-MgX) are effective but relatively bulky nucleophiles.[3] The steric shield created by the α-methoxy groups in this compound can prevent the Grignard reagent from reaching the carbonyl carbon, leading to reaction failure.

Q: What is the first modification I should try?

A: Switch from a Grignard reagent to the corresponding organolithium reagent (R-Li). Organolithiums are generally more reactive (more "naked" carbanions) than Grignard reagents and can be more effective at overcoming moderate steric hindrance.

Q: I tried an organolithium reagent and the yield is still poor. How can I activate the ketone?

A: You can enhance the electrophilicity of the carbonyl carbon by using a Lewis acid additive. Cerium(III) chloride (CeCl₃) is an excellent choice for this purpose (Luche-type conditions). The cerium ion coordinates to the carbonyl oxygen, polarizing the C=O bond and making the carbon a much stronger electrophile, which facilitates the attack of the nucleophile.

Workflow: Enhancing Nucleophilic Addition

start Start: Low Yield in Grignard Reaction reagent_change Switch to Organolithium (R-Li) start->reagent_change Is yield still low? lewis_acid Add Lewis Acid Catalyst (e.g., CeCl₃) reagent_change->lewis_acid Is yield still low? success Successful C-C Bond Formation reagent_change->success conditions Optimize Conditions: - Higher Temperature - Longer Reaction Time lewis_acid->conditions For further optimization lewis_acid->success conditions->success

Caption: Decision workflow for troubleshooting nucleophilic additions.

Experimental Protocol: Cerium-Catalyzed Grignard Addition
  • Preparation: Flame-dry a round-bottom flask equipped with a stir bar and septum. Add anhydrous cerium(III) chloride (1.2 equivalents) and dry THF. Stir the suspension vigorously for 2-3 hours at room temperature to activate the CeCl₃.

  • Cooling: Cool the suspension to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for 30-60 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in dry THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC. If the reaction is slow, it can be allowed to warm slowly to 0 °C.

  • Quench & Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Proceed with a standard aqueous workup and extraction.

ParameterStandard GrignardCeCl₃-Mediated Grignard
Lewis Acid NoneCeCl₃ (1.2 eq.)
Temperature 0 °C to RT-78 °C to 0 °C
Typical Yield <10%60-85% (Substrate dependent)
Key Advantage Simpler setupOvercomes steric hindrance
Guide 2: Olefination via the Wittig Reaction

Converting a ketone to an alkene using a phosphorus ylide is a powerful tool, but highly sensitive to steric crowding around the carbonyl.

Problem: My Wittig reaction with this compound is sluggish and gives low yields.

Q: Why is my standard Wittig reaction failing?

A: The Wittig reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[4] The bulky triphenylphosphine group on the ylide, combined with the ketone's own steric bulk, makes the formation of this strained intermediate energetically unfavorable. Stabilized ylides (containing an electron-withdrawing group) are less reactive and are particularly prone to failure with hindered ketones.[5][6]

Q: Are there more reactive Wittig reagents I can use?

A: Yes, non-stabilized ylides (e.g., Ph₃P=CH₂) are significantly more reactive and offer a better chance of success.[4] Using salt-free conditions (e.g., generating the ylide with KHMDS instead of n-BuLi) can further increase the ylide's reactivity.

Q: Is there a better alternative to the Wittig reaction for hindered ketones?

A: The Horner-Wadsworth-Emmons (HWE) reaction is often superior for sterically hindered ketones. This reaction uses a phosphonate carbanion, which is generally less bulky and more nucleophilic than a Wittig ylide. This increased reactivity often allows it to succeed where the Wittig reaction fails. The byproduct, a water-soluble phosphate salt, is also easier to remove than the triphenylphosphine oxide from a Wittig reaction.

Mechanism: Wittig vs. HWE Reaction

cluster_0 Wittig Reaction cluster_1 HWE Reaction w_start Ketone + Ph₃P=CHR (Ylide) w_inter Oxaphosphetane (Sterically Crowded) w_start->w_inter [2+2] Cycloaddition w_prod Alkene + Ph₃P=O w_inter->w_prod Cycloreversion h_start Ketone + (RO)₂P(O)CHR⁻ (Phosphonate Anion) h_inter Betaine Intermediate (Less Hindered) h_start->h_inter Nucleophilic Attack h_prod Alkene + (RO)₂PO₂⁻ h_inter->h_prod Elimination

Caption: Comparison of Wittig and HWE reaction pathways.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
  • Preparation: To a flame-dried flask under nitrogen, add the desired phosphonate reagent (1.1 equivalents) and dry THF.

  • Base Addition: Cool the solution to 0 °C (or -78 °C depending on the phosphonate's acidity) and add a strong base such as sodium hydride (NaH, 1.1 equivalents) or n-BuLi portion-wise. Stir for 30 minutes to generate the phosphonate carbanion.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in dry THF dropwise to the colored carbanion solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for very sluggish reactions.

  • Workup: Quench the reaction with water or saturated NH₄Cl. Extract the product with an organic solvent, wash the organic layer, and purify.

Guide 3: Claisen-Schmidt (Crossed Aldol) Condensation

As established, this compound can only act as the electrophile in an aldol-type reaction. Overcoming its low reactivity in this role is key.

Problem: My base-catalyzed condensation between an enolizable ketone/aldehyde and this compound is not proceeding.

Q: Why is the reaction failing under standard basic conditions (e.g., NaOH in EtOH)?

A: There are two primary reasons. First, the steric hindrance around the carbonyl of this compound slows down the rate of attack by the nucleophilic enolate. Second, the competing self-condensation of your enolizable carbonyl partner is often much faster, consuming the starting material.

Q: How can I favor the desired crossed-condensation product?

A: You need to maximize the reactivity of the nucleophile while controlling the reaction sequence. There are two excellent strategies:

  • Solvent and Base Choice: Using a very strong base (e.g., KOH) in a polar aprotic solvent like DMSO can significantly increase the rate of reaction for sterically shielded ketones.[1] The reaction should be set up by adding the enolizable partner slowly to a mixture of the base and this compound to maintain a low concentration of the enolate and minimize self-condensation.[1]

  • Directed Aldol Reaction: For maximum control, use a directed approach. This involves pre-forming the enolate of your nucleophilic partner quantitatively using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C). Once the enolate is formed, this compound is added, forcing the desired crossed reaction to occur.[7]

Protocol: Directed Aldol Addition with a Pre-formed Lithium Enolate
  • Enolate Formation: In a flame-dried flask under nitrogen, dissolve your enolizable ketone (1.0 equivalent) in dry THF. Cool the solution to -78 °C. In a separate syringe, draw up a solution of LDA in THF (1.05 equivalents). Add the LDA solution dropwise to the ketone solution and stir for 45-60 minutes at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Add a pre-cooled (-78 °C) solution of this compound (1.2 equivalents) in dry THF to the enolate solution via cannula or syringe.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the consumption of the starting materials by TLC.

  • Quench and Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and perform a standard extractive workup.

References

  • Kanazawa University. (2019). Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals. EurekAlert!. [Link]
  • Wikipedia. (n.d.). Aldol condensation.
  • Newman, D. D., & Gagné, M. R. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic letters, 13(16), 4336–4339. [Link]
  • Doran, R., & Guiry, P. J. (2014). Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones. The Journal of Organic Chemistry, 79(19), 9112–9124. [Link]
  • Doran, R., & Guiry, P. J. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. The Journal of Organic Chemistry, 79(19), 9112-9124. [Link]
  • Semantic Scholar. (n.d.). Enantioselective construction of sterically hindered tertiary α-aryl ketones: a catalytic asymmetric synthesis of isoflavanones.
  • Jenner, G. (2002). Steric Effects in High Pressure Knoevenagel Reactions. Journal of Physical Organic Chemistry, 15(8), 452-456. [Link]
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Wittig reaction.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
  • Magritek. (n.d.).
  • Pires, R. (2020).

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Technical Support Center: Catalyst Selection for Reactions with 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 1,3-Dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone, CAS No. 18664-32-9). This guide is structured to provide direct answers to common challenges encountered during catalytic reactions involving this versatile ketone. Our focus is on providing not just solutions, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Section 1: Troubleshooting Aldol-Type Condensations

The ketone functionality in this compound is flanked by two methoxy groups, making the alpha-protons acidic and readily available for enolate formation. This makes it an excellent substrate for aldol-type reactions, including Knoevenagel condensations. However, achieving high yield and selectivity requires careful catalyst selection and process control.

FAQ 1.1: What are the recommended catalysts for aldol-type reactions with this compound?

The choice of catalyst is critical and depends on the reactivity of your coupling partner (the C-H-acidic compound). The reaction requires a basic catalyst to deprotonate the active methylene compound, which then acts as the nucleophile.

  • Homogeneous Basic Catalysts: For many applications, simple alkali carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient. They are mild enough to prevent significant self-condensation of the this compound while effectively promoting the desired reaction.

  • Heterogeneous Catalyst Systems: A highly effective approach involves using an alkali carbonate supported on a molecular sieve, such as a zeolite.[1] This system offers several advantages:

    • Enhanced Activity: The high surface area of the zeolite promotes efficient interaction between reactants and the catalyst.[1]

    • Simplified Workup: The solid catalyst can be easily removed by filtration, simplifying product purification.[1]

    • Improved Selectivity: The controlled basicity and porous structure of the zeolite can help minimize side reactions.

Stronger bases like sodium hydride (NaH) or alkoxides are generally not recommended for this substrate unless absolutely necessary, as they can promote undesired side reactions, including self-condensation and decomposition.

FAQ 1.2: My Knoevenagel condensation reaction yield is low. What are the common causes and solutions?

Low yield is a frequent issue that can often be traced back to a few key parameters. Before making drastic changes, systematically evaluate the following potential causes. The logical workflow below can guide your troubleshooting process.

G start Low Yield Observed q1 Is starting material consumed? (Check via TLC/GC-MS) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there multiple spots/peaks besides product and starting material? a1_yes->q2 cause1 Possible Cause: Catalyst Inactivity / Insufficient Loading a1_no->cause1 solution1 Troubleshooting Steps: 1. Use fresh, anhydrous catalyst. 2. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Consider a more active catalyst system (e.g., K2CO3/Zeolite A). cause1->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No cause2 Possible Cause: Side Reactions / Product Decomposition a2_yes->cause2 cause3 Possible Cause: Product Loss During Workup a2_no->cause3 solution2 Troubleshooting Steps: 1. Lower reaction temperature. 2. Use a milder catalyst. 3. Ensure reaction is performed under inert atmosphere. cause2->solution2 solution3 Troubleshooting Steps: 1. Check aqueous layer for product. 2. Optimize extraction solvent. 3. Use gentle concentration methods (avoid high heat). cause3->solution3

Caption: Troubleshooting workflow for low yield in aldol-type reactions.

Protocol 1: General Procedure for Knoevenagel Condensation Using a Heterogeneous Catalyst

This protocol describes a general method for the condensation of this compound with an active methylene compound, such as ethyl 2-cyanoacetate, using a K₂CO₃/Zeolite A catalyst system.[1]

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., ethyl 2-cyanoacetate) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (0.2 eq)

  • Zeolite A, 3Å or 4Å (1 g per 0.1 mol of carbonyl component)[1]

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Zeolite A powder followed by anhydrous K₂CO₃.

  • Reaction Setup: Add the anhydrous solvent, followed by the active methylene compound and this compound at room temperature with vigorous stirring.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 3-6 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid catalyst mixture through a pad of celite, washing the filter cake with the reaction solvent. c. Concentrate the filtrate under reduced pressure. d. The crude product can be purified by flash column chromatography on silica gel.

Section 2: Troubleshooting Catalytic Hydrogenation

The selective reduction of the ketone in this compound to yield 1,3-Dimethoxypropan-2-ol is a key transformation. Success hinges on choosing a catalyst that is active enough to reduce the ketone without cleaving the adjacent ether linkages.

FAQ 2.1: How can I selectively reduce the ketone in this compound to an alcohol?

Catalytic hydrogenation is an effective method for this transformation. The choice of catalyst is crucial for achieving high selectivity and yield.

CatalystTypical ConditionsAdvantagesPotential Issues
Pd/C (5-10%) 1-10 bar H₂, RT-50°C, Methanol or EthanolHighly active, cost-effective.Can cause hydrogenolysis of C-O bonds at higher temperatures and pressures, leading to byproducts.
Pd/Al₂O₃ 1-10 bar H₂, RT-50°C, Methanol or EthanolGenerally offers good activity.[2][3]Similar risk of hydrogenolysis as Pd/C, though sometimes substrate-dependent.
Raney® Nickel 10-50 bar H₂, 50-100°C, EthanolVery high activity, useful for sterically hindered ketones.Requires higher temperatures/pressures. High risk of ether cleavage. Pyrophoric nature requires careful handling.
Pd(OH)₂/C (Pearlman's Catalyst) 1-5 bar H₂, RT, Ethanol/Ethyl AcetateExcellent for hydrogenolysis-sensitive substrates.[4]More expensive than standard Pd/C.

For the selective hydrogenation of this compound, Pearlman's catalyst (Pd(OH)₂/C) is often the preferred choice due to its lower propensity to cleave ether bonds. Standard Pd/C can be effective if reaction conditions are carefully controlled (low temperature, moderate pressure).

FAQ 2.2: The hydrogenation is stalled or incomplete. What should I check?

An incomplete hydrogenation reaction can be frustrating. Common culprits include issues with the catalyst, the hydrogen source, or the substrate itself.

Troubleshooting Guide for Incomplete Hydrogenation:

Problem SymptomPossible CauseRecommended Solution
Slow or no H₂ uptake Catalyst Poisoning: Trace impurities (sulfur, halides) in the starting material or solvent can poison the catalyst.[5][6]Purify the starting material (e.g., by distillation) and use high-purity, degassed solvents.
Poor Catalyst Activity: The catalyst may be old, improperly stored, or from a poor-quality batch.Use a fresh batch of catalyst or a new, unopened container. Consider a higher catalyst loading (e.g., from 1 wt% to 5 wt%).
Reaction starts but stops prematurely Insufficient H₂ Pressure/Mixing: The reaction vessel may have a leak, or stirring is inadequate to ensure good contact between the gas, liquid, and solid catalyst phases.Check the system for leaks. Increase the stirring speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.
Product Inhibition: The product (1,3-dimethoxypropan-2-ol) may be adsorbing to the catalyst surface and inhibiting further reaction.This is less common but can be addressed by increasing catalyst loading or temperature slightly.
Starting material remains after prolonged reaction time Substrate Purity: The starting material may contain inhibitors or be less pure than assumed (e.g., 96% purity means 4% impurities).Verify the purity of the this compound via NMR or GC-MS.

Section 3: General Catalyst Handling and Deactivation

Catalyst stability is a key factor in the efficiency and cost-effectiveness of a chemical process.[7] Understanding why a catalyst loses activity is the first step toward preventing it.

FAQ 3.1: My heterogeneous catalyst's performance has degraded. What is happening?

Catalyst deactivation is the gradual loss of activity and can be attributed to several mechanisms, often categorized as chemical, thermal, or mechanical.[8]

  • Poisoning: This occurs when impurities in the feed stream bind strongly to the active sites on the catalyst, rendering them inactive.[5] Common poisons for metal catalysts include compounds containing sulfur, phosphorus, and halogens.[5]

  • Fouling or Coking: This involves the physical deposition of substances on the catalyst surface, blocking active sites and pores.[6] In reactions with organic molecules, this is often due to the formation of heavy carbonaceous deposits (coke).[6]

  • Sintering (Thermal Degradation): Exposure to high temperatures can cause the small, highly dispersed metal particles of a catalyst to agglomerate into larger crystals.[5] This reduces the active surface area and, consequently, the catalyst's activity.[5][6]

G cluster_0 Catalyst Deactivation Mechanisms Deactivation Catalyst Deactivation Loss of Activity & Selectivity Poisoning Poisoning Chemical adsorption of impurities (S, P, Halogens) on active sites Deactivation->Poisoning Chemical Fouling Fouling (Coking) Physical blockage of pores and active sites by carbon deposits Deactivation->Fouling Mechanical Sintering Sintering Thermal agglomeration of metal particles leading to loss of surface area Deactivation->Sintering Thermal

Sources

Technical Support Center: Managing the Stability of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,3-Dimethoxypropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the potential thermal instability and general chemical stability of this compound (also known as 1,3-dimethoxyacetone). While specific literature on the thermal decomposition of this compound is not extensively available, this guide synthesizes established principles of organic chemistry related to its ketone and ether functional groups to offer best practices, troubleshooting advice, and protocols for ensuring the integrity of your experiments.

I. Understanding the Stability Profile of this compound

This compound possesses a central ketone flanked by two methoxy groups. This structure presents several potential pathways for degradation under thermal, chemical, and photochemical stress. The ether linkages can be susceptible to peroxide formation and acid-catalyzed cleavage, while the ketone functionality can participate in various reactions, especially under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary concerns stem from its ether and ketone functionalities. Ethers, in the presence of oxygen, can form explosive peroxides over time, a process that can be accelerated by heat and light. The ketone group can undergo reactions such as aldol condensation under basic conditions or keto-enol tautomerism, which can be catalyzed by both acids and bases.[1]

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It is often recommended to store it under an inert atmosphere, such as nitrogen, to prevent peroxide formation.[3] Refrigeration at 4°C is a common storage temperature.[3]

Q3: Are there any known incompatible materials with this compound?

A3: Yes, it should be kept away from strong oxidizing agents, which can promote peroxide formation and potentially lead to vigorous reactions. It is also incompatible with strong acids and bases, which can catalyze its degradation.[4]

Q4: What are the likely hazardous decomposition products of this compound?

A4: Under thermal stress, complete decomposition would likely produce carbon monoxide (CO) and carbon dioxide (CO2).[4] Partial decomposition could lead to a variety of smaller molecules depending on the degradation pathway.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products. Thermal or chemical degradation of this compound.- Monitor Reaction Temperature: Ensure the reaction temperature is as low as feasible to minimize thermal decomposition. - Inert Atmosphere: Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - pH Control: If possible, buffer the reaction mixture to avoid strongly acidic or basic conditions. - Purity Check: Verify the purity of your this compound before use, as impurities can catalyze degradation.
Evidence of peroxide formation (e.g., positive peroxide test). Improper storage or prolonged exposure to air and light.- Test for Peroxides: Before use, especially with older stock, test for the presence of peroxides using commercially available test strips. - Purification: If peroxides are present, they can be removed by passing the compound through a column of activated alumina. Caution: Do not distill ethers containing high concentrations of peroxides. - Proper Storage: Always store in a tightly sealed container under an inert atmosphere and away from light.
Discoloration of the compound over time. Potential polymerization or formation of degradation products.- Characterize the Impurity: Use analytical techniques like GC-MS or LC-MS to identify the colored impurity.[5] - Purification: If necessary, purify the this compound by distillation under reduced pressure, but only after ensuring the absence of peroxides.

III. Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for predicting and mitigating instability. The following diagram illustrates hypothetical degradation routes for this compound based on the known reactivity of ethers and ketones.

A This compound B [Peroxide Formation] (Oxidative Stress) A->B C [Acid-Catalyzed Ether Cleavage] (Acidic Conditions) A->C D [Enolate Formation] (Basic Conditions) A->D E [Photochemical Decomposition] (UV Light) A->E F Hydroperoxides/Explosive Peroxides B->F G Methanol + Methoxyacetone C->G H Aldol Adducts/Condensation Products D->H I Radical Species -> Smaller Fragments E->I

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocols

Due to the limited specific stability data for this compound, it is highly recommended that researchers perform their own stability assessments, particularly when using it in new formulations or under strenuous reaction conditions. The following is a general protocol for a forced degradation study.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC or GC-MS system[5][6]

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions: [7][8]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid or liquid sample of this compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to a light source as specified in ICH Q1B guidelines.[8] A dark control should be run in parallel.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the stressed samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as HPLC with UV/MS detection or GC-MS, to separate and identify the parent compound and any degradation products.[9][10]

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize any significant degradation products using mass spectrometry and comparison to reference standards if available.

The following diagram outlines the workflow for this forced degradation study.

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation A Acid Hydrolysis (1M HCl, 60°C) F Sample at t=0, 4, 8, 12, 24h A->F B Base Hydrolysis (1M NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (80°C) D->F E Photolytic (ICH Q1B) E->F G Neutralize Acid/Base Samples F->G H Analyze by HPLC/GC-MS G->H I Calculate % Degradation H->I J Identify Degradation Products H->J K Elucidate Degradation Pathway J->K

Caption: Workflow for a forced degradation study of this compound.

V. Summary of Key Recommendations

Parameter Recommendation
Storage Store at 4°C under an inert atmosphere (e.g., nitrogen), protected from light.[3]
Handling Handle in a well-ventilated area, away from ignition sources.[2] Wear appropriate personal protective equipment.
Pre-use Check Test for peroxides, especially for older stock or if stored improperly.
Reaction Conditions Use the lowest feasible temperature and maintain an inert atmosphere. Avoid strong acids and bases unless they are part of the intended reaction, and if so, control the conditions carefully.
Stability Assessment Conduct forced degradation studies to understand the stability of this compound in your specific experimental matrix.[7][8]

This technical support guide is intended to provide a framework for the safe and effective use of this compound. Given the absence of extensive public data on its stability, a cautious and analytical approach is paramount.

VI. References

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064.

  • Ho, T. L. (1979). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064.

  • D. S. Kliger, J. W. Lewis. (1987). Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications. Accounts of Chemical Research, 20(11), 418-424.

  • S. P. de Visser, D. Kumar, S. Cohen, R. Shaik, S. Shaik. (2003). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Journal of the American Chemical Society, 125(37), 11374-11384.

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.

  • Staveley, L. A. K., & Hinshelwood, C. N. (1937). The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 159(897), 192-205.

  • Archer, W. L., & Bozer, K. B. (1964). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development, 3(1), 2-7.

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. Journal of Bacteriology, 96(4), 1055-1064.

  • Archer, W. L., & Bozer, K. B. (1964). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development, 3(1), 2-7.

  • Pitts, J. N., & Norman, I. (1954). 28.3: Organic Photochemistry. Journal of the American Chemical Society, 76(19), 4815-4820.

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Staveley, L. A. K., & Hinshelwood, C. N. (1936). The thermal decomposition of diethyl ether. I. Rate-pressure relations. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 154(882), 335-343.

  • Klick, S., Muellner, T., & Gstöttner, C. (2005). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 29(2), 48-66.

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Singh, S., Junwal, M., Modhe, G., Tiwari, H., & Singh, M. (2013). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 113-120.

  • Fatta, D., Papaioannou, A., & Loizidou, M. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 515-533.

  • LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(10), 748-756.

  • National Research Council. (1938). The Photolysis of Aldehydes and Ketones. In Third Report of the Committee on Photochemistry: Reprint and Circular Series of the National Research Council. The National Academies Press.

  • Bérces, T. (1971). The Decomposition of Aldehydes and Ketones. In Comprehensive Chemical Kinetics (Vol. 5, pp. 234-803). Elsevier.

  • Asymmetric Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. Retrieved from [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Quora. (2018, March 30). What does the hydrolysis of ketones yield? Retrieved from [Link]

  • Gellerstedt, G., & Gierer, J. (1972). Acid Degradation of Lignin. Part VII. The Cleavage of Ether Bonds. Acta Chemica Scandinavica, 26, 2015-2025.

  • Laidler, K. J., & Wojciechowski, M. T. (1961). KINETICS AND MECHANISMS OF THE THERMAL DECOMPOSITION OF ACETALDEHYDE: I. THE UNINHIBITED REACTION. Canadian Journal of Chemistry, 39(11), 2191-2201.

  • Farkas, L., & Hirshberg, Y. (1937). The Photochemical Decomposition of Aliphatic Alcohols in Aqueous Solution. Journal of the American Chemical Society, 59(12), 2450-2453.

  • Waring, C. E., & Barlow, C. S. (1948). The Kinetics of the Thermal Decomposition of Gaseous Diethyl Ketone. Journal of the American Chemical Society, 70(10), 3313-3316.

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Stability indicating study by using different analytical techniques. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • AmbioPharm. (2018, April 30). What is a stability indicating method? Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • National Testing Agency. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism [Video]. YouTube. [Link]

  • Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Britannica. (2025, December 10). Ether. Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions with 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,3-dimethoxypropan-2-one. This resource is designed to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile ketone. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic outcomes.

Introduction to this compound in Synthesis

This compound (also known as 1,3-dimethoxyacetone) is a valuable building block in organic synthesis, prized for its unique combination of a central ketone and two flanking methoxy groups. These functional groups, however, can present specific challenges during reaction work-up and purification. The polarity imparted by the oxygen atoms and the potential for side reactions, such as hydrolysis, necessitate carefully considered purification strategies. This guide will address the most common issues encountered and provide robust protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing a derivative of this compound is soluble in water. How do I perform an effective extraction?

A1: The high polarity of this compound and its derivatives can lead to significant water solubility, making standard extractions with common organic solvents like ethyl acetate or diethyl ether inefficient.

  • Expert Insight: A standard aqueous workup is often the first step to remove water-soluble impurities like inorganic salts, acids, or bases.[1] However, if your product partitions into the aqueous layer, a more rigorous extraction protocol is required.

  • Troubleshooting Steps:

    • Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride (brine wash), to decrease the solubility of your organic product in the aqueous phase and promote its transfer into the organic layer.[2]

    • Solvent Selection: If typical solvents fail, consider a more polar organic solvent system for extraction. A 3:1 mixture of chloroform and isopropanol can be particularly effective at extracting polar organic compounds from an aqueous phase.[3]

    • Continuous Liquid-Liquid Extraction: For highly water-soluble products, continuous liquid-liquid extraction may be necessary to achieve a good recovery.

Q2: I'm concerned about the stability of the methoxy groups during an acidic work-up. What precautions should I take?

A2: The methoxy groups in this compound are part of an acetal-like structure, which can be susceptible to hydrolysis under acidic conditions, especially in the presence of water.[4]

  • Mechanistic Consideration: Acid-catalyzed hydrolysis would proceed via protonation of one of the methoxy oxygens, followed by nucleophilic attack by water, ultimately leading to the formation of methanol and a hydroxyketone, or further decomposition.

  • Preventative Measures:

    • Use Mild Acids: If an acidic wash is necessary to remove basic impurities, use a dilute solution of a weak acid, such as 1 M citric acid or saturated ammonium chloride, and perform the wash at low temperatures (0-5 °C).

    • Bicarbonate Wash: It is often safer to start with a wash using a mild base like saturated sodium bicarbonate solution to neutralize any acid catalyst before proceeding with other aqueous washes.[5]

    • Minimize Contact Time: Perform the acidic wash quickly and move immediately to the next step to minimize the risk of hydrolysis.

Q3: My purified product, a derivative of this compound, shows impurities in the NMR that I suspect are from the starting material or side products. How can I improve my purification?

A3: Due to the polarity of this compound and its derivatives, achieving high purity can be challenging, and standard purification techniques may need optimization.

  • Chromatography Strategy:

    • Normal Phase Chromatography: For compounds that are not excessively polar, flash column chromatography on silica gel is a standard method. However, polar compounds can exhibit streaking on silica.[6] To mitigate this, consider adding a small amount of a polar modifier, like methanol or triethylamine (if your compound is basic), to your eluent system.

    • Reverse Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) is often more effective. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

    • Alternative Stationary Phases: For basic compounds, alumina (basic or neutral) can be a better choice than silica gel to avoid strong adsorption and streaking.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Emulsion formation during extraction - High concentration of polar compounds. - Presence of fine solid particles. - Reaction solvent (e.g., benzene) prone to emulsion.[3]- Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[5] - Filter the entire mixture through a pad of Celite.[5] - Allow the mixture to stand for an extended period. - Gently swirl the mixture instead of vigorous shaking.
Low recovery of product after work-up - Product is partially or fully soluble in the aqueous layer. - Product is volatile and lost during solvent removal. - Degradation of the product during work-up (e.g., hydrolysis).- Perform back-extraction of the aqueous layers with fresh organic solvent. - Use a salting-out agent. - Use a more polar extraction solvent.[3] - Remove solvent under reduced pressure at a lower temperature. - Ensure work-up conditions are mild (neutral pH, low temperature).
Product streaks on TLC/column chromatography - Compound is too polar for the chosen eluent system. - Compound is acidic or basic and interacting strongly with the silica gel. - Column is overloaded.- Increase the polarity of the eluent. - For acidic compounds on silica, add a small amount of acetic acid to the eluent. - For basic compounds on silica, add a small amount of triethylamine or ammonia in methanol to the eluent.[6] - Consider using a different stationary phase (e.g., alumina for basic compounds, or reverse phase).
Presence of a persistent, water-soluble impurity - The impurity may be a byproduct with similar polarity to the product. - Incomplete removal of a water-soluble reagent (e.g., DMF, DMSO).- If the impurity is a ketone, consider a bisulfite extraction, which selectively forms a water-soluble adduct with unhindered ketones.[7] - For removal of high-boiling polar solvents like DMF or DMSO, perform multiple washes with water and brine.[3]

Experimental Protocols

Protocol 1: Standard Extractive Work-up for a Non-Polar Derivative

This protocol is suitable for reactions where the product derived from this compound is significantly less polar than the starting material and has low water solubility.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching agent (e.g., water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃) to neutralize any reactive reagents.

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water (2 x volume of organic layer) to remove water-soluble byproducts.[2]

      • Saturated aqueous NaHCO₃ (1 x volume of organic layer) to remove any remaining acid.[5]

      • Brine (1 x volume of organic layer) to remove excess water and aid in phase separation.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Work-up for a Polar, Water-Soluble Derivative

This protocol is designed for situations where the product has significant water solubility.

  • Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure first.[3]

  • Extraction with Salting-Out:

    • Dissolve the residue in a suitable organic solvent (e.g., a 3:1 mixture of CHCl₃/isopropanol).[3]

    • Add water to the mixture and transfer to a separatory funnel.

    • Saturate the aqueous layer with solid NaCl.

    • Separate the organic layer.

    • Extract the aqueous layer multiple times (3-5 times) with fresh organic solvent.

  • Combine and Dry: Combine all organic extracts and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the solvent carefully at low temperature to avoid loss of a potentially volatile product.

  • Purification: Purify using an appropriate method for polar compounds, such as reverse-phase chromatography.

Visualizing the Work-up Decision Process

Workup_Decision_Tree start Reaction Complete check_polarity Is the product polar and/or water-soluble? start->check_polarity non_polar_workup Standard Extractive Work-up (Protocol 1) - Quench - Extract with EtOAc/DCM - Wash (H₂O, NaHCO₃, Brine) - Dry and concentrate check_polarity->non_polar_workup No polar_workup Specialized Work-up (Protocol 2) - Remove reaction solvent - 'Salting-out' extraction - Use polar organic solvents check_polarity->polar_workup Yes purify_non_polar Purification: Normal Phase Chromatography non_polar_workup->purify_non_polar purify_polar Purification: Reverse Phase or Alumina Chromatography polar_workup->purify_polar end_product Pure Product purify_non_polar->end_product purify_polar->end_product

Caption: Decision workflow for selecting an appropriate work-up procedure.

References

  • Aqueous workup Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sandtorv, A. H. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57422.
  • Le-Grognec, E., et al. (2015). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 19(11), 1647-1655.
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
  • LibreTexts Chemistry. (2021). 9.7: Acetals as Protecting Groups.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Reddit. (2020). Workup after reaction with 2,2-dimethoxypropane.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Zhang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5339-5347.
  • YouTube. (2019). acetals and ketals as protecting groups.
  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube.
  • PubChem. (n.d.). 1,3-Dimethoxy-2-propanol.
  • PubChem. (n.d.). 1,3-Dimethoxypropan-2-amine.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of novel and existing molecules is paramount. This guide provides a comparative analysis of the principal analytical methods for the structural elucidation and purity assessment of 1,3-Dimethoxypropan-2-one, a ketone with significant relevance as a building block and potential impurity in various chemical processes.

As a Senior Application Scientist, my objective is to not only present the "what" but to delve into the "why"—explaining the rationale behind the selection of specific techniques and experimental parameters. This guide is structured to provide a holistic understanding, from foundational principles to practical, field-tested protocols.

Introduction to this compound and its Analytical Challenges

This compound (also known as 1,3-dimethoxyacetone) possesses a unique structure with a central carbonyl group flanked by two methoxy-bearing carbons. This arrangement of functional groups dictates its chemical reactivity and, consequently, the most effective analytical strategies for its characterization. The primary challenges in its analysis lie in distinguishing it from structurally similar isomers and quantifying it in the presence of related impurities.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple, offering a clear fingerprint of its structure. The symmetry of the molecule is a key determinant of the observed signals.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.70s6H-OCH₃The six protons of the two equivalent methoxy groups are in the same chemical environment, deshielded by the adjacent oxygen atoms.
~4.20s4H-CH₂-The four protons of the two equivalent methylene groups are adjacent to both an ether oxygen and the carbonyl group, leading to a significant downfield shift.
¹³C NMR Spectroscopy

The carbon NMR spectrum will definitively identify the number of unique carbon environments. The presence of a ketone and ether functionalities will result in characteristic chemical shifts.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~205-215C=OThe carbonyl carbon of a ketone typically resonates in this downfield region[1].
~70-80-CH₂-The methylene carbons are attached to an oxygen atom, shifting them downfield.
~55-65-OCH₃The methoxy carbons are also deshielded by the attached oxygen.
Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tube

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary.

    • Process the spectrum similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

NMR_Workflow A Dissolve Sample in CDCl3 B Transfer to NMR Tube A->B C Acquire 1H and 13C Spectra B->C D Process and Analyze Data C->D

NMR Analysis Workflow

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent method for separation and identification of volatile compounds.

Electron Ionization (EI) Mass Spectrum

Under electron ionization, this compound is expected to fragment in a predictable manner, primarily through alpha-cleavage adjacent to the carbonyl group and the ether oxygens.

Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentRationale
118[C₅H₁₀O₃]⁺•Molecular ion (M⁺•). May be of low abundance.
87[M - OCH₃]⁺Loss of a methoxy radical.
73[CH₃OCH₂CO]⁺Alpha-cleavage between the carbonyl carbon and a methylene group.
45[CH₃OCH₂]⁺Alpha-cleavage at the ether linkage, a common fragmentation for ethers. This is likely to be a prominent peak.
Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound and to assess its purity.

Materials:

  • This compound sample

  • Methanol or Dichloromethane (GC grade)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in methanol or dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at 10 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Ionization Energy: 70 eV

      • Mass Range: m/z 35-300

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

GCMS_Workflow A Prepare Dilute Sample Solution B Inject into GC-MS A->B C Separation and Ionization B->C D Mass Analysis and Data Interpretation C->D

GC-MS Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the most prominent feature will be the carbonyl stretch.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~1715C=O stretchStrong
~2950-2850C-H stretch (alkane)Medium-Strong
~1100C-O stretch (ether)Strong

The presence of a strong absorption around 1715 cm⁻¹ is highly indicative of a saturated ketone[1]. The C-O stretching of the ether groups will also produce a strong, characteristic band.

Experimental Protocol: FTIR Analysis

Objective: To identify the carbonyl and ether functional groups in this compound.

Materials:

  • This compound sample (liquid)

  • Salt plates (NaCl or KBr) or an ATR accessory

Instrumentation:

  • FTIR Spectrometer

Procedure (Thin Film Method):

  • Sample Application: Place a small drop of the liquid sample onto one salt plate.

  • Film Formation: Gently place the second salt plate on top of the first to create a thin film of the liquid between the plates.

  • Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Background Correction: Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of this compound.

High-Performance Liquid Chromatography (HPLC): A Tool for Purity Assessment and Quantification

HPLC is a cornerstone of pharmaceutical analysis for purity determination and quantification. For a relatively polar molecule like this compound, reversed-phase HPLC is the method of choice. Since the molecule lacks a strong chromophore, UV detection at a low wavelength or derivatization would be necessary.

Method Considerations
  • Stationary Phase: A C18 column is a versatile starting point for method development.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is suitable. Gradient elution may be necessary to separate impurities with different polarities.

  • Detection: Due to the weak UV absorbance of the carbonyl group, detection at a low wavelength (e.g., 210 nm) is required. For more sensitive and specific detection, pre- or post-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, which forms a highly UV-active hydrazone.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To assess the purity of a this compound sample and quantify the main component.

Materials:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard and the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Analysis:

    • Inject the standard solution to determine the retention time and response factor.

    • Inject the sample solution and integrate the peak areas of the main component and any impurities.

    • Calculate the purity of the sample based on the relative peak areas.

HPLC_Workflow A Prepare Standard and Sample Solutions B Inject into HPLC System A->B C Chromatographic Separation B->C D UV Detection and Quantification C->D

HPLC Analysis Workflow

Comparative Analysis of Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, chemical environment)Unambiguous structure elucidation, non-destructive.Relatively low sensitivity, requires higher sample concentration.
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, excellent for identification when coupled with chromatography (GC-MS).Isomers may have similar fragmentation patterns, may not be suitable for thermally labile compounds.
FTIR Spectroscopy Presence of functional groupsRapid, non-destructive, easy to use.Provides limited structural information, not ideal for complex mixtures.
HPLC Purity, quantificationHigh precision and accuracy for quantification, suitable for a wide range of compounds.May require derivatization for sensitive detection of compounds with weak chromophores.

Conclusion

The comprehensive characterization of this compound necessitates a multi-technique approach. NMR spectroscopy stands as the definitive tool for structural confirmation, providing an unparalleled level of detail about the molecular framework. Mass spectrometry, particularly when coupled with gas chromatography, offers high sensitivity for identification and is invaluable for detecting volatile impurities. FTIR spectroscopy serves as a rapid and straightforward method for confirming the presence of key functional groups. Finally, HPLC provides the means for accurate and precise quantification and purity assessment, which is critical in a drug development and quality control setting. By judiciously applying these complementary techniques, researchers and scientists can ensure the identity, purity, and quality of this compound.

References

  • PubChem. 1,3-Dimethoxy-2-propanol. [Link]
  • NIST. 2-Propanol, 1,3-dimethoxy-. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). [Link]
  • MDPI.
  • NIST. 2-Propanol, 1,3-dimethoxy-. [Link]
  • SIELC Technologies. Separation of 2-Propanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. [Link]
  • NIST. 2-Propanol, 1,3-dimethoxy-. [Link]
  • McMurry, John. Organic Chemistry, 10th Edition. Cengage Learning, 2023. [Link]
  • NIST. Propane, 1,3-dimethoxy-. [Link]
  • Spectral Database for Organic Compounds (SDBS). [Link]
  • Human Metabolome D
  • NIST. 2-Propanone, 1,1-dimethoxy-. [Link]

Sources

A Comparative Guide to the HPLC and GC Analysis of 1,3-Dimethoxypropan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of compounds is paramount. 1,3-Dimethoxypropan-2-one, a key intermediate and building block in various synthetic pathways, requires robust analytical methods for its quantification and purity assessment. This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this analyte. We will delve into the theoretical underpinnings, practical considerations, and experimental data to empower researchers to make informed decisions for their specific analytical challenges.

Fundamental Principles: HPLC vs. GC

At its core, chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice between HPLC and GC for a particular analyte hinges on the compound's physicochemical properties, primarily its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is governed by the analyte's polarity, size, and specific interactions with the stationary phase. For non-volatile or thermally labile compounds, HPLC is often the method of choice.

Gas Chromatography (GC) , conversely, employs an inert gas as the mobile phase to transport the vaporized sample through a column. The separation is based on the analyte's boiling point and its interaction with the stationary phase lining the column. GC is ideally suited for volatile and thermally stable compounds.[1][2]

Analyzing this compound: A Comparative Overview

This compound possesses a boiling point of approximately 162.7°C, rendering it amenable to both HPLC and GC analysis.[3] The decision to employ one technique over the other will therefore depend on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and the nature of potential impurities.

FeatureHPLC AnalysisGC Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Not a primary requirement. Suitable for non-volatile compounds.Essential. Analyte must be volatile and thermally stable.
Sample Preparation Often involves dissolution in a suitable solvent. Derivatization may be needed for detection.Minimal for volatile analytes. Derivatization can be used to improve volatility or detectability.
Detection UV-Vis, Refractive Index (RI), Mass Spectrometry (MS), etc.Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD), etc.
Typical Impurities Can analyze non-volatile impurities.Best for analyzing volatile impurities.
Speed Run times can be longer.Generally faster analysis times.
Cost Can be more expensive due to solvent consumption.Often more cost-effective in terms of consumables.
When to Choose HPLC

HPLC is the preferred method when:

  • Analyzing non-volatile impurities: If the synthesis of this compound involves non-volatile starting materials or byproducts, HPLC is the only viable option for their simultaneous analysis.

  • Dealing with thermally sensitive compounds: Although this compound is thermally stable, other components in the sample matrix may not be.

  • Derivatization is advantageous for detection: For ketones lacking a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance UV detection in HPLC.[4] This is a common strategy for analyzing aldehydes and ketones.[4]

When to Choose GC

GC is the superior choice when:

  • High resolution of volatile components is required: GC columns offer excellent separation efficiency for volatile compounds, making it ideal for resolving closely related impurities.

  • Speed and throughput are critical: GC analyses are typically faster than HPLC, which is advantageous in high-throughput screening environments.

  • A universal and sensitive detector is needed: The Flame Ionization Detector (FID) in GC provides excellent sensitivity for most organic compounds, including this compound, without the need for derivatization.

Experimental Protocols and Supporting Data

To provide a practical comparison, the following are representative experimental protocols for the analysis of this compound by both HPLC and GC.

HPLC Method with UV Detection (Post-Derivatization)

This protocol is based on the common practice of derivatizing ketones for enhanced UV detection.

Experimental Workflow

Caption: Workflow for HPLC analysis of this compound.

Step-by-Step Protocol
  • Sample Derivatization: React a known quantity of the sample containing this compound with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acidified acetonitrile).

  • Solid Phase Extraction (SPE): Pass the derivatized sample through a C18 SPE cartridge to remove excess derivatizing reagent and other polar impurities.

  • Elution: Elute the DNPH-derivatized ketone from the SPE cartridge with a suitable solvent, such as acetonitrile.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 65:35 (v/v) acetonitrile:water.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 360 nm.[4]

    • Injection Volume: 20 µL.

Expected Data
ParameterExpected Value
Retention Time Dependent on the specific C18 column and mobile phase composition.
Resolution Baseline separation from other derivatized carbonyls and impurities.
Limit of Detection (LOD) In the low ng/mL range, depending on the detector and system.
GC Method with Flame Ionization Detection (FID)

This protocol outlines a direct analysis of this compound without derivatization.

Experimental Workflow

Sources

A Comparative Guide to 1,3-Dimethoxypropan-2-one and Dihydroxyacetone as C3 Synthons

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a foundational three-carbon (C3) building block is pivotal. Both 1,3-dimethoxypropan-2-one and its unprotected analogue, dihydroxyacetone (DHA), offer unique potential as versatile synthons. This guide provides an in-depth, objective comparison of these two ketones, moving beyond a simple cataloging of properties to an analysis of their practical application in a common synthetic transformation: the base-catalyzed aldol condensation. By examining their divergent reactivity, solubility, and propensity for side reactions, we aim to equip the synthetic chemist with the insights necessary to make an informed selection for their specific research needs.

Molecular Structure and Physicochemical Properties: A Tale of Two Ketones

At a fundamental level, the key distinction between this compound and dihydroxyacetone lies in the protection of the hydroxyl groups. This seemingly minor difference has profound implications for their handling and application in synthesis.

G cluster_0 Reaction with this compound cluster_1 Reaction with Dihydroxyacetone A This compound + Benzaldehyde B Base (e.g., NaOH) in Organic Solvent (e.g., THF) A->B C Formation of Enolate B->C D Nucleophilic Attack on Benzaldehyde C->D E Protonation (Work-up) D->E F Clean β-Hydroxy Ketone Product E->F G Dihydroxyacetone + Benzaldehyde H Base (e.g., NaOH) in Protic Solvent (e.g., Ethanol/Water) G->H I Competitive Deprotonation & Enolate Formation H->I J Nucleophilic Attack & Side Reactions I->J K Protonation (Work-up) J->K L Complex Mixture of Products K->L

Caption: Comparative workflow of the aldol condensation.

Quantitative Data (Hypothetical):

ParameterThis compoundDihydroxyacetone
Reaction Solvent Tetrahydrofuran (THF)Ethanol/Water
Reaction Time 4 hours12 hours
Crude Product Appearance Pale yellow oilDark brown tar
Yield of Aldol Product ~85% (estimated)<30% (estimated)
Major Byproducts MinimalIsomerization and degradation products

Spectroscopic Analysis (Expected):

The ¹H NMR spectrum of the purified β-hydroxy ketone product from the reaction with this compound would be expected to show characteristic signals for the newly formed stereocenter and the adjacent methylene and methine protons. [1][2][3]In contrast, the crude ¹H NMR spectrum from the DHA reaction would likely display a multitude of overlapping signals, making characterization of the desired product challenging without extensive purification. [4][5]

Experimental Protocols

The following protocols outline the divergent experimental designs required for the aldol condensation of each ketone, underscoring the practical advantages of using the protected synthon.

Protocol for Aldol Condensation of this compound with Benzaldehyde
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium hydroxide (1.1 eq) in methanol dropwise over 15 minutes.

  • Aldehyde Addition: Add benzaldehyde (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Aldol Condensation of Dihydroxyacetone with Benzaldehyde
  • Reaction Setup: In a round-bottom flask, dissolve dihydroxyacetone (1.0 eq) and benzaldehyde (1.05 eq) in a mixture of ethanol and water (1:1).

  • Base Addition: Add a 2M aqueous solution of sodium hydroxide (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 12 hours. The solution will likely darken significantly.

  • Work-up: Cool the reaction to room temperature and neutralize with 1M hydrochloric acid. Remove the ethanol under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate. The crude product will likely be a complex mixture requiring extensive chromatographic purification to isolate the desired aldol adduct.

Conclusion and Recommendations

While both this compound and dihydroxyacetone are viable C3 synthons, their performance in a representative organic transformation like the aldol condensation is markedly different.

Dihydroxyacetone represents a "bio-renewable" and readily available starting material. However, its use in base-catalyzed reactions is hampered by poor solubility in organic solvents and a high propensity for side reactions, leading to low yields and complex purification. [6][7]Its application is better suited for enzymatic or aqueous-based transformations where its hydroxyl groups are either beneficial or their reactivity can be controlled.

This compound emerges as the superior choice for controlled organic synthesis. The protection of the hydroxyl groups confers several key advantages:

  • Enhanced Solubility: Improved solubility in a wider range of organic solvents allows for more versatile reaction conditions. [8]* Increased Reactivity Control: The absence of acidic protons on the hydroxyl groups prevents competitive deprotonation and unwanted side reactions.

  • Higher Yields and Purity: The cleaner reaction profile leads to higher yields of the desired product and simplifies purification.

For researchers and drug development professionals seeking a reliable and versatile C3 building block for multi-step organic synthesis, This compound is the recommended choice . Its predictable reactivity and ease of handling outweigh the additional synthetic step required for its preparation from dihydroxyacetone or other precursors. The use of this protected synthon ultimately leads to a more efficient and robust synthetic route, saving valuable time and resources in the long run.

References

  • Dossin, F. M., et al. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. Molecules, 28(6), 2724.
  • National Center for Biotechnology Information. (n.d.). Dihydroxyacetone. PubChem Compound Database.
  • Aspinall, G. O., et al. (1971). Base-catalyzed Degradations of Carbohydrates. I. Synthesis and Alkaline Degradation of 2-O-β-D-Glucopyranosyl-3-O-methyl-D-glucose. Canadian Journal of Chemistry, 49(18), 3000-3004.
  • Chemistry LibreTexts. (2022, September 13). Oxidative Degradation of Carbohydrates.
  • Fengchen Group Co., Ltd. (n.d.). Dihydroxyacetone BP EP USP CAS 96-26-4 Manufacturers and Suppliers.
  • Ingenta Connect. (n.d.). Base-catalyzed Degradations of Carbohydrates. I. Synthesis and Al...
  • AZoM. (2013, May 20). Understanding the Aldol Condensation Reaction Using NMR.
  • ResearchGate. (n.d.). 1 H NMR of aldol condensation products from the reaction of TBAO with 0=CEt 2.
  • Shaw, P. E., et al. (1968). Base-catalyzed fructose degradation and its relation to nonenzymic browning. Journal of Agricultural and Food Chemistry, 16(6), 979-982.
  • National Center for Biotechnology Information. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. PubMed.
  • Cole-Parmer. (n.d.). Tech Info.
  • Aspinall, G. O., & Chaudhari, A. S. (1975). Base-catalyzed Degradations of Carbohydrates. X. Degradation by β-Elimination of Methylated Degraded Leiocarpan A. Canadian Journal of Chemistry, 53(14), 2189-2193.
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectrum of aldol product obtained from the reaction...
  • ResearchGate. (2015). ChemInform Abstract: Unprotected Carbohydrates as Starting Material in Chemical Synthesis: Not Just a Challenge but an Opportunity.
  • Royal Society of Chemistry. (n.d.). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation.
  • MDPI. (2022). Recent Updates and Future Perspectives of Unprotected Sugars Modifications.
  • RSC Publishing. (2023, October 9). Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation.
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A Comparative Guide to the Reactivity of 1,3-Dimethoxypropan-2-one and 1,3-Dihydroxyacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the choice of a starting material or intermediate can profoundly influence the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two structurally similar yet functionally distinct ketones: 1,3-Dimethoxypropan-2-one and 1,3-dihydroxyacetone (DHA). While both molecules feature a central carbonyl group flanked by oxygen-containing substituents at the α and α' positions, the seemingly subtle difference between a methoxy and a hydroxyl group imparts significant variations in their chemical behavior.

This document will dissect these differences from a mechanistic standpoint, grounded in established principles of organic chemistry. We will explore the electronic and steric effects that govern their reactivity and provide detailed, actionable experimental protocols for comparative analysis. This guide is intended to be a valuable resource for researchers designing synthetic pathways and for professionals in drug development seeking to understand the nuances of these versatile building blocks.

Molecular Architecture: A Tale of Two Substituents

At the heart of the reactivity differences between this compound and 1,3-dihydroxyacetone lies the nature of their α-substituents.

  • 1,3-Dihydroxyacetone (DHA): This molecule is the simplest ketose, a class of monosaccharides.[1][2] It possesses two primary hydroxyl (-OH) groups. These hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, significantly influencing the molecule's solubility and intermolecular interactions. In the solid state, DHA exists as a dimer, which dissociates into the monomer upon dissolution in water.[3]

  • This compound: In this analog, the hydroxyl protons of DHA are replaced with methyl groups, forming methoxy (-OCH₃) substituents. This seemingly minor change eliminates the hydrogen-bonding donor capability and alters the electronic and steric environment around the central carbonyl group.

Feature1,3-Dihydroxyacetone (DHA)This compound
Molecular Formula C₃H₆O₃C₅H₁₀O₃
Molar Mass 90.08 g/mol [4]118.13 g/mol
α-Substituent Hydroxyl (-OH)Methoxy (-OCH₃)
Hydrogen Bonding Donor and AcceptorAcceptor only
Key Structural Feature Primary α-hydroxy ketone[4]α-alkoxy ketone

Theoretical Reactivity Comparison: Electronic and Steric Effects

The reactivity of the carbonyl group in these two molecules is primarily dictated by the interplay of electronic and steric effects originating from the α-substituents.

Electronic Effects

The oxygen atom in both hydroxyl and methoxy groups is electron-withdrawing via an inductive effect (-I effect) due to its high electronegativity. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the hydroxyl and methoxy groups differ in their overall electronic influence.

  • 1,3-Dihydroxyacetone (DHA): The hydroxyl group is a stronger electron-withdrawing group through induction compared to the methoxy group.[5] This would suggest a more electrophilic carbonyl carbon in DHA. Furthermore, the acidic protons of the hydroxyl groups can participate in catalysis and other reaction pathways.

  • This compound: The methoxy group is also inductively electron-withdrawing. The methyl group is weakly electron-donating, which slightly counteracts the electronegativity of the oxygen, making the methoxy group as a whole a slightly weaker inductively withdrawing group than a hydroxyl group.[5]

Steric Effects

Steric hindrance plays a crucial role in moderating the accessibility of the carbonyl carbon to incoming nucleophiles.

  • 1,3-Dihydroxyacetone (DHA): The hydroxyl groups are relatively small, presenting minimal steric hindrance to the carbonyl group.

  • This compound: The methoxy groups, with their additional methyl substituents, are bulkier than the hydroxyl groups. This increased steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates compared to DHA under similar conditions.[6]

Acidity of α-Hydrogens and Enolate Formation

The acidity of the α-hydrogens is a critical factor in reactions involving enolate intermediates, such as aldol condensations. The electron-withdrawing nature of the α-substituents in both molecules enhances the acidity of the α-protons compared to a simple ketone like acetone.[7]

  • DHA: The strong inductive effect of the hydroxyl groups is expected to make the α-hydrogens in DHA more acidic than those in this compound. This would facilitate easier enolate formation under basic conditions.

  • This compound: While still acidic, the α-hydrogens are predicted to be less acidic than in DHA due to the slightly weaker inductive effect of the methoxy groups.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the theoretical differences in reactivity, a series of controlled experiments can be designed. The following protocols are provided as a framework for such a comparative study.

Experiment 1: Comparative Reduction of the Carbonyl Group

This experiment aims to compare the susceptibility of the carbonyl group to nucleophilic attack by a hydride reagent. The reaction rate will be indicative of the electrophilicity of the carbonyl carbon and the steric hindrance around it.

Protocol: Sodium Borohydride Reduction

  • Preparation of Reactant Solutions: Prepare 0.1 M solutions of both 1,3-dihydroxyacetone and this compound in anhydrous methanol in separate, oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation of Reduction: Cool both solutions to 0 °C in an ice bath. To each flask, add an equimolar amount of sodium borohydride (NaBH₄) simultaneously.

  • Reaction Monitoring: Monitor the progress of both reactions at regular time intervals (e.g., every 5 minutes) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Quenching and Work-up: Once the reactions are complete (or after a set time for comparison), quench the reactions by the slow addition of acetone. Remove the solvent under reduced pressure.

  • Analysis: Analyze the reaction times and product yields to compare the reactivity.

Expected Outcome: It is hypothesized that 1,3-dihydroxyacetone will react faster than this compound due to the greater electrophilicity of its carbonyl carbon and lower steric hindrance.

G cluster_0 Comparative Reduction Workflow start Prepare 0.1 M solutions of 1,3-dihydroxyacetone and This compound in anhydrous methanol initiate Cool to 0 °C and add equimolar NaBH₄ start->initiate monitor Monitor reaction progress by TLC or GC initiate->monitor quench Quench with acetone monitor->quench analyze Analyze reaction rates and yields quench->analyze

Caption: Workflow for the comparative reduction of the two ketones.

Experiment 2: Comparative Aldol Condensation

This experiment will assess the relative ease of enolate formation and the subsequent nucleophilic attack on an aldehyde.

Protocol: Base-Catalyzed Aldol Condensation with Benzaldehyde

  • Reactant Mixture: In two separate flasks, dissolve one equivalent of benzaldehyde and one equivalent of either 1,3-dihydroxyacetone or this compound in ethanol.

  • Base Addition: To each flask, add a catalytic amount of a base, such as 10% aqueous sodium hydroxide, while stirring at room temperature.

  • Reaction Monitoring: Monitor the formation of the α,β-unsaturated ketone product by TLC.

  • Isolation and Characterization: After the reaction has proceeded for a set time, neutralize the mixture with dilute hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it.

  • Analysis: Compare the yields and reaction times.

Expected Outcome: 1,3-dihydroxyacetone is expected to undergo the aldol condensation more readily due to the higher acidity of its α-protons, leading to faster enolate formation.

G cluster_1 Aldol Condensation Mechanism ketone Ketone (DHA or DMP-2-one) enolate Enolate Formation (Base catalysis) ketone->enolate -H⁺ attack Nucleophilic Attack enolate->attack benzaldehyde Benzaldehyde benzaldehyde->attack aldol_adduct β-Hydroxy Ketone attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration -H₂O product α,β-Unsaturated Ketone dehydration->product

Caption: Generalized mechanism for the base-catalyzed aldol condensation.

Summary of Predicted Reactivity

Based on the theoretical analysis, the following table summarizes the predicted relative reactivity of this compound and 1,3-dihydroxyacetone in key reaction types.

Reaction TypePredicted More Reactive CompoundRationale
Nucleophilic Addition (e.g., Reduction) 1,3-DihydroxyacetoneGreater carbonyl electrophilicity and lower steric hindrance.
Enolate Formation 1,3-DihydroxyacetoneHigher acidity of α-protons due to stronger inductive effect of -OH groups.
Aldol Condensation 1,3-DihydroxyacetoneFaster enolate formation.

Conclusion

While this compound and 1,3-dihydroxyacetone share a common structural backbone, the substitution of hydroxyl groups with methoxy groups leads to significant, predictable differences in their chemical reactivity. 1,3-dihydroxyacetone is anticipated to be the more reactive of the two in nucleophilic additions to the carbonyl and in reactions proceeding through an enolate intermediate. This heightened reactivity can be attributed to the stronger electron-withdrawing nature of the hydroxyl groups and their smaller steric profile.

For the synthetic chemist, this guide provides a framework for selecting the appropriate substrate based on the desired reactivity. In applications requiring high reactivity and facile enolization, 1,3-dihydroxyacetone is likely the superior choice. Conversely, this compound may offer advantages in situations where a more moderate reactivity is desired, or where the presence of acidic hydroxyl protons would be detrimental to the reaction. The provided experimental protocols offer a starting point for the empirical validation of these principles in a laboratory setting.

References

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The Non-Enolizable Ketone: A Comparative Guide to the Advantages of 1,3-Dimethoxypropan-2-one in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of a chemical building block is a critical decision that dictates the efficiency, purity, and overall success of a synthetic route. While simple ketones like acetone are ubiquitous, their inherent reactivity can often be a liability. This guide provides an in-depth technical comparison of 1,3-Dimethoxypropan-2-one against other common propanone derivatives, highlighting its distinct advantages, particularly in scenarios demanding high-yield, clean reactions free from common side products.

Introduction: Beyond Acetone's Limitations

Propanone and its derivatives are fundamental three-carbon (C3) synthons in organic chemistry. Acetone, the simplest ketone, is widely used but suffers from a significant drawback: the acidity of its α-hydrogens. This makes it susceptible to self-condensation via the aldol reaction, leading to impurities like diacetone alcohol and mesityl oxide, which complicate purification and reduce yields.[1][2]

This compound (also known as 1,3-dimethoxyacetone) presents a chemically elegant solution. By replacing the α-hydrogens with stable methoxy groups, this derivative retains the valuable ketone functionality for further reactions while eliminating the pathway for enolization and subsequent self-condensation. This structural modification imparts superior stability and reactivity control, making it an invaluable tool in complex, multi-step syntheses common in pharmaceutical development.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The structural differences between this compound and its common counterparts are foundational to their distinct chemical behaviors.

Diagram 1: Structural Comparison of Propanone Derivatives A visual representation of the key propanone structures discussed.

The physical properties of these molecules further dictate their applications and handling requirements.

PropertyThis compoundAcetone (Propan-2-one)1,3-Dihydroxypropan-2-one
Molecular Formula C₅H₁₀O₃C₃H₆OC₃H₆O₃
Molecular Weight 118.13 g/mol 58.08 g/mol [3]90.08 g/mol
Boiling Point 162.7 °C56 °C[3]214 °C (decomposes)
Flash Point 42.1 °C-20 °C[3]97.3 °C
Key Feature Non-enolizable ketoneEnolizable, prone to self-condensationBiocompatible, but less stable
Data sourced from Sigma-Aldrich[4] and PubChem[3] unless otherwise noted.

The Core Advantage: Eliminating Aldol Self-Condensation

The primary advantage of this compound is its structural inability to form an enolate at the α-positions. In the presence of acid or base, acetone readily loses an α-proton to form a nucleophilic enolate, which then attacks another acetone molecule. This initiates a cascade of side reactions, complicating product profiles and consuming starting material.[1][5]

Diagram 2: Unwanted Side Reaction Pathway for Acetone This workflow illustrates the base-catalyzed aldol self-condensation of acetone, a reaction pathway that this compound cannot undergo.

AldolCondensation acetone1 Acetone Molecule 1 enolate Enolate Formation (Nucleophile) acetone1->enolate acetone2 Acetone Molecule 2 (Electrophile) enolate->acetone2 Nucleophilic Attack alkoxide Alkoxide Intermediate acetone2->alkoxide daa Diacetone Alcohol (Aldol Adduct) alkoxide->daa Protonation mesityl Mesityl Oxide (Condensation Product) daa->mesityl Dehydration (-H₂O) base Base (e.g., OH⁻) base->acetone1 Deprotonation water H₂O PaalKnorr start 1,3-Diketone enolate Enolate Formation start->enolate Base dicarbonyl 1,4-Dicarbonyl Intermediate (Clean Formation) enolate->dicarbonyl reagent 1-Bromo-3,3-dimethoxy- propan-2-one (Non-Enolizable) reagent->dicarbonyl Alkylation cyclization Paal-Knorr Cyclization (+ Amine) dicarbonyl->cyclization pyrrole Substituted Pyrrole (High Purity) cyclization->pyrrole

Sources

A Comparative Guide to the Synthesis of 1,3-Dimethoxypropan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the procurement of high-purity, well-characterized building blocks is paramount. 1,3-Dimethoxypropan-2-one, a versatile ketone, serves as a key intermediate in the synthesis of various complex organic molecules. Its structure, featuring two methoxy groups flanking a central carbonyl, offers a unique combination of reactivity and functionality. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound, with its strategic placement of functional groups, is a valuable synthon in organic chemistry. The central ketone allows for a wide range of nucleophilic additions and condensation reactions, while the flanking methoxy groups can influence the stereochemical outcome of such transformations and can be stable under various reaction conditions. This makes it an attractive starting material for the synthesis of pharmaceutical intermediates and other fine chemicals. The choice of synthetic route to this compound is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and the required purity of the final product.

Route 1: Oxidation of 1,3-Dimethoxypropan-2-ol

This two-step approach commences with the synthesis of the precursor alcohol, 1,3-dimethoxypropan-2-ol, followed by its oxidation to the target ketone. This route is advantageous due to the commercial availability of starting materials and the high selectivity of modern oxidation methods.

Step 1: Synthesis of 1,3-Dimethoxypropan-2-ol

The precursor alcohol can be efficiently synthesized from readily available starting materials such as epichlorohydrin or glycerol. The reaction of epichlorohydrin with two equivalents of sodium methoxide in methanol provides a straightforward route to 1,3-dimethoxypropan-2-ol.

Experimental Protocol: Synthesis of 1,3-Dimethoxypropan-2-ol from Epichlorohydrin

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: A solution of sodium methoxide is prepared by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere.

  • Reaction: The sodium methoxide solution is cooled to 0 °C in an ice bath. Epichlorohydrin (1.0 equivalent) is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is then removed under reduced pressure. The resulting residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to afford pure 1,3-dimethoxypropan-2-ol.

Step 2: Swern Oxidation of 1,3-Dimethoxypropan-2-ol

The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones without the use of heavy metals, making it particularly suitable for pharmaceutical synthesis where metal contamination is a concern.[1][2][3] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures.[4][5]

Experimental Protocol: Swern Oxidation of 1,3-Dimethoxypropan-2-ol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Oxalyl chloride (1.5 equivalents) is added dropwise to a solution of DMSO (2.2 equivalents) in DCM at -78 °C. The mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of 1,3-dimethoxypropan-2-ol (1.0 equivalent) in DCM is added dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.

  • Addition of Base: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water. The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Causality and Mechanistic Insight: The Swern oxidation proceeds via the formation of a chlorosulfonium salt from DMSO and oxalyl chloride. This highly electrophilic species reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular E2 elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[4] The low reaction temperature is crucial to prevent side reactions and decomposition of the activated DMSO species.

Swern_Oxidation cluster_0 Activation cluster_1 Oxidation DMSO DMSO Chlorosulfonium Chlorosulfonium Salt DMSO->Chlorosulfonium + Oxalyl Chloride - CO, - CO2, - Cl- OxalylChloride Oxalyl Chloride Alcohol 1,3-Dimethoxypropan-2-ol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Chlorosulfonium Salt Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine - Triethylammonium Chloride Ketone This compound Ylide->Ketone Intramolecular Elimination Williamson_Ether_Synthesis DHA 1,3-Dihydroxyacetone Dialkoxide Dialkoxide DHA->Dialkoxide + 2 NaH - 2 H2 Product This compound Dialkoxide->Product + 2 CH3I - 2 NaI Halogen_Exchange_and_Hydrolysis Dibromo 1,3-Dibromo-2,2- dimethoxypropane DimethoxyKetal 1,3,2,2-Tetramethoxypropane Dibromo->DimethoxyKetal + 2 NaOCH3 - 2 NaBr Product This compound DimethoxyKetal->Product Acidic Hydrolysis

Sources

A Comparative Guide to the Synthesis of 1,3-Dimethoxypropan-2-one: Validation of a Modern Two-Step Method

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, 1,3-dimethoxypropan-2-one, also known as 1,3-dimethoxyacetone, emerges as a molecule of growing interest. Its structure, derived from the simple ketose dihydroxyacetone, presents a unique combination of a central ketone with two flanking ether functionalities. This arrangement imparts properties that make it a valuable intermediate in organic synthesis and a potential green solvent. The efficient and scalable synthesis of this compound is, therefore, a critical consideration for researchers in drug development and materials science.

This guide provides an in-depth validation of a contemporary two-step synthetic method for this compound, beginning from the readily available starting material, epichlorohydrin. We will dissect the causality behind the experimental choices in this modern route and present a detailed, step-by-step protocol. Furthermore, this method's performance will be objectively compared with alternative synthetic strategies, supported by experimental data and established chemical principles.

The Modern Synthetic Route: A Two-Step Approach from Epichlorohydrin

The validated method proceeds in two key stages: the formation of the precursor alcohol, 1,3-dimethoxypropan-2-ol, followed by its selective oxidation to the target ketone. This strategy is notable for its efficiency and reliance on well-understood, high-yielding reactions.

cluster_0 Step 1: Synthesis of 1,3-Dimethoxypropan-2-ol cluster_1 Step 2: Oxidation to this compound A Epichlorohydrin C 1,3-Dimethoxypropan-2-ol A->C Nucleophilic Ring Opening & Etherification B Sodium Methoxide in Methanol B->C D 1,3-Dimethoxypropan-2-ol F This compound D->F Selective Oxidation E Pyridinium Chlorochromate (PCC) E->F

Caption: Overall workflow of the two-step synthesis.

Step 1: Synthesis of 1,3-Dimethoxypropan-2-ol from Epichlorohydrin

The initial step involves a nucleophilic attack of methoxide ions on the epoxide ring of epichlorohydrin. This is a classic example of a Williamson ether synthesis-like reaction, where the epoxide acts as the electrophile. The reaction is typically carried out in an excess of methanol, which serves as both the reactant (in the form of its conjugate base) and the solvent. The highly strained three-membered ring of the epoxide is readily opened by the strong nucleophile, sodium methoxide. A subsequent in-situ reaction with another equivalent of methoxide displaces the chloride, yielding the desired 1,3-dimethoxypropan-2-ol.

Experimental Protocol: Synthesis of 1,3-Dimethoxypropan-2-ol

  • Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: Sodium metal (2.2 equivalents) is cautiously added in small portions to anhydrous methanol (200 mL) under a nitrogen atmosphere at 0 °C to prepare a fresh solution of sodium methoxide.

  • Addition of Epichlorohydrin: Epichlorohydrin (1.0 equivalent) is added dropwise to the stirred sodium methoxide solution at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The resulting residue is partitioned between water and diethyl ether.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude 1,3-dimethoxypropan-2-ol, which can be purified by fractional distillation under reduced pressure.

Step 2: Selective Oxidation to this compound

The second, and final, step is the selective oxidation of the secondary alcohol of 1,3-dimethoxypropan-2-ol to a ketone. This transformation requires a careful choice of oxidizing agent to avoid over-oxidation or cleavage of the ether linkages. Pyridinium chlorochromate (PCC) is an effective choice for this conversion. PCC is a milder chromium(VI) reagent that can reliably oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without significant side reactions.[1]

Experimental Protocol: Oxidation of 1,3-Dimethoxypropan-2-ol to this compound [1]

  • Reaction Setup: A 500 mL round-bottom flask is charged with silica gel (39.8 g) and dichloromethane (DCM, 250 mL). The suspension is stirred at 0 °C.

  • Addition of Reactants: 1,3-Dimethoxypropan-2-ol (6.0 g, 50.0 mmol) is added to the stirred suspension.

  • Addition of Oxidant: Pyridinium chlorochromate (PCC, 39.8 g, 185.0 mmol) is added in portions over 15 minutes, ensuring the temperature remains low. The mixture is stirred for an additional 10 minutes at 0 °C.

  • Reaction: The cooling bath is removed, and the reaction mixture is stirred at room temperature overnight.

  • Quenching and Filtration: The reaction is quenched by the addition of diethyl ether (250 mL). The entire mixture is then filtered through a pad of silica gel, and the filter cake is washed with additional diethyl ether (3 x 100 mL).

  • Purification: The combined filtrate and washings are concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Comparative Analysis of Synthetic Methodologies

The presented two-step synthesis offers a robust and efficient route to this compound. To fully appreciate its advantages, it is instructive to compare it with alternative synthetic strategies.

Comparison of Oxidation Methods

The oxidation of 1,3-dimethoxypropan-2-ol is the pivotal step. While the PCC-based method is effective, other oxidizing agents have been reported for similar transformations.

Oxidizing AgentTypical YieldReaction ConditionsAdvantagesDisadvantages
Pyridinium Chlorochromate (PCC) ~81%[1]Anhydrous DCM, room temp.High yield, reliable, relatively inexpensive.Chromium waste is toxic and requires careful disposal.
Benzimidazolium Dichromate (BIDC) ~88%[1]Catalytic PTSA.High yield.Reagent is costly and not as commercially available. Chromium waste.
Ruthenium(IV) Oxide (RuO₂) ~85%[1]Catalytic, with a co-oxidant.Can be used in catalytic amounts.High cost of ruthenium, requires a stoichiometric co-oxidant.

The PCC-based method strikes a balance between high yield and reagent cost, making it a practical choice for laboratory-scale synthesis. While BIDC and RuO₂ offer slightly higher yields, their significantly higher cost may not justify the marginal improvement for many applications.

Start 1,3-Dimethoxypropan-2-ol PCC PCC Oxidation (~81% Yield) Start->PCC Cost-Effective BIDC BIDC Oxidation (~88% Yield) Start->BIDC Higher Cost RuO2 RuO₂ Oxidation (~85% Yield) Start->RuO2 Highest Cost (Catalytic) End This compound PCC->End BIDC->End RuO2->End

Caption: Comparison of oxidation methods for 1,3-dimethoxypropan-2-ol.

Alternative Approaches to the Carbon Backbone

While the epichlorohydrin route is direct, one could envision alternative strategies starting from different three-carbon synthons.

  • From Dihydroxyacetone (DHA): A seemingly direct route would be the double methylation of dihydroxyacetone. However, the selective O-alkylation of the two primary hydroxyl groups in the presence of the ketone and the tendency of DHA to exist as a dimer in solution present significant synthetic challenges. This would likely lead to a mixture of products and lower yields.

  • From Glycerol: Glycerol can be converted to 1,3-dichloropropan-2-ol, which could then undergo a double etherification with sodium methoxide. This route introduces an additional step and involves the use of halogenated intermediates.

The synthesis from epichlorohydrin is advantageous as it builds the desired functionality in a convergent and high-yielding manner.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance Liquid
Boiling Point 162.7 °C at 760 mmHg
¹H NMR (CDCl₃, est.) δ ~4.1 (s, 4H, -CH₂-), δ ~3.4 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, est.) δ ~208 (C=O), δ ~78 (-CH₂-), δ ~59 (-OCH₃)
IR (neat, cm⁻¹) ~1730 (C=O stretch), ~1120 (C-O stretch)

Conclusion

The validated two-step synthesis of this compound from epichlorohydrin represents a highly efficient and practical approach for obtaining this valuable molecule. The initial nucleophilic ring-opening and etherification of epichlorohydrin provides the precursor alcohol in good yield, and the subsequent selective oxidation with pyridinium chlorochromate delivers the final product with high purity.

When compared to other oxidation methods, the PCC-based protocol offers an excellent balance of yield, cost, and reliability. Alternative synthetic strategies starting from dihydroxyacetone or glycerol, while conceptually possible, present greater synthetic hurdles that are elegantly circumvented by the epichlorohydrin route. This guide provides researchers and drug development professionals with a validated and well-characterized method for the synthesis of this compound, enabling further exploration of its applications in synthetic chemistry and beyond.

References

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A Comparative Performance Analysis of 1,3-Dimethoxypropan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1,3-Dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone), a unique glycerol-derived ketone, against conventional reagents in key organic transformations. We will explore its structural advantages, benchmark its performance in specific reactions, and provide detailed experimental frameworks for researchers, scientists, and professionals in drug development.

Introduction: The Unique Profile of this compound

This compound (CAS No: 18664-32-9) is a structurally distinct ketone featuring methoxy groups at the 1 and 3 positions.[1] This substitution pattern renders the α-carbons devoid of hydrogen atoms, making the molecule non-enolizable . This fundamental characteristic is the cornerstone of its unique reactivity, preventing self-condensation reactions that frequently plague similar transformations using traditional ketones like acetone.

Synthesized from glycerol precursors, it also represents a class of potentially sustainable, bio-based solvents and reagents.[2] This guide will demonstrate how its inherent structure translates into superior performance, offering cleaner reactions and higher yields in targeted applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
Appearance Liquid[1]
Boiling Point 162.7 °C at 760 mmHg[1]
Flash Point 42.1 °C[1]
Key Feature Non-enolizable (no α-hydrogens)N/A

Benchmarking Performance: The Crossed Aldol Condensation

The aldol condensation is a cornerstone of C-C bond formation. However, when using a simple ketone like acetone in a crossed aldol reaction (reacting with a different carbonyl compound), its ability to self-condense often leads to a complex mixture of products and reduced yields of the desired compound.[3][4]

Here, we benchmark the performance of this compound against acetone in a crossed aldol condensation with an aromatic aldehyde, such as benzaldehyde.

Causality of Performance: Eliminating Competitive Side Reactions

The critical advantage of this compound is its inability to form an enolate. In a base-catalyzed aldol reaction, the first step for a ketone is the deprotonation of an α-hydrogen to form a nucleophilic enolate.[5] Acetone possesses six acidic α-hydrogens, making it susceptible to deprotonation and subsequent attack on another acetone molecule, leading to byproducts like diacetone alcohol and mesityl oxide.[3][4]

This compound, lacking these α-hydrogens, cannot form an enolate and thus cannot act as the nucleophilic partner. It can only serve as an electrophile, reacting exclusively with the enolate of the other reaction partner (if it is enolizable) or, in the case of a Claisen-Schmidt condensation with a non-enolizable aldehyde like benzaldehyde, it can only act as the electrophilic ketone component. This completely eliminates the possibility of self-condensation, directing the reaction pathway solely toward the desired crossed-aldol product.

cluster_0 Pathway A: this compound cluster_1 Pathway B: Acetone A_Ketone This compound (No α-H) A_Ketone->A_Ketone A_Product Desired Crossed-Aldol Product A_Ketone->A_Product Clean Reaction A_Aldehyde Benzaldehyde A_Aldehyde->A_Product A_Base Base (e.g., NaOH) A_Base->A_Product B_Ketone Acetone (Has α-H) B_Product Desired Crossed-Aldol Product B_Ketone->B_Product Desired Reaction B_SideProduct Self-Condensation Byproducts (Diacetone alcohol, etc.) B_Ketone->B_SideProduct Side Reaction B_Aldehyde Benzaldehyde B_Aldehyde->B_Product B_Base Base (e.g., NaOH) B_Base->B_Product B_Base->B_SideProduct

Figure 1: Comparative reaction pathways for crossed-aldol condensation.
Comparative Data: Expected Outcomes

The following table summarizes the anticipated results from a Claisen-Schmidt condensation between benzaldehyde and each ketone, based on the mechanistic principles discussed.

Table 2: Performance Comparison in Crossed-Aldol Condensation

ParameterThis compoundAcetoneJustification
Primary Product 1,5-Diphenyl-3,3-dimethoxypentan-1,4-dien-3-one (Dibenzalacetone analogue)DibenzalacetoneBoth form the desired crossed product.
Anticipated Yield HighModerate to LowReaction is cleaner with no competing pathways.
Key Side Products None from self-condensationDiacetone alcohol, Mesityl oxideAcetone's α-hydrogens allow for self-condensation.[5]
Purification Simpler (e.g., direct crystallization)More complex (requires chromatography)Fewer byproducts simplify the isolation process.
Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from standard procedures for dibenzalacetone synthesis.[5] It is designed to be a self-validating system; successful execution with this compound should yield a single primary product detectable by TLC or ¹H NMR, while the acetone reaction will show multiple spots/peaks corresponding to byproducts.

Materials:

  • Benzaldehyde

  • Ketone (either this compound or Acetone)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • Prepare Base Solution: In a 250 mL Erlenmeyer flask, dissolve 10 g of NaOH in 100 mL of water, then add 80 mL of ethanol. Cool the solution to room temperature.

  • Prepare Reactant Mixture: In a separate 125 mL flask, mix 0.04 mol of benzaldehyde with 0.02 mol of the selected ketone (this compound or acetone).

  • Initiate Reaction: While stirring the reactant mixture vigorously with a magnetic stir bar, slowly add half of the prepared NaOH solution. A precipitate should form.

  • Complete Reaction: Continue stirring for 30 minutes. Add the remaining NaOH solution and continue to stir for another 30 minutes.

  • Isolate Product: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crude product thoroughly with cold water until the filtrate is neutral to litmus paper. Allow the product to air dry.

  • Analysis: Analyze the crude product purity and yield. Characterize the final product using melting point, ¹H NMR, and IR spectroscopy. Compare the crude product from both reactions to observe the difference in purity.

Benchmarking Performance: As a Ketalization Reagent

Protecting diols as cyclic acetals or ketals is a fundamental strategy in multi-step synthesis. 2,2-Dimethoxypropane (DMP) is a widely used reagent for this purpose, acting as both an acetone source and an efficient water scavenger to drive the reaction to completion.[6]

We propose this compound as a novel alternative for forming a spiroketal-like protecting group. Its performance is compared here with the conventional DMP.

Causality of Performance: Mechanistic Differences and Byproduct Profile

2,2-Dimethoxypropane reacts with a diol under acidic catalysis to form a 5- or 6-membered cyclic ketal (an acetonide), releasing two molecules of methanol as a byproduct.[6] The reaction is reversible, and removal of methanol is key.

This compound would react via a transketalization mechanism. The carbonyl group reacts with the diol to form the desired cyclic ketal, while the two methoxy groups are eliminated. This offers a different byproduct profile and potentially different reaction kinetics. The ether linkages within the reagent may also enhance the solubility of polar substrates.

G cluster_workflow Experimental Workflow: Diol Protection start Start: Diol + Solvent (e.g., Toluene) add_reagent Add Reagent: This compound OR 2,2-Dimethoxypropane start->add_reagent add_catalyst Add Acid Catalyst (e.g., p-TsOH) add_reagent->add_catalyst reaction Heat to Reflux (Dean-Stark Trap to remove byproducts) add_catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography or Distillation) workup->purify end End: Protected Diol purify->end

Figure 2: General experimental workflow for diol protection.
Comparative Data: Reagent Profile

Table 3: Performance Comparison in Diol Protection

ParameterThis compound2,2-Dimethoxypropane (DMP)Justification
Function Ketal SourceKetal Source & Water ScavengerDMP's reaction with water is quantitative, forming acetone and methanol, which helps drive the equilibrium.[6]
Protecting Group 3,3-Dimethoxymethyl-substituted cyclic ketalIsopropylidene (Acetonide)The resulting protected diol has a different structure and properties.
Byproducts MethanolMethanolThe nature of the byproducts is similar.
Driving Force Removal of methanol byproduct.Removal of methanol and consumption of trace water.DMP has a dual role in driving the reaction forward.
Experimental Protocol: Protection of a 1,2-Diol

This protocol is a representative procedure for acetonide formation and can be adapted to benchmark the two reagents.

Materials:

  • A 1,2-diol (e.g., (±)-Hydrobenzoin)

  • Reagent (this compound or 2,2-Dimethoxypropane)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add the 1,2-diol (1.0 eq), the chosen reagent (1.5 eq), and anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.02 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. The byproduct (methanol/water) will collect in the Dean-Stark trap.

  • Quench: Cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Safety and Handling

This compound is a flammable liquid.[1] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Keep away from ignition sources such as heat, sparks, and open flames.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen).[1]

Conclusion

This compound demonstrates significant advantages over conventional reagents in specific, well-chosen applications. Its non-enolizable nature makes it a superior candidate for crossed-aldol condensations, where the elimination of self-condensation pathways can lead to cleaner reactions, higher yields, and simplified purifications. While its application as a protecting group for diols is mechanistically different from the standard reagent 2,2-dimethoxypropane, it offers a pathway to novel ketal structures. For researchers aiming to optimize complex syntheses and minimize byproduct formation, this compound is a valuable and highly effective tool.

References

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A Strategic Guide to C3 Synthons: Comparing Alternatives to 1,3-Dimethoxypropan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for a Stable Dihydroxyacetone Equivalent

In the landscape of organic synthesis, the C3 keto-diol unit, represented by 1,3-dihydroxyacetone (DHA), is a cornerstone building block. Nature itself masterfully employs dihydroxyacetone phosphate (DHAP) in fundamental processes like photosynthesis and glycolysis.[1] However, the direct application of unprotected DHA in the lab is fraught with challenges. It exists in a complex equilibrium of monomeric, hydrated, and dimeric forms, complicating its handling, solubility, and reactivity.[2][3][4] This has led to the development of protected synthons, among which 1,3-dimethoxypropan-2-one stands out as a reliable and versatile surrogate.

This guide provides a comparative analysis of this compound against its primary alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select the optimal C3 synthon for their specific synthetic challenges.

The Benchmark: this compound

This compound (or 1,3-dimethoxyacetone) is a liquid, stable, and easy-to-handle equivalent of DHA.[5] The methoxy groups serve as robust protecting groups for the terminal hydroxyls, preventing the self-condensation and polymerization reactions that plague its unprotected counterpart. This stability makes it an excellent substrate for a variety of transformations where a nucleophilic C3 ketone building block is required.

Core Synthetic Applications:

  • Heterocycle Synthesis: It is widely used in multicomponent reactions to construct complex heterocyclic scaffolds. For instance, in the Paal-Knorr synthesis of furans or the Hantzsch synthesis of dihydropyridines, it provides the three-carbon backbone.[6][7]

  • Building Block for Complex Molecules: It serves as a precursor in multi-step syntheses of natural products and pharmaceutical intermediates.[8]

Illustrative Reaction Workflow: Furan Synthesis The reaction with a 1,4-dicarbonyl compound under acidic conditions showcases its utility. The methoxy groups remain inert during the cyclization, and can be deprotected in a later step if the free diol is required.

G reagent1 This compound conditions Acid Catalyst (e.g., p-TsOH) Heat reagent1->conditions reagent2 1,4-Diketone reagent2->conditions intermediate Cyclized Intermediate conditions->intermediate Paal-Knorr Condensation product Substituted Furan intermediate->product Dehydration

Caption: General workflow for furan synthesis.

Advantages:

  • High stability and long shelf-life.

  • Predictable reactivity of the ketone functionality.

  • Excellent solubility in common organic solvents.

Limitations:

  • Higher cost compared to unprotected DHA.

  • The methoxy groups may require a separate deprotection step (e.g., using BBr₃) if the free hydroxyls are needed in the final target, adding steps to the synthesis.

The Precursor: Dihydroxyacetone (DHA)

Dihydroxyacetone is the simplest ketotriose and is produced industrially via microbial fermentation of glycerol, making it a sustainable and inexpensive bio-based synthon.[3][9] However, its utility is hampered by its complex solution chemistry.

The Challenge of DHA's Solution Chemistry: In aqueous or even solid form, DHA exists as a mixture of a monomeric ketone, a hydrated monomer, and a more stable cyclic dimer.[2][4] Reaching equilibrium to favor the reactive monomeric species can require hours of heating or specific solvent conditions, leading to inconsistent reaction outcomes and the formation of byproducts.[4]

Comparative Performance: When it can be used, DHA offers a more atom-economical and greener alternative. Its application is most successful in biocatalysis, where enzymes can selectively recognize and convert the monomeric form, or in reactions where conditions (e.g., high temperature in specific solvents) favor the monomer.

FeatureThis compoundDihydroxyacetone (DHA)
Physical State LiquidCrystalline Solid (as dimer)
Handling Simple, straightforwardComplex; requires equilibration in solution
Solubility High in organic solventsLow in organic solvents, soluble in water
Reactivity Predictable, clean reactionsProne to side reactions and polymerization
Cost HigherLow
Sustainability Petrochemical-derivedBio-based, renewable

Experimental Protocol: Synthesis of 1,3-dihydroxyacetone from Glycerol 1,3-dichlorohydrin This protocol illustrates a chemical synthesis route to DHA, which can then be used in subsequent reactions.[10]

  • Oxidation: 1,3-dichlorohydrin is oxidized using reagents like pyridinium chlorochromate (PCC) to yield 1,3-dichloroacetone.

  • Hydrolysis Setup: To a round bottom flask, add Amberlyst® A26-OH⁻ form resin (4 g, 3 mmol).

  • Reagent Addition: Add acetonitrile (10 mL) followed by 1,3-dichloroacetone (0.20 g, 1.57 mmol).

  • Reaction: Stir the mixture magnetically for 3 hours at room temperature.

  • Workup: Filter the reaction medium to remove the resin. The filtrate contains the 1,3-dihydroxyacetone product. The solvent can be removed under reduced pressure, though the product is typically used in solution.[10]

Causality Note: The use of an ion-exchange resin like Amberlyst® A26-OH⁻ provides a basic environment for the hydrolysis of the chloro groups to hydroxyls under mild, heterogeneous conditions, which simplifies purification by simple filtration.[10]

The Chiral Alternative: Serine-Derived Aldehydes

For asymmetric synthesis, where controlling stereochemistry is paramount, serine-derived aldehydes like Garner's aldehyde are not direct replacements for a ketone but serve as powerful chiral C3 building blocks.[11][12] They provide an α-amino aldehyde synthon, enabling the stereocontrolled synthesis of amino alcohols, non-proteinogenic amino acids, and various natural products.[13][14]

Synthetic Transformation from L-Serine to Garner's Aldehyde:

G cluster_synthesis Synthesis cluster_reaction Application L_Serine L-Serine Protection Protection Steps (Esterification, Acetonide formation, N-protection) L_Serine->Protection Reduction Reduction of Ester (e.g., DIBAL-H) Protection->Reduction Oxidation Oxidation of Alcohol (e.g., Swern, Dess-Martin) Reduction->Oxidation Garner_Aldehyde Garner's Aldehyde Oxidation->Garner_Aldehyde Nucleophile Nucleophile (e.g., Grignard, Organolithium) Garner_Aldehyde_Use Garner's Aldehyde Nucleophile->Garner_Aldehyde_Use Product Chiral Amino Alcohol Garner_Aldehyde_Use->Product Diastereoselective Addition

Caption: Synthesis and application of Garner's aldehyde.

Key Advantages over Achiral Ketones:

  • Stereocontrol: The inherent chirality of serine is transferred to the aldehyde, allowing for high diastereoselectivity in subsequent nucleophilic additions.[13]

  • Functional Handle: Introduces a protected amine group, which is a key functional group in countless biologically active molecules.

Expert Insight: The choice of a serine-derived aldehyde is a strategic decision to build molecular complexity and chirality from an inexpensive starting material from the chiral pool. While it doesn't provide a ketone, it addresses a more advanced synthetic challenge: the stereocontrolled formation of C-C bonds.

The Electrophilic Alternative: 1,3-Dibromo-2,2-dimethoxypropane

This reagent shares the same protected ketone core as this compound but replaces the methoxy groups with bromine atoms. This fundamentally alters its reactivity from a nucleophilic precursor (after deprotonation) to a potent C3 dielectrophile .

Primary Application: Small Ring Synthesis Its main utility lies in the synthesis of four-membered rings via double nucleophilic substitution. For example, reaction with a primary amine yields a substituted 3,3-dimethoxyazetidine, a valuable scaffold in medicinal chemistry.[15]

Mechanism of Azetidine Formation:

G reagent1 1,3-Dibromo-2,2-dimethoxypropane conditions Base (e.g., K₂CO₃) Solvent (e.g., ACN) reagent1->conditions reagent2 Primary Amine (R-NH₂) reagent2->conditions intermediate Mono-alkylated Intermediate conditions->intermediate Intermolecular SN2 product N-substituted 3,3-dimethoxyazetidine intermediate->product Intramolecular SN2 (Cyclization)

Caption: Mechanism for azetidine synthesis.

Comparative Analysis: This reagent is not an alternative in the sense of performing the same reactions as this compound. Instead, it offers a divergent synthetic pathway starting from a structurally related core. It is the reagent of choice when the goal is to construct a cyclobutane or a related four-membered heterocycle.

Summary and Reagent Selection Guide

The choice of a C3 synthon is dictated entirely by the synthetic objective. The following table summarizes the key attributes of the discussed reagents.

ReagentCore SynthonKey UseChiralityKey AdvantagePrimary Limitation
This compound Achiral C3 Keto-diolHeterocycle synthesis, general building blockAchiralStable, predictable reactivityCost, potential deprotection step
Dihydroxyacetone (DHA) Achiral C3 Keto-diolBio-catalysis, green chemistryAchiralLow cost, bio-basedPoor stability, complex handling
Serine-Derived Aldehyde Chiral C3 Amino-aldehydeAsymmetric synthesis of amino alcoholsChiralExcellent stereocontrolMulti-step synthesis required
1,3-Dibromo-2,2-dimethoxypropane Achiral C3 Dielectrophile4-membered ring synthesisAchiralUnique cyclization reactivityLimited to electrophilic applications

Decision Flowchart for Reagent Selection:

G start What is the synthetic goal? q1 Is stereocontrol essential? start->q1 ans_yes1 Yes q1->ans_yes1 ans_no1 No q1->ans_no1 q2 Is the target a 4-membered ring? ans_yes2 Yes q2->ans_yes2 ans_no2 No q2->ans_no2 q3 Is cost/sustainability the primary driver? ans_yes3 Yes q3->ans_yes3 ans_no3 No q3->ans_no3 reagent_serine Use a Serine-Derived Aldehyde ans_yes1->reagent_serine ans_no1->q2 reagent_dibromo Use 1,3-Dibromo-2,2- dimethoxypropane ans_yes2->reagent_dibromo ans_no2->q3 reagent_dha Use Dihydroxyacetone (with caution) ans_yes3->reagent_dha reagent_dimethoxy Use this compound ans_no3->reagent_dimethoxy

Caption: A flowchart to guide reagent selection.

Conclusion

While this compound remains the gold standard for a stable, achiral C3 keto-diol synthon, a comprehensive understanding of its alternatives is crucial for strategic and efficient synthesis. Dihydroxyacetone offers a green, cost-effective, albeit challenging, alternative. For asymmetric applications, serine-derived aldehydes provide an entry into chiral molecules, and for specialized cyclizations, 1,3-dibromo-2,2-dimethoxypropane opens a unique electrophilic pathway. The optimal choice is not about finding a universal replacement, but about matching the unique reactivity profile of each reagent to the specific demands of the target molecule.

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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthetic Chemistry

1,3-Dimethoxypropan-2-one, also known as 1,3-dimethoxyacetone, is a versatile ketone and a valuable building block in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.[1][2] Its utility stems from the ketone functionality, which allows for a range of transformations, and the two methoxy groups that can influence solubility and downstream reactivity. The purity of this reagent is paramount; trace impurities can lead to unforeseen side reactions, reduced yields, and the introduction of difficult-to-remove byproducts, compromising the integrity of multi-step syntheses.

Commercially available this compound often has a stated purity of around 96%, indicating the presence of several percentage points of impurities that require careful characterization.[1] These impurities can originate from the synthetic route—potentially including starting materials like acetone and methanol, or byproducts from incomplete methylation—or from degradation during storage, as ethers are susceptible to peroxide formation.[3][4][5]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the causality behind the selection of each method, provide detailed, self-validating experimental protocols, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and objective understanding of their starting material's quality.

Chapter 1: The Analytical Gauntlet: A Comparative Overview

No single analytical technique provides a complete picture of a compound's purity. A multi-pronged approach is essential for robust characterization. The three pillars of purity assessment for a small, volatile molecule like this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), often with derivatization.

Technique Principle Information Obtained Strengths for this Analysis Limitations
GC-MS Separation by boiling point/polarity, followed by mass-based identification.Detects and identifies volatile impurities. Quantitative analysis of separated components.High sensitivity for volatile organic impurities (e.g., residual solvents, synthesis byproducts). Provides structural information for unknown impurities.Not suitable for non-volatile or thermally labile compounds. Requires careful method development for accurate quantification.
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides structural confirmation. Quantitative purity assessment (qNMR) against a certified internal standard.Highly accurate for quantification of the main component. Detects a wide range of impurities without chromatographic separation. Non-destructive.Lower sensitivity compared to GC-MS for trace impurities. Overlapping signals can complicate analysis.
HPLC-UV (with Derivatization) Separation by polarity on a stationary phase.Detects and quantifies non-volatile or thermally sensitive impurities.Excellent for impurities that are not amenable to GC. Derivatization enhances sensitivity and specificity for ketones.[6]The ketone itself has a weak chromophore, necessitating derivatization which adds a process step.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Expertise & Rationale: GC-MS is the workhorse for analyzing volatile and semi-volatile organic compounds.[7] Its power lies in coupling the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[8] For this compound, this technique is ideal for detecting residual solvents from synthesis or purification (e.g., methanol, acetone) and volatile, structurally related byproducts.

Workflow for GC-MS Purity Assessment

A Sample Preparation B GC Injection & Separation A->B Diluted Sample C Ionization & Mass Analysis B->C Separated Analytes D Data Acquisition C->D Ion Signal E Impurity Identification D->E Mass Spectrum F Quantification (% Area) D->F Chromatogram

Caption: GC-MS workflow for impurity identification and quantification.

Experimental Protocol: GC-MS Analysis

This protocol is designed to be self-validating by including a system suitability check before sample analysis.

  • Reagent and Equipment Preparation:

    • Solvent: HPLC-grade or GC-grade Dichloromethane (DCM) or Ethyl Acetate.

    • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • GC Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a robust starting point.

    • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Standard and Sample Preparation:

    • System Suitability Standard (SSS): Prepare a solution containing this compound (~100 µg/mL) and a known potential impurity (e.g., 1,3-dimethoxypropane, if available) in the chosen solvent. This verifies resolution and response.

    • Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound into a 10 mL volumetric flask and dilute to volume with the solvent. This creates a ~1 mg/mL stock solution. Further dilute 1:10 to achieve a final concentration of ~100 µg/mL.

  • Instrumental Method:

    • Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: EI at 70 eV, temperature at 230°C.

    • Mass Range: Scan from m/z 35 to 350.

  • Analysis Sequence and Data Processing:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the SSS to confirm system performance and retention times.

    • Inject the prepared sample solution in triplicate.

    • Qualitative Analysis: Identify the main peak for this compound. Search the mass spectra of other peaks against a commercial library (e.g., NIST) for tentative identification.

    • Quantitative Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This provides a relative purity but is not as accurate as methods using response factors or an internal standard.[8]

Chapter 3: Quantitative NMR (qNMR) for Absolute Purity Determination

Expertise & Rationale: While GC-MS excels at identifying what impurities are present, ¹H NMR, particularly quantitative NMR (qNMR), is the gold standard for determining how much of the target analyte is in the sample. The principle of qNMR is that the integrated signal area of a nucleus is directly proportional to the number of those nuclei in the sample. By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.

Workflow for qNMR Purity Assessment

A Precise Weighing (Analyte & Internal Std) B Dissolution in Deuterated Solvent A->B C NMR Data Acquisition (Optimized Parameters) B->C D Data Processing (Phasing & Baseline Correction) C->D E Integration of Resonances (Analyte & Standard) D->E F Purity Calculation E->F

Caption: qNMR workflow for absolute purity determination.

Experimental Protocol: ¹H qNMR Analysis

This protocol is self-validating through the use of a certified internal standard and acquisition parameters that ensure accurate integration.

  • Reagent and Equipment Preparation:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆. Ensure it is from a sealed ampoule to minimize water content.

    • Internal Standard (IS): A certified reference material with high purity (>99.9%) and sharp signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable choices.

    • NMR Tubes: High-precision 5 mm NMR tubes.

  • Sample Preparation:

    • Accurately weigh (~10 mg) of the commercial this compound into a clean, dry vial. Record the mass to 4 decimal places.

    • Accurately weigh (~5 mg) of the internal standard into the same vial. Record the mass to 4 decimal places.

    • Add ~0.7 mL of the deuterated solvent to the vial, cap, and vortex until fully dissolved.

    • Transfer the solution to an NMR tube.

  • Instrumental Method (¹H Acquisition):

    • Rationale for Parameters: To ensure accurate quantification, a long relaxation delay (D1) is critical. D1 should be at least 5 times the longest T₁ relaxation time of any nucleus being integrated (both analyte and standard). A value of 30 seconds is often a safe starting point. A 90° pulse angle ensures maximum signal for quantification.

    • Pulse Angle (pw): 90°.

    • Relaxation Delay (D1): 30 s.

    • Acquisition Time (aq): ~4 s.

    • Number of Scans (ns): 8 or 16 (sufficient for good signal-to-noise).

    • Temperature: Maintain a constant temperature, e.g., 298 K.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved signal for the analyte (e.g., the singlet for the -OCH₃ protons) and a signal for the internal standard.

    • Calculate the purity using the following formula:

      Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (e.g., 6 for the two -OCH₃ groups)

      • MW: Molecular Weight (118.13 g/mol for this compound)

      • m: mass

      • Purity_IS: Purity of the internal standard (as a percentage)

Chapter 4: HPLC-UV Analysis of Derivatized Ketones

Expertise & Rationale: While GC-MS and NMR are powerful, they may not be suitable for all potential impurities, such as non-volatile degradation products or polymeric materials. HPLC provides an orthogonal separation technique. However, the carbonyl group in this compound is a weak chromophore, making it difficult to detect at low levels with a UV detector. To overcome this, the ketone is derivatized with 2,4-dinitrophenylhydrazine (DNPH).[9][10] This reaction forms a 2,4-dinitrophenylhydrazone derivative that is intensely colored and absorbs strongly around 360 nm, dramatically increasing detection sensitivity.[6]

Workflow for HPLC-UV Purity Assessment

A Sample Preparation (Dilution) B Derivatization with DNPH (Acid-catalyzed) A->B C HPLC Injection & Separation (C18 Column) B->C D UV Detection (at ~360 nm) C->D E Quantification (% Area of Derivatives) D->E

Caption: HPLC-UV workflow including mandatory DNPH derivatization.

Experimental Protocol: HPLC-UV Analysis
  • Reagent and Equipment Preparation:

    • HPLC System: An HPLC with a UV-Vis or Diode Array Detector (DAD).

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Derivatizing Reagent: A saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing ~1% phosphoric acid. (Handle DNPH with care as it can be explosive when dry).

    • Sample Solvent: Acetonitrile.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a ~1 mg/mL solution of the commercial this compound in acetonitrile.

    • Derivatization: In a vial, mix 100 µL of the stock solution with 900 µL of the derivatizing reagent. Allow the reaction to proceed for 30 minutes at room temperature. This solution is ready for injection.

  • Instrumental Method:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start at 40% B, hold for 2 minutes.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 40% B and equilibrate for 5 minutes.

  • Analysis and Data Processing:

    • Inject a blank (acetonitrile mixed with derivatizing reagent) to identify any reagent-related peaks.

    • Inject the derivatized sample solution.

    • The main peak will correspond to the DNPH derivative of this compound. Any other peaks represent impurities that also react with DNPH (i.e., other ketones or aldehydes).

    • Calculate purity based on area percent, similar to the GC-MS method. This will specifically give the purity relative to other carbonyl-containing impurities.

Conclusion: A Synthesis of Techniques for Unambiguous Purity Assessment

The purity assessment of a critical synthetic building block like this compound cannot be entrusted to a single method. Each technique offers a unique and complementary perspective on the sample's composition.

  • GC-MS provides the most detailed profile of volatile impurities.

  • qNMR delivers an unbiased, highly accurate measure of the absolute purity of the main component.

  • HPLC-UV after derivatization offers a sensitive method for detecting carbonyl-containing impurities, which may not be easily observed by other techniques.

For researchers in drug development and other demanding fields, a comprehensive Certificate of Analysis for this compound should ideally include data from all three methods. This integrated approach ensures a thorough understanding of the material's quality, mitigating risks in subsequent synthetic applications and leading to more reliable and reproducible scientific outcomes.

References

  • Title: Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC Source: Waters Corpor
  • Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL:[Link]
  • Title: Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC Source: Agilent Technologies URL:[Link]
  • Source: Marcel Dekker, Inc.
  • Title: Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Analytical Methods for Ketones Source: Scribd URL:[Link]
  • Title: Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound Source: Medium URL:[Link]
  • Title: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915)
  • Title: Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane Source: Google Patents URL
  • Title: Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane Source: Google Patents URL
  • Title: Gas Chromatography Mass Spectrometry (GC-MS)
  • Title: Quantitative and Qualitative GC and GC-MS Source: Chemistry LibreTexts URL:[Link]

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A Guide to the ¹H and ¹³C NMR Spectral Assignment of 1,3-Dimethoxypropan-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and molecular research, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the chemical environment of individual atoms within a molecule. This guide offers a detailed ¹H and ¹³C NMR spectral assignment for 1,3-dimethoxypropan-2-one, a compound of interest in various synthetic pathways.

To provide a robust and practical framework for researchers, this analysis extends beyond a simple data report. We will delve into the rationale behind the spectral assignments, drawing on fundamental NMR principles. Furthermore, a comparative analysis with structurally related compounds will be presented, offering a broader context for understanding the subtle interplay of molecular structure and NMR spectral features. The experimental data cited herein is grounded in publicly accessible spectral databases and peer-reviewed literature, ensuring scientific integrity and enabling verification.

¹H and ¹³C NMR Spectral Assignment for this compound

The structure of this compound (C₅H₁₀O₃) dictates a simple yet informative NMR spectrum. Due to the molecule's symmetry, we anticipate a limited number of unique signals in both the ¹H and ¹³C NMR spectra, which simplifies the assignment process.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to exhibit two distinct signals:

  • A singlet corresponding to the six protons of the two equivalent methoxy (-OCH₃) groups.

  • A singlet corresponding to the four protons of the two equivalent methylene (-CH₂-) groups.

The chemical shift of these protons is influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group. The methoxy protons, being directly attached to an oxygen atom, will appear at a characteristic downfield region. The methylene protons, situated between a methoxy group and the carbonyl group, will also be deshielded and appear downfield.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound is predicted to show three signals, corresponding to the three unique carbon environments:

  • A signal for the carbonyl carbon (C=O).

  • A signal for the two equivalent methylene carbons (-CH₂-).

  • A signal for the two equivalent methoxy carbons (-OCH₃).

The carbonyl carbon will appear significantly downfield due to the strong deshielding effect of the double-bonded oxygen. The methylene and methoxy carbons will have distinct chemical shifts based on their proximity to electronegative oxygen atoms.

Comparative Spectral Data

To substantiate our predicted assignments for this compound, a comparison with the experimentally determined NMR data of structurally analogous compounds is invaluable. We will consider methoxyacetone and 1,3-dihydroxyacetone for this purpose. Methoxyacetone provides a reference for the chemical shifts of a methoxy group and a methylene group adjacent to a carbonyl. 1,3-Dihydroxyacetone offers insight into the spectral characteristics of a similar carbon backbone, albeit with hydroxyl groups instead of methoxy groups.

CompoundStructure¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound (Predicted) -OCH₃: ~3.4 (s, 6H)-CH₂-: ~4.2 (s, 4H)-OCH₃: ~59-CH₂-: ~77C=O: ~208
Methoxyacetone [1][2][3]-OCH₃: 3.36 (s, 3H)-CH₂-: 4.07 (s, 2H)-CH₃: 2.16 (s, 3H)-OCH₃: 58.9-CH₂-: 78.4C=O: 207.2-CH₃: 26.6
1,3-Dihydroxyacetone [4][5]-CH₂OH: 4.41 (s, 4H)-CH₂OH: 64.8C=O: 212.0

Note: The predicted values for this compound are estimations based on the analysis of related compounds and general NMR principles. Experimental conditions such as the solvent used can influence actual chemical shifts.

The comparative data reveals clear trends. The predicted chemical shifts for the methoxy and methylene protons in this compound are in close agreement with the experimental values for methoxyacetone. Similarly, the predicted ¹³C chemical shifts for the carbonyl, methylene, and methoxy carbons align well with the data from the reference compounds.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. While specific parameters may vary depending on the instrument and sample concentration, a general protocol for obtaining ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation
  • Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition
  • Place the NMR tube in the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition
  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Structural and Correlation Diagram

The following diagram illustrates the molecular structure of this compound and the expected correlations between the protons and carbons, which form the basis of the NMR spectral assignments.

Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.

Conclusion

This guide provides a comprehensive and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating predictive analysis with experimental data from structurally related compounds, we have established a reliable framework for the assignment of its NMR signals. The detailed protocols and the structural correlation diagram further equip researchers with the necessary tools for their own spectral interpretations. The principles and comparative methodology outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the power and versatility of NMR spectroscopy in modern chemical research.

References

  • PubChem. Methoxyacetone. [Link]
  • SpectraBase. 1,3-Dihydroxyacetone dimer. [Link]
  • PubChem. 1,3-Dimethoxy-2-propanol. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). [Link]
  • Biological Magnetic Resonance Bank. bmse000144 Dihydroxyacetone. [Link]
  • PubChem. Dihydroxyacetone. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • ACS Publications. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. [Link]
  • ChemConnections. 13C NMR Spectroscopy. [Link]

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Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dimethoxypropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as a premier analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-dimethoxypropan-2-one, also known as 1,3-dimethoxyacetone. By comparing its fragmentation behavior with structurally related analogs, we will highlight the diagnostic ions crucial for its identification in complex matrices.

This compound is a ketone and a diether, functional groups that dictate its characteristic fragmentation pathways under electron ionization. Understanding these pathways is essential for its structural confirmation and differentiation from isomers.

The Predicted Fragmentation Fingerprint of this compound

Upon electron impact, this compound (molecular weight: 118.13 g/mol ) is expected to form a molecular ion ([M]•+) that will likely be of low abundance due to the presence of multiple fragmentation sites. The primary fragmentation mechanisms will be driven by the carbonyl group and the ether linkages, leading to the formation of several key fragment ions.

A fundamental fragmentation pathway for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group. This cleavage results in the formation of a resonance-stabilized acylium ion.[1][2] In the case of this compound, α-cleavage can occur on either side of the carbonyl group.

Another significant fragmentation pathway, characteristic of ethers, is α-cleavage adjacent to the oxygen atom. This leads to the formation of a stable oxonium ion.[3][4] For this compound, this can happen at two positions.

The interplay of these fragmentation mechanisms is expected to produce a unique mass spectrum that serves as a molecular fingerprint.

Key Predicted Fragmentation Pathways

The major fragmentation pathways for this compound under electron ionization are depicted below.

G cluster_alpha_ketone α-Cleavage (Ketone) cluster_alpha_ether α-Cleavage (Ether) cluster_rearrangement Further Fragmentation M [C₅H₁₀O₃]•+ m/z 118 (Molecular Ion) F2 [C₃H₅O₂]+ m/z 73 (Acylium Ion) M->F2 Loss of •CH₂OCH₃ F4 [C₃H₅O]+ m/z 57 (Acylium Ion) M->F4 Loss of •CH₂OCH₃ F6 [C₄H₇O₂]+ m/z 87 M->F6 Loss of •CH₃ F1 [C₂H₅O]• (Radical) F8 CO F2->F8 Possible loss of CO F3 [C₂H₅O₂]• (Radical) F7 [C₂H₃O]+ m/z 43 (Acylium Ion) F4->F7 Loss of CH₂ F5 [CH₃O]• (Radical)

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis: Distinguishing this compound from its Isomers

To appreciate the unique fragmentation pattern of this compound, it is instructive to compare it with its structural isomer, 1,1-dimethoxy-2-propanone, and the related compound 1,3-dimethoxypropane.

Compound Key Differentiating Fragments (m/z) Rationale
This compound 73, 57, 43The presence of the acylium ion at m/z 73 ([CH₃OCH₂CO]⁺) resulting from the loss of a methoxymethyl radical is highly characteristic. The ion at m/z 57 ([CH₃COCH₂]⁺) from the alternative α-cleavage and the subsequent loss of a methylene group to form the acylium ion at m/z 43 ([CH₃CO]⁺) are also diagnostic.
1,1-Dimethoxy-2-propanone 87, 75, 43The base peak is often observed at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺). A significant peak at m/z 75 ([CH(OCH₃)₂]⁺) arises from α-cleavage with the loss of the acetyl radical. The loss of a methyl radical gives a fragment at m/z 103.
1,3-Dimethoxypropane 73, 59, 45The most abundant ion is typically at m/z 45 ([CH₂OCH₃]⁺) due to α-cleavage of the ether.[4] Another significant peak at m/z 73 results from the loss of a methoxy radical.[4][5]

This comparative analysis demonstrates that the position of the carbonyl group and the arrangement of the methoxy groups lead to distinct and predictable fragmentation patterns, enabling the confident identification of each compound.

Experimental Protocol: GC-MS Analysis

A standard gas chromatography-mass spectrometry (GC-MS) workflow is employed for the analysis of volatile compounds like this compound.

G A Sample Preparation B GC Separation A->B C Ionization (EI) B->C D Mass Analysis C->D E Data Interpretation D->E

Caption: General workflow for GC-MS analysis.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 35 to 350.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it with the predicted pattern and library spectra for confirmation.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by α-cleavage at the ketone and ether functionalities, leading to a characteristic set of fragment ions. The formation of the acylium ion at m/z 73 is a particularly strong indicator of its structure. By comparing its fragmentation pattern with those of its isomers and related compounds, researchers can achieve confident structural elucidation. The provided GC-MS protocol offers a robust method for the experimental verification of these fragmentation pathways.

References

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 2-Methoxyhexane.
  • BenchChem. (2025). Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2- Methoxy-6-nitrobenzyl Derivatives.
  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.
  • Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • BenchChem. (2025). Mass Spectrometry of 1,3-Dimethoxypropane: An In-depth Technical Guide.
  • NIST. (n.d.). Propane, 1,3-dimethoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Propanone, 1,1-dimethoxy-. NIST Chemistry WebBook.

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A Comparative Guide to the X-ray Crystallographic Analysis of 1,3-Dimethoxypropan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography remains the gold standard for elucidating atomic-level structural information, which is crucial for structure-based drug design, understanding reaction mechanisms, and predicting physicochemical properties. This guide provides a comprehensive comparison of the X-ray crystallographic analysis of derivatives of 1,3-dimethoxypropan-2-one, a key structural motif in various biologically active compounds.

The Structural Landscape of Dihydroxyacetone Derivatives: A Proxy for this compound

Dihydroxyacetone (DHA), the simplest ketotriose, serves as an excellent model for understanding the structural characteristics of this compound. The primary difference lies in the substitution at the 1 and 3 positions: hydroxyl groups in DHA versus methoxy groups in this compound. This substitution has a profound impact on the hydrogen bonding capabilities and, consequently, the crystal packing.

The crystal structures of several DHA derivatives have been determined, including the monomer, dimer, and various complexes.[1][2] A key observation is that the DHA molecule typically adopts an extended conformation where both hydroxyl groups are synperiplanar to the carbonyl oxygen atom.[1] This conformation is stabilized by intramolecular interactions and is a critical factor in determining the overall molecular shape.

Comparative Analysis of Crystallographic Data

To illustrate the variations in crystal structures, the following table summarizes the crystallographic data for selected dihydroxyacetone derivatives. This comparative data highlights how changes in chemical form (monomer vs. dimer), and the presence of other molecules (e.g., calcium chloride, water), influence the crystal system, space group, and unit cell dimensions.

CompoundChemical FormulaCrystal SystemSpace GroupKey Conformational FeaturesReference
Dihydroxyacetone (DHA)C₃H₆O₃MonoclinicP2₁/nExtended conformation, hydroxyls synperiplanar to carbonyl oxygen[1]
DHA Dimer (α-form)C₆H₁₂O₆TriclinicP-1trans isomer, 1,4-dioxane ring in chair conformation[1]
CaCl₂(DHA)₂·H₂OC₆H₁₄CaCl₂O₇MonoclinicP2₁/cDHA in extended conformation, Ca²⁺ bridged by carbonyl oxygens[1]
Dihydroxyacetone dimethyl acetalC₅H₁₂O₄MonoclinicP2₁/cNot explicitly detailed, but serves as a close analog to this compound[1]
Dihydroxyacetone Phosphate (DHAP)C₃H₇O₆P--Planar, extended conformation[2]

This data underscores the conformational flexibility of the propanone backbone and its sensitivity to the chemical environment. For this compound derivatives, while the capacity for strong hydrogen bonding is diminished compared to DHA, the methoxy groups can still participate in weaker C-H···O interactions, and the overall molecular conformation is expected to be influenced by steric and electronic effects of other substituents.

Workflow for X-ray Crystallographic Analysis

The process of determining the crystal structure of a novel this compound derivative follows a well-established workflow. The diagram below illustrates the key stages, from synthesis to structure elucidation.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Mounting Crystal Mounting Harvesting->Mounting Data_Collection Data Collection Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Experimental Protocol: A Step-by-Step Guide

The following provides a detailed, self-validating protocol for the X-ray crystallographic analysis of a hypothetical derivative, "Compound X" (a derivative of this compound).

Part 1: Synthesis and Crystallization
  • Synthesis and Purification: Synthesize Compound X using an appropriate organic chemistry methodology.[3][4][5][6] The final product must be purified to >98% purity, as confirmed by NMR and mass spectrometry, to minimize the incorporation of impurities into the crystal lattice.

  • Crystallization Screening: Employ high-throughput screening techniques to explore a wide range of crystallization conditions. This typically involves varying solvents, precipitants, temperature, and concentration. Vapor diffusion (hanging drop or sitting drop) is a common and effective method.

  • Optimization: Once initial hits (small crystals or crystalline material) are identified, systematically optimize the conditions to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions). This may involve fine-tuning the concentration of the precipitant or slowing down the rate of crystallization.

Part 2: Data Collection
  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[7]

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of orientations and recording the diffraction pattern at each step. The data collection strategy should be designed to ensure high completeness and redundancy of the data.

Part 3: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson functions, which leads to an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using a variety of metrics to ensure its quality and accuracy. This includes checking bond lengths and angles against known values, analyzing the residual electron density map for any unassigned peaks, and using software tools like CheckCIF.

Molecular Conformation and Intermolecular Interactions

The conformation of acyclic molecules is a key area of study in structural chemistry.[8][9][10][11] For derivatives of this compound, the torsional angles around the C1-C2 and C2-C3 bonds will define the overall shape of the molecule. The interplay of steric hindrance and hyperconjugation effects will likely favor specific conformations.[10]

The diagram below illustrates the potential for intermolecular interactions in the crystal lattice of a this compound derivative.

Intermolecular_Interactions cluster_mol1 cluster_mol2 cluster_mol3 cluster_mol4 mol1 Molecule A mol2 Molecule B mol3 Molecule C mol4 Molecule D O1 O=C C1 C-H O2 O=C C1->O2 C-H···O MeO1 H3C-O O3 O=C MeO1->O3 C-H···O C2 C-H MeO2 H3C-O C3 C-H O4 O=C C3->O4 C-H···O MeO3 H3C-O C4 C-H MeO4 H3C-O

Sources

A Senior Application Scientist's Guide to the Comparative Cost and Utility of 1,3-Dimethoxypropan-2-one as a C3 Synthon in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the selection of a chemical building block is a decision weighted by far more than its catalog price. True cost encompasses the entire synthetic workflow: precursor availability, reaction efficiency, purification demands, and compatibility with complex intermediates. This guide provides an in-depth cost and performance analysis of 1,3-Dimethoxypropan-2-one, a structurally simple yet synthetically potent C3 building block, benchmarked against its common functional alternatives.

The core value of this compound (also known as 1,3-dimethoxyacetone) lies in its masked ketone functionality. The two methoxy groups provide stability and predictable reactivity, preventing the side reactions often associated with the free hydroxyl groups of its parent compound, dihydroxyacetone (DHA). This guide will dissect the economic and practical trade-offs between purchasing this compound, synthesizing it in-house, and opting for alternative C3 synthons like Dihydroxyacetone and Solketal.

Part 1: The True Cost of Acquisition

The most immediate cost consideration is whether to purchase the reagent directly or synthesize it. This decision hinges on scale, frequency of use, and available laboratory resources.

Direct Purchase Cost

For small-scale, exploratory work, direct purchase is often the most time-efficient option. However, prices vary significantly between suppliers and with scale.

Table 1: Representative Market Pricing for this compound

SupplierCatalog NumberQuantityPrice (USD)Price per Gram (USD)
Sigma-AldrichCIAH987F57D4-1G1 g$28.00$28.00
AladdinD1917571 g$58.90$58.90
AladdinD1917575 g$245.90$49.18

Note: Prices are subject to change and may not include shipping or handling fees. Data gathered from publicly available catalog information.

The high cost per gram makes purchasing large quantities of this compound prohibitively expensive for process development or pilot-scale synthesis.

In-House Synthesis: A Plausible Cost Model

A viable alternative is in-house synthesis, typically via the oxidation of its precursor, 1,3-Dimethoxypropan-2-ol. A literature procedure reports this conversion with an 85% yield using a ruthenium(IV) oxide catalyst[1]. However, for broader accessibility, we will model the cost based on more common oxidation methods: Pyridinium Chlorochromate (PCC) and Swern Oxidation.

Workflow for In-House Synthesis of this compound

G cluster_0 Option A: PCC Oxidation cluster_1 Option B: Swern Oxidation Precursor_PCC 1,3-Dimethoxypropan-2-ol Reaction_PCC Oxidation Reaction Precursor_PCC->Reaction_PCC Add PCC PCC, DCM PCC->Reaction_PCC Add Workup_PCC Filtration & Purification Reaction_PCC->Workup_PCC Process Product_PCC This compound Workup_PCC->Product_PCC Isolate Precursor_Swern 1,3-Dimethoxypropan-2-ol Reaction_Swern Oxidation Reaction (-78 °C) Precursor_Swern->Reaction_Swern Add Swern Oxalyl Chloride, DMSO, TEA, DCM Swern->Reaction_Swern Add Workup_Swern Aqueous Quench & Purification Reaction_Swern->Workup_Swern Process Product_Swern This compound Workup_Swern->Product_Swern Isolate

Caption: In-house synthesis workflows for this compound.

Table 2: Estimated Reagent Cost for In-House Synthesis (Swern Oxidation Model)

ReagentMolar Mass ( g/mol )Molar Eq.Density (g/mL)Cost (USD)SourceCost per Mole (USD)
1,3-Dimethoxypropan-2-ol120.151.00.987$280 / 100g[2]$336.42
Oxalyl Chloride126.931.51.478~$50 / 100gN/A$39.39
DMSO78.132.71.100~$40 / 1LN/A$2.85
Triethylamine (TEA)101.197.00.726$125 / kg[3]$12.65
Dichloromethane (DCM)84.93Solvent1.330$44 / 1 gal[4]$2.14

Note: This model assumes a hypothetical 1-mole scale reaction with an estimated 85% yield. Bulk pricing for reagents will significantly lower the cost.

The analysis reveals that even with laboratory-grade precursors, the raw material cost for in-house synthesis can be significantly lower than direct purchase, especially as scale increases. The primary cost driver is the starting material, 1,3-Dimethoxypropan-2-ol. The operational costs of a Swern oxidation, including cryogenic conditions and handling of malodorous byproducts, must also be considered[5][6].

Part 2: Comparative Analysis with Alternative C3 Synthons

The utility of this compound is best understood by comparing it to other three-carbon building blocks used in drug synthesis. The most relevant alternatives are Dihydroxyacetone (DHA) and Solketal.

FeatureThis compound Dihydroxyacetone (Dimer) Solketal
Structure CH₃OCH₂-C(=O)-CH₂OCH₃Crystalline Dimer of HOCH₂-C(=O)-CH₂OH(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
Functionality Protected KetoneUnprotected Ketone, Unprotected 1°,3° AlcoholsProtected 1,2-Diol, Free 1° Alcohol
Approx. Cost/Mole >$1,500 (purchased)~$88 (Dimer)~$27
Stability High. Stable liquid.Moderate. Prone to dimerization and isomerization in solution[7].High. Stable liquid.
Key Advantage Direct access to a stable C3 ketone without requiring protection/deprotection steps.Very inexpensive and derived from renewable glycerol[8].Extremely low cost, protects two hydroxyls in one step, leaving a primary alcohol for selective functionalization[9].
Key Disadvantage High initial purchase cost.Reactive hydroxyl groups can interfere with many synthetic transformations, requiring extra steps.Protects the 1,2-diol, making the central carbon unavailable for direct ketone synthesis.
Typical Application As a C3 electrophile in reactions where a central ketone is desired in the final structure or a late-stage intermediate.Precursor for more complex polyols; used when hydroxyl groups are desired for subsequent reactions[10].Chiral building block for synthesizing glycerides and other glycerol derivatives where the 3-position is the primary reaction site[11][12].

Logical Application Workflow: Choosing the Right Synthon

The choice of synthon is dictated by the target molecule's structure.

Caption: Decision workflow for selecting a C3 synthon.

Part 3: Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols.

Protocol 1: In-House Synthesis of this compound via Swern Oxidation

Causality: The Swern oxidation is chosen as a widely applicable, metal-free method that is effective for oxidizing secondary alcohols to ketones under mild, albeit cryogenic, conditions, preventing over-oxidation[5][6].

  • Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M relative to alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add oxalyl chloride (1.5 eq.) to the DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO, 2.7 eq.). Stir for 15 minutes. Caution: Gas evolution (CO, CO₂) occurs[13].

  • Alcohol Addition: Add a solution of 1,3-dimethoxypropan-2-ol (1.0 eq.) in DCM dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Base Quench: Add triethylamine (TEA, 7.0 eq.) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis of a Protected Monoglyceride using Solketal

Causality: Solketal is the ideal starting material for this transformation because its isopropylidene group protects the 1,2-diol, leaving the primary hydroxyl at the 3-position selectively available for esterification[9].

  • Setup: In a round-bottom flask, dissolve Solketal (1.0 eq.) and a carboxylic acid (1.1 eq.) in a suitable solvent like DCM. Add a catalytic amount of a coupling agent (e.g., DCC/DMAP).

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove urea byproduct (if using DCC). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Deprotection: Dissolve the crude protected monoglyceride in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl. Stir at room temperature for 2-4 hours.

  • Isolation: Neutralize the reaction with a base and extract the product with ethyl acetate. Purify by column chromatography to yield the final monoglyceride.

Conclusion and Expert Recommendation

The "cost" of a chemical synthon is a multi-faceted metric.

  • This compound is a specialty reagent. Its high purchase price makes it best suited for late-stage synthesis or when its unique "pre-protected" ketone structure allows for a significantly shorter and higher-yielding route, justifying the initial expense. For larger scales, in-house synthesis from 1,3-dimethoxypropan-2-ol becomes economically compelling.

  • Dihydroxyacetone (DHA) is an inexpensive bulk chemical, but its high reactivity and instability in solution make it a challenging synthon[7]. The apparent low cost can be deceptive, as it often necessitates additional protection and deprotection steps, adding to the overall process mass intensity and reducing overall cost-effectiveness.

  • Solketal represents the most cost-effective and versatile starting point for the synthesis of many chiral glycerol derivatives[14]. Its stability, low price, and the selective reactivity of its free primary alcohol make it the superior choice for building molecules from the glycerol backbone, provided a central ketone is not the immediate target.

For research and drug development professionals, the optimal choice is rarely the one with the lowest catalog price. A holistic analysis of the entire synthetic route—considering reagent costs, operational complexity, yield, and purification requirements—is paramount. Solketal offers the best value for general-purpose glycerol backbone synthesis, while this compound serves as a powerful, albeit costly, tool for direct and efficient access to C3 ketone-containing scaffolds.

References

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A Spectroscopic Duel: Unmasking the Functional Group Transformation of 1,3-Dimethoxypropan-2-one to its Alcohol Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of a Ketone and its Corresponding Secondary Alcohol

In the realm of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Spectroscopic techniques serve as our primary tools for elucidating molecular structure, and a thorough understanding of how subtle changes in a molecule's architecture are reflected in its spectra is a critical skill for any researcher. This guide provides an in-depth spectroscopic comparison of 1,3-dimethoxypropan-2-one, a simple ketone, and its corresponding secondary alcohol, 1,3-dimethoxypropan-2-ol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore the characteristic spectral signatures that unequivocally differentiate these two compounds, providing a foundational understanding applicable to a wide range of similar molecular pairs.

The Crucial Role of Spectroscopy in Reaction Monitoring

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. Monitoring the progress of such a reaction and confirming the identity of the product requires a robust analytical methodology. Spectroscopic analysis provides a non-destructive and highly informative means to track the disappearance of the starting material and the appearance of the product. By understanding the key spectroscopic differences between the ketone and alcohol functionalities, chemists can rapidly and confidently assess the outcome of their synthetic efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of a molecule reveals the number of distinct proton environments, their relative numbers, and their proximity to one another. The key differentiator between this compound and 1,3-dimethoxypropan-2-ol in their ¹H NMR spectra lies in the signals associated with the protons on the central carbon and the presence of a hydroxyl proton.

In this compound, the two methylene groups (-CH₂-) are chemically equivalent and are adjacent to the electron-withdrawing carbonyl group. This deshielding effect results in a single signal for these four protons, appearing at a characteristic chemical shift.

Upon reduction of the ketone to the secondary alcohol, 1,3-dimethoxypropan-2-ol, several significant changes occur in the ¹H NMR spectrum. A new proton is introduced on the central carbon (now a CH-OH group), and a hydroxyl proton (-OH) is also present. The signal for the proton on the central carbon will appear as a multiplet due to coupling with the adjacent methylene protons. The chemical shift of this proton will be indicative of its attachment to a carbon bearing an oxygen atom. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature, due to hydrogen bonding.[1]

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity
This compound -OCH₃~3.4Singlet
-CH₂-~4.1Singlet
1,3-Dimethoxypropan-2-ol -OCH₃3.39Singlet[1]
-CH₂-3.40-3.49Multiplet[1]
-CH-3.92-3.99Multiplet[1]
-OH2.59 (variable)Singlet[1]
¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. The most dramatic difference in the ¹³C NMR spectra of this compound and 1,3-dimethoxypropan-2-ol is the chemical shift of the central carbon.

The carbonyl carbon of a ketone is highly deshielded and typically appears in the downfield region of the spectrum, often between 190 and 220 ppm.[2] In contrast, the carbon atom of a secondary alcohol (C-OH) is significantly more shielded and resonates at a much higher field, typically in the range of 50-80 ppm. This substantial difference in chemical shift provides an unambiguous marker for the conversion of the ketone to the alcohol.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound -OCH₃~59
-CH₂-~78
C=O~210
1,3-Dimethoxypropan-2-ol -OCH₃59.0[1]
-CH₂-73.9[1]
-CH(OH)-69.1[1]

Infrared (IR) Spectroscopy: Detecting Functional Group Vibrations

Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

The most prominent and diagnostically useful difference between the IR spectra of a ketone and its corresponding alcohol is in the high-frequency region.

  • This compound (Ketone): The defining feature of the IR spectrum of a ketone is a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak typically appears in the region of 1700-1725 cm⁻¹.[3][4]

  • 1,3-Dimethoxypropan-2-ol (Alcohol): The IR spectrum of an alcohol is characterized by the absence of the strong carbonyl peak and the appearance of a broad, strong absorption band in the region of 3200-3600 cm⁻¹. This broadness is a result of hydrogen bonding between the hydroxyl (-OH) groups of the alcohol molecules.[3]

Table 3: Key IR Absorption Frequencies

Compound Functional Group Characteristic Absorption (cm⁻¹) Appearance
This compound C=O (Ketone)~1715Strong, Sharp
1,3-Dimethoxypropan-2-ol O-H (Alcohol)~3400Strong, Broad

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

The molecular ion peak (M⁺) in the mass spectrum reveals the molecular weight of the compound. For this compound (C₅H₁₀O₃), the molecular weight is 118.13 g/mol , while for 1,3-dimethoxypropan-2-ol (C₅H₁₂O₃), it is 120.15 g/mol .[5] This two-mass-unit difference, corresponding to the addition of two hydrogen atoms during the reduction, is a clear indicator of the conversion.

Furthermore, the fragmentation patterns of the two compounds will differ significantly. Ketones often undergo α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. For this compound, this would lead to characteristic fragment ions. Alcohols, on the other hand, frequently exhibit fragmentation through the loss of a water molecule (dehydration) or α-cleavage at the carbon bearing the hydroxyl group.[6]

Table 4: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Pathways
This compound C₅H₁₀O₃118.13α-cleavage
1,3-Dimethoxypropan-2-ol C₅H₁₂O₃120.15α-cleavage, Dehydration (loss of H₂O)

Experimental Protocols

General Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample for NMR analysis involves dissolving a small amount of the compound in a deuterated solvent.

Caption: Workflow for preparing a sample for NMR analysis.

Detailed Steps:

  • Weigh approximately 5-25 mg of the purified compound directly into a small, clean glass vial.

  • Using a calibrated pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Gently vortex or swirl the vial until the sample is completely dissolved.

  • Prepare a Pasteur pipette by placing a small, tight plug of cotton or glass wool into the neck.

  • Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the quality of the NMR spectrum.

  • Securely cap the NMR tube to prevent solvent evaporation.

  • The sample is now ready for analysis in the NMR spectrometer.

Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for obtaining IR spectra of liquid samples.

Caption: Experimental workflow for ATR-IR spectroscopy.

Detailed Steps:

  • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with a volatile solvent such as isopropanol, and allow it to dry completely.

  • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place one to two drops of the liquid sample directly onto the center of the ATR crystal.

  • Lower the press arm to apply gentle pressure to the sample, ensuring good contact with the crystal.

  • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • After the analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for polar molecules like alcohols and ketones.

Caption: Workflow for direct infusion ESI-MS analysis.

Detailed Steps:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile. A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to promote ionization.

  • Draw the sample solution into a clean syringe.

  • Mount the syringe onto a syringe pump connected to the electrospray ionization source of the mass spectrometer.

  • Set the syringe pump to a low flow rate, typically 5-10 µL/min, to introduce the sample into the mass spectrometer.

  • Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable ion signal.

  • Acquire the mass spectrum over the desired mass range.

Conclusion

The spectroscopic comparison of this compound and 1,3-dimethoxypropan-2-ol provides a clear and instructive example of how fundamental functional group transformations are manifested in NMR, IR, and MS spectra. The disappearance of the characteristic ketone carbonyl signal in both the ¹³C NMR and IR spectra, coupled with the appearance of signals corresponding to a secondary alcohol, offers unequivocal evidence of the conversion. Mass spectrometry further corroborates this by confirming the change in molecular weight and revealing distinct fragmentation patterns. For researchers in the chemical and pharmaceutical sciences, a firm grasp of these spectroscopic principles is not merely academic; it is an essential component of the daily practice of designing, executing, and validating chemical syntheses.

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Safety Operating Guide

Navigating the Disposal of 1,3-Dimethoxypropan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, precision in the laboratory extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. 1,3-Dimethoxypropan-2-one, also known as 1,3-dimethoxyacetone, is a valuable reagent, but its flammability necessitates a rigorous and informed disposal protocol. This guide provides the essential, immediate safety and logistical information to manage the disposal of this compound, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety Considerations: Hazard Identification

Before handling this compound for any purpose, including disposal, it is crucial to recognize its inherent hazards. The primary hazard is its flammability.

According to its Safety Data Sheet (SDS), this compound is classified as a flammable liquid and vapor (H226)[1]. This classification is substantiated by its flash point of approximately 42.1°C. A flash point below 60°C (140°F) categorizes this chemical as an ignitable hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2][3]. Therefore, it must be managed as a regulated hazardous waste.

Some sources also indicate potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Due to these potential hazards, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Key Safety Data for this compound

PropertyValueSignificance for Disposal
CAS Number 18664-32-9Unique identifier for the chemical.
GHS Hazard Statement H226: Flammable liquid and vaporPrimary hazard; dictates handling and storage procedures to avoid ignition.
Flash Point 42.1°C (107.8°F)Confirms its classification as an ignitable liquid, requiring disposal as hazardous waste.
Physical Form LiquidInfluences the choice of containment and spill response procedures.
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plantMandates professional disposal and prohibits discharge to sewer or regular trash.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, the following PPE should be worn to mitigate risks of exposure and injury:

  • Eye Protection : Wear tightly fitting safety goggles with side-shields or a face shield.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use.

  • Body Protection : A flame-retardant lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection : If working outside of a well-ventilated area or fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic to ensure safety and regulatory compliance. The process begins at the point of generation.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container : Use a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • Avoid Mixing : Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids[5]. Mixing can cause dangerous chemical reactions.

  • Collect Waste : Pour the waste carefully into the designated container, avoiding splashes. Use a funnel if necessary. This should be done in a well-ventilated area or a chemical fume hood.

Step 2: Labeling and Storage
  • Proper Labeling : Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound" or "1,3-dimethoxyacetone"), and the approximate quantity. The label should also indicate the hazard, in this case, "Ignitable."

  • Secure Storage : Keep the waste container tightly closed except when adding more waste. Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated. This area must be away from heat, sparks, open flames, and other sources of ignition[6][7].

Step 3: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS) : Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your EHS department or a designated waste management provider.

  • Professional Disposal : The standard and required method for the final disposal of this compound is through a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing is a common and effective method for flammable liquids[6][8]. Never pour this compound down the drain or dispose of it in regular trash.

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Generation of This compound Waste identify_hazards Identify Hazards: - Flammable Liquid (H226) - Flash Point ~42.1°C start->identify_hazards ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Flame-Retardant Lab Coat identify_hazards->ppe collect_waste Collect in a Designated, Compatible Waste Container ppe->collect_waste label_waste Label Container: - 'HAZARDOUS WASTE' - Chemical Name - 'Ignitable' collect_waste->label_waste store_waste Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs final_disposal Final Disposal by Licensed Facility (e.g., Controlled Incineration) contact_ehs->final_disposal

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent a fire or exposure.

  • Eliminate Ignition Sources : Immediately turn off all nearby equipment and extinguish any open flames.

  • Ventilate the Area : Increase ventilation to disperse flammable vapors.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain and absorb the spilled liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose : Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

Disposal of Empty Containers

Empty containers that held this compound must also be handled properly. They can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste). After triple-rinsing, the container may be offered for recycling or disposed of as non-hazardous waste, depending on local regulations[6][8].

By adhering to these procedures, laboratory professionals can manage the disposal of this compound in a manner that is safe, responsible, and compliant with all applicable regulations, thereby fostering a culture of safety and environmental stewardship.

References

  • EPA Hazardous Waste Codes. (n.d.). My Alfred University.
  • 1,3-Dimethoxy-2-propanol. (n.d.). PubChem.
  • 1,3-Dimethoxypropane. (n.d.). PubChem.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • EPA HAZARDOUS WASTE CODES. (n.d.). Source unknown.
  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. (n.d.). eCFR.
  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. (n.d.). shecu.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). EPA.
  • 1,1-Dimethoxyacetone (Methylglyoxal Dimethyl Acetal) ≥99%. (n.d.). Royalchem.
  • 1,3-Dimethoxyacetone - CAS 18664-32-9. (n.d.). Tyger Scientific.

Sources

Essential Protective Measures for Handling 1,3-Dimethoxypropan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work not only with groundbreaking results but with the highest degree of safety. Handling any chemical reagent requires a foundational understanding of its properties and the associated risks. This guide provides a detailed, experience-driven protocol for the safe handling of 1,3-Dimethoxypropan-2-one (CAS 18664-32-9), focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is not just to list rules, but to explain the reasoning behind them, ensuring you can make informed safety decisions in your laboratory environment.

Hazard Assessment: Understanding the "Why"

Before we can select the correct PPE, we must first understand the specific hazards presented by this compound. A thorough risk assessment is the cornerstone of a safe experimental design.

Based on available safety data, this compound is classified as a flammable liquid and vapor. This flammability risk is a primary safety concern and dictates many of the required handling procedures, such as the need for non-sparking tools and prevention of static discharge[1]. While specific irritation data for this exact compound is limited, closely related chemicals are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a conservative approach that protects against these potential hazards is essential. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," underscores the necessity of a comprehensive PPE strategy[1].

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as fume hoods and proper ventilation, are the primary method for minimizing exposure. However, PPE is a critical secondary barrier to protect you from residual risks and in the event of a spill or splash.

  • Rationale: The eyes are highly susceptible to chemical splashes. Vapors from flammable liquids can also cause irritation.

  • Protocol: Always wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[1][4]. For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, supplement your goggles with a face shield that protects the entire face.

  • Rationale: Direct skin contact is a primary route of exposure. The right gloves prevent skin irritation and absorption of the chemical.

  • Protocol:

    • Selection: Handle the chemical with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1][4]. Since specific breakthrough times for this compound are not readily published, consult the glove manufacturer's chemical resistance guide for ethers and ketones to select an appropriate material (e.g., Butyl rubber or Viton™ may be suitable, but verification is required).

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Contaminated gloves can trap chemicals against the skin, posing a significant danger[5].

    • Removal and Disposal: After handling, remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in a designated chemical waste container. Always wash and dry your hands thoroughly after removing gloves[1][4].

  • Rationale: Spills and splashes can occur unexpectedly. Protective clothing provides a barrier to prevent skin contact.

  • Protocol:

    • Standard Use: A standard laboratory coat should be worn at all times.

    • Increased Risk: For larger scale operations or when transferring significant quantities, wear fire/flame resistant and impervious clothing[1][4]. A chemically resistant apron or coveralls offers enhanced protection.

    • Footwear: Never wear open-toed shoes, sandals, or perforated shoes in the laboratory. Safety footwear that covers the entire foot is mandatory[5].

  • Rationale: Inhalation of vapors may cause respiratory irritation[2]. Proper ventilation is the primary control measure.

  • Protocol:

    • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood[1][4].

    • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a full-face respirator with appropriate cartridges should be used[1][4]. Ensure you are properly fit-tested and trained on the use of your specific respirator model.

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE; it includes the entire lifecycle of the chemical in your lab.

  • Preparation: Ensure your work area is clear of clutter and ignition sources. Confirm that an eyewash station and safety shower are accessible and unobstructed[6].

  • PPE Donning: Don your PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves.

  • Chemical Handling: Use non-sparking tools and ground all equipment to prevent static discharge[1][6]. Keep the container tightly closed when not in use[1].

  • Decontamination: After your procedure, wipe down your work surface.

  • PPE Doffing: Remove PPE in a way that minimizes cross-contamination: gloves first, followed by face shield, goggles, and lab coat.

  • Waste Disposal: Dispose of all contaminated disposables, including gloves and wipes, in a properly labeled hazardous waste container. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration[1][4]. Do not discharge to sewer systems[1][4].

Data Presentation: PPE Selection Summary
Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale / Benchtop Use Chemical Safety GogglesChemically Resistant GlovesLab CoatRequired: Chemical Fume Hood
Large Scale / Bulk Transfer Goggles and Face ShieldChemically Resistant GlovesChemically Resistant Apron or CoverallsRequired: Chemical Fume Hood
Spill Cleanup / Emergency Goggles and Face ShieldHeavy-Duty Chemically Resistant GlovesFull Impervious ClothingFull-Face Respirator (if ventilation is compromised)
Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_controls Engineering & Primary Controls cluster_ppe Personal Protective Equipment Selection start Begin Work Planning risk_assessment Assess Task: Volume? Splash Risk? start->risk_assessment ventilation Is a certified fume hood available? risk_assessment->ventilation no_hood STOP WORK Consult EHS ventilation->no_hood No eye_protection Mandatory: Chemical Safety Goggles ventilation->eye_protection Yes hand_protection Mandatory: Chemically-Resistant Gloves eye_protection->hand_protection body_protection Mandatory: Lab Coat hand_protection->body_protection splash_risk High risk of splash (e.g., bulk transfer)? body_protection->splash_risk add_face_shield Add Face Shield splash_risk->add_face_shield Yes proceed Proceed with Work Using Selected PPE splash_risk->proceed No add_apron Add Chemical Apron or Coveralls add_face_shield->add_apron add_apron->proceed

Caption: PPE selection workflow for this compound.

References

  • 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190. PubChem. [Link]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]
  • 1,3-Dimethoxypropane | C5H12O2 | CID 140180. PubChem. [Link]
  • Personal Protective Equipment. (2025). US EPA. [Link]

Sources

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